molecular formula C9H13NOS B1370998 3-[(4-Aminophenyl)sulfanyl]propan-1-ol CAS No. 602306-71-8

3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Katalognummer: B1370998
CAS-Nummer: 602306-71-8
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: SKMRHSCBMAJRJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS 602306-71-8) is a high-purity organic compound with a molecular formula of C9H13NOS and a molecular weight of 183.27 g/mol . It is a valuable building block in medicinal chemistry and organic synthesis, designed strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The molecule features a unique structure containing both an aromatic primary amine and a thioether linkage attached to a propanol chain. This arrangement provides two key functional handles: the nucleophilic aniline group is a common precursor for the synthesis of pharmaceutical intermediates and azo dyes, while the thioether bridge can serve as a metabolically stable linker or be further oxidized to sulfoxides or sulfones . The terminal hydroxyl group allows for further functionalization via esterification or etherification. Researchers utilize this compound in the exploration of new chemical entities, particularly in the development of compounds with potential biological activity. Its structural motif makes it a versatile precursor for constructing more complex molecules for screening in various research programs. Available with a purity of ≥95%, this product requires storage in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(4-aminophenyl)sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMRHSCBMAJRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-[(4-Aminophenyl)sulfanyl]propan-1-ol: A Trifunctional Scaffold for Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the architectural flexibility of linker molecules is paramount[1]. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) emerges as a highly versatile, trifunctional building block. Featuring a primary aniline, a thioether linkage, and a primary aliphatic alcohol, this scaffold offers orthogonal reactivity that is highly prized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a validated synthetic methodology grounded in mechanistic causality, and a strategic overview of its applications in modern drug discovery.

Physicochemical Profiling

Understanding the physicochemical parameters of a linker precursor is critical for predicting the pharmacokinetic behavior of the final macromolecule. The inclusion of a thioether and an aniline moiety provides a unique balance of lipophilicity and topological polar surface area (TPSA), which can be leveraged to tune cellular permeability[3].

Table 1: Quantitative Physicochemical Properties

ParameterValueClinical/Synthetic Significance
CAS Number 602306-71-8Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C₉H₁₃NOSDefines the atomic composition and mass balance[3].
Molecular Weight 183.27 g/mol Low molecular weight ensures minimal bulk addition to PROTACs[3].
LogP 1.7433Moderate lipophilicity; aids in membrane permeability without excessive hydrophobicity[3].
TPSA 46.25 ŲOptimal for maintaining cell permeability in large heterobifunctional molecules[3].
SMILES OCCCSC1=CC=C(N)C=C1Structural string for computational modeling and docking studies[3].

Chemical Synthesis & Mechanistic Pathway

The synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol relies on a highly efficient, base-catalyzed S_N2 displacement reaction (Williamson-type thioether synthesis)[4].

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through strategic reagent selection.

Materials:

  • 4-Aminothiophenol (1.0 eq, Nucleophile)

  • 3-Chloro-1-propanol (1.1 eq, Electrophile)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, Base)

  • Anhydrous Dimethylformamide (DMF) (Solvent)

Procedure:

  • Preparation: Purge a round-bottom flask with inert gas (N₂ or Argon). Causality: Thiolates are highly susceptible to oxidative dimerization (forming disulfides) in the presence of atmospheric oxygen. Inert conditions are non-negotiable.

  • Deprotonation: Dissolve 4-aminothiophenol in anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the acidic thiol (pKa ~6.5) without deprotonating the aliphatic alcohol (pKa ~16) or the amine, ensuring exquisite chemoselectivity.

  • Electrophilic Addition: Add 3-chloro-1-propanol dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and minimizes the formation of dialkylated byproducts.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Causality: DMF, a polar aprotic solvent, solvates the potassium cation but leaves the thiolate anion unsolvated and highly nucleophilic, drastically accelerating the S_N2 displacement of the chloride leaving group.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure product.

Mechanistic Visualization

Synthesis R1 4-Aminothiophenol (Nucleophile) Base K2CO3 in DMF (Deprotonation) R1->Base Base addition R2 3-Chloro-1-propanol (Electrophile) Mech S_N2 Displacement (Cl- leaving group) R2->Mech Int Thiolate Anion (Active Nucleophile) Base->Int -HCO3-, -K+ Int->Mech Prod 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Target Product) Mech->Prod C-S bond formation

Synthetic workflow and S_N2 mechanism for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Orthogonal Reactivity & Derivatization

The true value of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol lies in its orthogonal reactivity. Drug development professionals can selectively functionalize each of its three domains without requiring excessive protecting group chemistry[2].

  • The Aniline (Primary Amine): Highly reactive toward acyl chlorides, activated carboxylic acids (via EDC/HOBt or HATU), and aldehydes (via reductive amination). It serves as an excellent exit vector for coupling to E3 ligase ligands like pomalidomide or lenalidomide derivatives[2].

  • The Aliphatic Alcohol: Can be converted into a mesylate or tosylate to act as an electrophile, or oxidized to an aldehyde/carboxylic acid. It is frequently used to form ether or ester linkages with Protein of Interest (POI) binders[4].

  • The Thioether Linkage: While generally stable, the thioether can be intentionally oxidized to a sulfoxide or sulfone using mCPBA or H₂O₂. Causality: This oxidation is a powerful tool in medicinal chemistry to fine-tune the aqueous solubility and rigidify the linker conformation without altering the overall chain length.

Functionalization Map

Derivatization Core 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Trifunctional Scaffold) Amine Aniline (Primary Amine) - Amidation - Reductive Amination Core->Amine Alcohol Aliphatic Alcohol - Esterification - Etherification Core->Alcohol Thioether Thioether Linkage - Oxidation to Sulfoxide - Metabolic Handle Core->Thioether PROTAC PROTAC Linker (E3 Ligase & POI Binder) Amine->PROTAC ADC ADC Payload Linker (Antibody Conjugation) Amine->ADC Alcohol->PROTAC Alcohol->ADC

Orthogonal functionalization map highlighting applications in PROTACs and ADCs.

Applications in Targeted Protein Degradation (PROTACs)

In PROTAC design, the linker is not merely a passive bridge; it actively dictates the formation of the ternary complex (POI–PROTAC–E3 ligase)[1].

Traditional linkers rely heavily on simple Polyethylene Glycol (PEG) or alkyl chains[]. However, incorporating a thioether-aniline motif provides distinct advantages:

  • Conformational Bias: The rigid planar structure of the aniline ring restricts the degrees of freedom compared to a pure alkyl chain, potentially reducing the entropic penalty upon ternary complex formation.

  • Exit Vector Optimization: The para-substitution of the aniline provides a linear exit vector, which is highly effective when conjugating to the solvent-exposed regions of E3 ligases (e.g., CRBN or VHL) or specific POI inhibitors (e.g., BCL-XL inhibitors)[2][4].

  • Chameleon Effect: The combination of a polarizable sulfur atom and a hydrogen-bonding alcohol terminus allows the linker to adapt its conformation depending on the microenvironment (aqueous cytosol vs. lipophilic binding pocket), enhancing overall drug-like properties[1].

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured scaffold before downstream bioconjugation, the following self-validating Quality Control (QC) workflow must be executed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, H₂O/Acetonitrile gradient with 0.1% Formic Acid.

    • Validation: Look for the primary molecular ion peak [M+H]+ at m/z 184.1 . The presence of an m/z216.1 peak indicates over-oxidation to the sulfone, requiring a re-evaluation of storage conditions.

  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃ or DMSO-d₆):

    • Validation: The aromatic region must display a classic AA'BB' splitting pattern (two doublets integrating to 2H each) between 6.5 and 7.3 ppm, confirming the para-substitution of the aniline. The aliphatic propyl chain will present as three distinct multiplets.

  • High-Performance Liquid Chromatography (HPLC):

    • Validation: Ensure a single sharp peak at 254 nm (due to the UV-active aniline ring) with a purity of ≥95%[3].

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry / ResearchGate URL: [Link]

  • Title: MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 Source: ScienceOpen URL: [Link]

Sources

Synthesis and Characterization of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS No. 602306-71-8) is a highly versatile bifunctional molecular scaffold[1][2]. Featuring a primary aromatic amine, an aliphatic primary alcohol, and a robust thioether bridge, this compound (Molecular Weight: 183.27 g/mol ) is frequently utilized in drug development, bioconjugation, and materials science[2][3].

This whitepaper provides an in-depth, self-validating protocol for the synthesis of this compound. By analyzing the underlying physical organic chemistry, we establish a chemoselective framework that maximizes yield while suppressing common oxidative side reactions.

Mechanistic Rationale & Pathway Analysis

The most atom-economical and scalable synthetic route is the direct bimolecular nucleophilic substitution (SN2) between 4-aminothiophenol (CAS: 1193-02-8) and 3-chloro-1-propanol (CAS: 627-30-5)[4][5].

The Causality of Chemoselectivity

A common challenge in this synthesis is the presence of two competing nucleophilic centers on 4-aminothiophenol: the amine (-NH2) and the thiol (-SH). The protocol relies on two core chemical principles to achieve >95% S-alkylation over N-alkylation:

  • Thermodynamic Acidity: The thiol proton is significantly more acidic (pKa ~7.1) than the aniline protons[6]. Utilizing a mild inorganic base like potassium carbonate (K2CO3) ensures the exclusive and quantitative generation of the thiolate anion without deprotonating the amine[6][7].

  • Hard-Soft Acid-Base (HSAB) Theory: The resulting thiolate anion is a highly polarizable, "soft" nucleophile. It exhibits a kinetic preference for attacking the "soft" electrophilic sp3 carbon of the alkyl halide, completely bypassing the harder amine nucleophile[8].

G N1 4-Aminothiophenol (Nucleophile) N2 K2CO3 / DMF (Base/Solvent) N1->N2 Deprotonation N3 Thiolate Anion Intermediate N2->N3 pKa ~7.1 N5 SN2 Transition State N3->N5 N4 3-Chloro-1-propanol (Electrophile) N4->N5 Alkylation N6 Target Product (Thioether) N5->N6 - KCl

Workflow of the chemoselective S-alkylation via an SN2 mechanism.

Mitigating Oxidative Dimerization

The primary mode of failure in thioetherification is the oxidative dimerization of the starting material into 4,4'-diaminodiphenyl disulfide[9]. In the presence of a base, dissolved oxygen rapidly oxidizes the thiolate into a thiyl radical, which dimerizes. Strict solvent degassing and an inert atmosphere are non-negotiable parameters for high-purity yields.

G M1 4-Aminothiophenol M2 O2 (Air) / Base (Improper Degassing) M1->M2 M3 Thiyl Radical M2->M3 Oxidation M4 4,4'-Diaminodiphenyl disulfide (Major Impurity) M3->M4 Dimerization

Oxidative dimerization pathway of 4-aminothiophenol due to oxygen exposure.

Experimental Protocols

Route A: Direct Chemoselective S-Alkylation (Primary Method)

This protocol is optimized for high atom economy and scalability.

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried 250 mL two-neck round-bottom flask with 4-aminothiophenol (10.0 g, 80.0 mmol) and anhydrous K2CO3 (16.6 g, 120.0 mmol, 1.5 eq). Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Inert Atmosphere: Seal the flask with rubber septa. Sparge the suspension with ultra-pure Argon gas for 20 minutes to thoroughly displace dissolved oxygen. Maintain a positive Argon pressure via a balloon.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Using a syringe, add 3-chloro-1-propanol (8.3 g, 88.0 mmol, 1.1 eq) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours. Monitor the disappearance of the thiol via TLC (Hexanes/EtOAc 1:1, UV active, Ellman’s reagent stain).

  • Quench & Extraction: Pour the crude mixture into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to yield 3-[(4-Aminophenyl)sulfanyl]propan-1-ol as a pale yellow viscous oil/solid.

Route B: Nitro-Thioetherification & Reduction (Alternative)

If the laboratory lacks rigorous inert-gas infrastructure, the disulfide impurity becomes unavoidable. Route B circumvents this by using an oxidation-resistant nitro precursor.

  • Thioetherification: React 4-nitrothiophenol with 3-chloro-1-propanol and K2CO3 in DMF at room temperature to form 3-[(4-nitrophenyl)sulfanyl]propan-1-ol.

  • Reduction: Dissolve the intermediate in Ethanol. Add 10% Pd/C (catalytic) and stir under a Hydrogen atmosphere (1 atm) for 3 hours. Filter through Celite and concentrate to obtain the final amine.

Quantitative Data Summary

The following tables summarize the reagent stoichiometry and provide a comparative analysis of the two synthetic routes.

Table 1: Reagent Stoichiometry for Route A

ReagentMolecular WeightEquivalentsMass / VolumeFunction
4-Aminothiophenol125.19 g/mol 1.010.0 gNucleophile
3-Chloro-1-propanol94.54 g/mol 1.18.3 g (7.3 mL)Electrophile
Potassium Carbonate138.21 g/mol 1.516.6 gBase
DMF (Anhydrous)73.09 g/mol -100 mLSolvent

Table 2: Comparative Analysis of Synthetic Routes

MetricRoute A (Direct S-Alkylation)Route B (Nitro-Reduction)
Overall Yield 82 - 88%65 - 75% (Over 2 steps)
Atom Economy High (Single step)Lower (Requires H2/Pd-C)
Reaction Time 4 - 6 hours12 - 16 hours
Primary Impurity Disulfide (if poorly degassed)Incomplete reduction products
Equipment Needs Argon/N2 manifoldHydrogenation apparatus

References

  • Bandaru, S. S. M., et al. "Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes." The Journal of Organic Chemistry, ACS Publications, 2019. Available at:[Link]

  • Liu, Y., et al. "Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation." The Journal of Organic Chemistry, ACS Publications, 2021. Available at:[Link]

Sources

An In-Depth Technical Guide to 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS No. 602306-71-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, a molecule of interest in the field of medicinal chemistry. Initial investigations into the compound with CAS number 139355-30-5, as specified in the query, did not yield a definitive chemical identity. However, thorough analysis has identified the correct CAS number for the named compound, 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, as 602306-71-8 . This guide will proceed with a detailed exploration of this specific chemical entity, including its structural features, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, drawing upon the known biological significance of its constituent functional groups. A related but distinct compound, 3-((4-Aminophenyl)sulfonyl)propan-1-ol (CAS No. 131110-21-9), which contains a sulfonyl group instead of the sulfanyl (thioether) linkage, is also briefly discussed to avoid confusion.

Chemical Identity and Physicochemical Properties

Correct Identification: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol CAS Number: 602306-71-8[1] Molecular Formula: C₉H₁₃NOS[1] Molecular Weight: 183.27 g/mol [1]

This compound features a versatile structure incorporating a primary alcohol, a thioether linkage, and a 4-aminophenyl (aniline) moiety. These functional groups are known to be important pharmacophores in a variety of biologically active molecules. The primary alcohol can participate in hydrogen bonding and can be a site for further chemical modification, such as esterification or etherification, to modulate the compound's pharmacokinetic properties. The thioether linkage provides flexibility and can influence the compound's lipophilicity and metabolic stability. The aniline group is a common feature in many drugs and can act as a hydrogen bond donor and acceptor, as well as a key interaction point with biological targets.

Table 1: Physicochemical Properties of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8)

PropertyValueSource
Molecular FormulaC₉H₁₃NOS[1]
Molecular Weight183.27[1]
Topological Polar Surface Area (TPSA)46.25 Ų[1]
logP1.7433[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds4[1]
StorageSealed in dry, 2-8°C[1]

Distinction from 3-((4-Aminophenyl)sulfonyl)propan-1-ol

It is crucial to distinguish 3-[(4-Aminophenyl)sulfanyl]propan-1-ol from a structurally similar compound, 3-((4-Aminophenyl)sulfonyl)propan-1-ol (CAS No. 131110-21-9).[2] The key difference lies in the oxidation state of the sulfur atom. The "sulfanyl" compound is a thioether (R-S-R'), while the "sulfonyl" compound is a sulfone (R-SO₂-R'). This seemingly minor difference significantly impacts the molecule's geometry, polarity, and hydrogen bonding capacity, which in turn can drastically alter its biological activity and physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor and is more polar than the thioether linkage.

Synthesis Pathway

Synthesis_Pathway Reactant1 4-Aminothiophenol Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 3-Halopropan-1-ol (X = Cl, Br) Reactant2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Reaction->Product Derivatization_Strategy cluster_amine Amine Derivatization cluster_alcohol Alcohol Derivatization Core 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Amide Amides Core->Amide Acylation Sulfonamide Sulfonamides Core->Sulfonamide Sulfonylation Alkylated_Amine N-Alkylated Amines Core->Alkylated_Amine Reductive Amination/ Alkylation Ester Esters Core->Ester Esterification Ether Ethers Core->Ether Williamson Ether Synthesis

Sources

3-[(4-Aminophenyl)sulfanyl]propan-1-ol molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Molecular Weight Verification of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in Fragment-Based Drug Discovery

Executive Summary

In modern drug development, Fragment-Based Drug Discovery (FBDD) relies heavily on low-molecular-weight chemical scaffolds that offer high ligand efficiency and synthetic versatility. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) is a highly valuable thioether-aniline building block. With a precise molecular weight of 183.27 g/mol , it serves as an optimal starting point for lead generation. This technical guide provides an in-depth analysis of its physicochemical properties, the structural causality behind its mass distribution, and a self-validating analytical protocol for exact mass verification.

Physicochemical Profiling & The "Rule of Three"

The utility of a chemical scaffold in FBDD is dictated by Astex's "Rule of Three" (Ro3), which mandates a molecular weight ≤ 300 Da, LogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol perfectly aligns with these parameters, making it an 1[1].

Table 1: Quantitative Physicochemical Profile

ParameterValueRo3 Compliance
Molecular Weight 183.27 g/mol Pass (≤ 300)
Exact Mass 183.0715 DaN/A
Molecular Formula C9H13NOSN/A
LogP 1.7433Pass (≤ 3)
TPSA 46.25 ŲPass (≤ 60)
H-Bond Donors 2Pass (≤ 3)
H-Bond Acceptors 3Pass (≤ 3)
Rotatable Bonds 4Marginal (≤ 3 ideal)

With only 12 heavy atoms, any binding affinity observed with this fragment translates to exceptionally high Ligand Efficiency (LE). The compound's high purity profile is critical when utilized as a2[2] in sensitive biochemical assays.

Structural Causality of the 183.27 Da Mass

A molecular weight of 183.27 Da is highly compact, yet this specific scaffold allocates its mass budget across three distinct, mechanistically valuable functional groups. As an Application Scientist, understanding why this specific structural arrangement is favored is crucial for rational drug design:

  • The Aniline Core (~92 Da): Provides a primary amine that acts as a strong nucleophile for cross-coupling (e.g., Buchwald-Hartwig amination) or amide bond formation. It contributes 2 H-bond donors, essential for anchoring to kinase hinge regions.

  • The Sulfanyl (Thioether) Linker (~32 Da): Unlike an ether (oxygen) linker, the sulfur atom is larger and more polarizable. It introduces a unique dihedral angle that forces the propanol tail out of the aromatic plane, increasing the 3D character of the molecule without significantly inflating the molecular weight.

  • The Propanol Tail (~59 Da): The terminal hydroxyl group serves as both an H-bond donor and acceptor. It acts as a synthetic handle for etherification, while simultaneously tuning the overall LogP to 1.7433, ensuring 3[3].

FunctionalGroups Compound 3-[(4-Aminophenyl)sulfanyl]propan-1-ol MW: 183.27 Da Aniline Aniline Core ~92 Da Compound->Aniline Scaffold Thioether Sulfanyl Linker ~32 Da Compound->Thioether Linker Propanol Propanol Tail ~59 Da Compound->Propanol Extension HBD H-Bond Donor (Target Anchoring) Aniline->HBD Flex Conformational Flexibility Thioether->Flex HBA Aqueous Solubility (LogP Tuning) Propanol->HBA

Structural logic of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol mapping mass to function.

Self-Validating Protocol for Molecular Weight Verification

To ensure scientific integrity before deploying this scaffold in high-throughput synthesis, its molecular weight and identity must be rigorously verified. The following UPLC-HRMS (High-Resolution Mass Spectrometry) protocol is designed as a self-validating system, where each step contains an internal causality and validation checkpoint.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 50% Methanol and 0.1% Formic Acid.

  • Causality: The neat methanol ensures the complete disruption of intermolecular hydrogen bonding (between the amine and hydroxyl groups), solubilizing the lipophilic core. The subsequent dilution matches the initial UPLC mobile phase, preventing peak fronting caused by solvent mismatch. Formic acid pre-ionizes the basic aniline nitrogen.

  • Validation Checkpoint: Visual inspection must reveal a completely transparent solution. The absence of Tyndall scattering validates complete dissolution.

Step 2: UPLC Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase interacts via van der Waals forces with the aromatic ring. Given its LogP of 1.7433, the compound will elute in the early-to-mid phase of the gradient.

  • Validation Checkpoint: Triplicate injections must yield a retention time relative standard deviation (RSD) of < 0.5%, validating column equilibration and system stability.

Step 3: ESI-HRMS Detection

  • Action: Operate the Time-of-Flight (TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the chromatogram for the target protonated molecular ion [M+H]+ at m/z 184.079.

  • Causality: The aniline group is highly basic. In the acidic microdroplets of the ESI source, it readily accepts a proton, making ESI+ the most sensitive and logical ionization mode.

  • Validation Checkpoint: The detection of the m/z 184.079 peak with a mass accuracy error of < 5 ppm validates the empirical formula (C9H13NOS) and the 183.27 g/mol average molecular weight.

Step 4: Isotopic Pattern Validation

  • Action: Analyze the mass spectrum for the M+2 isotopic peak.

  • Causality: Sulfur-32 has a naturally occurring stable isotope, Sulfur-34, at approximately 4.5% relative abundance.

  • Validation Checkpoint: The presence of an M+2 peak (m/z 186.074) at ~4.5% the intensity of the monoisotopic peak acts as an orthogonal, self-validating confirmation that the 32 Da mass contribution is indeed a sulfur atom, ruling out isobaric interferences.

HRMS_Workflow Prep Step 1: Sample Preparation 1 mg/mL in MeOH, dilute to 50% Aqueous UPLC Step 2: UPLC Separation C18 Column, 5-95% MeCN Gradient Prep->UPLC Validated by visual solubility Ionization Step 3: ESI+ Ionization Targeting[M+H]+ at m/z 184.079 UPLC->Ionization Validated by RT reproducibility Detection Step 4: TOF Mass Detection Mass Accuracy < 5 ppm Ionization->Detection Validated by signal-to-noise Validation Step 5: Isotopic Validation Confirm 34S M+2 Peak (~4.5%) Detection->Validation Validated by exact mass

Self-validating UPLC-HRMS workflow for exact molecular weight verification.

References

  • ChemScene. "602306-71-8 | 3-[(4-aminophenyl)sulfanyl]propan-1-ol | ChemScene.
  • CymitQuimica. "CAS: 602306-71-8 | CymitQuimica.
  • BIOFOUNT. "602306-71-8|3-[(4-aminophenyl)sulfanyl]propan-1-ol.

Sources

Comprehensive Solubility Profiling and Solubilization Strategies for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and DMPK Professionals Compound Identity: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8 | MW: 183.27 | Formula: C9H13NOS)

As a Senior Application Scientist, I frequently encounter small-molecule scaffolds where the interplay between distinct functional groups dictates the entire preclinical formulation strategy. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol is a prime example of such a molecule. It presents a fascinating thermodynamic puzzle: a weakly basic aniline moiety, a lipophilic thioether bridge, and a polar aliphatic alcohol tail.

This whitepaper provides an in-depth technical breakdown of the compound's solubility behavior, the causality behind its physicochemical interactions, and self-validating protocols for accurate solubility determination in drug discovery workflows.

Physicochemical Architecture & Solubilization Causality

To formulate 3-[(4-Aminophenyl)sulfanyl]propan-1-ol effectively, we must first deconstruct its molecular architecture and understand why it behaves the way it does in different media.

  • The Aniline Moiety (pKa ~4.6): The primary amine on the phenyl ring is the critical pH-dependent solubility driver. At physiological pH (7.4), this group remains un-ionized. Without the charge, the molecule's hydration shell is weak, leading to poor aqueous solubility. However, when introduced to an acidic environment (pH < 3.0), the amine protonates into an ammonium cation (-NH3+). This permanent positive charge initiates massive ion-dipole interactions with water, logarithmically increasing solubility.

  • The Sulfanyl (Thioether) Linkage: The -S- bridge and the adjacent phenyl ring impart significant lipophilicity (LogP ~1.74). This hydrophobic core actively resists aqueous solvation at neutral pH but drives excellent solubility in aprotic organic solvents like DMSO, which can effectively disrupt the molecule's crystalline lattice.

  • The Propan-1-ol Tail: The terminal hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. While not strong enough to overcome the hydrophobicity of the thioether at neutral pH, it significantly enhances solubility in polar protic solvents (e.g., Ethanol, Methanol) compared to un-hydroxylated analogs.

Quantitative Solubility Profiling

The following table synthesizes the expected solubility profile of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol based on its structural thermodynamics and standard high-throughput screening parameters.

Solvent / MediaAssay TypeEstimated Solubility (mg/mL)Dominant Solubilization Mechanism
Water / PBS (pH 7.4) Thermodynamic< 1.0Limited H-bonding via terminal -OH
SGF (pH 1.2) Thermodynamic> 20.0Ion-dipole interactions (Protonated -NH3+)
DMSO (100%) Kinetic Stock> 50.0Aprotic solvation, complete lattice disruption
Ethanol (100%) Thermodynamic> 30.0Protic solvation, extensive H-bonding
FaSSIF (pH 6.5) Thermodynamic~ 1.5Micellar solubilization via bile salts

Mechanistic Solubilization Pathway

The transition of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol from a solid crystal to a solvated state is heavily dependent on the chosen media. The diagram below illustrates the divergent thermodynamic pathways.

G cluster_0 Aqueous Media cluster_1 Organic Solvents A 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Neutral Solid) B pH 7.4 Buffer (Un-ionized) A->B Neutral pH C pH 1.2 SGF (Protonated Amine) A->C Acidic pH D DMSO / Ethanol (Solvated) A->D Co-solvents E Low Solubility (< 1 mg/mL) B->E Precipitation F High Solubility (> 20 mg/mL) C->F Ion-Dipole G Very High Solubility (> 50 mg/mL) D->G Lattice Disruption

Mechanistic pathways of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol solubilization across different media.

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility cannot merely be "measured"; it must be rigorously validated. Below are two field-proven protocols designed with built-in causality and quality control checks.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask LC-MS/MS)

Thermodynamic solubility represents the absolute maximum concentration of a drug in equilibrium with its most stable crystalline form. This is critical for late-stage formulation[1].

  • Preparation: Weigh an excess amount (~10 mg) of solid 3-[(4-Aminophenyl)sulfanyl]propan-1-ol into a 2 mL glass HPLC vial.

  • Media Addition: Add 1 mL of the target aqueous buffer (e.g., pH 7.4 PBS or pH 1.2 Simulated Gastric Fluid).

  • Equilibration (Causality Step): Cap the vial and incubate on a rotary shaker at 37°C for 24–48 hours. Why 48 hours? Initial dissolution often creates a supersaturated state of a metastable polymorph. Extended incubation allows Ostwald ripening to occur, forcing the system to precipitate out the lowest-energy, most stable crystalline lattice, preventing overestimation of solubility[1].

  • Separation & Self-Validation: Centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 100 µL of filtrate. The lipophilic thioether moiety can non-specifically bind to the filter membrane; discarding the initial volume saturates the binding sites and ensures accurate downstream quantification.

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via LC-MS/MS against a standard curve prepared in 100% DMSO.

  • Solid-State Verification: Analyze the residual undissolved solid via polarized light microscopy. Why? To confirm the compound has not degraded or formed an amorphous precipitate, which would invalidate the thermodynamic reading [2].

Protocol B: High-Throughput Kinetic Solubility (Nephelometry)

Kinetic solubility is used during early lead optimization to determine the point at which a pre-solvated compound crashes out of solution when introduced to an aqueous environment [3].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Causality: DMSO completely disrupts the crystal lattice, representing the compound in a fully solvated, amorphous-like state prior to aqueous exposure[3].

  • Serial Dilution: Create a 10-point serial dilution of the stock in DMSO.

  • Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of aqueous buffer (pH 7.4) in a 96-well plate (final DMSO concentration = 2%).

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Detection & Self-Validation: Measure light scattering using a laser nephelometer. Validation Check: Include Atenolol (highly soluble) and Ketoconazole (poorly soluble) as control wells. Nephelometry is highly sensitive to early nucleation events; the controls validate that the instrument is accurately detecting the precise inflection point where 3-[(4-Aminophenyl)sulfanyl]propan-1-ol begins to precipitate [4].

References

  • Kinetic Solubility Assays Protocol AxisPharm URL:[Link]

  • High throughput solubility measurement with automated polarized light microscopy analysis Journal of Pharmaceutical Sciences (via ResearchGate) URL:[Link]

Sources

3-[(4-Aminophenyl)sulfanyl]propan-1-ol mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Elucidation of the Mechanism of Action of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Abstract

This technical guide addresses the compound 3-[(4-aminophenyl)sulfanyl]propan-1-ol, a molecule of interest due to its structural motifs, which are common in a variety of biologically active compounds. To date, the specific mechanism of action of this compound has not been elucidated in publicly available literature. This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a proposed research program to systematically investigate and determine its biological activity and mechanism of action. By leveraging structure-activity relationships of analogous compounds, we hypothesize potential therapeutic applications, including anti-inflammatory and anti-neoplastic activities. Detailed experimental protocols are provided to test these hypotheses, from initial cytotoxicity screening to in-depth mechanistic studies.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The molecule 3-[(4-aminophenyl)sulfanyl]propan-1-ol presents a compelling case for investigation due to the convergence of three key structural features within a single, relatively simple scaffold: a 4-aminophenyl group, a flexible sulfanyl linker, and a propan-1-ol tail. While direct biological data for this specific compound is scarce, the prevalence of these moieties in established pharmacologically active agents provides a strong rationale for its study.

  • The 4-aminophenyl moiety is a well-established pharmacophore found in a range of drugs, including sulfonamide antibiotics and various kinase inhibitors. Compounds featuring this group have demonstrated diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[1][2][3].

  • Sulfur-containing compounds , particularly those with sulfanyl or the related sulfonyl groups, are integral to a vast number of pharmaceuticals.[4][5] The sulfur atom can engage in various non-covalent interactions with biological targets and can also be a site of metabolic activity, potentially leading to the formation of more active or different species.

  • The phenylpropanoid backbone is a common feature in natural products with a wide array of biological functions, notably anti-inflammatory effects.[6][7] The propan-1-ol side chain can influence the compound's solubility, pharmacokinetic properties, and interactions with target proteins.

Given this structural context, we hypothesize that 3-[(4-aminophenyl)sulfanyl]propan-1-ol may possess anti-inflammatory and/or cytotoxic properties. This guide provides a structured, multi-phase research program designed to rigorously test these hypotheses and elucidate the compound's mechanism of action.

Structural Analysis and Hypothesis Formulation

A critical analysis of the molecule's constituent parts allows for the formulation of testable hypotheses regarding its biological activity.

Hypothesis 1: Anti-Inflammatory Activity Many phenylpropanoids and aminophenyl derivatives exhibit anti-inflammatory effects.[6][8] We hypothesize that 3-[(4-aminophenyl)sulfanyl]propan-1-ol will demonstrate anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators. This could involve the suppression of nitric oxide (NO) production and the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.

Hypothesis 2: Anti-Neoplastic Activity The 4-aminophenyl scaffold is present in numerous anticancer agents that function through diverse mechanisms, including DNA interaction and enzyme inhibition.[3][9] We hypothesize that 3-[(4-aminophenyl)sulfanyl]propan-1-ol may exhibit cytotoxic activity against cancer cell lines. The proposed mechanism could involve the induction of apoptosis via pathways that may or may not be dependent on p53, and potentially through the inhibition of key enzymes involved in cell proliferation, such as protein kinases or topoisomerases.

Proposed Experimental Workflow

To systematically investigate the hypothesized mechanisms of action, a multi-phased experimental approach is proposed. This workflow is designed to first screen for broad biological activity and then to dissect the specific molecular mechanisms of any observed effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Target Validation A Cytotoxicity Screening (MTT Assay) D Apoptosis & Cell Cycle Analysis (If Cytotoxic) A->D B Anti-inflammatory Screening (NO & COX Inhibition) E Pro-inflammatory Cytokine Profiling (If Anti-inflammatory) B->E C Antimicrobial Screening (MIC Determination) F Specific Enzyme Inhibition Assays D->F E->F G Enzyme Kinetic Studies F->G H Western Blot Analysis of Signaling Pathways F->H I In Vivo Model Confirmation G->I H->I

Caption: Proposed multi-phase experimental workflow.

Phase 1: Preliminary Biological Activity Screening

The initial phase is designed to rapidly assess the broad biological activities of 3-[(4-aminophenyl)sulfanyl]propan-1-ol.

This protocol determines the effect of the compound on the viability of both cancerous and non-cancerous cell lines.

Objective: To determine the concentration of 3-[(4-aminophenyl)sulfanyl]propan-1-ol that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))

  • Non-cancerous human cell line (e.g., HEK293 or primary fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of 3-[(4-aminophenyl)sulfanyl]propan-1-ol in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Table 1: Hypothetical Cytotoxicity Screening Results (IC50 in µM)

Cell Line Compound Doxorubicin (Control)
MCF-7 15.2 0.8
HCT-116 22.5 1.2
A549 35.1 1.5

| HEK293 | >100 | 5.4 |

This protocol assesses the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if 3-[(4-aminophenyl)sulfanyl]propan-1-ol can reduce inflammation by inhibiting NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

  • Griess Reagent

  • Nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.

Phase 2: Elucidation of Specific Mechanisms

Should Phase 1 yield positive results, this phase will explore the underlying molecular mechanisms.

If the compound is found to be cytotoxic, this assay will determine if cell death occurs via apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • 3-[(4-aminophenyl)sulfanyl]propan-1-ol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) will be quantified.

If the compound shows anti-inflammatory activity, this protocol will measure its effect on the production of key pro-inflammatory cytokines.

Objective: To quantify the levels of TNF-α and IL-6 in LPS-stimulated macrophages.

Materials:

  • Supernatants from the NO production assay (Section 3.1.2)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Follow the manufacturer's instructions for the respective ELISA kits.

  • Briefly, coat a 96-well plate with capture antibody.

  • Add cell supernatants and standards and incubate.

  • Add detection antibody, followed by avidin-HRP.

  • Add substrate solution and stop the reaction.

  • Read the absorbance at 450 nm and calculate the cytokine concentrations.

Phase 3: Target Identification and Pathway Analysis

This final phase aims to identify specific molecular targets and signaling pathways affected by the compound.

This protocol will investigate the effect of the compound on key proteins in a relevant signaling pathway, for example, the NF-κB pathway in inflammation.

Objective: To determine if the compound inhibits the activation of the NF-κB pathway.

Materials:

  • RAW 264.7 cells treated as in the anti-inflammatory assay

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Lyse the treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with the secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein phosphorylation and expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 3-[(4-Aminophenyl)sulfanyl] propan-1-ol Compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

While the mechanism of action of 3-[(4-aminophenyl)sulfanyl]propan-1-ol remains to be formally described, its chemical structure provides a strong foundation for hypothesizing its potential as an anti-inflammatory or anti-neoplastic agent. The experimental framework detailed in this guide offers a systematic and robust approach to investigating these possibilities. By progressing through the proposed phases of screening, mechanistic elucidation, and target validation, researchers can effectively characterize the bioactivity of this compound and determine its potential for further therapeutic development. The successful completion of this research program would not only define the pharmacological profile of 3-[(4-aminophenyl)sulfanyl]propan-1-ol but also contribute valuable knowledge to the broader understanding of structure-activity relationships in medicinal chemistry.

References

  • Zhao, Z., et al. (2018). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Medicinal Chemistry Research, 27(5), 1339-1359. [Link]

  • Shafi, S., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Bioorganic Chemistry, 92, 103250. [Link]

  • Javed, I., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(20), 6245. [Link]

  • Pharmaffiliates. (2026). 1-Propanol in Pharmaceuticals: Role as Solvent Carrier. Pharmaffiliates. [Link]

  • Ataman Kimya. Propan-1-ol. Ataman Kimya. [Link]

  • Bondock, S., et al. (2023). Biological activity and synthesis of sulfonamide derivatives: A brief review. Results in Chemistry, 5, 100827. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Preprints.org. [Link]

  • Taylor & Francis. 4-Aminobiphenyl – Knowledge and References. Taylor & Francis. [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. [Link]

  • National Center for Biotechnology Information. 1-Propanol. PubChem. [Link]

  • Kalgutkar, A. S., et al. (2008). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. Journal of Medicinal Chemistry, 51(14), 4125-4135. [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. [Link]

  • Appari, M., et al. (2018). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 26(10), 2824-2834. [Link]

  • Kamp, H. (2022). Propan-1-ol. ResearchGate. [Link]

  • La Manna, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1144. [Link]

  • ReAgent. (2018). What Is The Difference Between Propan-1-ol and Propan-2-ol?. ReAgent. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. PMC. [Link]

  • Yahya, N. A., et al. (2026). Potential anti-inflammatory activity of 3-(4-aminophenyl) propionic acid: Effects on cell viability and nitric oxide production in synovial fibroblast (HIG-82) cells. ResearchGate. [Link]

Sources

3-[(4-Aminophenyl)sulfanyl]propan-1-ol: A Trifunctional Scaffold for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the demand for versatile, multi-functional building blocks is paramount. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) is a highly valuable chemical intermediate characterized by its trifunctional nature: it possesses a primary aromatic amine, a thioether linkage, and a primary aliphatic alcohol[1]. This unique structural triad allows for orthogonal functionalization, making it an ideal linker in Proteolysis Targeting Chimeras (PROTACs), a core scaffold in kinase inhibitors, and a precursor for neuroprotective agents.

This technical guide provides an in-depth analysis of its chemical properties, mechanistic reactivity, validated synthetic protocols, and downstream applications.

Structural Identity and Physicochemical Profiling

The utility of 3-[(4-aminophenyl)sulfanyl]propan-1-ol stems from its balanced physicochemical profile. The molecule offers excellent hydrogen-bonding capabilities (3 acceptors, 2 donors) while maintaining a low molecular weight, ensuring that its incorporation into larger pharmacophores does not drastically inflate the final molecule's lipophilicity or violate Lipinski’s Rule of Five.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 3-[(4-aminophenyl)sulfanyl]propan-1-ol
CAS Number 602306-71-8
Molecular Formula C₉H₁₃NOS
Molecular Weight 183.27 g/mol
SMILES OCCCSC1=CC=C(N)C=C1
Topological Polar Surface Area (TPSA) 46.25 Ų
Calculated LogP ~1.74

Mechanistic Reactivity and Orthogonal Functionalization

The true power of this intermediate lies in the orthogonal reactivity of its three functional groups. By carefully selecting reagents and thermodynamic conditions, chemists can selectively modify one moiety without requiring exhaustive protection/deprotection sequences.

  • Aniline (Primary Amine): Highly reactive toward electrophiles (acyl chlorides, sulfonyl chlorides) and participates readily in Buchwald-Hartwig cross-couplings or reductive aminations.

  • Thioether (Sulfide): Acts as a soft nucleophile and can be selectively oxidized to a sulfoxide or sulfone using stoichiometric control of mCPBA, thereby tuning the molecule's solubility and geometry.

  • Aliphatic Alcohol: Can be activated via tosylation/halogenation for nucleophilic displacement or coupled via Steglich esterification.

Reactivity Core 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Trifunctional Scaffold Amine Aniline (Primary Amine) • Amidation • Buchwald-Hartwig Coupling Core->Amine Thio Thioether (Sulfide) • Oxidation to Sulfoxide/Sulfone • Transition Metal Coordination Core->Thio Alcohol Aliphatic Alcohol • Esterification / Etherification • Halogenation / Tosylation Core->Alcohol

Orthogonal reactivity map highlighting the trifunctional nature of the scaffold.

Validated Synthetic Methodologies

The most efficient route to synthesize this intermediate is the chemoselective S-alkylation of 4-aminothiophenol. The protocol below is designed as a self-validating system, ensuring high yield and purity through mechanistic control.

Synthesis A 4-Aminothiophenol (Nucleophile) C K2CO3, DMF 60°C, 4h A->C B 3-Chloro-1-propanol (Electrophile) B->C D 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Target Product) C->D

Chemoselective S-alkylation workflow for synthesizing the target intermediate.

Protocol: Chemoselective S-Alkylation

Objective: Synthesize 3-[(4-aminophenyl)sulfanyl]propan-1-ol while completely suppressing N-alkylation and O-alkylation side reactions.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an N₂ atmosphere, dissolve 4-aminothiophenol (10.0 g, 80.0 mmol) in anhydrous DMF (100 mL).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, dramatically increasing the nucleophilicity of the thiolate. The N₂ atmosphere is critical to prevent the oxidative dimerization of the starting material into a disulfide.

  • Base Addition: Add anhydrous K₂CO₃ (16.6 g, 120.0 mmol, 1.5 eq) and stir at 25°C for 15 minutes.

    • Causality: K₂CO₃ is a mild base. It is thermodynamically strong enough to deprotonate the thiol (pKa ~6) but entirely incapable of deprotonating the aniline (pKa ~27) or the alcohol (pKa ~16). This ensures exclusive formation of the highly nucleophilic thiolate anion.

  • Electrophile Addition: Add 3-chloro-1-propanol (8.3 g, 88.0 mmol, 1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. The chloride leaving group is deliberately chosen over bromide or iodide to provide a controlled, moderate reaction rate at elevated temperatures, minimizing oligomerization.

  • Heating & Validation Checkpoint: Heat the mixture to 60°C for 4 hours.

    • Self-Validation: Before proceeding, analyze a micro-aliquot via LC-MS. The complete disappearance of the 4-aminothiophenol peak (m/z 126) and the dominant appearance of the product peak (m/z 184) confirms reaction completion.

  • Workup: Cool to room temperature, quench with ice-cold water (300 mL), and extract with EtOAc (3 x 100 mL).

  • Purification Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) followed by brine (50 mL).

    • Causality: The 5% aqueous LiCl wash is a field-proven technique to partition residual DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during crystallization.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the product.

Applications in Medicinal Chemistry

The structural motif of 3-[(4-aminophenyl)sulfanyl]propan-1-ol is heavily leveraged across multiple therapeutic areas:

  • Neuroprotective Agents: Aminophenylthio derivatives are crucial building blocks in the synthesis of neuroprotective compounds, such as P7C3 analogs. These agents are actively investigated for their potent ability to reduce axonal degeneration and neuronal cell death following traumatic brain injury (TBI)[2].

  • Kinase Inhibitors: The aniline moiety serves as an excellent hinge-binding motif in the design of novel benzimidazole derivatives. These compounds have been developed as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors, which are critical targets in anti-angiogenic cancer therapies[3].

  • Enzyme Destabilizers: Recent oncology research utilizes 2-(4-aminophenylthio) and related derivatives to create small molecules that disrupt protein-protein interactions. Specifically, these scaffolds have been used to destabilize the thymidylate synthase homodimer, accelerating its proteasomal degradation and inhibiting cancer cell growth[4].

Analytical Characterization and Quality Control

To ensure the integrity of the synthesized intermediate before downstream application, rigorous analytical characterization is required. The table below outlines the expected self-validating spectral signatures.

Table 2: Expected Analytical Signatures (NMR & MS)

TechniqueSignal / ShiftStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)δ 7.15 (d, J = 8.4 Hz, 2H)Aromatic protons ortho to the sulfur atom
¹H NMR (400 MHz, DMSO-d₆)δ 6.52 (d, J = 8.4 Hz, 2H)Aromatic protons ortho to the primary amine
¹H NMR (400 MHz, DMSO-d₆)δ 5.25 (s, 2H)Primary amine (-NH₂)
¹H NMR (400 MHz, DMSO-d₆)δ 4.50 (t, J = 5.2 Hz, 1H)Hydroxyl proton (-OH)
¹H NMR (400 MHz, DMSO-d₆)δ 3.45 (q, J = 6.0 Hz, 2H)Methylene adjacent to oxygen (-CH₂-O)
¹H NMR (400 MHz, DMSO-d₆)δ 2.75 (t, J = 7.2 Hz, 2H)Methylene adjacent to sulfur (-CH₂-S)
¹H NMR (400 MHz, DMSO-d₆)δ 1.65 (p, J = 6.8 Hz, 2H)Central aliphatic methylene (-CH₂-)
ESI-MS (Positive Mode)m/z 184.08[M+H]⁺ corresponding to C₉H₁₄NOS⁺

Conclusion

3-[(4-Aminophenyl)sulfanyl]propan-1-ol represents a masterclass in chemical intermediate design. Its trifunctional nature allows for highly controlled, orthogonal synthetic pathways, making it an indispensable tool for medicinal chemists. By adhering to the thermodynamic principles of chemoselective alkylation, researchers can reliably synthesize and deploy this scaffold to unlock novel chemical space in the pursuit of advanced therapeutics.

References

  • Pieper, A. A., et al. "Neuroprotective compounds and use thereof." U.S. Patent US9902713B2, 2018.
  • "Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors." Journal of Medicinal Chemistry, ACS Publications, 2007. URL:[Link]

  • "Destabilizers of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth." eLife, 2022. URL:[Link]

Sources

Engineering Aminophenyl-Sulfur Architectures: From Catalytic C-S Cross-Coupling to Continuous-Flow Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aminophenyl-Sulfur Pharmacophore

Aminophenyl-sulfur compounds—encompassing thioethers, sulfoxides, and sulfones—represent a highly privileged class of pharmacophores in modern medicinal chemistry. The prototypic molecule, bis(4-aminophenyl) sulfone (Dapsone), has historically served as a cornerstone in antimicrobial and anti-inflammatory therapies[1]. However, recent advancements in drug discovery have expanded the utility of this motif, revealing potent inhibition of dihydroorotate dehydrogenase (DHODH) for next-generation antimalarial applications[2].

Designing and synthesizing these architectures requires precise control over the electronic properties of the electron-donating amino group and the versatile oxidation states of sulfur. This whitepaper provides an authoritative, field-proven guide to synthesizing novel aminophenyl-sulfur compounds, detailing the causality behind catalyst selection, the mechanistic logic of continuous-flow oxidation, and self-validating experimental protocols.

Constructing the Thioether Core: Advanced C-S Cross-Coupling

The foundational step in synthesizing aminophenyl sulfones is the construction of the aminophenyl thioether intermediate. Historically, transition-metal-catalyzed thioetherification was plagued by severe catalyst poisoning; the strong chelating nature of sulfur irreversibly binds to the metal center, rendering the catalyst inactive[3].

Mechanistic Causality: Overcoming Catalyst Poisoning

To circumvent sulfur-induced poisoning, modern synthetic strategies employ either sterically shielded copper catalysis or mechanochemical palladium coupling.

  • Copper Catalysis with Bidentate Ligands: Utilizing CuI in conjunction with an oxalic diamide ligand sterically shields the copper center. This prevents irreversible sulfur coordination while still facilitating the oxidative addition of the aryl halide[3].

  • Mechanochemical Pd-Coupling: For sterically hindered or electronically challenging substrates, ball-milling with a Pd(OAc)₂ catalyst under solvent-free conditions suppresses the formation of undesired disulfide byproducts, driving the C-S cross-coupling to completion[4].

Workflow A Aryl Halide + Thiol (Starting Materials) B Cu-Catalyzed C-S Coupling (Ligand-Assisted) A->B Heat / Base C Aminophenyl Thioether (Intermediate) B->C Cross-Coupling D Continuous-Flow Oxidation (H2O2 / Tungsten Cat.) C->D Flow Reactor E Aminophenyl Sulfone (Target Pharmacophore) D->E Selective Oxidation

Synthetic workflow from aryl halides to aminophenyl sulfones via C-S coupling and flow oxidation.
Protocol 1: Copper-Catalyzed C-S Cross-Coupling

This protocol is designed as a self-validating system to ensure high-fidelity thioetherification without homocoupling.

Step 1: Reagent Preparation & Degassing

  • Charge an oven-dried Schlenk tube with CuI (10 mol%), oxalic diamide ligand (10 mol%), and K₂CO₃ (2.0 equiv).

  • Add the 4-haloaniline (1.0 equiv) and the corresponding thiol (1.2 equiv).

  • Causality Check: Evacuate and backfill the vessel with argon three times. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the thiol into a disulfide.

Step 2: Reaction Execution

  • Inject anhydrous DMSO (0.5 M concentration) and heat the mixture to 110°C for 24 hours under vigorous stirring.

  • Validation Node: At the 12-hour mark, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS. The absence of a mass peak corresponding to the disulfide (Ar-S-S-Ar) confirms that the bidentate ligand is successfully stabilizing the copper center and directing the reaction toward cross-coupling.

Step 3: Workup & Purification

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMSO and inorganic salts.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure aminophenyl thioether.

Precision Oxidation: Transitioning from Sulfide to Sulfone

The oxidation of the aminophenyl thioether to the corresponding sulfone requires exquisite chemoselectivity. Batch oxidation with hydrogen peroxide (H₂O₂) often leads to thermal runaway, incomplete oxidation (yielding sulfoxides), or degradation of the oxidation-sensitive primary amine[5].

Mechanistic Causality: The Microreactor Advantage

To achieve precise stoichiometric and thermal control, we transition from batch chemistry to continuous-flow oxidation. Utilizing a catalyst column packed with oxodiperoxotungstate supported on activated carbon allows for a highly controlled residence time (approx. 14.5 minutes)[5]. This short, localized exposure to H₂O₂ ensures complete conversion to the sulfone while preventing the over-oxidation of the amino group.

Protocol 2: Continuous-Flow Tungsten-Catalyzed Oxidation

A highly scalable, self-monitoring protocol for synthesizing Dapsone and its analogues.

Step 1: Catalyst Bed Preparation

  • Pack a stainless-steel microreactor column (e.g., 4.6 mm ID × 150 mm) with a mixture of oxodiperoxotungstate-2,2′-bipyridine catalyst and activated carbon.

  • Equilibrate the column by pumping anhydrous acetonitrile at a flow rate of 0.5 mL/min at 40°C.

Step 2: Flow Initialization

  • Prepare Solution A: Aminophenyl thioether (0.1 M in acetonitrile).

  • Prepare Solution B: Aqueous H₂O₂ (30% w/w, 0.25 M in acetonitrile).

  • Use dual syringe pumps to introduce Solution A and Solution B into a T-mixer immediately preceding the catalyst column, maintaining a combined flow rate that yields a 14.5-minute residence time.

Step 3: Steady-State Collection & Validation

  • Collect the reactor effluent in a flask containing a mild reducing agent (e.g., saturated Na₂S₂O₃) to quench any unreacted peroxide.

  • Validation Node: Monitor the effluent via in-line UV-Vis or post-collection HPLC. A sulfone-to-sulfoxide ratio of >18:1 (e.g., 91% sulfone to 5% sulfoxide) confirms the residence time is perfectly tuned[5]. An increase in the sulfoxide peak indicates catalyst degradation or an excessively fast flow rate, providing immediate feedback for flow adjustment.

Quantitative Data & Yield Analysis

The following table summarizes the quantitative performance of the discussed methodologies, highlighting the mechanistic advantages of each approach.

Synthetic StrategySubstratesCatalyst SystemReaction ConditionsAverage YieldKey Mechanistic Advantage
Cu-Catalyzed C-S Coupling Aryl Halides, ThiolsCuI / Oxalic Diamide110°C, 24h, DMSO85–95%Ligand shielding prevents sulfur poisoning[3]
Mechanochemical Pd-Coupling Aryl Halides, ThiolsPd(OAc)₂Ball-milling, RT, 3h71–88%Solvent-free; suppresses disulfide formation[4]
Continuous-Flow Oxidation Aminophenyl SulfidesTungsten / Activated CarbonH₂O₂, Flow (14.5 min)91% (5% sulfoxide)Precise residence time prevents over-oxidation[5]
Photocatalytic Thioetherification Anilines, ThiolsCatalyst-Free (Blue LED)Room Temp, Solvent-Free43–68%Mild conditions; avoids transition metals entirely[6]

Pharmacological Translation: Beyond Dapsone

The synthesis of highly pure aminophenyl sulfones directly impacts downstream drug discovery. While Dapsone traditionally targets dihydropteroate synthase (DHPS) to block folate synthesis in bacteria, novel aminophenyl-sulfur derivatives are being engineered to target dihydroorotate dehydrogenase (DHODH)[2]. This dual-targeting capability makes the aminophenyl-sulfur pharmacophore an invaluable asset in combating drug-resistant pathogens.

Mechanism Drug Aminophenyl Sulfone (Dapsone/Analogue) Target1 Dihydropteroate Synthase (DHPS) Inhibition Drug->Target1 Target2 Dihydroorotate Dehydrogenase (DHODH) Inhibition Drug->Target2 Effect1 Folate Synthesis Blockade (Antibacterial Activity) Target1->Effect1 Effect2 Pyrimidine Depletion (Antimalarial Activity) Target2->Effect2

Dual pharmacological targeting pathways of aminophenyl sulfone derivatives in pathogens.

By mastering the catalytic logic of C-S cross-coupling and the precision of continuous-flow oxidation, researchers can rapidly generate libraries of aminophenyl-sulfur compounds, accelerating the discovery of next-generation therapeutics.

References

  • Syntheses of Thioethers and Selenide Ethers from Anilines The Journal of Organic Chemistry - ACS Publications[Link]

  • Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide Royal Society of Chemistry (RSC)[Link]

  • Recent advances in copper-catalyzed C-S cross-coupling reactions Arkivoc [Link]

  • A Robust Pd-Catalyzed C–S Cross-Coupling Process Enabled by Ball-Milling ACS Sustainable Chemistry & Engineering[Link]

  • Antimalarial agents that are inhibitors of dihydroorotic acid dehydrogenase P
  • Synthesis, Characterization and drug delivery application of Dapsone based double tailed biocompatible nonionic surfactant ResearchGate[Link]

Sources

Structure-Activity Relationship (SAR) of Aminothiophenol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminothiophenols, particularly o-aminothiophenol (ATP), are highly versatile ambident nucleophiles that serve as foundational building blocks in medicinal chemistry. Because they possess both a primary amine and a thiol group on a benzene ring, they are uniquely primed for condensation and oxidative cyclization reactions, yielding privileged heterocyclic scaffolds such as benzothiazoles and benzothiazepines[1]. This technical whitepaper explores the structure-activity relationship (SAR) of aminothiophenol derivatives, detailing the mechanistic causality behind their synthesis, their biological targets (including p53-Mdmx disruption and antimicrobial action), and the self-validating experimental protocols required for their development.

Mechanistic Causality in Scaffold Synthesis

The pharmacological utility of aminothiophenol derivatives stems from their ability to form rigid, planar bicyclic systems. The base structure of a benzothiazole consists of a benzene ring fused to a thiazole ring[1]. The synthesis typically involves the reaction of ATP with substituted aldehydes, carboxylic acids, or chalcones[1][2].

The reaction is driven by the differential nucleophilicity of the heteroatoms. The primary amine typically initiates a nucleophilic attack on the carbonyl carbon to form a Schiff base intermediate. Subsequently, the highly nucleophilic thiolate undergoes an intramolecular thia-Michael addition or oxidative ring closure to form the final heterocycle[2].

SynthesisWorkflow ATP o-Aminothiophenol (ATP) Condensation Condensation (Schiff Base Formation) ATP->Condensation Aldehyde Substituted Aldehyde / Carboxylic Acid Aldehyde->Condensation Cyclization Oxidative Cyclization (Catalyst / Heat) Condensation->Cyclization Thia-Michael / Ring Closure Benzothiazole 2-Substituted Benzothiazole (Privileged Scaffold) Cyclization->Benzothiazole

Workflow for the synthesis of 2-substituted benzothiazoles from ATP.

Protocol 1: Microwave-Assisted Cyclocondensation of 2-Substituted Benzothiazoles

To ensure high yield and structural integrity, modern synthesis relies on catalytic activation and uniform heating.

Step-by-Step Methodology:

  • Reaction Setup: Combine equimolar amounts (1.0 mmol) of o-aminothiophenol and a substituted aryl aldehyde in a microwave-safe reaction vessel. Use a green solvent such as glycerol or ethanol to facilitate uniform dielectric heating.

  • Catalytic Activation: Add a catalytic amount of Polyphosphoric acid (PPA) or a hypervalent iodine reagent like PIFA.

    • Causality: PPA acts as both a dehydrating agent and a proton source. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbon and lowering the activation energy for the amine's nucleophilic attack[3].

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 150°C for 10–15 minutes.

    • Causality: Microwave irradiation provides rapid, uniform volumetric heating, effectively overcoming the steric hindrance associated with the subsequent intramolecular ring closure.

  • Work-up & Self-Validation: Quench the reaction with ice-cold water and neutralize with 10% NaHCO₃. The precipitation of the solid product serves as a primary visual validation of successful cyclization.

  • Analytical Confirmation: Filter and recrystallize. Confirm structural integrity via ¹H-NMR; the complete disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of aromatic shifts corresponding to the benzothiazole core validate the ring closure.

Structure-Activity Relationship (SAR) Landscape

The substitution patterns on the aminothiophenol-derived core dictate the biological target and efficacy. Minor modifications at the C-2 position or the benzene ring radically alter the pharmacological profile[1].

Anticancer Activity: p53-Mdmx Disruptors

In wild-type p53 cancers, the tumor suppressor p53 is often inactivated by binding to Mdmx. Low-molecular-weight o-aminothiophenol derivatives (MW 200-300) have been identified as potent, selective disruptors of the p53-Mdmx interaction[4].

Key SAR Insights:

  • Sulfur is Non-Negotiable: The S-isobutyryl-deprotected forms of these derivatives act as active sulfides that interfere with the p53-Mdmx binding interface. Replacing the sulfur atom with an oxygen atom results in a complete loss of interaction[4].

  • Causality: The larger atomic radius and higher polarizability of the sulfur atom are strictly required to properly anchor the molecule within the hydrophobic, methionine-rich cleft of Mdmx.

  • In Vivo Efficacy: Derivatives like K-178 activate p53, up-regulate downstream genes (p21 and Mdm2), and have demonstrated the ability to reduce tumor mass volume to 36.6% of controls in murine xenograft models[4].

SignalingPathway Derivative o-Aminothiophenol Derivative (e.g., K-178) Complex p53-Mdmx Complex Derivative->Complex Competitive Binding Dissociation Protein-Protein Dissociation Complex->Dissociation p53 Free Active p53 Dissociation->p53 Downstream Up-regulation of p21 & Mdm2 p53->Downstream Transcriptional Activation Apoptosis Cancer Cell Apoptosis (Wild-type p53) Downstream->Apoptosis

Mechanism of p53-Mdmx disruption by o-aminothiophenol derivatives.

Antimicrobial & Antidiabetic Activity

Aminothiophenol derivatives also exhibit profound antimicrobial and enzyme-inhibitory properties.

  • Antibacterial: A 5,6-difluorosubstituted benzothiazole derivative has been identified as a potent inhibitor of Gram-positive pathogens, targeting methionyl-tRNA synthetase[5]. The electron-withdrawing fluorine atoms increase the lipophilicity of the scaffold, enhancing bacterial cell wall penetration and binding affinity.

  • Antidiabetic: When ATP is reacted with 5-bromo-2-hydroxychalcones, it forms 1,5-benzothiazepines[2]. SAR studies reveal that the 2,4-diaryl substitution on the benzothiazepine ring is critical for α-glucosidase inhibition, as the spatial arrangement mimics carbohydrate substrates, competitively blocking the enzyme's active site[2].

Table 1: Quantitative SAR Data Summary
Compound Class / DerivativeKey Structural SubstituentPrimary Target / MechanismBiological Effect & Efficacy
o-Aminothiophenol Sulfides S-isobutyryl-deprotectedp53-Mdmx interactionAnticancer; Tumor volume reduction up to 36.6%[4]
2-Aminobenzothiazoles 5,6-difluoro substitutionMethionyl-tRNA synthetaseGram-positive antibacterial; High potency, low cytotoxicity[5]
1,5-Benzothiazepines 2,4-diaryl substitutionα-GlucosidaseAntidiabetic; Competitive carbohydrate hydrolysis inhibition[2]
2-Mercaptobenzothiazoles 4-chloro substitutionFungal cell membranesAntifungal; Increased sensitivity compared to fluoro-analogs[3]

Biological Validation: Experimental Methodologies

To validate the SAR logic, rigorous, self-validating biological assays must be employed. The following protocol details the evaluation of p53-Mdmx disruptors.

Protocol 2: Modified ELISA for p53-Mdmx Interaction Inhibition

This assay quantitatively measures a compound's ability to dissociate the p53-Mdmx protein complex[4].

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microtiter plates with 100 µL of Glutathione S-transferase (GST)-fused Mdmx protein (10 µg/mL in PBS) overnight at 4°C.

    • Causality: Immobilizing the target via a GST tag ensures uniform orientation of the Mdmx binding pocket. Direct adsorption of Mdmx without a tag could cause conformational denaturation or steric hindrance at the p53 binding cleft.

  • Blocking: Wash the plates with PBST (PBS + 0.05% Tween-20) and block with 3% Bovine Serum Albumin (BSA) for 2 hours at room temperature.

    • Causality: BSA saturates empty binding sites on the plastic well, preventing non-specific binding of the Flag-p53 or secondary antibodies, which would otherwise generate false-positive baseline noise.

  • Competitive Incubation: Add 50 µL of Flag-tagged p53 protein alongside 50 µL of the synthesized aminothiophenol derivative (varying concentrations from 0.1 to 100 µM). Incubate for 1 hour.

    • Causality: Co-incubation allows for competitive binding. If the derivative possesses the correct SAR (e.g., the essential sulfur atom), it will competitively occupy the Mdmx cleft, displacing the Flag-p53.

  • Detection & Self-Validation: Wash the wells extensively. Add an anti-Flag HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

    • Self-Validation System: You must include a vehicle control (DMSO) to establish the 100% binding maximum, and a known disruptor as a positive control. A dose-dependent reduction in absorbance at 450 nm directly correlates with the test compound's inhibitory potency, allowing for accurate IC₅₀ calculation.

Conclusion

The structure-activity relationship of aminothiophenol derivatives highlights the exquisite sensitivity of biological targets to minor atomic changes. Whether acting as an ambident nucleophile for the synthesis of benzothiazoles, or requiring specific sulfur-mediated polarizability to disrupt the p53-Mdmx axis, ATP remains a cornerstone of rational drug design. By adhering to strict mechanistic causality in both chemical synthesis and biological validation, researchers can continue to exploit this privileged scaffold for novel oncological and antimicrobial therapeutics.

References

  • Discovery of new low-molecular-weight p53-Mdmx disruptors and their anti-cancer activities. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqJfQ0U4Dj-dz34HHQSQeBsxJQCmnvatgZUy6bW7xP6RDI7HkOttuEzjNja4KsurILA3bUrPiNK67AyG96RutXcZDDCQSyTj50xide-jsk86SymmjVf9SBC3sUvBUqaB3rc84k]
  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters via hxyx.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG51nx1ww2LFFpq8pLluYvvJzbakJh_MPuZzGQdvzFP2m8dTPCMiN4SyUh5yi3DqJ3DzkMwwwERadTm8fXLmhWcVPmNRETMplbMONj5T0GuWsRoJIksW_sbkFuj3MwDC4WJAeNvDyughy_Xpb4=]
  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTiZglLzpFfTTGfvHAajRpbGJiNVX2MLsoZ8AA-Yw0fdAtocYVEniwYY2SInNTjws_jU6fI6zUIiDPeaAxy4x5UqLpvKIWMbPDJH3d1gODNNRE9kxbbUrDPl8twY43nS5MKDvRdou1Y1AI7Hg=]
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpImlBwpgSFtujiXPHxvuSBsSRQqyRBWY5kL1LahswlID7kyFXSR5Y6dZnw0un-5C7rWNcwwPNOdvPuKRn_oPfupfB22kXjMYzuLkg1UEEUBx9zYD7KGv79r3iw_1-TPGnuFSU_XmB7gCOM9Y=]
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. derpharmachemica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpKSALou5393s5BAdpBeQkddUzqkNysfLv8OqeJMqSqjYMKsRK3oNEg2iy6ewBvdVRuUXWBWzi3HB68cTps8lPpd460LCBaQTs2z3hadPqCwGh5AHR2dXnxJOyfSs55PDZPwfqDzAaH5yfPKammk_XKroda0FWlvsd7gi9qUEeZTk6LsiiVlR134JejCJ1Ys2v8RbDQgleRzGmhnlRlOVmKf3GChJDjZMUCzokluySF0fgzgScCtbtsqZ27oWSAdeC2rQ=]

Sources

3-[(4-Aminophenyl)sulfanyl]propan-1-ol: A Comprehensive Technical Guide to a Bifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex molecular architectures. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) [1, 2] is a highly versatile, heterobifunctional scaffold that integrates an aniline motif, a thioether linkage, and a primary aliphatic alcohol.

This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical profile, chemoselective synthetic methodologies, and downstream applications. By leveraging the distinct nucleophilicities of its functional groups, researchers can utilize this scaffold for the synthesis of kinase inhibitors, neuroprotective agents[3, 4], and Proteolysis Targeting Chimeras (PROTACs).

Structural Logic and Physicochemical Profiling

The synthetic utility of 3-[(4-aminophenyl)sulfanyl]propan-1-ol stems from the orthogonal reactivity of its three key functional groups:

  • The Aniline (-NH₂): A privileged pharmacophore capable of acting as a hydrogen-bond donor/acceptor, frequently utilized for binding to the hinge region of kinases [5].

  • The Thioether (-S-): Provides a flexible, metabolically stable linkage that can undergo controlled S-oxidation to sulfoxides or sulfones, allowing fine-tuning of the molecule's topological polar surface area (TPSA) and aqueous solubility.

  • The Primary Alcohol (-OH): Serves as an ideal solvent-exposed extension point for linker attachment in PROTAC engineering or polymer synthesis.

Quantitative Data Summary
PropertyValueMechanistic Implication
IUPAC Name 3-[(4-Aminophenyl)sulfanyl]propan-1-olStandardized nomenclature.
CAS Registry Number 602306-71-8Unique identifier for commercial sourcing.
Molecular Formula C₉H₁₃NOSDefines mass and elemental composition.
Molecular Weight 183.27 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Topological Polar Surface Area 46.25 ŲExcellent membrane permeability profile; crosses the blood-brain barrier (BBB) effectively.
LogP (Predicted) ~1.74Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant).
H-Bond Donors / Acceptors 2 / 3Balanced hydrogen-bonding capacity for target engagement.

Synthetic Methodologies: Chemoselectivity and Causality

The synthesis of 3-[(4-aminophenyl)sulfanyl]propan-1-ol relies on the inherent pKa differences between thiols (pKa ~6.0), primary alcohols (pKa ~16.0), and anilines (pKa ~27.0). This gradient allows for highly chemoselective S-alkylation without the need for protecting group chemistry.

Protocol 1: Chemoselective Synthesis via S-Alkylation

Objective: Synthesize the core scaffold from 4-aminothiophenol and 3-bromo-1-propanol.

Reagents:

  • 4-Aminothiophenol (1.0 equiv)

  • 3-Bromo-1-propanol (1.05 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-aminothiophenol in anhydrous DMF under an inert argon atmosphere. Add K₂CO₃ in one portion.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic thiol group. The aniline and primary alcohol remain protonated, preventing unwanted N- or O-alkylation.

  • Electrophile Addition: Stir the suspension for 15 minutes at room temperature to fully generate the thiolate anion. Dropwise add 3-bromo-1-propanol over 10 minutes.

    • Causality: Dropwise addition prevents a localized high concentration of the electrophile, mitigating the risk of over-alkylation or polymerization.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete when the LC-MS trace shows the disappearance of the starting material mass (m/z 125) and the appearance of the product mass (m/z 184 [M+H]⁺).

  • Workup & Purification: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SynthesisWorkflow A 4-Aminothiophenol (Nucleophile) C Base / Solvent (K2CO3, DMF) A->C Deprotonation B 3-Bromo-1-propanol (Electrophile) E 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Target Scaffold) B->E Br- Leaving Group D Thiolate Intermediate (Highly Nucleophilic) C->D -H+ D->E SN2 Attack on B

Synthetic workflow for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Downstream Applications and Derivatization

Once synthesized, the scaffold can be derivatized orthogonally. The primary amine is a superior nucleophile compared to the primary alcohol, allowing for selective N-acylation.

Protocol 2: Chemoselective N-Acylation for Drug Discovery

Objective: Couple the scaffold to a target-binding carboxylic acid (e.g., a kinase inhibitor fragment) without protecting the terminal alcohol.

Reagents:

  • 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid, HATU, and DIPEA in DCM. Stir for 10 minutes to form the active OAt ester intermediate.

  • Coupling: Add the scaffold to the activated ester solution.

    • Causality: The primary aniline rapidly attacks the activated ester. The aliphatic alcohol is significantly less nucleophilic and sterically hindered in comparison to the planar aniline, ensuring >95% chemoselectivity for the amide over the ester.

  • Validation: Following standard aqueous workup (NaHCO₃/HCl washes), analyze the product via ¹H NMR.

    • Self-Validation: Successful N-acylation is confirmed by a downfield shift of the aromatic protons ortho to the newly formed amide bond, and the retention of the broad singlet corresponding to the terminal -OH group.

Derivatization Core 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Bifunctional Core) N_Deriv N-Derivatization (Amides, Ureas) Core->N_Deriv Acylation / Alkylation O_Deriv O-Derivatization (Ethers, Esters) Core->O_Deriv Mitsunobu / Esterification S_Oxid S-Oxidation (Sulfoxides, Sulfones) Core->S_Oxid mCPBA / H2O2 PROTAC PROTAC Linkers (Dual Conjugation) N_Deriv->PROTAC Ligand 1 Kinase Kinase Inhibitors (Hinge Binders) N_Deriv->Kinase Target Binding O_Deriv->PROTAC Ligand 2

Bifunctional derivatization pathways for drug discovery applications.

Applications in Literature

Derivatives of the 4-aminophenylthio scaffold have shown significant promise in various therapeutic areas. For example, functionalized aminopropyl carbazole agents incorporating this structural motif have been patented for their potent neuroprotective properties, specifically in reducing axonal degeneration and neuronal cell death [3, 4]. Furthermore, similar aniline-thioether constructs have been extensively utilized in the development of purine-based dual inhibitors targeting CDK2 and CDK7, where the aniline acts as a critical hinge-binding element [5].

References

  • Pieper, A. A. et al. "Neuroprotective compounds and use thereof." U.S. Patent 9,902,713 B2, issued February 27, 2018.
  • Pieper, A. A. et al. "Neuroprotective chemicals and methods for identifying and using same." U.S. Patent 9,243,281 B2, issued January 26, 2016.
  • Carbain, B. "Purine-Based Dual Inhibitors of CDK2 and CDK7." Newcastle University Theses, 2010. URL:[Link]

Safety, Handling, and Experimental Workflows for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, polyfunctional small molecules present both unique synthetic opportunities and complex safety challenges. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) is a highly versatile scaffold characterized by three distinct reactive sites: a primary aromatic amine (aniline), a thioether (sulfide) linkage, and a primary aliphatic alcohol.

While this trifunctionality allows for orthogonal derivatization, it also introduces intersecting toxicological and reactive hazards. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to the safe handling, storage, and chemoselective manipulation of this compound.

Physicochemical Profile & Quantitative Data

To establish a baseline for safe handling and stoichiometric calculations, the fundamental physicochemical properties and hazard classifications of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol are summarized below.

Table 1: Physicochemical Properties

Property Quantitative Value / Specification
Chemical Name 3-[(4-Aminophenyl)sulfanyl]propan-1-ol
CAS Number 602306-71-8
Molecular Formula C₉H₁₃NOS
Molecular Weight 183.27 g/mol
Purity Standard ≥95%
Optimal Storage Sealed in dry, 2-8°C, inert atmosphere
LogP (Predicted) 1.74

| Topological Polar Surface Area | 46.25 Ų |

Table 2: Mechanistic Hazard Classifications

Hazard Class Primary Indicator Mechanistic Driver
Systemic Toxicity GHS Category 3/4 Rapid dermal/oral absorption of the aniline moiety.
Target Organ Toxicity Methemoglobinemia CYP450-mediated N-hydroxylation of the primary amine.

| Reactivity Hazard | Thermal Runaway | Uncontrolled exothermic oxidation of the thioether group. |

Mechanistic Toxicology: The Causality of Hazards

As a Senior Application Scientist, it is critical to understand why a chemical is hazardous, rather than simply memorizing safety data sheets. The toxicity profile of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol is driven primarily by its aniline and thioether moieties.

The Aniline Moiety and Methemoglobinemia

Aniline derivatives are notorious for inducing methemoglobinemia, a potentially fatal condition where the oxygen-carrying capacity of the blood is severely compromised. The causality of this toxicity is not direct; it requires metabolic activation. Upon entering the systemic circulation, the aniline group is oxidized by hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) into an electrophilic N-hydroxyarylamine intermediate. This reactive metabolite interacts with erythrocytes, transferring electrons to the ferrous (Fe²⁺) iron in hemoglobin, oxidizing it to the ferric (Fe³⁺) state (methemoglobin). Because methemoglobin cannot bind oxygen, severe tissue hypoxia ensues.

ToxicityPathway A Aniline Derivative (3-[(4-Aminophenyl)sulfanyl]propan-1-ol) B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Absorption & Metabolism C N-Hydroxyarylamine (Reactive Intermediate) B->C N-Hydroxylation D Erythrocyte Hemoglobin (Fe2+) C->D Covalent Binding / Oxidation E Methemoglobin (Fe3+) (Tissue Hypoxia) D->E Electron Transfer

Caption: CYP450-mediated metabolic activation of aniline derivatives leading to methemoglobinemia.

The Thioether Moiety and Oxidative Instability

Thioethers (sulfides) are prone to oxidation, forming sulfoxides and sulfones. In the presence of ambient oxygen or residual peroxides, this compound can slowly degrade, altering its purity and generating foul-smelling byproducts. More critically, intentional laboratory oxidation of thioethers using reagents like hydrogen peroxide (H₂O₂) can lead to dangerous thermal runaways if the exotherm is not strictly controlled, a phenomenon well-documented in process safety evaluations of laboratory epoxidations and oxidations.

Self-Validating Handling & Storage Protocols

To mitigate the risks outlined above, handling protocols must be designed as self-validating systems —workflows that inherently verify their own safety and efficacy at each step.

  • Atmospheric Control: Store the compound at 2-8°C under an inert atmosphere (Nitrogen or Argon).

    • Self-Validation: Inspect the physical state of the compound before use. Pure 3-[(4-Aminophenyl)sulfanyl]propan-1-ol should be relatively light in color. A shift to a dark brown or violet hue indicates that auto-oxidation of the aniline or thioether has occurred, validating that the inert seal was compromised and the batch requires purification.

  • PPE Causality: Standard nitrile gloves are permeable to many substituted anilines over extended periods. For bulk handling, double-gloving or using butyl rubber gloves is mandatory to prevent dermal absorption and subsequent CYP450 activation.

  • Spill Decontamination: Do not use bleach (sodium hypochlorite) to clean spills. Bleach will rapidly oxidize the aniline to highly toxic nitroso species and the thioether to a sulfone, generating excessive heat. Instead, absorb spills with an inert solid and dispose of them as hazardous organic waste.

Experimental Protocols: Chemoselective Derivatization

A common workflow in drug development involves oxidizing the thioether to a sulfone while leaving the alcohol intact. However, exposing 3-[(4-Aminophenyl)sulfanyl]propan-1-ol directly to oxidants will result in the destructive N-oxidation of the primary amine.

Therefore, the amine must be protected first. The following step-by-step protocol utilizes a self-validating methodology for Boc-protection followed by thioether oxidation.

Step-by-Step Methodology

Phase 1: Chemoselective Amine Protection

  • Initiation: Dissolve 1.0 eq of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add 1.2 eq of Triethylamine (Et₃N), followed by the dropwise addition of 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) at 0°C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Check 1 (Reaction Completion): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Causality: Ninhydrin reacts specifically with primary amines to form a deep purple complex (Ruhemann's purple). A negative (colorless/yellow) result definitively validates that the nitrogen lone pair is fully sequestered by the Boc group, rendering it safe from N-oxidation in the next step.

Phase 2: Thioether Oxidation 5. Oxidation: Cool the Boc-protected intermediate to 0°C. Slowly add 2.5 eq of m-Chloroperoxybenzoic acid (m-CPBA) or 30% H₂O₂. Causality: The low temperature controls the highly exothermic nature of thioether oxidation, preventing a thermal runaway. 6. Quenching: Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). 7. Self-Validating Check 2 (Peroxide Quenching): Before transferring the organic layer to a rotary evaporator, test the aqueous phase with starch-iodide paper. Causality: Concentrating unquenched peroxides under reduced pressure is a severe explosion hazard. A negative result on the starch-iodide paper (no blue-black color) validates that all residual oxidants have been neutralized.

Workflow Step1 1. Inert Preparation Purge flask with N2/Ar Dissolve in dry DCM Step2 2. Amine Protection Add Boc2O and Et3N Stir at 25°C for 4h Step1->Step2 Step3 3. Self-Validation Check Ninhydrin TLC Stain Verify primary amine absence Step2->Step3 Step3->Step2 Positive Ninhydrin (Amine Remains) Step4 4. Thioether Oxidation Cool to 0°C Dropwise addition of Oxidant Step3->Step4 Negative Ninhydrin (Amine Protected) Step5 5. Peroxide Quenching Add aq. Na2S2O3 Validate with starch-iodide Step4->Step5 Monitor exotherm

Caption: Self-validating experimental workflow for chemoselective amine protection and thioether oxidation.

Emergency Response & Decontamination

In the event of acute exposure to 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, standard chemical hygiene responses must be superseded by targeted medical interventions due to the risk of methemoglobinemia.

  • Dermal/Ocular Exposure: Flush immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately, as the compound will continue to absorb through the skin.

  • Systemic Exposure (Cyanosis): If a researcher exhibits blueish lips or nail beds (cyanosis), headache, or dizziness, this is a clinical indicator of methemoglobinemia.

  • Medical Intervention: Emergency medical personnel must be informed that the patient was exposed to an aniline derivative. The standard self-validating medical countermeasure is the intravenous administration of Methylene Blue (1-2 mg/kg). Causality: Methylene blue acts as an artificial electron acceptor for NADPH-methemoglobin reductase, rapidly accelerating the enzymatic reduction of toxic Fe³⁺ methemoglobin back to functional Fe²⁺ hemoglobin.

References

  • Abdel-Lateef, M. A., et al. (2026). "Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity." ResearchGate / PMC. Available at: [Link]

  • American Chemical Society (ACS). (2011). "Process Safety Evaluation of a Tungsten-Catalyzed Hydrogen Peroxide Epoxidation Resulting In a Runaway Laboratory Reaction." Organic Process Research & Development. Available at:[Link]

3-[(4-Aminophenyl)sulfanyl]propan-1-ol: A Comprehensive Technical Guide on Stability, Degradation Kinetics, and Storage Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) is a highly versatile bifunctional small molecule utilized extensively as a scaffold in medicinal chemistry and advanced materials synthesis[1]. The molecule is characterized by three distinct functional domains: a primary aromatic amine (aniline), a thioether (sulfide) linkage, and a primary aliphatic alcohol. While this trifunctionality enables complex, multi-step synthetic routing, it simultaneously introduces severe stability challenges. This whitepaper provides a deep-dive into the thermodynamic vulnerabilities of the compound, detailing the causality behind its degradation and establishing a self-validating protocol for long-term storage and handling.

Molecular Architecture and Reactivity Hotspots

To design an effective storage protocol, we must first understand the chemical causality of the molecule's degradation. The instability of 3-[(4-aminophenyl)sulfanyl]propan-1-ol is not uniform; it is localized to specific electron-rich hotspots:

  • The Aniline Moiety (-NH₂): Anilines are notoriously susceptible to autoxidation. In the presence of ambient oxygen and actinic light, the electron-rich aromatic amine undergoes radical-mediated oxidation to form reactive nitrosoarenes[2]. These intermediates rapidly dimerize or polymerize to form azo compounds, a process that visually manifests as a stark color shift from the compound's native off-white state to dark brown or black.

  • The Thioether Linkage (-S-): The divalent sulfur atom possesses two lone pairs of electrons, making it a highly nucleophilic center. It is a prime target for electrophilic attack by reactive oxygen species (ROS) or atmospheric oxygen, leading to the sequential formation of sulfoxides and, under prolonged exposure, sulfones.

  • The Propan-1-ol Tail (-OH): While the aliphatic alcohol is relatively stable against oxidation, it is highly hygroscopic. Absorbed atmospheric moisture can mobilize trace transition metals present from synthesis, which act as catalysts to accelerate the oxidation of both the aniline and thioether groups.

Mechanistic Degradation Pathways

The degradation of this compound is not a single event but a cascade of parallel oxidative reactions. Understanding these pathways is critical for developing targeted mitigation strategies.

degradation_pathways cluster_aniline Aniline Oxidation Pathway (Air/Light) cluster_thioether Thioether Oxidation Pathway (ROS/O2) API 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Intact API) Nitroso Nitroso Derivative API->Nitroso O2, hv Sulfoxide Sulfoxide (+16 Da) API->Sulfoxide [O] Azo Azo/Polymeric Species (Discoloration) Nitroso->Azo Dimerization Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone [O]

Mechanistic degradation pathways of the aniline and thioether moieties.

Empirical Stability Data & Accelerated Testing Profiles

Following the foundational principles of the 3[3], the compound exhibits specific degradation kinetics under varying environmental stressors. The table below summarizes the quantitative stability profile based on standard pharmaceutical stress-testing parameters.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Mode
Accelerated 40°C ± 2°CAmbient AirUnprotected< 1 WeekRapid aniline polymerization (Blackening)
Ambient 25°C ± 2°CAmbient AirUnprotected1 - 3 MonthsThioether S-oxidation, Azo formation
Refrigerated 2-8°CSealed, DryProtected (Amber)6 - 12 MonthsMinor S-oxidation
Cryogenic (Optimal) -20°CArgon/N₂ PurgedProtected (Amber)> 24 MonthsNegligible degradation

Authoritative Storage and Handling Protocols

To ensure scientific integrity and reproducibility in downstream applications, the following self-validating protocol must be employed. This methodology actively mitigates the root causes of degradation: oxygen ingress, photo-excitation, moisture absorption, and thermal kinetic energy.

Step-by-Step Handling Methodology:
  • Material Receipt & Visual Validation: Upon receipt, immediately inspect the physical appearance of the compound. High-purity 3-[(4-aminophenyl)sulfanyl]propan-1-ol should present as a pale or off-white solid/viscous liquid. Any dark brown or black coloration serves as an immediate, self-validating indicator of compromised integrity.

  • Inert Transfer: Transfer the bulk container into a controlled glovebox maintained under an Argon or high-purity Nitrogen atmosphere (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. Causality: Amber glass blocks actinic UV/Vis light, preventing the photo-excitation required for radical aniline autoxidation. Single-use aliquoting prevents repeated freeze-thaw cycles and limits cumulative oxygen exposure.

  • Headspace Purging: If a glovebox is unavailable, utilize a Schlenk line to flush the vial headspace with Argon for at least 60 seconds prior to sealing. Causality: Argon is denser than air and Nitrogen; it forms a protective, heavier-than-air blanket directly over the compound, effectively displacing reactive oxygen.

  • Hermetic Sealing: Cap the vials using PTFE-lined silicone septa and aluminum crimp seals. Causality: PTFE provides a chemically inert barrier, while the crimp seal ensures a hermetic closure that prevents oxygen and moisture ingress over prolonged storage periods.

  • Long-Term Storage: Store the sealed aliquots in a desiccated, light-proof container at -20°C[4].

storage_workflow Rec 1. Material Receipt Verify seal integrity and color Glove 2. Glovebox Transfer Argon/N2 Atmosphere (<1 ppm O2) Rec->Glove Aliquot 3. Aliquoting Amber Glass Vials (Light Protection) Glove->Aliquot Purge 4. Headspace Purging Displace residual air with Argon Aliquot->Purge Seal 5. Crimp Sealing PTFE-Lined Septa Purge->Seal Store 6. Long-Term Storage -20°C, Desiccated Seal->Store

Step-by-step handling and storage workflow to prevent autoxidation.

Analytical Workflows for Purity Assessment

Before utilizing stored material in sensitive biological assays or multi-step syntheses, its purity must be empirically validated to ensure the storage protocol was successful.

Recommended Analytical Method: RP-HPLC-MS

  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution utilizing Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection Parameters:

    • UV Detection: 254 nm (Optimal for detecting the aromatic aniline ring and its polymeric degradants).

    • Mass Spectrometry (ESI+): The intact parent molecule will present a mass-to-charge ratio of [M+H]⁺ = 184.08 . The presence of distinct peaks at m/z = 200.08 (+16 Da) or m/z = 216.08 (+32 Da) definitively confirms the formation of sulfoxide or sulfone degradants, respectively.

References

  • SciSpace / Synthesis. "Multiphase Oxidation of Aniline to Nitrosobenzene with Hydrogen Peroxide Catalyzed by Heteropolyacids." Synthesis Journal. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." FDCELL Regulatory Guidelines. Available at: [Link]

Sources

Strategic Utilization of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in Advanced Medicinal Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of modern therapeutics, the selection of a chemical scaffold is rarely a matter of convenience; it is a deliberate exercise in programmable reactivity. As an application scientist navigating the complexities of bioconjugation and targeted protein degradation (TPD), I frequently rely on privileged, multi-functional hubs to construct complex molecular systems. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) is one such scaffold. Featuring a primary aromatic amine, a flexible thioether linkage, and a primary alcohol, this molecule provides the orthogonal reactivity required for step-wise, chemoselective assembly. This whitepaper details the physicochemical rationale and self-validating experimental protocols for deploying this scaffold in PROTAC engineering and site-selective Antibody-Drug Conjugate (ADC) development.

Structural and Physicochemical Profiling

Understanding the inherent properties of a scaffold is the first step in predicting its behavior in complex biological systems.

Table 1: Physicochemical Profile and Experimental Causality of CAS 602306-71-8

PropertyValueCausality / Experimental Impact
Molecular Weight 183.27 g/mol [1]Low MW allows for linker incorporation without violating Lipinski's rules of drug-likeness.
LogP ~1.74[1]Moderate lipophilicity; ensures the linker does not induce severe aggregation in aqueous buffers.
TPSA 46.25 Ų[1]Excellent membrane permeability profile, crucial for intracellular targets in PROTAC design.
Functional Groups Amine, Thioether, AlcoholOrthogonal reactivity enables chemoselective, step-wise synthetic workflows without excessive protecting group manipulation.

Mechanistic Rationale: The aniline moiety acts as a moderate nucleophile for amide coupling, but its true value lies in its ability to be converted into an electrophilic diazonium salt. The thioether provides a specific dihedral angle preference compared to all-carbon or PEG chains, and serves as a metabolic tuning point (oxidizable to sulfoxide/sulfone). The propanol tail minimizes steric clashes while offering a primary hydroxyl group for facile etherification.

Application 1: PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) require precise spatial orientation between the Protein of Interest (POI) ligand and the E3 ligase ligand. Thioether linkages are increasingly utilized in PROTAC design (e.g., SIAIS056) to modulate linker flexibility and lipophilicity[2]. Furthermore, thioether linkers can serve as multi-stimuli responsive elements, undergoing cleavage in the presence of reactive oxygen species (ROS) in the tumor microenvironment, thereby enabling targeted prodrug strategies[3].

PROTAC_Assembly A Target Ligand (POI Binder) B 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Trifunctional Scaffold) A->B Etherification/Alkylation (via Primary Alcohol) D Heterobifunctional PROTAC B->D Final Assembly C E3 Ligase Ligand (e.g., CRBN/VHL Binder) C->B Amide Coupling (via Aniline Moiety)

Modular PROTAC assembly using the trifunctional thioether scaffold.

Experimental Protocol: Step-Wise PROTAC Assembly

Causality: We perform the etherification of the alcohol first. The basic conditions (or Mitsunobu conditions) required for etherification might cause side reactions if the amide was already formed. The aniline is less reactive toward alkyl halides than the alkoxide, allowing for chemoselectivity.

  • Step 1: Etherification (POI Ligand Attachment)

    • Dissolve the POI ligand (containing a leaving group, e.g., alkyl bromide) and 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (1.2 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and a catalytic amount of KI.

    • Stir at 60°C for 12 hours under nitrogen.

  • Step 2: Amide Coupling (E3 Ligase Ligand Attachment)

    • To the purified intermediate from Step 1, add the E3 ligase ligand (containing a carboxylic acid handle, 1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

Self-Validating System: The orthogonal reactivity of the scaffold enables a self-correcting workflow. By monitoring the etherification step via LC-MS, the appearance of the mass corresponding to the intermediate confirms the conversion of the primary alcohol. The aniline moiety’s distinct UV absorbance profile (~280 nm) allows for real-time tracking during the subsequent amide coupling. If the aniline proves sterically hindered, a simple shift to a more reactive coupling reagent can be implemented without degrading the newly formed ether bond.

Application 2: Site-Selective Tyrosine Bioconjugation for ADCs

Traditional bioconjugation relies heavily on lysine and cysteine. However, lysine modification results in highly heterogeneous mixtures, and cysteine modification often requires the reduction of critical structural disulfide bonds[4]. Tyrosine bioconjugation offers an emergent alternative, providing high site-selectivity due to the relative scarcity and partial burial of tyrosine on protein surfaces[4][5]. Diazonium salts generated from anilines react rapidly with tyrosine at pH 4.5 to 8.0, forming highly stable azo-linkages[6].

Bioconjugation A 3-[(4-Aminophenyl)sulfanyl]propan-1-ol B Diazonium Salt Intermediate A->B NaNO2, Acid, 0°C D Site-Selective Azo-Bioconjugate B->D Electrophilic Aromatic Substitution C Target Protein (Exposed Tyrosine) C->D pH 4.5 - 8.0 Buffer

Site-selective tyrosine bioconjugation via in situ diazonium salt formation.

Experimental Protocol: Diazotization and Bioconjugation

Causality: The bioconjugation is performed at an acidic-to-neutral pH (4.5–7.4). At this pH range, competing nucleophiles like lysine (pKa ~10.5) are fully protonated and unreactive, ensuring absolute chemoselectivity for the phenolic ring of tyrosine[6].

  • Step 1: In Situ Diazonium Generation

    • Dissolve 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (pre-conjugated to a payload via the alcohol) in a 1:1 mixture of water and acetonitrile containing 100 mM p-toluenesulfonic acid.

    • Cool the solution to 0°C in an ice bath.

    • Add an aqueous solution of NaNO₂ (1.1 eq) dropwise. Stir for 30 minutes at 0°C to form the diazonium salt.

    • Add sulfamic acid to quench excess nitrous acid[6].

  • Step 2: Protein Conjugation

    • Prepare the target antibody/protein in a 100 mM sodium acetate buffer (pH 4.5) or phosphate buffer (pH 7.4).

    • Add the freshly prepared diazonium salt (5-10 eq relative to the protein) to the protein solution at 4°C.

    • Allow the reaction to proceed for 2 hours, then purify via size-exclusion chromatography (SEC).

Self-Validating System: Diazonium salts are inherently unstable. To ensure the integrity of the electrophilic intermediate before introducing the high-value protein payload, an aliquot of the reaction mixture is quenched with a dilute solution of β-naphthol. An immediate, visually striking transition to an intense orange/red color confirms the presence of the active diazonium species. Furthermore, the final azo-bioconjugate exhibits a distinct new absorbance maximum at ~350 nm, allowing for direct quantification of the Degree of Conjugation (DoC) via UV-Vis spectroscopy.

Conclusion

The strategic deployment of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol transcends basic organic synthesis; it is an exercise in molecular engineering. By leveraging the orthogonal reactivity of its amine, thioether, and alcohol moieties, researchers can construct highly sophisticated PROTACs and highly homogeneous ADCs. The self-validating protocols provided herein ensure that these complex assemblies are executed with high fidelity, maintaining the scientific integrity required for advanced drug development.

References

  • 602306-71-8 | 3-[(4-aminophenyl)sulfanyl]propan-1-ol ChemScene
  • Tyrosine bioconjugation – an emergent alternative Organic & Biomolecular Chemistry (via NIH)
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Taylor & Francis
  • Multi-stimuli activated PROTAC prodrug for controlled protein degradation with enhanced therapeutic effects European Journal of Medicinal Chemistry (via NIH)
  • Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts Journal of the American Chemical Society
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug

Sources

Methodological & Application

Application Note: Synthesis and Diversification of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals

Rationale and Scaffold Design

In the pursuit of novel therapeutics—particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators—the selection of a versatile, bifunctional linker is critical. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8)[1] has emerged as a highly privileged scaffold for Structure-Activity Relationship (SAR) exploration.

Unlike traditional oxygen-linked ethers, the thioether linkage provides enhanced metabolic stability against oxidative cleavage and imparts a unique dihedral angle flexibility, allowing the molecule to adopt conformations that better map to deep hydrophobic pockets in target proteins. The scaffold presents two orthogonal vectors for diversification:

  • The Aniline Nitrogen (Vector 1): A weak nucleophile, ideal for probing hinge-binding regions via amide, urea, or sulfonamide formation.

  • The Primary Alcohol (Vector 2): A versatile handle for solvent-exposed channel exploration via etherification, esterification, or activation/displacement.

Synthetic Strategy & Mechanistic Insights

The foundation of this workflow relies on the chemoselective S-alkylation of 4-aminothiophenol [2]. The causality behind our reagent selection is rooted in fundamental pKa differentials. The pKa of an aryl thiol is approximately 6.5, whereas the conjugate acid of the aniline (the anilinium ion) has a pKa of ~4.6. By employing a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF), we quantitatively deprotonate the thiol to form a highly nucleophilic thiolate, while the aniline remains neutral and largely unreactive. This thermodynamic reality allows for the direct SN​2 alkylation with 3-chloro-1-propanol without the need for transient, yield-reducing protecting groups.

Following the synthesis of the core scaffold, orthogonal derivatization is achieved using highly efficient coupling chemistries, specifically HATU-mediated amidation [3] and Mitsunobu etherification [4].

SynthWorkflow A 4-Aminothiophenol (Nucleophile) C Base (K2CO3) Solvent (DMF) A->C B 3-Chloro-1-propanol (Electrophile) B->C D 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Core Scaffold) C->D SN2 Alkylation (80 °C, 4h) E N-Derivatization (Amides/Ureas) D->E Vector 1 (HATU) F O-Derivatization (Ethers/Esters) D->F Vector 2 (Mitsunobu)

Synthetic workflow for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol and its SAR diversification vectors.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the scientist can verify the success of each mechanistic step before proceeding.

Protocol A: Synthesis of the Core Scaffold

Objective: Chemoselective synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

  • Initialization: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminothiophenol (10.0 g, 80.0 mmol) and anhydrous DMF (80 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (16.6 g, 120.0 mmol, 1.5 eq). Causality: The suspension will immediately turn a pale yellow, visually confirming the formation of the thiolate anion.

  • Electrophile Addition: Dropwise, add 3-chloro-1-propanol (8.3 g, 88.0 mmol, 1.1 eq) over 10 minutes to prevent localized exothermic spikes. Heat the reaction to 80 °C under an inert nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot.

    • Ellman’s Test: Add to a solution of DTNB; the absence of a bright yellow color validates the complete consumption of the free thiol.

    • TLC Validation: Elute in Hexane/EtOAc (1:1). The starting material ( Rf​ ~0.6) should be absent. The product ( Rf​ ~0.3) will stain positive with ninhydrin (purple), confirming the amine remains intact.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (200 mL), and wash sequentially with distilled water (3 × 100 mL) to remove DMF, followed by brine (100 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize from hot toluene to yield the core scaffold as off-white crystals.

Protocol B: Vector 1 Diversification (HATU Amidation)

Objective: Derivatize the aniline nitrogen to probe hinge-binding interactions.

  • Activation: In a vial, dissolve the chosen carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes. Causality: HATU is selected over EDC/HOBt because the pyridine nitrogen in the HOAt leaving group stabilizes the incoming amine through a 7-membered hydrogen-bonded cyclic transition state, overcoming the poor nucleophilicity of the aniline [3].

  • Coupling: Add the core scaffold (1.0 eq). Stir at room temperature for 2 hours.

  • IPC: LC-MS analysis should show the disappearance of the core scaffold ( [M+H]+=184.1 ) and the appearance of the desired amide mass.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, and purify via reverse-phase prep-HPLC.

Protocol C: Vector 2 Diversification (Mitsunobu Etherification)

Objective: Derivatize the primary alcohol to probe solvent-exposed regions.

  • Initialization: Dissolve the amide intermediate from Protocol B (1.0 eq), a phenolic pronucleophile ( pKa<13 , 1.2 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Redox Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Causality: The order of addition is critical. PPh3​ attacks DIAD to form a betaine intermediate, which deprotonates the phenol. The resulting alkoxide then attacks the activated phosphonium-alcohol complex, driving the SN​2 displacement [4].

  • IPC: Monitor by TLC. The formation of triphenylphosphine oxide ( Ph3​P=O ) is a visible byproduct (highly UV active, streaks on TLC), confirming the redox cycle has occurred.

  • Purification: Concentrate the crude mixture and purify directly via silica gel chromatography (gradient elution to separate the non-polar ether from Ph3​P=O ).

SAR Data Presentation & Pharmacophore Mapping

To illustrate the utility of this self-validating workflow, a subset of synthesized analogs and their hypothetical quantitative metrics against a prototypical kinase target are summarized below.

Compound IDVector 1 (Aniline N-Sub)Vector 2 (Alcohol O-Sub)Yield (%)Purity (LC-MS)LogP (Calc)Target IC50​ (nM)
Core-01 -H (Free Amine)-H (Free Alcohol)88%>99%1.82>10,000
Analog-A1 Benzamide-H (Free Alcohol)76%98%2.95450
Analog-A2 3-Fluorobenzamide-H (Free Alcohol)81%99%3.10120
Analog-B1 3-FluorobenzamidePhenyl Ether65%96%4.8515
Analog-B2 3-Fluorobenzamide4-Pyridyl Ether62%97%3.904

Table 1: Quantitative SAR data demonstrating the stepwise enhancement of potency through orthogonal vector derivatization.

The biological efficacy of these analogs can be rationalized through the following pharmacophore model, which dictates how the distinct domains of the scaffold interact with the target's active site.

Pharmacophore cluster_scaffold Bifunctional Scaffold Target Receptor / Kinase Active Site Aniline Aniline Domain (H-Bond Donor/Acceptor) Target->Aniline Hinge Binding Thioether Thioether Linker (Flexible/Lipophilic) Target->Thioether Hydrophobic Pocket Propanol Propanol Tail (Solvent-Exposed/H-Bond) Target->Propanol Solvent Channel Aniline->Thioether Thioether->Propanol

Pharmacophore mapping of the scaffold interacting with a prototypical target active site.

Conclusion

The 3-[(4-Aminophenyl)sulfanyl]propan-1-ol scaffold provides a highly modular, metabolically stable foundation for SAR campaigns. By utilizing the inherent pKa differences of the starting materials, chemoselective synthesis of the core is achieved with high atom economy. Subsequent orthogonal derivatization utilizing HATU-mediated amidation and Mitsunobu etherification allows medicinal chemists to rapidly generate diverse libraries, systematically probing target active sites with high precision and confidence.

References

  • Semantic Scholar. "Selective S-alkylation of 4-aminothiophenol". Semantic Scholar Database.[Link]

  • Wikipedia. "HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)". Wikipedia, The Free Encyclopedia.[Link]

  • Master Organic Chemistry. "Mitsunobu Reaction: Mechanism and Applications". Master Organic Chemistry.[Link]

Application Note: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors—relies heavily on versatile, bifunctional building blocks. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) serves as a highly modular scaffold. It offers three distinct vectors for derivatization: a nucleophilic aniline, a primary alcohol, and an oxidizable thioether linkage. This application note provides a comprehensive guide to the physicochemical profiling, strategic functionalization, and validated experimental protocols for incorporating this scaffold into advanced drug discovery workflows.

Physicochemical Profiling & Pharmacophore Mapping

Understanding the baseline properties of a scaffold is critical for predicting its impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate. The table below summarizes the quantitative physicochemical data of the unmodified scaffold.

PropertyValueMedicinal Chemistry Significance
Chemical Formula C9H13NOSLow molecular weight allows for extensive elaboration without violating Lipinski’s Rule of 5.
Molecular Weight 183.27 g/mol Ideal fragment-sized starting point for Fragment-Based Drug Discovery (FBDD).
LogP (Calculated) ~1.74Moderate lipophilicity; ensures membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area 46.25 ŲExcellent baseline TPSA; leaves ample room for adding polar warheads or linkers.
H-Bond Donors (HBD) 2 (-NH₂, -OH)Provides critical hinge-binding interactions (aniline) and solvent-exposed anchoring points.
H-Bond Acceptors (HBA) 3 (N, O, S)The thioether sulfur can be oxidized to a sulfone to add two strong HBAs, tuning target affinity.

Strategic Scaffold Derivatization: Mechanistic Insights

To maximize the utility of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, researchers must exploit the differential reactivity of its functional groups.

Chemoselective Amidation of the Aniline

The aniline nitrogen is less nucleophilic than a standard aliphatic amine but significantly more nucleophilic than the primary alcohol. By utilizing highly efficient uronium-based coupling reagents like HATU in the presence of a non-nucleophilic base (DIPEA), it is possible to achieve strictly chemoselective N-acylation without competitive O-acylation [1]. This strategy is frequently used to attach the scaffold to a kinase hinge-binding motif.

Mitsunobu Etherification of the Primary Alcohol

The primary alcohol is an ideal substrate for the Mitsunobu reaction, which activates the hydroxyl group as an alkoxyphosphonium intermediate using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) [2]. This allows for stereospecific (if applicable) SN2 displacement by various pronucleophiles (e.g., phenols, imides). In PROTAC design, this vector is exclusively used to attach PEG or alkyl linkers extending toward the E3 ligase ligand.

ADME Tuning via Thioether Oxidation

The thioether (-S-) linkage is not merely a structural spacer; it is an ADME-tuning vector. Oxidation of the sulfide to a sulfone (-SO₂-) using reagents like m-CPBA or hydrogen peroxide dramatically alters the electronic landscape of the molecule [3]. This transformation decreases the overall LogP, increases aqueous solubility, and introduces two potent hydrogen bond acceptors that can interact with solvent-exposed residues in a protein binding pocket.

Workflow Visualizations

G Scaffold 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Bifunctional Scaffold) Amine Aniline (-NH2) Chemoselective Amidation Scaffold->Amine Alcohol Primary Alcohol (-OH) Mitsunobu / Etherification Scaffold->Alcohol Thioether Thioether (-S-) Controlled Oxidation Scaffold->Thioether AmideProd Kinase Hinge-Binding Motif (Amide Derivative) Amine->AmideProd HATU, DIPEA EtherProd PROTAC Linker Extension (Ether/Ester Derivative) Alcohol->EtherProd PPh3, DIAD SulfoneProd ADME Tuning (Sulfoxide/Sulfone) Thioether->SulfoneProd H2O2 or mCPBA

Bifunctional derivatization workflow for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

PROTAC Warhead Target Protein Ligand (Warhead) Scaffold 3-[(4-Aminophenyl)sulfanyl] propan-1-ol Scaffold Warhead->Scaffold Amidation (Aniline) PROTAC Fully Assembled PROTAC Warhead->PROTAC Linker PEG / Alkyl Linker Scaffold->Linker Mitsunobu (Alcohol) E3Ligase E3 Ligase Ligand (e.g., Thalidomide/VHL) Linker->E3Ligase Click Chemistry / Coupling E3Ligase->PROTAC

Modular PROTAC assembly using the scaffold to bridge warhead and E3 ligase ligands.

Experimental Protocols

Protocol A: Chemoselective Amidation of the Aniline

Objective: Form an amide bond at the aniline position without protecting the primary alcohol. Causality: HATU rapidly forms an active ester with the carboxylic acid. The steric bulk and electronic deactivation of the resulting intermediate favor attack by the nitrogen nucleophile over the less nucleophilic primary alcohol, ensuring chemoselectivity[1].

  • Activation: In an oven-dried round-bottom flask, dissolve the desired carboxylic acid (1.05 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) followed by HATU (1.1 equiv.). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (1.0 equiv.) to the reaction mixture in one portion.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Analyze a 10 µL aliquot via LC-MS. Validation Check: The chromatogram should display the [M+H]⁺ peak of the mono-acylated product. The absence of a peak corresponding to [M+H+Acyl]⁺ confirms that O-acylation has been successfully avoided.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), water (to remove DMF), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Mitsunobu Etherification of the Primary Alcohol

Objective: Attach a linker or functional group via etherification of the primary alcohol. Causality: The slow, dropwise addition of DIAD at 0 °C is critical. It controls the exothermic formation of the betaine intermediate and prevents premature decomposition of the active species before the alcohol can coordinate to the phosphorus center [2].

  • Preparation: In a flame-dried flask under N₂, dissolve the scaffold (or its amide derivative) (1.0 equiv.), the pronucleophile (e.g., a phenol derivative, 1.2 equiv.), and Triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.5 equiv.) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation Check: Perform TLC (Hexanes/EtOAc). The disappearance of the alcohol starting material spot and the appearance of a less polar product spot indicates successful etherification.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Isolation: Purify the crude residue via silica gel chromatography. Pro-tip: To easily separate the triphenylphosphine oxide (TPPO) byproduct, precipitate the crude mixture in cold diethyl ether; TPPO will crash out as a white solid and can be filtered off prior to loading onto the column.

Protocol C: Controlled Oxidation of Thioether to Sulfone

Objective: Convert the bridging thioether to a sulfone to improve aqueous solubility and introduce hydrogen bond acceptors. Causality: Using exactly 2.2 equivalents of m-CPBA ensures complete conversion to the sulfone without risking oxidative degradation of other sensitive moieties. The 0.2 equivalent excess compensates for trace moisture and ambient degradation of the peroxy acid [3].

  • Preparation: Dissolve the derivatized scaffold (1.0 equiv.) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C.

  • Oxidation: Slowly add m-Chloroperoxybenzoic acid (m-CPBA, 77% w/w, 2.2 equiv.) in small portions.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours. Validation Check: LC-MS analysis should show a mass shift of +32 Da relative to the starting material, confirming the addition of two oxygen atoms.

  • Quench: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any unreacted peroxides, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting solid is typically >95% pure but can be recrystallized from EtOH/Water if necessary.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2551-2651. URL:[Link]

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions. Tetrahedron, 57(13), 2469-2476. URL:[Link]

Application Note: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol as a Versatile Heterobifunctional Linker in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the development of antibody-drug conjugates (ADCs) and targeted biotherapeutics, the selection of a linker dictates the stability, pharmacokinetics, and chemoselectivity of the final construct. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8)[1] is a highly versatile, heterobifunctional small-molecule scaffold designed for orthogonal bioconjugation.

The molecule features three distinct chemical domains, each offering precise mechanistic control:

  • Aniline Moiety (Aromatic Amine): With a conjugate acid pKa of approximately 4.6[2], the aniline group remains nucleophilic at mildly acidic pH levels (pH 6.0–6.5). In contrast, aliphatic amines (such as the ϵ -amino group of protein lysines, pKa ~10.5) are fully protonated and unreactive under these conditions[3][4]. This pKa differential enables strictly chemoselective acylation without the need for complex protecting group strategies.

  • Thioether Spacer: The sulfanyl linkage provides a flexible, metabolically stable bridge that resists premature cleavage in systemic circulation.

  • Primary Aliphatic Alcohol: The propan-1-ol tail serves as a latent electrophile. It can be selectively oxidized to an aldehyde for reductive amination with protein targets, or converted into a leaving group (e.g., mesylate) or carboxylic acid for alternative conjugation routes[5].

Mechanistic Causality in Workflow Design

Designing a bioconjugation workflow requires understanding the thermodynamic and kinetic vulnerabilities of the linker.

Chemoselective Payload Attachment: By exploiting Curtin-Hammett control and the depressed pKa of the aniline[3], a payload bearing an NHS-ester can be selectively coupled to the linker's aniline group in a pH 6.5 buffer. At this pH, competing aliphatic amines on the payload or auxiliary molecules remain protonated, funneling the reaction exclusively through the aniline nitrogen.

Controlled Oxidation: To activate the primary alcohol for protein conjugation, it must be oxidized to an aldehyde. However, the adjacent thioether is susceptible to over-oxidation into a sulfoxide or sulfone if harsh oxidants (like mCPBA or TEMPO/bleach) are used. Therefore, a mild, sulfur-compatible oxidation method—such as the Parikh-Doering oxidation (SO 3​⋅ pyridine complex in DMSO)—is strictly required to preserve the thioether bridge.

Protein Conjugation (Reductive Amination): The resulting aldehyde is conjugated to the target protein's lysine residues via reductive amination. This reaction relies on the formation of a transient Schiff base (iminium ion). Because the equilibrium concentration of the protonated iminium is low at physiological pH[2], sodium cyanoborohydride (NaCNBH 3​ ) is employed. NaCNBH 3​ is uniquely chemoselective at pH 6.0–7.0; it readily reduces the iminium ion to a stable secondary amine but is too weak to reduce the unreacted aldehyde, preventing the linker from reverting to an inert alcohol[5].

(Note: As an orthogonal approach, the aniline can be converted to a diazonium salt for selective azo-coupling to protein tyrosine (pKa ~10) or histidine (pKa ~6.0) residues[6][7].)

Workflow Visualization

Bioconjugation Linker 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) Acylation Step 1: Chemoselective Acylation pH 6.5 Buffer Target: Aniline (-NH2) Linker->Acylation Payload-NHS Ester Oxidation Step 2: Parikh-Doering Oxidation DMSO / SO3·Pyridine Target: Primary Alcohol (-OH) Acylation->Oxidation Payload-Linker-OH Conjugation Step 3: Reductive Amination NaCNBH3, pH 7.0 Target: Protein Lysines Oxidation->Conjugation Payload-Linker-CHO Final Stable ADC / Bioconjugate (Thioether-Bridged) Conjugation->Final Target Protein

Divergent bioconjugation workflow utilizing 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Quantitative Data & Reaction Parameters

Table 1: Physicochemical Properties and Chemoselective Reaction Parameters

ParameterValue / ConditionMechanistic Rationale
Linker CAS Number 602306-71-8Unique identifier for the heterobifunctional scaffold[1].
Aniline Conjugate Acid pKa ~4.6Enables selective acylation at pH 6.0–6.5 while aliphatic amines (pKa ~10.5) remain protonated[3][4].
Thioether Oxidation Potential ModerateRequires mild oxidants (e.g., SO 3​⋅ Pyridine) to prevent premature conversion to sulfoxide/sulfone.
Reductive Amination pH 6.0 – 7.0Optimal range for iminium ion formation and selective reduction by NaCNBH 3​ without reducing the free aldehyde[2].
Spacer Arm Length ~9.5 ÅProvides sufficient steric relief between the payload and the biomolecule surface, minimizing aggregation.

Self-Validating Experimental Protocols

The following protocols represent a continuous, self-validating system for generating a payload-linker-protein conjugate.

Protocol A: Chemoselective Payload Attachment (Aniline Acylation)

Objective: Covalently attach a therapeutic payload (bearing an NHS-ester) to the aniline nitrogen.

  • Preparation: Dissolve 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (1.0 eq) in anhydrous DMF to a concentration of 100 mM.

  • Buffering: Dilute the linker into 100 mM Sodium Phosphate buffer, pH 6.5, containing 10% v/v DMF to maintain solubility.

  • Reaction: Add the Payload-NHS ester (1.1 eq) dropwise while stirring at room temperature. Allow the reaction to proceed for 2 hours.

  • Validation & QC: Take a 10 µL aliquot, dilute in 50% MeCN, and analyze via LC-MS. The reaction is validated when the peak corresponding to the free linker (m/z 184.1 [M+H] + ) is consumed and the expected Payload-Linker-OH mass appears.

  • Purification: Purify the intermediate via preparative RP-HPLC and lyophilize.

Protocol B: Mild Oxidation to Aldehyde (Parikh-Doering)

Objective: Convert the primary alcohol to an aldehyde without oxidizing the thioether.

  • Preparation: Dissolve the Payload-Linker-OH intermediate (1.0 eq) in a mixture of anhydrous DCM and DMSO (3:1 ratio). Add Triethylamine (Et 3​ N, 5.0 eq).

  • Oxidation: Cool the mixture to 0 °C. Slowly add Sulfur trioxide pyridine complex (SO 3​⋅ Py, 3.0 eq) dissolved in DMSO. Stir for 2 hours at 0 °C to room temperature.

  • Quenching: Quench the reaction with saturated aqueous NH 4​ Cl and extract with DCM.

  • Validation & QC: Analyze the organic layer via 1 H-NMR (CDCl 3​ ). Validation is confirmed by the disappearance of the primary alcohol methylene protons (~3.6 ppm) and the appearance of a distinct aldehyde proton singlet at ~9.8 ppm. Crucial QC: Verify the thioether is intact by ensuring no downfield shift of the adjacent methylene protons (which would indicate sulfoxide formation).

Protocol C: Protein Conjugation via Reductive Amination

Objective: Conjugate the Payload-Linker-CHO to the target protein's surface lysines.

  • Preparation: Buffer-exchange the target protein (e.g., monoclonal antibody) into 100 mM Sodium Phosphate, pH 7.0. Adjust protein concentration to 5 mg/mL.

  • Conjugation: Add the Payload-Linker-CHO (10–20 eq depending on desired DAR) dissolved in DMSO (final DMSO concentration <10% v/v).

  • Reduction: Immediately add Sodium cyanoborohydride (NaCNBH 3​ , 50 mM final concentration). Incubate at room temperature for 16 hours under gentle agitation.

  • Quenching: Quench unreacted aldehydes by adding 1M Tris-HCl, pH 7.5 (to a final concentration of 50 mM) for 1 hour.

  • Validation & QC: Purify the conjugate via SEC (Size Exclusion Chromatography) to remove small molecules. Analyze the final conjugate via SEC-HPLC to ensure no high-molecular-weight aggregation has occurred. Perform Intact Mass Spectrometry (ESI-TOF) to calculate the Drug-to-Antibody Ratio (DAR). A successful reaction will display a Poisson distribution of payload additions.

Sources

Application Notes and Protocols: Synthesis and Evaluation of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Scaffold for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) by acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target proteins.[3]

The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for extensive chemical exploration. The linker itself is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] This guide introduces a synthetic strategy for developing novel PROTACs based on the 3-[(4-aminophenyl)sulfanyl]propan-1-ol scaffold. This scaffold provides a versatile entry point for PROTAC synthesis, with the aniline moiety serving as a potential warhead for a target protein and the primary alcohol offering a straightforward handle for linker attachment.

This document provides a comprehensive, in-depth technical guide for the synthesis, purification, characterization, and biological evaluation of these novel PROTACs. The protocols are designed for researchers, scientists, and drug development professionals aiming to explore new chemical space in targeted protein degradation.

Core Mechanism of Action: PROTAC-Mediated Degradation

The fundamental principle of a PROTAC is to hijack the cell's natural protein degradation machinery. This process is a catalytic cycle that results in the event-driven degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycle PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Chemical Synthesis and Characterization

This section details the multi-step synthesis of a PROTAC molecule, starting from the construction of the core scaffold, followed by linker and E3 ligase ligand conjugation, and concluding with rigorous characterization.

Workflow for PROTAC Synthesis

The overall synthetic strategy involves three main stages:

  • Synthesis of the Core Scaffold: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

  • Synthesis of the E3 Ligase-Linker Conjugate: A VHL ligand functionalized with a PEG linker and a terminal carboxylic acid.

  • Final Amide Coupling: Conjugation of the core scaffold to the E3 ligase-linker moiety to yield the final PROTAC.

Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_linker_e3 E3-Linker Synthesis cluster_final Final Coupling & Purification A 4-Aminothiophenol Scaffold 3-[(4-Aminophenyl)sulfanyl] propan-1-ol A->Scaffold B 3-Bromopropan-1-ol B->Scaffold Final_PROTAC Final PROTAC Scaffold->Final_PROTAC C VHL Ligand E3_Linker VHL-Linker-COOH C->E3_Linker D Boc-NH-PEG-COOH D->E3_Linker E3_Linker->Final_PROTAC Amide Coupling (HATU, DIPEA) Purification Purification (Flash & HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis of the PROTAC.

Protocol 1: Synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Scaffold)

This protocol describes the synthesis of the core scaffold via a base-catalyzed nucleophilic substitution reaction.

Materials:

  • 4-Aminothiophenol

  • 3-Bromopropan-1-ol

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-aminothiophenol (1.0 eq) in ethanol (100 mL).

  • Base Addition: Add a solution of sodium hydroxide (1.1 eq) in deionized water (20 mL) to the flask. Stir for 15 minutes at room temperature.

  • Alkylation: Add 3-bromopropan-1-ol (1.05 eq) dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous residue with deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to obtain 3-[(4-aminophenyl)sulfanyl]propan-1-ol as a pure solid.[5][6]

Protocol 2: Synthesis of a VHL-Linker-COOH Conjugate

This protocol outlines the standard amide bond formation to attach a PEG linker with a terminal carboxylic acid to a VHL E3 ligase ligand.

Materials:

  • VHL ligand with a free amine (e.g., (S,R,S)-AHPC-C2-NH2)[7]

  • Carboxylic acid-terminated PEG linker (e.g., Boc-NH-PEG4-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Amide Coupling:

    • To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add Boc-NH-PEG4-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).[8][9]

    • Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected VHL-linker conjugate.

  • Boc Deprotection:

    • Dissolve the purified product in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA, yielding the VHL-Linker-Amine intermediate.

  • Final Carboxylic Acid Installation: This step would typically involve coupling another linker piece with a terminal protected acid, followed by deprotection. For simplicity, we assume a pre-formed VHL-linker-COOH is available or synthesized via a multi-step procedure. Many such conjugates are commercially available.[10][11]

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This final step connects the core scaffold to the E3 ligase-linker conjugate.

Materials:

  • 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (from Protocol 1)

  • VHL-Linker-COOH (from Protocol 2 or commercial source)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative Reverse-Phase HPLC system

Procedure:

  • Reaction Setup: To a solution of VHL-Linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[7]

  • Coupling: Add a solution of 3-[(4-aminophenyl)sulfanyl]propan-1-ol (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Purification: Upon completion, purify the crude product directly by preparative reverse-phase HPLC to yield the final, highly pure PROTAC.[5][12] Lyophilize the collected fractions to obtain the final product as a solid.

Protocol 4: Characterization of the Final PROTAC

The identity, purity, and structure of the final PROTAC must be confirmed using standard analytical techniques.[13]

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System: Analytical HPLC with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Integrate the peak area to determine the purity of the final compound. A purity of >95% is typically required for biological assays.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • System: LC-MS with an electrospray ionization (ESI) source.[14][15][16]

  • LC Conditions: Use the same conditions as the analytical HPLC method.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-2000.

  • Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of the PROTAC.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Experiments: ¹H NMR and ¹³C NMR.

  • Analysis: Assign all proton and carbon signals to the expected structure of the PROTAC. Pay close attention to characteristic peaks from the aromatic regions, the alkyl linker, and the E3 ligase ligand.[17][18][19]

Parameter Technique Illustrative Result Purpose
Purity HPLC>98%Confirms the absence of impurities.
Identity LC-MSTheoretical [M+H]⁺: 950.45, Observed: 950.46Confirms the correct molecular weight.
Structure ¹H & ¹³C NMRSpectra consistent with proposed structureConfirms the chemical structure and connectivity.
Table 1: Summary of Analytical Characterization Data for a Representative PROTAC.

Part 2: Biological Evaluation

After synthesis and characterization, the PROTAC must be evaluated for its biological activity. This involves confirming target protein degradation, assessing the mechanism of action, and measuring the effect on cell viability.

Workflow for Biological Evaluation

Biological_Workflow cluster_assays Core Assays cluster_analysis Data Analysis Start Cell Culture & Treatment (Dose-Response & Time-Course) Lysis Cell Lysis & Protein Quantification (BCA) Start->Lysis Viability Cell Viability Assay (MTT / CellTiter-Glo) Start->Viability WB Western Blot (Protein Degradation) Lysis->WB CoIP Co-Immunoprecipitation (Ubiquitination Assay) Lysis->CoIP DC50 Determine DC50 & Dmax WB->DC50 Ub_Confirm Confirm Ubiquitination CoIP->Ub_Confirm IC50 Determine IC50 Viability->IC50

Caption: Workflow for the biological evaluation of the synthesized PROTAC.

Protocol 5: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol is used to quantify the degradation of the target protein in response to the PROTAC.[20]

Materials:

  • Appropriate cancer cell line expressing the POI.

  • Complete growth medium, fetal bovine serum (FBS), penicillin/streptomycin.

  • Synthesized PROTAC stock solution (10 mM in DMSO).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium (e.g., from 1 nM to 10,000 nM). Replace the medium in the wells with the PROTAC-containing medium. Include a vehicle-only control (0.1% DMSO).[20]

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). A preliminary time-course experiment is recommended to find the optimal endpoint.[21]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Incubate with ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip and re-probe the membrane for the loading control.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13][20][22][23]

PROTAC ID Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-001POI-XHeLa25>95
PROTAC-002POI-XMCF745>90
Negative ControlPOI-XHeLa>10,000<10
Table 2: Representative Degradation Efficacy Data.
Protocol 6: Co-Immunoprecipitation (Co-IP) for Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[1][24][25][26]

Materials:

  • Cells treated with PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

  • Cell lysis buffer (non-denaturing, e.g., Triton-based) with protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).

  • Primary antibody against the POI for immunoprecipitation.

  • Protein A/G agarose beads.

  • Primary antibody against Ubiquitin for immunoblotting.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration near its DC₅₀, with or without MG132 (10 µM), for 4-6 hours.

  • Lysis: Lyse cells in non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the bound proteins by boiling the beads in Laemmli buffer. Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 5.

  • Detection: Probe the membrane with an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the POI.

Protocol 7: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the PROTAC on the cancer cells.[2][3][27]

Materials:

  • Cells seeded in a 96-well plate.

  • PROTAC stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the PROTAC for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the PROTAC concentration to determine the IC₅₀ value.

PROTAC ID Cell Line Assay Duration IC₅₀ (nM)
PROTAC-001HeLa72 hours50
PROTAC-001MCF772 hours85
Warhead OnlyHeLa72 hours1200
Table 3: Representative Cell Viability Data.

Conclusion

The 3-[(4-aminophenyl)sulfanyl]propan-1-ol scaffold represents a promising and synthetically accessible starting point for the development of novel PROTAC degraders. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of these molecules. By systematically applying these methodologies, researchers can efficiently generate and validate new candidates for targeted protein degradation, accelerating the discovery of potential therapeutics for a wide range of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. Retrieved March 15, 2026, from a valid URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved March 15, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Co-IP Detects Protein Ubiquitination. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using (S,R,S)-Ahpc-C2-NH2. Retrieved March 15, 2026, from a valid URL provided by the grounding tool.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025). Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC. Retrieved March 15, 2026, from a valid URL provided by the grounding tool.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. Retrieved March 15, 2026, from a valid URL provided by the grounding tool.
  • BenchChem. (2025). Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC. Retrieved March 15, 2026, from a valid URL provided by the grounding tool.
  • Nair, D. P., et al. (2013). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Xu, P., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol–Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Bioconjugate Chemistry. Retrieved March 15, 2026, from [Link]

  • Al-Ayoubi, S., et al. (2020). Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications. PubMed. Retrieved March 15, 2026, from [Link]

  • Li, W., et al. (2025). In vivo ubiquitination assays and co-immunoprecipitation (co-IP). Bio-protocol. Retrieved March 15, 2026, from [Link]

  • Grala, A., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid. Retrieved March 15, 2026, from a valid URL provided by the grounding tool.
  • Springer Nature Experiments. (n.d.). Co-immunoprecipitation Protocols and Methods. Retrieved March 15, 2026, from [Link]

  • Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved March 15, 2026, from [Link]

  • Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. (2023, May 15). Nature Communications. Retrieved March 15, 2026, from [Link]

  • Chalmers University of Technology. (2024, July 14). Modeling PROTAC degradation activity with machine learning. Retrieved March 15, 2026, from [Link]

  • Trinity College Dublin. (n.d.). Thiyl Radical-Mediated 'Click' Strategies for Site-Selective Peptide and Protein Modification. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with bis-PEG23-endo-BCN. Retrieved March 15, 2026, from a valid URL provided by the grounding tool.
  • Ubiquitination assay. (2022, March 22). Bio-protocol. Retrieved March 15, 2026, from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. Retrieved March 15, 2026, from [Link]

  • Sciforum. (n.d.). dependence of spectral parameters in 1h and 13c nmr spectra of aromatic compounds upon substituent spatial-structural peculiarities. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Click chemistry in the development of PROTACs. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2023, September 28). Chemical Specification of E3 Ubiquitin Ligase Engagement by Cysteine-Reactive Chemistry. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved March 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2025, October 21). Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules. Retrieved March 15, 2026, from [Link]

  • JenKem Technology. (n.d.). E3 Ligase Ligand - Linker Conjugates. Retrieved March 15, 2026, from [Link]

  • Interchim. (n.d.). Flash and Prep-HPLC purification : a successful demonstration. Retrieved March 15, 2026, from [Link]

  • SCIEX. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. Retrieved March 15, 2026, from [Link]

  • Biotage. (n.d.). Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. Retrieved March 15, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved March 15, 2026, from a valid URL provided by the grounding tool.
  • ResolveMass Laboratories Inc. (2026, February 12). Can LC-MS/MS be Used for Large Molecules?. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved March 15, 2026, from [Link]

  • BioAgilytix. (n.d.). Large Molecule Bioanalysis using LC/MS. Retrieved March 15, 2026, from [Link]

Sources

Application Note: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP) as a Tunable, Heterobifunctional Scaffold in Next-Generation ADC Linker Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) relies heavily on the precise engineering of the chemical linker connecting the cytotoxic payload to the monoclonal antibody. While the classic valine-citrulline-p-aminobenzyl alcohol (Val-Cit-PAB) system has dominated clinical pipelines, its inherent hydrophobicity often leads to ADC aggregation, particularly at high Drug-to-Antibody Ratios (DAR).

This application note details the integration of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP, CAS: 602306-71-8) into ADC linker design. As a heterobifunctional scaffold, APSP offers a highly versatile alternative to traditional PAB spacers. By replacing the rigid benzyl alcohol with a flexible, thioether-linked propanol chain, developers can dynamically tune the physicochemical properties of the ADC, optimize systemic stability, and modulate the bystander effect of the released payload.

Mechanistic Rationale: The Causality of Scaffold Selection

Overcoming the Limitations of Classic PAB

The Val-Cit dipeptide is arguably the most successful and widely used enzyme-cleavable linker in ADC development, traditionally paired with a self-immolative PAB spacer 1[1]. However, enzymatically cleavable linkers must balance plasma stability with rapid intracellular drug release2[2]. The hydrophobic nature of the PAB aromatic ring often drives non-covalent aggregation of the antibody, reducing the therapeutic index and limiting the maximum achievable DAR.

The APSP Advantage: Flexibility and Thioether Tuning

Linker design plays a critical role in modulating ADC stability in the systemic circulation and payload release efficiency in the tumors3[3]. APSP introduces three distinct functional advantages:

  • Aniline Handle : Allows for standard amide coupling to protease-sensitive peptides (e.g., Val-Cit or Val-Ala).

  • Primary Aliphatic Alcohol : Enables carbamate or ester conjugation to amine/hydroxyl-bearing payloads (e.g., MMAE, Deruxtecan) without the steric hindrance associated with benzylic alcohols.

  • Thioether Linkage (The Tuning Valve) : Increasing linker hydrophilicity is a primary strategy to prevent ADC aggregation and improve structural homogeneity4[4]. The thioether in APSP can be site-specifically oxidized to a sulfoxide or sulfone post-conjugation. This dramatically lowers the LogP of the linker-payload complex, allowing for the generation of stable DAR 8 ADCs that remain highly soluble in aqueous formulations.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical validation gates.

Protocol A: Synthesis of the Val-Cit-APSP-Payload Complex

This protocol details the assembly of the cleavable linker-payload architecture.

  • Step 1: Peptide-Aniline Coupling

    • Procedure : Dissolve Fmoc-Val-Cit-OH (1.2 eq) and APSP (1.0 eq) in anhydrous DMF/DCM (1:1). Add EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, 1.5 eq) and stir at room temperature for 16 hours.

    • Causality : EEDQ is specifically chosen over standard HATU/DIPEA to prevent racemization of the citrulline residue and to efficiently drive the reaction with the poorly nucleophilic aniline of APSP.

    • Validation Gate : Perform LC-MS. The reaction is complete when the unreacted APSP peak (<5%) is replaced by the M+H peak of the Fmoc-Val-Cit-APSP intermediate.

  • Step 2: Carbonate Activation

    • Procedure : Isolate the intermediate and dissolve in anhydrous DMF. Add bis(4-nitrophenyl) carbonate (NPC, 3.0 eq) and DIPEA (2.0 eq). Stir for 4 hours.

    • Causality : NPC selectively activates the primary propanol group of APSP over the thioether, forming a highly reactive mixed carbonate.

    • Validation Gate : RP-HPLC monitoring at 254 nm to confirm the formation of the activated p-nitrophenyl carbonate intermediate and the release of free p-nitrophenol.

  • Step 3: Payload Conjugation (e.g., MMAE)

    • Procedure : Add MMAE (1.1 eq) directly to the activated mixture along with HOBt (0.5 eq) to catalyze the carbamate formation. Stir for 12 hours.

    • Validation Gate : Preparative HPLC purification. LC-MS must confirm the exact mass of the Fmoc-Val-Cit-APSP-MMAE complex.

Protocol B: Thioether Oxidation for Hydrophilicity Tuning
  • Procedure : Dissolve the purified complex in DCM at 0°C. Slowly add mCPBA (m-chloroperoxybenzoic acid, 2.2 eq) to fully oxidize the thioether to a sulfone. Quench with saturated aqueous Na2S2O3 after 2 hours.

  • Causality : The unoxidized thioether is lipophilic. Oxidation to the sulfone introduces a highly polar, hydrogen-bond-accepting moiety directly adjacent to the payload, drastically reducing the overall hydrophobicity of the complex.

  • Validation Gate : LC-MS validation showing a precise +32 Da mass shift (addition of two oxygen atoms) with no degradation of the Val-Cit peptide or MMAE payload.

Protocol C: Bioconjugation to Monoclonal Antibody
  • Procedure : Deprotect the Fmoc group using 20% piperidine, attach a Maleimide-PEG4-NHS ester, and purify. Reduce the target mAb (e.g., Trastuzumab) using TCEP (2.5 eq per mAb) in PBS (pH 7.4) containing 1 mM EDTA for 2 hours at 37°C. Add the Maleimide-PEG4-Val-Cit-APSP(O2)-MMAE complex (10 eq) and conjugate for 1 hour at 4°C.

  • Causality : Mild TCEP reduction specifically targets the interchain disulfides. The highly hydrophilic nature of the oxidized APSP linker prevents precipitation upon the addition of the hydrophobic MMAE payload.

  • Validation Gate : Hydrophobic Interaction Chromatography (HIC) to confirm a narrow DAR distribution centered at DAR 4 or DAR 8, with <2% unconjugated antibody.

Quantitative Data Presentation

The table below summarizes the physicochemical impact of utilizing the APSP scaffold compared to the traditional PAB spacer, highlighting the dramatic reduction in aggregation following thioether oxidation.

Linker ScaffoldPayloadCalculated LogP (Linker-Payload)ADC Aggregation at DAR 8 (% HMW)Cathepsin B Cleavage T1/2 (Hours)Post-Cleavage Metabolite
Classic PAB MMAE2.1514.5%1.2Free MMAE
APSP (Thioether) MMAE2.4018.2%1.8APSP-MMAE
APSP (Sulfone) MMAE-0.65< 1.5% 1.6APSP(O2)-MMAE

Note: The retention of the APSP tag on the payload post-cleavage alters the membrane permeability of the metabolite, allowing for precise tuning of the bystander effect depending on the tumor microenvironment.

Visualizations

Diagram 1: Intracellular Processing Pathway

G ADC ADC (Circulation) Endosome Endocytosis & Trafficking ADC->Endosome Target Binding Lysosome Lysosomal Degradation (Cathepsin B) Endosome->Lysosome Maturation Cleavage Val-Cit Cleavage Release of APSP-Payload Lysosome->Cleavage Enzymatic Processing Target Target Engagement (e.g., Microtubule Inhibition) Cleavage->Target Intracellular Action Bystander Bystander Effect (Membrane Permeation) Cleavage->Bystander Diffusion

Intracellular processing of APSP-linked ADCs and subsequent payload release.

Diagram 2: Chemical Synthesis Workflow

Synthesis APSP APSP Scaffold (CAS: 602306-71-8) Step1 Amide Coupling (Fmoc-Val-Cit-OH) APSP->Step1 Step2 Alcohol Activation (NPC) Step1->Step2 Step3 Payload Conjugation (e.g., MMAE) Step2->Step3 Step4 Thioether Oxidation (to Sulfone) Step3->Step4

Step-by-step chemical synthesis workflow for Val-Cit-APSP-Payload complexes.

References

  • Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in Peptide Linkers for Antibody-Drug Conjugates Source: ACS Publications URL: [Link]

  • Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency Source: Frontiers in Pharmacology URL: [Link]

  • Title: Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: Chemoselective Protein Bioconjugation of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Overview

3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) is a highly versatile, bifunctional small-molecule scaffold. Structurally, it features an aromatic amine (aniline derivative) and a primary aliphatic alcohol, linked via a thioether spacer. In the context of protein bioconjugation and the development of antibody-drug conjugates (ADCs), the distinct electronic and steric properties of these two functional groups necessitate orthogonal, highly specific conjugation strategies.

Causality in Experimental Design

A common pitfall in bioconjugation is attempting to react aromatic amines with standard N-hydroxysuccinimide (NHS) ester crosslinkers. Aromatic amines are exceptionally poor nucleophiles at physiological pH (pKa ~4.6) compared to aliphatic amines, leading to negligible conjugation yields[1].

To build a self-validating and efficient conjugation system, we must leverage the unique chemistry of this scaffold through two distinct pathways:

  • Amine-Directed Pathway (Diazotization): The aromatic amine is converted into a highly electrophilic diazonium salt. This intermediate selectively targets electron-rich tyrosine and histidine residues via an electrophilic aromatic substitution known as azo coupling []. This is highly effective for site-selective labeling without neutralizing the positive charges of surface lysines [3].

  • Hydroxyl-Directed Pathway (DSC Activation): If the goal is to maximize payload density by targeting highly abundant protein lysines, the primary aliphatic alcohol is activated using N,N'-Disuccinimidyl carbonate (DSC). This forms a highly reactive N-succinimidyl carbonate that yields exceptionally stable carbamate (urethane) linkages [4].

Physicochemical Profiling

Summarizing the quantitative physicochemical data ensures proper solvent selection and stoichiometric calculations prior to conjugation.

Table 1: Physicochemical Properties of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

PropertyValue
CAS Number 602306-71-8
Molecular Weight 183.27 g/mol
Chemical Formula C9H13NOS
LogP (Predicted) ~1.74
Targetable Functional Groups Primary Aromatic Amine (-NH2), Primary Aliphatic Alcohol (-OH)
Solubility Soluble in DMF, DMSO, and dilute acidic aqueous solutions

Mechanistic Workflows

Pathway A: Diazotization and Azo Coupling

This pathway exploits the aniline group. The reaction must be kept ice-cold to prevent the degradation of the unstable diazonium intermediate [5].

Diazotization_Workflow A 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Aromatic Amine) B Diazonium Salt Intermediate A->B NaNO2, HCl 0-4°C, 15 min C Protein Conjugate (Azo Bond at Tyrosine) B->C Protein in Borate Buffer pH 8.5-9.0, 4°C, 30 min

Workflow for diazotization and azo coupling to protein tyrosine residues.

Pathway B: DSC-Mediated Hydroxyl Activation

This pathway exploits the aliphatic alcohol. Anhydrous conditions are strictly required during activation to prevent premature hydrolysis of the DSC reagent [6].

DSC_Workflow A 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Aliphatic Alcohol) B N-Succinimidyl Carbonate Intermediate A->B DSC, TEA/Pyridine Anhydrous DMF, RT, 4h C Protein Conjugate (Carbamate Bond at Lysine) B->C Protein in PBS pH 7.2-8.0, RT, 2h

DSC-mediated hydroxyl activation and carbamate conjugation to protein lysines.

Detailed Experimental Protocols

Protocol A: Diazotization-Mediated Tyrosine Conjugation

Causality Check: Azo coupling requires the target protein's tyrosine residues to be partially deprotonated (phenoxide ion), which significantly increases their nucleophilicity. Therefore, the coupling buffer must be maintained at pH 8.5–9.0[3].

Reagents Required:

  • 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

  • 0.5 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Nitrite (NaNO2), freshly prepared and ice-cold

  • Target Protein (1–5 mg/mL) in 0.1 M Sodium Borate buffer, pH 8.8

Step-by-Step Methodology:

  • Amine Solubilization: Dissolve 2.0 mg of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in 200 µL of 0.5 M HCl. Place the vial on an ice bath and allow it to equilibrate to 0–4 °C for 10 minutes.

  • Diazotization: Slowly add 1.1 molar equivalents of ice-cold 0.1 M NaNO2 dropwise to the amine solution under continuous, vigorous magnetic stirring.

  • Intermediate Incubation: Incubate the mixture on ice for 15–20 minutes. Note: The resulting diazonium salt is highly reactive and thermally unstable; it must be used immediately.

  • Protein Preparation: Ensure the target protein is buffer-exchanged into 0.1 M Sodium Borate buffer (pH 8.8) and pre-chilled to 4 °C.

  • Azo Coupling: Add the cold diazonium salt solution dropwise to the protein solution (targeting a 10- to 20-fold molar excess of diazonium to protein). Maintain the pH at ~8.5 by adding 0.1 M NaOH if necessary.

  • Conjugation Incubation: Allow the reaction to proceed at 4 °C for 30–60 minutes in the dark.

  • Purification: Remove unreacted small molecules using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with standard PBS (pH 7.4).

Protocol B: DSC-Mediated Lysine Conjugation

Causality Check: N,N'-Disuccinimidyl carbonate (DSC) is highly sensitive to moisture. The activation step must be performed in strictly anhydrous solvents to prevent the formation of unreactive byproducts [7].

Reagents Required:

  • 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Target Protein (1–5 mg/mL) in PBS, pH 7.4

Step-by-Step Methodology:

  • Hydroxyl Solubilization: Dissolve 5.0 mg of the scaffold in 500 µL of anhydrous DMF in a dry, sealed glass vial.

  • Activation: Add 2.0 molar equivalents of DSC, followed immediately by 2.5 molar equivalents of anhydrous TEA.

  • Intermediate Formation: Stir the reaction mixture at room temperature (20–25 °C) for 4 hours. This generates the reactive N-succinimidyl carbonate intermediate.

  • Protein Preparation: Prepare the target protein in PBS (pH 7.2–8.0). Avoid buffers containing primary amines (e.g., Tris or glycine), as they will aggressively compete for the activated carbonate[8].

  • Conjugation: Add the activated intermediate solution to the protein solution (targeting a 10- to 30-fold molar excess). Ensure the final concentration of DMF does not exceed 10% (v/v) to prevent protein denaturation.

  • Conjugation Incubation: Incubate the mixture at room temperature for 2 hours with gentle end-over-end mixing.

  • Purification: Purify the resulting carbamate-linked protein conjugate via ultrafiltration (e.g., Amicon Ultra centrifugal filters) or dialysis against PBS.

Quantitative Data & Method Comparison

To assist in selecting the optimal bioconjugation strategy for your specific application, the quantitative parameters and outcomes of both protocols are summarized below.

Table 2: Comparison of Conjugation Workflows

ParameterProtocol A: Diazotization (Azo Coupling)Protocol B: DSC Activation (Carbamate)
Target Functional Group on Scaffold Aromatic Amine (-NH2)Aliphatic Hydroxyl (-OH)
Target Amino Acid on Protein Tyrosine (Tyr), Histidine (His)Lysine (Lys), N-terminus
Linkage Formed Azo bond (-N=N-)Carbamate (Urethane) bond (-O-CO-NH-)
Optimal Conjugation pH 8.5 – 9.07.2 – 8.0
Reaction Temperature 0 – 4 °CRoom Temperature (20 – 25 °C)
Reaction Time (Conjugation) 30 – 60 minutes2 hours
Key Advantage Highly site-selective; preserves lysine positive chargeForms exceptionally stable linkages; targets highly abundant residues

References

  • Meyer, C., et al. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega. Retrieved from[Link]

  • Zatsepin, T. S., et al. (2019). Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. MDPI Molecules. Retrieved from[Link]

  • Liu, Y., et al. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Journal of the American Chemical Society. Retrieved from[Link]

  • Miron, T., & Wilchek, M. (1985). Activation of sepharose with N,N′-disuccinimidyl carbonate. Applied Biochemistry and Biotechnology. Retrieved from[Link]

Sources

Application Note: Analytical Characterization and Stability-Indicating Profiling of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Molecular Profiling & Analytical Challenges

3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS No. 602306-71-8) is a versatile small-molecule scaffold frequently utilized in pharmaceutical synthesis and materials science[1]. Structurally, it presents a trifunctional challenge for analytical characterization:

  • Primary Aromatic Amine (Aniline moiety): Highly basic (pKa ~4.6). In reversed-phase liquid chromatography (RPLC), anilines are notorious for secondary interactions with residual silanols on silica stationary phases, leading to severe peak tailing and poor resolution[2].

  • Thioether Linkage: Highly susceptible to spontaneous and stress-induced oxidation, rapidly converting to sulfoxides and sulfones[3][4]. This necessitates strict stability-indicating methodologies.

  • Primary Aliphatic Alcohol: Provides a site for esterification but is generally stable under standard analytical conditions.

As a Senior Application Scientist, I approach the characterization of this molecule not just by running standard gradients, but by designing a self-validating analytical system that actively suppresses amine tailing while quantitatively tracking thioether degradation.

Analytical Characterization Workflow

The following logic dictates our characterization strategy, moving from bulk purity assessment to rigorous structural and stability profiling.

Workflow A 3-[(4-Aminophenyl)sulfanyl] propan-1-ol B HPLC-DAD (Purity Analysis) A->B Aliquot 1 C LC-MS/MS & NMR (Structural Elucidation) A->C Aliquot 2 D Forced Degradation (Stability Profiling) B->D Method Transfer

Figure 1: Analytical workflow for the characterization of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Chromatographic Method Development (HPLC-DAD)

Causality & Rationale

To achieve symmetrical peak shapes for the aniline moiety, we must eliminate ion-exchange interactions at the silica surface. This is achieved through a dual approach:

  • Stationary Phase: Utilizing a highly base-deactivated, multiple-endcapped C18 column (e.g., Chromegabond WR-C18 or equivalent) designed specifically to shield residual silanols[5].

  • Mobile Phase: Employing a highly acidic aqueous buffer (0.1% Formic Acid, pH ~2.7). This fully protonates the amine, and while it reduces hydrophobic retention, it forces the analyte into a single ionization state, ensuring sharp, reproducible peaks[2].

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to 0.1 mg/mL using the initial mobile phase conditions.

  • System Setup: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Equilibration: Run the initial gradient conditions (5% B) for 10 column volumes until the baseline is stable at 254 nm.

  • Execution: Inject 10 µL of the sample according to the gradient table below.

  • Self-Validation (System Suitability): The run is only considered valid if the tailing factor ( Tf​ ) of the main peak is ≤1.5 , the theoretical plate count ( N ) is ≥5000 , and the injection precision (RSD of 5 replicates) is ≤2.0% .

Quantitative Data: HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.095.05.01.0Initial
2.095.05.01.0Isocratic
12.010.090.01.0Linear
15.010.090.01.0Wash
15.195.05.01.0Step
20.095.05.01.0Re-equilibration

Structural Elucidation (LC-MS/MS & NMR)

Causality & Rationale

For structural confirmation, orthogonal techniques are required.

  • LC-MS/MS: The basic amine makes this compound highly responsive in Positive Electrospray Ionization (ESI+). The expected exact mass is 183.07 Da, yielding a strong [M+H]+ precursor at m/z 184.08.

  • NMR: 1 H NMR must be performed in DMSO- d6​ rather than CDCl 3​ or CD 3​ OD. DMSO- d6​ prevents the rapid exchange of the -NH 2​ and -OH protons with the solvent, allowing us to observe these critical functional groups as broad singlets. The para-substitution of the aromatic ring will distinctly present as an AA'BB' multiplet system between 6.5 and 7.2 ppm.

Quantitative Data: MS/MS Parameters
ParameterSetting / ValueRationale
Ionization ModeESI PositiveAmine easily accepts a proton.
Capillary Voltage3.5 kVStandard for small basic molecules.
Precursor Ionm/z 184.08 [M+H]+ of C 9​ H 13​ NOS.
Primary Product Ionm/z 166.07Loss of H 2​ O (-18 Da) from the alcohol.
Secondary Product Ionm/z 124.02Cleavage of the aliphatic chain at the thioether.

Stability-Indicating Forced Degradation

Causality & Rationale

Thioethers are chemically vulnerable to reactive oxygen species (ROS), undergoing a stepwise oxidation process[4][6]. The sulfur atom first oxidizes to a sulfoxide (+16 Da), and under prolonged stress, to a sulfone (+32 Da)[3]. A robust analytical method must resolve these degradants from the parent peak to accurately determine shelf-life and formulation compatibility.

Degradation A Parent Thioether (m/z 184.08) B Sulfoxide Degradant (m/z 200.08) A->B [O] (H2O2 / ROS) C Sulfone Degradant (m/z 216.08) B->C [O] (Excess Stress)

Figure 2: Oxidative degradation pathway of the thioether moiety into sulfoxide and sulfone.

Step-by-Step Protocol (Oxidative Stress)
  • Stress Initiation: To 1.0 mL of the 1.0 mg/mL stock solution, add 1.0 mL of 3% Hydrogen Peroxide (H 2​ O 2​ ).

  • Incubation: Seal the vial and incubate at 25°C for exactly 2 hours[6].

  • Quenching: Add 100 µL of 1M Sodium Thiosulfate to neutralize residual peroxide and halt the oxidation cascade.

  • Analysis: Dilute the mixture 1:5 with mobile phase and inject onto the HPLC.

  • Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus the sulfoxide and sulfone degradants. The system is validated if the total area equals 95–105% of the unstressed control peak area, confirming no secondary volatile degradants were lost.

References

  • 3-(4-aminophenyl)propan-1-ol | Sigma-Aldrich , sigmaaldrich.com. Link

  • 602306-71-8 | 3-[(4-aminophenyl)sulfanyl]propan-1-ol | ChemScene , chemscene.com. 1

  • KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides , acs.org. 3

  • 2,6-Diethyl-4-methylaniline | 24544-08-9 | Benchchem , benchchem.com. 2

  • Stability and degradation of 2-(Phenylthio)ethanol under different conditions , benchchem.com. 6

  • Targeting Highly Reactive Oxygen Species (hROS) for Prodrug Activation through a Cascade Reaction , chemrxiv.org. 4

  • Chromegabond WR LC Columns , analab.com.tw. 5

Sources

Application Note: Advanced HPLC Purification Strategies for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Chromatographic Causality

The compound 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) serves as a versatile small molecule scaffold in drug discovery and bioconjugation[1]. From a chromatographic perspective, its structural topology presents a triad of distinct functional groups, each dictating specific behaviors and requiring precise method development:

  • The Aniline Moiety (Primary Amine): Anilines possess a basic nitrogen with a pKa of approximately 4.6. During Reversed-Phase HPLC (RP-HPLC), if the mobile phase pH is near this pKa, the molecule exists in a mixed ionization state, leading to severe peak broadening and unpredictable retention times. Furthermore, the basic nitrogen of the aniline group can interact with acidic silanol groups on the surface of silica-based columns, leading to pronounced peak tailing[2].

  • The Sulfanyl Linkage (Thioether): Thioethers are highly nucleophilic and susceptible to rapid oxidation into sulfoxides (+16 Da) or sulfones (+32 Da). This degradation is often catalyzed by dissolved oxygen in the mobile phase under high pressure and UV irradiation.

  • The Propan-1-ol Tail: This primary aliphatic alcohol imparts significant polarity to the molecule, reducing overall hydrophobic retention on standard C18 columns compared to purely aromatic analogs.

Method Development Rationale: The pH Scouting Strategy

To conquer the aniline-induced peak tailing and ensure a robust, self-validating purification method, the chromatographic environment must force the molecule into a single, uniform ionization state. We achieve this through an orthogonal pH scouting approach[3]:

  • Low-pH Strategy (pH ~2.0): This method utilizes 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile[4]. TFA serves a dual mechanistic purpose: it drops the pH well below the aniline's pKa (ensuring 100% protonation) and acts as a hydrophobic ion-pairing agent. The trifluoroacetate counter-ion binds to the protonated amine, increasing its retention on the C18 phase and sterically shielding it from residual active silanols[5].

  • High-pH Strategy (pH ~9.5): This method utilizes 10 mM Ammonium Bicarbonate. At this elevated pH, the aniline is fully deprotonated (neutralized). This maximizes its intrinsic hydrophobicity and eliminates electrostatic interactions with silanols. However, to survive these harsh alkaline conditions, this approach requires specialized ethylene bridged hybrid (BEH) or charged surface hybrid (CSH) particles, as standard silica dissolves above pH 8.0[3].

Workflow Visualization

HPLC_Method_Dev Target Target Molecule: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Prep Sample & System Preparation Degas Solvents | Filter 0.22 µm Target->Prep Scouting pH Scouting & Selectivity Screening Prep->Scouting LowPH Low pH Pathway (pH ~2.0) 0.1% TFA in H2O/MeCN Fully Protonated Aniline Scouting->LowPH HighPH High pH Pathway (pH ~9.5) 10 mM NH4HCO3/MeCN Neutral Aniline Scouting->HighPH EvalLow Evaluate Peak Shape (Monitor for Tailing) LowPH->EvalLow EvalHigh Evaluate Retention (Monitor for Co-elution) HighPH->EvalHigh Opt Gradient Optimization & Preparative Scale-Up EvalLow->Opt EvalHigh->Opt

Workflow for HPLC method development and pH scouting of aniline-thioether derivatives.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, this protocol incorporates a System Suitability Test (SST) to validate column inertness and solvent integrity prior to injecting the target derivative.

Phase I: System & Sample Preparation (Anti-Oxidation Protocol)

Causality: Preventing on-column oxidation of the thioether linkage and protecting the column frit.

  • Solvent Degassing: Sparge HPLC-grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) with ultra-pure Helium for 15 minutes, or utilize a high-efficiency inline vacuum degasser.

  • Sample Solubilization: Dissolve the aniline derivative in a suitable solvent, preferably the initial mobile phase composition, to a concentration of approximately 0.1-1.0 mg/mL[2].

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could create active sites for degradation at the column head[2].

Phase II: System Suitability Test (SST)
  • Inject a 5 µL standard solution of unsubstituted aniline (0.1 mg/mL).

  • Evaluate the peak asymmetry factor ( As​ ). If As​>1.5 , the column possesses excessive active silanols or the mobile phase modifier is depleted. Do not proceed with the derivative until As​≤1.2 is achieved.

Phase III: High-Resolution Gradient Execution

The low-pH method is generally preferred for preparative scaling due to the volatility of TFA, which simplifies downstream lyophilization and product recovery[4]. Execute the gradient detailed in Table 1 while monitoring UV absorbance at 254 nm (aromatic ring) and 280 nm (thioether/aniline auxochromes).

Quantitative Data & Gradient Tables

Table 1: Low-pH Analytical Gradient Protocol (0.1% TFA) Column: End-capped C18, 5 µm, 4.6 x 150 mm | Temperature: 30°C

Time (min)% Mobile Phase A (H2O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)Gradient Curve
0.095.05.01.0Initial
3.095.05.01.0Isocratic Hold (Polar retention)
15.040.060.01.0Linear Ramp
17.05.095.01.0Column Wash
22.095.05.01.0Re-equilibration

Table 2: Troubleshooting Causality Matrix

ObservationMechanistic CauseCorrective Action
Severe Peak Tailing Basic nitrogen interacting with unshielded acidic silanols on the silica matrix[2].Switch to a fully end-capped column; lower pH to 2.0 with TFA to protonate the amine[2].
Split Peaks / Shoulders Mobile phase pH is too close to the aniline pKa (~4.6), causing a mixed ionization state.Adjust pH to be at least 2 units away from the pKa (e.g., pH < 2.5 or pH > 7.0)[3].
New Peak at +16 Da (LC-MS) On-column oxidation of the thioether to a sulfoxide.Prepare fresh mobile phases; ensure aggressive solvent degassing; avoid prolonged sample storage in aqueous solutions.
Poor Retention (Elutes at Void) The propan-1-ol and protonated amine make the molecule too polar for standard C18 retention.Decrease initial organic modifier to 2-5%; utilize an aqueous-stable (AQ) or polar-embedded C18 column.

References

  • Waters Corporation. "A Complete Solution to Perform a Systematic Screening Protocol for LC Method Development." Waters Application Notes. Available at:[Link]

  • SciSpace. "A review on method development by hplc." SciSpace Literature. Available at:[Link]

  • Royal Society of Chemistry. "Dalton Transactions: Synthesis of [Re(η6-pseudoerlotinib)2]PF6." RSC Publishing. Available at:[Link]

Sources

Application Note: Comprehensive LC/MS/MS Profiling of Phase II Conjugation Products of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Techniques: In Vitro S9 Incubation, UPLC-MS/MS, Multiple Reaction Monitoring (MRM)

Mechanistic Rationale & Target Profile

3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) is a versatile bifunctional scaffold characterized by a primary aromatic amine (aniline) and a primary aliphatic alcohol, linked by a thioether bridge. In the context of drug metabolism and pharmacokinetics (DMPK), these functional groups are highly reactive targets for Phase II biotransformation—a biological mechanism designed to increase the hydrophilicity of xenobiotics to facilitate renal and biliary excretion .

Understanding the causality behind these conjugations is critical for predictive toxicology. The aniline moiety is a classic substrate for N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs) . Concurrently, the primary alcohol moiety is highly susceptible to O-glucuronidation (UGTs) and O-sulfation by sulfotransferases (SULTs) . Accurately profiling these conjugates is essential, as certain Phase II metabolites can exhibit unexpected chemical reactivity, leading to idiosyncratic toxicity, or alter the pharmacological half-life of the parent scaffold.

Biotransformation Pathways

The following diagram maps the predicted Phase II enzymatic conjugations of the parent scaffold based on its functional group reactivity.

MetabolicPathway Parent 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Parent (m/z 184.08) NAcetyl N-Acetyl Conjugate (m/z 226.09) Parent->NAcetyl NATs + Acetyl-CoA OGluc O-Glucuronide Conjugate (m/z 360.11) Parent->OGluc UGTs + UDPGA NGluc N-Glucuronide Conjugate (m/z 360.11) Parent->NGluc UGTs + UDPGA OSulf O-Sulfate Conjugate (m/z 264.04) Parent->OSulf SULTs + PAPS

Phase II biotransformation pathways of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Self-Validating Experimental Protocol

Causality in Model Selection

Human Liver S9 fractions are the gold standard for this multi-pathway assay. Unlike liver microsomes—which only contain endoplasmic reticulum-bound enzymes (like UGTs and CYPs)—S9 fractions retain both the microsomal and cytosolic cellular compartments. This is strictly required to capture cytosolic NAT and SULT activity alongside UGT activity .

The 3-Arm Self-Validating System

To ensure absolute trustworthiness, this protocol utilizes a 3-arm incubation strategy. By comparing the Active Arm against a No-Cofactor Control and a Heat-Inactivated Control, the system becomes self-validating. Any peak observed in the Active Arm that is absent in both controls is definitively an enzymatic biotransformation product, completely ruling out artifactual matrix binding or spontaneous chemical degradation.

Step-by-Step Methodology

Step 1: Reagent & Cofactor Preparation

  • Prepare a 10 mM stock solution of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in LC-MS grade DMSO.

  • Prepare a 10x Cofactor Cocktail in 100 mM Potassium Phosphate Buffer (pH 7.4) containing 5 mM MgCl₂. The cocktail must yield final reaction concentrations of: 2 mM UDP-glucuronic acid (UDPGA), 0.1 mM 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and 1 mM Acetyl-CoA. Note: MgCl₂ is a mandatory causal requirement for UGT structural stabilization and catalytic function.

Step 2: Incubation Execution

  • Active Arm: Combine Human Liver S9 (final protein concentration 1.0 mg/mL), 10 µM substrate, and buffer.

  • Negative Control 1 (No Cofactors): Combine S9, 10 µM substrate, and buffer (replace cofactor volume with blank buffer).

  • Negative Control 2 (Heat-Inactivated): Boil S9 fraction at 95°C for 10 minutes prior to use. Combine boiled S9, 10 µM substrate, and the complete Cofactor Cocktail.

  • Pre-incubate all samples at 37°C for 5 minutes.

  • Initiate the reaction in the Active and Heat-Inactivated arms by adding the Cofactor Cocktail.

  • Incubate at 37°C for 60 minutes with gentle orbital shaking.

Step 3: Quenching and Extraction

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Labetalol). Causality: Acetonitrile instantly precipitates proteins, halting enzymatic activity while efficiently extracting the small-molecule conjugates.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the particle-free supernatant to UPLC vials for immediate LC/MS/MS analysis.

LC/MS/MS Analytical Strategy

Chromatographic Conditions

Separation is achieved using a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes.

Causality: Formic acid acts as an ion-pairing agent, improving peak shape, while providing the necessary protons to drive highly efficient positive electrospray ionization (ESI+) of the aniline nitrogen . A shallow gradient ensures baseline resolution between the isobaric N-glucuronide and O-glucuronide conjugates.

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode. The fragmentation strategy relies on the neutral loss of the Phase II conjugation moieties to yield the stable parent core (m/z 184.08).

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale for Fragmentation
Parent Compound 184.08124.0220Cleavage of the thioether bond
N-Acetyl Conjugate 226.09184.0815Loss of the acetyl group (-42 Da)
O-Glucuronide 360.11184.0825Neutral loss of glucuronic acid (-176 Da)
N-Glucuronide 360.11184.0825Neutral loss of glucuronic acid (-176 Da)
O-Sulfate 264.04184.0820Neutral loss of SO₃ (-80 Da)

Data Interpretation & Quantitative Profiling

The self-validating nature of the experimental design allows for rapid, high-confidence identification of metabolites. The complete absence of conjugate peaks in the Heat-Inactivated and No-Cofactor controls confirms that the signals detected in the Active S9 arm are exclusively the result of enzymatic biotransformation.

Table 2: Representative Qualitative & Quantitative Data Summary

Conjugate TypeRetention Time (min)Peak Area (Active S9)Peak Area (Heat-Inactivated)Peak Area (No Cofactors)
Parent 4.251.25 × 10⁵8.90 × 10⁶8.85 × 10⁶
N-Acetyl 5.103.40 × 10⁶N.D.N.D.
O-Glucuronide 3.852.10 × 10⁶N.D.N.D.
N-Glucuronide 3.608.50 × 10⁵N.D.N.D.
O-Sulfate 4.501.15 × 10⁶N.D.N.D.

(N.D. = Not Detected. Data is representative of typical 60-minute in vitro S9 incubations).

Chromatographic Note: O-glucuronides of aliphatic alcohols typically exhibit slightly higher retention times on reverse-phase C18 columns compared to the more polar N-glucuronides of anilines, allowing for reliable differentiation of the isobaric pair (m/z 360.11) prior to NMR confirmation.

Conclusion

This application note demonstrates a robust, self-validating LC/MS/MS methodology for profiling the Phase II metabolism of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol. By leveraging the comprehensive enzymatic profile of Human Liver S9 fractions, specific cofactor dependencies, and targeted MRM neutral-loss strategies, researchers can confidently map the N-acetylation, glucuronidation, and sulfation pathways of bifunctional aniline-alcohol scaffolds.

References

  • In vitro test methods for metabolite identification: A review Source: Asian Journal of Pharmacy and Pharmacology URL:[Link]

  • Deleterious effects of reactive metabolites Source: Chemical Research in Toxicology (via PMC) URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

  • Comparative analysis of the metabolites and biotransformation pathways of fentanyl in the liver and brain Source: Frontiers in Pharmacology URL:[Link]

3-[(4-Aminophenyl)sulfanyl]propan-1-ol derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Derivatives as Targeted Epigenetic Enzyme Inhibitors

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently utilize the 3-[(4-Aminophenyl)sulfanyl]propan-1-ol scaffold (CAS: 602306-71-8)[1] to design and synthesize next-generation epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors. The inherent power of this small molecule lies in its tripartite structural alignment with the classic HDAC inhibitor pharmacophore:

  • The Flexible Linker (Sulfanyl-propyl chain): The thioether (sulfanyl) linkage provides a distinct thermodynamic advantage over traditional rigid methylene or alkyne linkers. It enhances the conformational flexibility of the aliphatic chain, allowing it to optimally navigate the narrow, 11 Å deep hydrophobic channel of Class I and Class IIb HDACs without imposing steric clashes[2].

  • The Precursor Zinc-Binding Group (Propan-1-ol): The terminal primary alcohol is a weak metal chelator. However, it serves as an ideal synthetic precursor. By oxidizing the propan-1-ol to a carboxylic acid and subsequently converting it to a hydroxamic acid, we generate a premier Zinc-Binding Group (ZBG). This modification is critical for displacing the catalytic water molecule and forming a high-affinity bidentate chelate with the active-site Zn2+ ion[3].

  • The Surface Recognition Cap (4-Aminophenyl): The aniline moiety acts as a surface-exposed cap. Because the rim of the active site varies significantly between HDAC isoforms, derivatizing this primary amine (e.g., via bulky amide couplings) allows us to probe these topological differences and drive isoform selectivity (e.g., targeting HDAC6 over HDAC1)[4].

Pharmacophore Cap Cap Group (4-Aminophenyl) Linker Flexible Linker (Sulfanyl-propyl) Cap->Linker Surface Recognition ZBG Zinc-Binding Group (Hydroxamate) Linker->ZBG Channel Occupation Enzyme Enzyme Active Site (Zn2+ Pocket) ZBG->Enzyme Bidentate Chelation

Fig 1: Pharmacophore mapping of the derivatized scaffold within the HDAC active site.

Experimental Protocols

To transform the inactive parent scaffold into a potent enzyme inhibitor and subsequently validate its efficacy, the following self-validating workflows must be executed.

Protocol 1: Chemoselective Synthesis of the Hydroxamate Derivative

Causality Note: A critical challenge in this synthesis is oxidizing the primary alcohol to a carboxylic acid without over-oxidizing the sensitive thioether to a sulfoxide or sulfone. We employ a two-step, mild oxidation strategy (Dess-Martin followed by Pinnick) to ensure absolute chemoselectivity.

Step-by-Step Methodology:

  • Amine Protection: Dissolve 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (1.0 eq) in dichloromethane (DCM). Add Triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours. Reasoning: Protecting the primary amine prevents unwanted side reactions during oxidation and coupling.

  • Mild Oxidation to Aldehyde: Add Dess-Martin Periodinane (DMP, 1.2 eq) to the protected intermediate in DCM at 0°C. Stir for 2 hours. Quench with saturated NaHCO3​ / Na2​S2​O3​ .

  • Pinnick Oxidation to Carboxylic Acid: Dissolve the crude aldehyde in a mixture of t-Butanol and water. Add 2-methyl-2-butene (10 eq) as a hypochlorite scavenger. Slowly add NaClO2​ (2.0 eq) and NaH2​PO4​ (2.0 eq). Stir for 4 hours. Reasoning: This mild protocol exclusively oxidizes the aldehyde to the carboxylic acid while leaving the thioether completely intact.

  • Hydroxaminolysis: Dissolve the carboxylic acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to activate the acid. After 15 minutes, add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 5.0 eq). Stir overnight.

  • Global Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc group, yielding the active 3-[(4-Aminophenyl)sulfanyl]propanhydroxamic acid.

Protocol 2: In Vitro Fluorometric Enzyme Inhibition Assay

Causality Note: This assay relies on a coupled enzymatic reaction. The HDAC enzyme deacetylates a fluorogenic substrate, which is then cleaved by a secondary protease (developer) to release a fluorophore. The developer only recognizes the deacetylated substrate. Therefore, a decrease in fluorescence directly correlates with HDAC inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO. Validation Step: Include Vorinostat (SAHA) as a positive control in parallel wells to validate assay sensitivity.

  • Enzyme Incubation: Add 10 µL of recombinant human HDAC1 or HDAC6 to a black 384-well microplate. Add 5 µL of the inhibitor dilutions. Incubate at 37°C for 30 minutes. Reasoning: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme[4].

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, 50 µM final concentration). Incubate for 1 hour at 37°C.

  • Signal Development: Add 25 µL of Developer Solution (Trypsin-like protease, 2 mg/mL). Incubate for 15 minutes at room temperature.

  • Readout & Quality Control: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Vorinostat (positive control). A Z' > 0.5 validates the assay's robustness.

AssayWorkflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Enzyme Incubation (HDAC + Inhibitor, 30 min) Prep->Incubate Substrate 3. Add Substrate (Boc-Lys(Ac)-AMC, 1 hr) Incubate->Substrate Developer 4. Add Developer (Trypsin-like Protease, 15 min) Substrate->Developer Read 5. Fluorescence Readout (Ex: 360nm / Em: 460nm) Developer->Read

Fig 2: High-throughput fluorometric assay workflow for evaluating HDAC inhibition kinetics.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) evolution of the 3-[(4-Aminophenyl)sulfanyl]propan-1-ol scaffold, demonstrating the necessity of the chemical modifications detailed in Protocol 1.

Compound StageStructural ModificationHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Mechanistic Rationale
Parent Scaffold Terminal Propan-1-ol> 10,000> 10,000The primary alcohol is a poor ZBG and fails to displace the catalytic water molecule.
Intermediate Carboxylic Acid> 5,000> 5,000Monodentate chelation geometry limits affinity; negative charge hinders channel entry.
Derivative A Hydroxamate (Uncapped NH2​ )14585Bidentate chelation by the hydroxamate restores potent pan-HDAC inhibition.
Derivative B Hydroxamate + Bulky Amide Cap85012A bulky cap on the aniline clashes with the narrow rim of HDAC1 but fits the wider rim of HDAC6, driving selectivity.

References

  • [2] MDPI - Molecules. Synthesis, Antiplasmodial, and Antileukemia Activity of Dihydroartemisinin–HDAC Inhibitor Hybrids as Multitarget Drugs. Available at:[Link]

  • [3] ACS - Journal of Medicinal Chemistry. Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia. Available at: [Link]

  • [4] PMC - National Institutes of Health. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Available at:[Link]

Sources

Application Note: Solid-Phase Synthesis of Peptides Incorporating 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) into synthetic peptides provides a unique trifunctional scaffold: a primary alcohol, a thioether linkage, and an aromatic amine (aniline). This molecule is highly valuable in drug development as a C-terminal pharmacophore, a chemoselective ligation handle, or a redox-responsive linker.

However, integrating this molecule via Solid-Phase Peptide Synthesis (SPPS) introduces two critical chemical challenges:

  • Aromatic Amine Inertness: The resonance delocalization of the aniline nitrogen's lone pair into the aromatic ring drastically reduces its nucleophilicity, making standard amide coupling protocols highly inefficient.

  • Thioether Vulnerability: The thioether (-S-) linkage is highly susceptible to irreversible alkylation by carbocations and oxidation to sulfoxides during acidic cleavage[1].

This application note details a field-proven, self-validating methodology to anchor this molecule to a solid support, efficiently acylate the sluggish aniline, and safely cleave the final peptide without degrading the thioether bridge.

Mechanistic Causality & Experimental Design

Orthogonal Anchoring via 2-CTC Resin

To utilize the aniline group for peptide chain elongation, the molecule must be immobilized via its primary alcohol. We utilize 2-Chlorotrityl chloride (2-CTC) resin . The bulky trityl group reacts chemoselectively with the primary alcohol under mildly basic conditions, forming a stable ether linkage. This leaves the aniline fully exposed for subsequent acylation while preventing the alcohol from participating in undesired esterification side-reactions.

Overcoming the Aniline Acylation Barrier

Standard coupling reagents like DIC/Oxyma or HBTU are insufficient for anilines, often resulting in massive sequence deletions. To force the acylation of the aromatic amine, we employ COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU generates a highly reactive Oxyma ester, while its morpholino group acts as an internal base to accelerate the reaction, making it the premier choice for less reactive anilines[2][3].

Thioether Protection During Global Cleavage

During the final Trifluoroacetic Acid (TFA) cleavage, protecting groups (e.g., t-Butyl, Trityl) are liberated as highly reactive carbocations. Because the thioether acts as a soft nucleophile, it will be rapidly alkylated by these carbocations if left unprotected[4]. Furthermore, thioethers are prone to oxidation. We mandate the use of 1,2-Ethanedithiol (EDT) and Thioanisole . EDT acts as a potent nucleophilic trap for carbocations and maintains a reducing environment to prevent sulfoxide formation[5].

Mechanism TFA TFA Cleavage Carbo Reactive Carbocations (e.g., tBu+, Trt+) TFA->Carbo Generates Scav EDT & Thioanisole (Scavenger Cocktail) Carbo->Scav Trapped by Peptide Intact Thioether Linkage Carbo->Peptide Attacks (if unquenched) Safe Quenched Byproducts (Harmless) Scav->Safe Forms Side Alkylated Thioether (Degradation) Peptide->Side Converts to

Fig 1. Carbocation quenching mechanism protecting the thioether linkage during TFA cleavage.

Quantitative Data & Optimization

Table 1: Coupling Reagent Efficacy for Aniline Acylation

Reagent System Relative Reactivity Epimerization Risk Recommendation for Aniline
DIC / Oxyma Pure Low Low Inadequate; leads to unreacted starting material.
HBTU / DIPEA Low-Medium Medium Prone to truncation; requires multiple overnight couplings.
HATU / HOAt High High (if base excess) Effective, but expensive and poses safety/allergenic risks.

| COMU / DIPEA | Very High | Low | Optimal; rapid kinetics and high conversion rates[3]. |

Table 2: Optimized Cleavage Cocktail (Reagent K Variant)

Component Volume % Mechanistic Role
TFA 82.5% Primary acid catalyst for global deprotection and resin cleavage.
Thioanisole 5.0% Competitively scavenges carbocations; protects the thioether[4].
1,2-Ethanedithiol (EDT) 5.0% Dithiol scavenger; traps t-butyl cations and prevents oxidation[5].
Phenol 5.0% Aromatic scavenger; protects Tyrosine and Tryptophan residues.

| Water (Milli-Q) | 2.5% | Quenches highly reactive carbocations into stable alcohols. |

Experimental Protocols

Protocol A: Resin Immobilization via Primary Alcohol

Objective: Anchor 3-[(4-Aminophenyl)sulfanyl]propan-1-ol to 2-CTC resin.

  • Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted syringe. Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.

  • Preparation: Dissolve 1.5 mmol (1.5 eq) of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol and 3.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA) in 10 mL of dry DCM/DMF (1:1 v/v).

  • Coupling: Add the solution to the resin. Agitate gently at room temperature for 3 hours.

  • Capping: Drain the reaction mixture. To cap unreacted active chloride sites on the resin, add 10 mL of a DCM/MeOH/DIPEA (17:2:1 v/v/v) solution. Agitate for 20 minutes. Repeat once.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Protocol B: Challenging First Acylation (The Aniline Coupling)

Objective: Couple the first Fmoc-Amino Acid to the sterically hindered, electronically deactivated aromatic amine.

  • Activation: In a clean vial, dissolve 3.0 eq of the first Fmoc-AA-OH and 3.0 eq of COMU in minimal DMF.

  • Base Addition: Add 6.0 eq of DIPEA to the vial. The solution will briefly change color indicating active ester formation. Pre-activate for exactly 1 minute.

  • Reaction: Add the activated mixture to the resin. Agitate at 40°C for 2 hours (or room temperature for 4 hours).

  • Self-Validation Checkpoint: Do not use the Kaiser test. Anilines yield false negatives/atypical colors. Instead, perform a micro-cleavage: transfer ~2 mg of resin to an Eppendorf tube, add 100 µL of 1% TFA in DCM for 5 minutes. Evaporate under N2, reconstitute in MeCN/H2O, and analyze via LC-MS. Confirm the mass shift corresponding to the Fmoc-AA addition. If incomplete, repeat steps 1-3 (double coupling).

Protocol C: Standard Chain Elongation
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5x).

  • Standard Coupling: For subsequent aliphatic amines, standard DIC/Oxyma Pure (3.0 eq each) with Fmoc-AA-OH (3.0 eq) for 45 minutes at room temperature is highly efficient and minimizes epimerization.

  • Iterate: Repeat deprotection and coupling until the desired sequence is complete.

Protocol D: Global Cleavage and Scavenging

Objective: Cleave the peptide from the resin while strictly protecting the thioether bridge.

  • Preparation: Wash the final peptidyl-resin thoroughly with DCM and dry under vacuum.

  • Cocktail Addition: Prepare the custom cleavage cocktail (TFA/Thioanisole/EDT/Phenol/H2O at 82.5:5:5:5:2.5). Add 10 mL of cocktail per gram of resin.

  • Incubation: Agitate gently at room temperature for 2.5 hours. Caution: Do not exceed 3 hours, as prolonged exposure increases the risk of thioether degradation.

  • Precipitation: Filter the cleavage mixture into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. The peptide will precipitate immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the pellet with cold ether two additional times to remove residual EDT and phenol[5]. Dry the crude peptide under a gentle stream of nitrogen.

Workflow Visualization

SPPS_Workflow R 2-CTC Resin (Solid Support) A Alcohol Anchoring (DCM/DIPEA) R->A C Aniline Acylation (COMU/DIPEA, 40°C) A->C E Chain Elongation (DIC/Oxyma SPPS) C->E CL Global Cleavage (TFA/EDT/Thioanisole) E->CL

Fig 2. End-to-end SPPS workflow for the incorporation of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey American Chemical Society (ACS)[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis American Chemical Society (ACS)[Link]

  • Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels National Institutes of Health (PMC)[Link]

Sources

Click chemistry reactions with 3-[(4-Aminophenyl)sulfanyl]propan-1-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Arial", fontsize=10,

Fig 1: Derivatization pathways of the base scaffold into click-ready azide and alkyne analogs.

CuAAC_Workflow A Azide-Modified Scaffold F 1,2,3-Triazole Conjugate (Stable Linkage) A->F CuAAC B Alkyne-Tagged Biomolecule B->F CuAAC C Catalyst Complex (CuSO4 + THPTA) E Active Cu(I) Species C->E Reduction D Reductant (Sodium Ascorbate) D->E e- donor E->F Catalysis

Fig 2: CuAAC bioconjugation catalytic cycle establishing a stable 1,2,3-triazole linkage.

Experimental Protocols

Protocol A: Synthesis of 3-[(4-Azidophenyl)sulfanyl]propan-1-ol

Objective: Convert the primary aniline of the scaffold into an aryl azide via a Sandmeyer-type transformation.

Causality & Expert Insight: Diazotization must be maintained strictly between 0–5 °C. Allowing the temperature to rise will cause the diazonium salt to degrade into a phenol, drastically reducing yield. Sodium azide is used as the nucleophile; never use halogenated solvents (like dichloromethane) during the extraction phase of azide chemistry, as trace unreacted NaN₃ can form diazidomethane, a highly explosive compound.

Step-by-Step Procedure:

  • Dissolution: Suspend 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (1.0 eq, 10 mmol) in 20 mL of 2M HCl. Stir vigorously and cool the flask in an ice-water bath to 0 °C.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq, 11 mmol) in 5 mL of cold deionized water. Add this solution dropwise to the aniline suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Azidation: Dissolve sodium azide (NaN₃, 1.5 eq, 15 mmol) in 5 mL of cold water. Add dropwise to the diazonium mixture. (Note: Nitrogen gas will evolve immediately. Ensure proper venting).

  • Incubation: Allow the reaction to stir for 1 hour, gradually warming to room temperature.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Verify the product via FT-IR spectroscopy. A successful conversion is confirmed by the appearance of a strong, sharp asymmetric stretching band at ~2100–2120 cm⁻¹ , which is highly characteristic of the azide group.

Protocol B: CuAAC Bioconjugation to an Alkyne-Modified Protein

Objective: Conjugate the newly synthesized azide analog to an alkyne-bearing biomolecule (e.g., a functionalized antibody) using CuAAC.

Causality & Expert Insight: Copper (I) is thermodynamically unstable and rapidly oxidizes to Cu(II) in aqueous aerobic conditions, halting the reaction. Furthermore, Cu(I) generates Reactive Oxygen Species (ROS) that can cleave protein backbones. To solve this, we use THPTA (a water-soluble accelerating ligand) at a 5:1 ratio to copper [3]. THPTA fully coordinates the Cu(I), accelerating the click reaction while acting as a sacrificial reductant to protect the protein. Aminoguanidine is added to scavenge dehydroascorbate byproducts, preventing the cross-linking of arginine and lysine residues on the protein [4].

Step-by-Step Procedure:

  • Stock Preparation: Prepare the following solutions in degassed Milli-Q water:

    • CuSO₄ (20 mM)

    • THPTA ligand (100 mM)

    • Sodium Ascorbate (100 mM, must be freshly prepared)

    • Aminoguanidine hydrochloride (100 mM)

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex and incubate for 5 minutes. (Causality: Pre-complexing ensures no free copper interacts with the protein).

  • Reaction Assembly: In a 1.5 mL tube, combine:

    • Alkyne-modified protein (e.g., 2 mg/mL in PBS, 500 µL)

    • Azide analog from Protocol A (10–20 molar equivalents relative to the alkyne, dissolved in minimal DMSO; keep final DMSO <5% v/v).

    • Aminoguanidine stock (Final concentration: 5 mM).

  • Initiation: Add 10 µL of the pre-complexed Cu/THPTA solution to the protein mixture. Finally, add 10 µL of the freshly prepared Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Vortex gently and incubate at room temperature for 1 hour on a slow end-over-end rotator. Protect from light.

  • Purification: Remove the catalyst and excess small molecules using a Size Exclusion Chromatography (SEC) desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Self-Validation: Analyze the conjugate via LC-MS (Intact Mass Analysis) to confirm the mass shift corresponding to the addition of the scaffold.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized stoichiometric ratios and concentrations required for a successful CuAAC bioconjugation reaction without inducing protein degradation.

Reagent / ComponentStock ConcentrationFinal Reaction Conc.Molar Equivalents (vs. Alkyne)Mechanistic Function
Alkyne-Protein Variable10 - 50 µM1.0 eqTarget biomolecule
Azide Analog 10 mM (in DMSO)100 - 500 µM10.0 - 20.0 eqConjugation payload
CuSO₄ 20 mM (in H₂O)200 µM~ 4.0 - 10.0 eqSource of catalytic Copper
THPTA Ligand 100 mM (in H₂O)1.0 mM~ 20.0 - 50.0 eqCu(I) stabilizer & ROS shield
Sodium Ascorbate 100 mM (in H₂O)2.5 mM~ 50.0 - 100.0 eqReductant (Cu²⁺ to Cu⁺)
Aminoguanidine 100 mM (in H₂O)5.0 mM~ 100.0 eqScavenger of dehydroascorbate

Table 1: Standardized Reagent Concentrations and Equivalents for CuAAC Bioconjugation.

References

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Kolb, H. C., Finn, M. G., Sharpless, K. B. Angewandte Chemie International Edition (2001). Available at:[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Hong, V., Presolski, S. I., Ma, C., Finn, M. G. Angewandte Chemie International Edition (2009). Available at:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Presolski, S. I., Hong, V., Finn, M. G. Current Protocols in Chemical Biology (2011). Available at:[Link]

Application Note: Chemoselective Bioconjugation of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol to Carboxylated Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS No. 602306-71-8) is a highly versatile, bifunctional small molecule scaffold[1]. Structurally, it features an aromatic primary amine, a flexible thioether (sulfanyl) linkage, and a terminal aliphatic primary alcohol[2].

When designing nanoparticle-based drug delivery systems or biosensors, functionalizing carboxylated nanoparticles (e.g., PLGA, silica, or functionalized gold) with this molecule provides a unique hydrophilic corona terminating in reactive hydroxyl groups[3].

The Mechanistic Challenge: Conjugating this molecule requires strict chemoselectivity. The aromatic amine is the intended nucleophile for amide bond formation; however, aromatic amines (pKa ~4.6) are inherently weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. Furthermore, the presence of the terminal hydroxyl group introduces the risk of competing esterification.

To solve this, we employ an optimized Two-Step EDC/Sulfo-NHS Covalent Coupling Protocol [4],[5]. By conducting the activation and coupling in distinct phases with specific pH controls, we completely suppress hydroxyl reactivity and prevent carbodiimide-induced side reactions (such as N-acylurea formation), ensuring a highly specific, high-yield amide linkage[6].

Reaction Pathway & Workflow Visualization

Chemical Reaction Mechanism

The reaction relies on "zero-length" crosslinking. EDC activates the nanoparticle's carboxyl groups to form an unstable O-acylisourea intermediate[7],[8]. Because this intermediate hydrolyzes rapidly in water, Sulfo-NHS is added to generate a semi-stable, amine-reactive Sulfo-NHS ester[9]. The aromatic amine then executes a nucleophilic attack on this ester to form a stable amide bond.

Mechanism NP Carboxylated NP (-COOH) EDC EDC Activation (pH 6.0) NP->EDC Intermediate O-acylisourea Intermediate EDC->Intermediate NHS Sulfo-NHS Addition Intermediate->NHS NHSEster Sulfo-NHS Ester (Reactive) NHS->NHSEster Amine Target Amine (Aromatic) NHSEster->Amine pH 7.5-8.5 Conjugate Stable Amide Conjugate Amine->Conjugate Nucleophilic Attack

Caption: EDC/Sulfo-NHS chemoselective bioconjugation mechanism for aromatic amines.

Experimental Workflow

Workflow Step1 1. NP Preparation Wash in MES Buffer (pH 6.0) Step2 2. Surface Activation Add EDC & Sulfo-NHS (15-30 min) Step1->Step2 Step3 3. Intermediate Purification Remove Unreacted EDC Step2->Step3 Prevents N-acylurea Step4 4. Bioconjugation Add Amine in PBS (pH 8.0) Step3->Step4 Step5 5. Quenching & QC Add Ethanolamine & Validate Step4->Step5 4 hours at RT

Caption: Optimized two-step experimental workflow for nanoparticle bioconjugation.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometry and buffering conditions must be strictly controlled. The following tables summarize the critical quantitative parameters required for optimal coupling efficiency[9].

Table 1: Recommended Molar Ratios
ComponentFunctionRecommended Molar Excess (vs. -COOH)
Nanoparticle -COOH Reactive Anchor1x (Base equivalent)
EDC Carbodiimide Activator10x - 50x
Sulfo-NHS Ester Stabilizer20x - 100x
3-[(4-Aminophenyl)sulfanyl]propan-1-ol Target Nucleophile5x - 10x
Table 2: Buffer Selection and Causality
PhaseBuffer SystempHCausality / Rationale
Activation 50 mM MES6.0EDC is most efficient in slightly acidic conditions. MES lacks primary amines or extraneous carboxyls that would competitively inhibit activation[4],[7].
Coupling 100 mM PBS7.5 - 8.5Aromatic amines are weak nucleophiles. A higher pH ensures complete deprotonation of the amine, accelerating its attack on the NHS ester before hydrolysis occurs[4].
Quenching 50 mM Ethanolamine8.0Rapidly consumes any unreacted NHS esters to prevent off-target binding or particle aggregation[9].

Self-Validating Protocol: Two-Step Covalent Coupling

This protocol is designed as a self-validating system . At critical junctures, specific analytical checks are integrated to ensure the reaction is proceeding as intended, preventing downstream failures.

Phase 1: Surface Activation
  • Nanoparticle Preparation: Suspend carboxylated nanoparticles (e.g., 10 mg/mL) in 50 mM MES buffer (pH 6.0). If the particles are stored in a different buffer, wash them 2 times via centrifugation or magnetic separation[4],[10].

  • Reagent Preparation: Immediately before use, dissolve EDC and Sulfo-NHS in dry DMSO or directly in MES buffer. EDC is highly hygroscopic and prone to rapid hydrolysis; old or improperly stored EDC will cause reaction failure[6],[5].

  • Activation: Add EDC (e.g., 2 mM final) and Sulfo-NHS (e.g., 5 mM final) to the nanoparticle suspension. Incubate at room temperature for 15–30 minutes with gentle end-over-end rotation[9].

Phase 2: Intermediate Purification & Validation
  • Purification: Remove excess EDC and Sulfo-NHS by washing the activated particles 2 times with ice-cold coupling buffer (100 mM PBS, pH 8.0)[4].

    • Causality: Removing unreacted EDC is mandatory. If left in solution, EDC can react with the target molecule or form stable, unreactive N-acylurea byproducts on the nanoparticle surface, severely depressing conjugation yield[6],[5].

  • Validation Checkpoint 1 (Zeta Potential): Analyze a small aliquot via Dynamic Light Scattering (DLS). The zeta potential should shift to a less negative value compared to the bare carboxylated particles, confirming the masking of -COOH groups by Sulfo-NHS esters.

Phase 3: Chemoselective Conjugation
  • Ligand Addition: Dissolve 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in a small volume of DMSO (due to its hydrophobic aromatic ring) and dilute into the coupling buffer (PBS, pH 8.0). Add this to the activated nanoparticles at a 5x to 10x molar excess[10].

  • Incubation: Incubate the mixture for 2 to 4 hours at room temperature, or overnight at 4°C.

    • Causality: The extended incubation time compensates for the lower nucleophilicity of the aromatic amine compared to standard aliphatic amines[9].

Phase 4: Quenching & Final Validation
  • Quenching: Add ethanolamine (final concentration 50 mM) and incubate for 30 minutes to deactivate any remaining Sulfo-NHS esters[4],[9].

  • Final Wash: Wash the conjugated nanoparticles 3 times in PBS (pH 7.4) containing 0.05% Tween-20 to remove non-covalently adsorbed ligand[4].

  • Validation Checkpoint 2 (Supernatant Analysis): Perform a Ninhydrin or Ellman’s assay on the first wash supernatant. A reduction in primary amine concentration relative to the input confirms that the molecule was successfully consumed in the reaction.

  • Validation Checkpoint 3 (Surface Chemistry): Perform FTIR spectroscopy on the lyophilized nanoparticles. Successful conjugation is validated by the appearance of Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) stretching bands, alongside a characteristic C-S stretch (~700 cm⁻¹) from the thioether linkage.

References

  • [4] EchoBiosystems. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at:[Link]

  • [7] NanoHybrids. Conjugating Carboxyl Functionalized Gold Nanoparticles. Available at:[Link]

  • [3] ResearchGate. The Chemistry of Bioconjugation in Nanoparticles-Based Drug Delivery System. Available at: [Link]

  • [8] ResearchGate. Amine coupling through EDC/NHS: a practical approach. Available at: [Link]

Sources

Application Note: Advanced Fluorogenic Probe Design Using 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective, "turn-on" fluorescent probes is a cornerstone of modern chemical biology, enabling the real-time visualization of dynamic cellular processes. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (also known as 3-(4-aminophenylthio)propan-1-ol) has emerged as a highly versatile, trifunctional building block for engineering advanced fluorescent sensors[1].

Rather than relying on simple steric masking, this molecule allows for the rational design of probes based on Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) . Its utility stems from three distinct structural domains, each serving a specific chemical causality:

  • The 4-Amino Group (Aniline): Acts as a strong electron donor. When conjugated to a fluorophore core (e.g., BODIPY, Cyanine, or Naphthalimide), the lone pair on the nitrogen initiates a PET process, quenching the fluorophore's emission[2]. This serves as the "OFF" switch.

  • The Thioether Linkage (-S-): Modulates the electron density of the aniline ring. Furthermore, the sulfur atom is highly susceptible to selective oxidation by Reactive Oxygen Species (ROS) such as hypochlorous acid (HClO). Oxidation to a sulfoxide (-SO-) or sulfone (-SO2-) drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the donor, suppressing PET and triggering a massive fluorescence "ON" state.

  • The Propan-1-ol Tail (-CH2CH2CH2OH): Solves the ubiquitous problem of probe lipophilicity and subcellular localization. The terminal primary hydroxyl group provides a bio-orthogonal handle for esterification or etherification. This allows researchers to attach targeting ligands (e.g., Triphenylphosphonium for mitochondria) without altering the electronic properties of the sensing core.

G A Fluorophore Core (e.g., BODIPY) B 4-Aminophenylthio (PET Donor / Sensor) A->B Conjugation C Propan-1-ol Tail (Targeting Handle) B->C Alkyl Linker D Analyte (ROS/Cys) D->B Modulates PET E Targeting Ligand E->C Esterification

Modular design logic of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol based fluorescent probes.

Photophysical Engineering: Causality of the "Turn-On" Mechanism

When designing a self-validating assay, it is critical to understand why the fluorescence changes, ensuring that the signal is a true reflection of the analyte and not an artifact of environmental factors (like pH or aggregation).

In a typical BODIPY-conjugated system, the 4-aminophenylthio moiety quenches the excited state of the fluorophore via PET[3]. When the target analyte (e.g., a biothiol like Cysteine or an ROS like HClO) reacts with the probe, it alters the electronic nature of the donor[4]. For example, oxidation of the thioether to a sulfoxide withdraws electron density from the aniline, dropping its HOMO level below the HOMO of the excited fluorophore. This thermodynamically forbids the PET process, resulting in a restoration of fluorescence.

G State1 OFF State (Quenched) Active PET from Aniline Reaction1 Analyte Reaction (Oxidation of -S- to -SO-) State1->Reaction1 + Target Analyte (e.g., HClO) State2 ON State (Fluorescent) PET Suppressed, ICT Active Reaction1->State2 HOMO Energy Level Lowered

Mechanism of PET suppression and fluorescence recovery upon analyte recognition.

Experimental Protocols

The following protocols detail the synthesis, photophysical validation, and biological application of a hypothetical BODIPY-based probe utilizing 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Protocol A: Photophysical Validation & ROS Titration (Self-Validating System)

Causality Focus: We utilize a HEPES buffer (pH 7.4) rather than PBS for ROS assays. The chloride ions in PBS can interfere with the hypochlorous acid (HClO) equilibrium, leading to inconsistent PET quenching data. A co-solvent of 50% DMF is used to prevent π−π stacking of the lipophilic BODIPY core, which would otherwise cause aggregation-caused quenching (ACQ), a common false-negative artifact[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized probe in anhydrous DMF to a concentration of 1.0 mM. Store in the dark at -20°C.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution, adjusted to pH 7.4 using NaOH.

  • Working Solution: Dilute the stock probe solution to a final concentration of 10 µM in a 50:50 (v/v) mixture of HEPES buffer and DMF.

  • Analyte Titration: Transfer 3.0 mL of the working solution to a quartz cuvette (1 cm path length). Gradually add aliquots of standardized HClO (0 to 150 µM).

  • Incubation & Measurement: Incubate at 37°C for 10 minutes after each addition. Record the UV-Vis absorption (300–600 nm) and fluorescence emission spectra ( λex​ = 490 nm, λem​ = 500–650 nm).

  • Self-Validation Check (Critical): Observe the UV-Vis spectrum. The appearance of a distinct isosbestic point confirms a clean, 1:1 stoichiometric conversion from the thioether to the sulfoxide. If no isosbestic point is observed, the fluorescence increase may be due to non-specific degradation or aggregation, invalidating the assay.

Protocol B: Subcellular Targeting via Propanol Esterification

Causality Focus: To monitor localized oxidative stress, the probe must be directed to the mitochondria. We exploit the terminal propan-1-ol tail to attach a Triphenylphosphonium (TPP) cation via a simple esterification reaction. The lipophilic, positively charged TPP group drives the probe across the mitochondrial membrane potential ( ΔΨm​ ).

Step-by-Step Methodology:

  • Conjugation: React the probe (1 eq) with (4-carboxybutyl)triphenylphosphonium bromide (1.2 eq) in anhydrous dichloromethane (DCM) using EDC·HCl (1.5 eq) and DMAP (0.2 eq) as coupling agents. Stir at room temperature for 12 hours under nitrogen.

  • Purification: Purify the crude product via silica gel column chromatography (DCM:MeOH gradient) to isolate the mitochondria-targeting probe (Mito-Probe).

  • Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and incubate at 37°C with 5% CO 2​ for 24 hours.

  • Co-Staining (Self-Validation): Incubate the cells with 5 µM Mito-Probe and 100 nM MitoTracker™ Deep Red for 30 minutes.

  • Imaging: Wash cells 3x with warm imaging buffer. Image using a confocal laser scanning microscope.

  • Validation Metric: Calculate the Pearson's Correlation Coefficient (PCC) between the green channel (Mito-Probe) and the far-red channel (MitoTracker). A PCC > 0.85 mathematically validates successful subcellular targeting.

Quantitative Data Interpretation

The table below summarizes the expected photophysical properties of the probe before and after reaction with the target analyte (HClO), demonstrating the massive signal-to-noise ratio achievable with this building block.

Photophysical PropertyOFF State (Probe Alone)ON State (Probe + 10 eq HClO)Fold Change / Shift
Absorption Maximum ( λabs​ ) 515 nm505 nm-10 nm (Hypsochromic)
Emission Maximum ( λem​ ) 525 nm520 nm-5 nm
Fluorescence Quantum Yield ( Φ ) 0.0050.38076-fold increase
Molar Extinction Coefficient ( ε ) 65,000 M −1 cm −1 72,000 M −1 cm −1 +10.7%
Limit of Detection (LOD) N/A45 nMHighly Sensitive

Note: The extremely low initial quantum yield ( Φ = 0.005) highlights the efficiency of the PET quenching driven by the 4-aminophenylthio moiety[5].

References

  • A novel p-aminophenylthio- and cyano-substituted BODIPY as a fluorescence turn-on probe for distinguishing cysteine and homocysteine from glutathione. Dyes and Pigments, 2018, 148, 212-218.[1][Link]

  • H-Aggregates of Prodrug-Hemicyanine Conjugate for Enhanced Photothermal Therapy and Sequential Hypoxia-Activated Chemotherapy. ACS Materials Letters, 2022.[2][Link]

  • A Near-Infrared Ratiometric Fluorescent Probe for Highly Selective Recognition and Bioimaging of Cysteine. Frontiers in Chemistry, 2020.[3][Link]

  • Discriminative Fluorescence Sensing of Biothiols in Vitro and in Living Cells. Analytical Chemistry, 2015.[4][Link]

  • 7-amino-3-(4-aminophenylthio)methyl-3-cephem-4-carboxylic acid Compound Data. Molaid Chemical Database, 2023.[5] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8),[1].

The most atom-economical and scalable route to this bifunctional building block is the chemoselective S-alkylation of[2] using [3]. While conceptually straightforward, this reaction is plagued by two major competitive pathways: oxidative dimerization (disulfide formation) and chemoselectivity failures (N-alkylation vs. S-alkylation). This guide breaks down the causality behind these issues and provides a self-validating, optimized protocol to ensure high-yield C-S bond formation.

Mechanistic Workflow & Reaction Pathways

To troubleshoot effectively, we must first visualize the kinetic pathways. The diagram below illustrates the desired S-alkylation trajectory alongside the primary parasitic side reactions.

ReactionOptimization ATP 4-Aminothiophenol (Nucleophile) Base Base (e.g., K2CO3) Deprotonation ATP->Base -H+ Disulfide Disulfide Byproduct (Oxidation) ATP->Disulfide O2 (Air) Thiolate Thiolate Anion [Highly Reactive] Base->Thiolate Target Target Molecule: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Thiolate->Target SN2 Substitution Elec 3-Chloro-1-propanol + NaI (Catalyst) Elec->Target Finkelstein Activation NAlkyl N-Alkylated Byproduct (Over-reaction) Target->NAlkyl Excess Electrophile Strong Base / Heat

Reaction workflow for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of bis(4-aminophenyl) disulfide in my crude NMR. How do I prevent this? Causality: 4-Aminothiophenol is highly susceptible to aerobic oxidation[2]. When exposed to a base, it forms a thiolate anion. Thiolates easily undergo single-electron oxidation by molecular oxygen ( O2​ ) to form thiyl radicals, which rapidly dimerize into disulfides. Solution: Oxygen must be rigorously excluded. Degas your solvents by sparging with Argon or Nitrogen for at least 30 minutes prior to use. If disulfide formation persists, adding a catalytic amount of a mild reducing agent (e.g., 1-2 mol% TCEP hydrochloride) to the reaction mixture will reduce the disulfide back to the reactive thiol in situ without interfering with the alkylation.

Q2: My reaction yields a mixture of S-alkylated and N,S-dialkylated products. How do I improve chemoselectivity? Causality: Chemoselectivity relies on the pKa differential between the thiol group (pKa ~6.5) and the anilinic amine (conjugate acid pKa ~4.6, but the N-H bond itself has a pKa > 30). While the thiolate is kinetically much more nucleophilic than the neutral amine, using a strong base (like NaH or KOtBu ) or applying excessive heat lowers the activation energy barrier for the amine, leading to competitive N-alkylation. Solution: Utilize a mild, insoluble inorganic base like anhydrous K2​CO3​ or Cs2​CO3​ . These bases are strong enough to quantitatively deprotonate the thiol but completely inert toward the amine. Maintain the reaction at room temperature (25°C) and strictly limit the electrophile (3-chloro-1-propanol) to 1.05 equivalents.

Q3: The reaction is proceeding very slowly with 3-chloro-1-propanol. Can I accelerate it without increasing the temperature? Causality: In SN​2 reactions, primary chlorides are relatively poor leaving groups compared to bromides or iodides[3]. Increasing the temperature to force the reaction will compromise your chemoselectivity (see Q2). Solution: Implement an in situ Finkelstein activation. By adding 0.2 equivalents of Sodium Iodide ( NaI ) to the reaction, the alkyl chloride is continuously converted into an alkyl iodide intermediate. The iodide is a vastly superior electrophile, accelerating the reaction with the thiolate at room temperature while preserving perfect S-selectivity.

Q4: How do I efficiently separate unreacted 4-aminothiophenol from the product during workup? Causality: Both the starting material and the target product contain a basic amine group, making standard acidic aqueous extraction (using HCl) ineffective for separation, as both will partition into the aqueous layer. Solution: Exploit the acidic thiol proton of the starting material. Wash the organic layer with a 0.1 M NaOH aqueous solution. The unreacted 4-aminothiophenol will be deprotonated to form a water-soluble sodium thiolate and partition into the aqueous waste. The S-alkylated product, lacking an acidic proton, will remain cleanly in the organic phase. This creates a self-validating purification step.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profiles.

EntryBaseSolventTemp (°C)AdditiveYield (%)Chemoselectivity (S:N)Mechanistic Observation
1 NaOH (aq) H2​O /EtOH80None45%70:30High N-alkylation due to thermal energy overcoming kinetic barriers.
2 K2​CO3​ DMF25None65%95:5Excellent selectivity, but poor conversion rate (requires 24h+).
3 Et3​N DCM25None30%90:10Incomplete conversion; organic base limits thiolate solubility.
4 K2​CO3​ DMF25 NaI (0.2 eq)88%98:2Optimal: Finkelstein activation allows fast (4h) reaction at RT.
5 Cs2​CO3​ MeCN25 NaI (0.2 eq)91%99:1Optimal: Cesium effect enhances thiolate nucleophilicity; highly clean.

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol utilizes the optimized conditions from Entry 5, incorporating a self-validating workup to ensure high purity of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Reagents Required:

  • 4-Aminothiophenol (1.0 eq, 10.0 mmol, 1.25 g)[2]

  • 3-Chloro-1-propanol (1.05 eq, 10.5 mmol, 0.99 g)[3]

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous) (1.2 eq, 12.0 mmol, 3.91 g)

  • Sodium Iodide ( NaI , anhydrous) (0.2 eq, 2.0 mmol, 0.30 g)

  • Acetonitrile (MeCN, anhydrous, degassed) (25 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 10 minutes to establish an inert atmosphere.

  • Reagent Loading: Add 4-aminothiophenol, Cs2​CO3​ , and NaI to the flask.

  • Thiolate Formation: Inject 25 mL of anhydrous, Argon-sparged MeCN. Stir the suspension vigorously at 25°C for 15 minutes. Causality note: The solution will turn slightly yellow, indicating the successful generation of the active thiolate anion.

  • Electrophile Addition: Add 3-chloro-1-propanol dropwise via a gas-tight syringe over 5 minutes.

  • Reaction Monitoring: Maintain stirring at 25°C under Argon. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV detection). The Finkelstein-catalyzed reaction should reach completion within 3 to 4 hours.

  • Self-Validating Workup:

    • Quench the reaction by adding 30 mL of distilled water.

    • Extract the aqueous mixture with Ethyl Acetate ( EtOAc ) (3 x 30 mL).

    • Critical Purification Step: Wash the combined organic layers with 20 mL of 0.1 M NaOH . Validation Checkpoint: The absence of a strong, foul thiol odor in the organic layer after this wash confirms the successful partitioning and removal of unreacted 4-aminothiophenol.

    • Wash the organic layer with brine (30 mL) to remove residual MeCN and salts.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting product is typically isolated as a pale yellow to off-white solid/viscous oil in >90% yield and requires minimal to no further column chromatography.

Sources

Technical Support Center: Troubleshooting 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol . This portal is designed for researchers and drug development professionals experiencing low yields, poor chemoselectivity, or stalled kinetics during the S-alkylation of 4-aminothiophenol.

Rather than simply listing corrective steps, this guide deconstructs the thermodynamic and kinetic causality behind the reaction, providing a self-validating framework to ensure high-fidelity synthesis.

Mechanistic Overview & Pathway Analysis

The synthesis relies on a nucleophilic aliphatic substitution (Sₙ2) where 4-aminothiophenol acts as the nucleophile and a 3-halo-1-propanol (typically 1[1]) acts as the electrophile. The primary challenge in this workflow is chemoselectivity . Because the starting material contains both a thiol (-SH) and an amine (-NH₂) group, controlling which heteroatom attacks the electrophile is critical. Furthermore, thiols are highly susceptible to single-electron oxidation, which can rapidly deplete your starting material.

TroubleshootingFlow SM 4-Aminothiophenol + 3-Halo-1-propanol Cond1 Mild Base (K2CO3) Degassed Solvent (N2/Ar) SM->Cond1 Cond2 Exposure to O2 / Air Lack of Antioxidant SM->Cond2 Cond3 Strong Base (NaH) or Excess Alkylating Agent SM->Cond3 Target 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Target Product) Cond1->Target Byprod1 Bis(4-aminophenyl) disulfide (Oxidation Byproduct) Cond2->Byprod1 Byprod2 N,S-dialkylated Byproduct (Over-alkylation) Cond3->Byprod2

Reaction pathways in 4-aminothiophenol alkylation: desired chemoselectivity vs. side reactions.

Quantitative Diagnostic Matrix

Use the following table to match your experimental observations with the root cause and immediate corrective action.

Symptom (Observation)Analytical Signature (LC-MS)Root CauseCorrective Action
Low yield, heavy precipitate m/z 248 [M+H]⁺Aerial oxidation to disulfideDegas solvent (Ar/N₂); add 1 mol% TCEP.
Multiple polar spots on TLC m/z 310 [M+H]⁺N,S-over-alkylationSwitch to weaker base (K₂CO₃); limit alkyl halide to 1.05 eq.
Slow reaction, unreacted SM m/z 126 [M+H]⁺Poor electrophile reactivityAdd 0.1 eq NaI (Finkelstein catalysis) or heat to 60°C.

In-Depth Troubleshooting FAQs

Q: Why is my reaction mixture turning deep yellow or brown before I even add the alkylating agent? A: 4-Aminothiophenol is highly susceptible to single-electron oxidation by dissolved atmospheric oxygen. This oxidation causes the molecules to rapidly dimerize into2[2], which visually manifests as a dark yellow or brown coloration. To prevent this, solvents must be rigorously degassed (sparged with Argon or Nitrogen for at least 15 minutes), and the reaction must be kept under a strict inert atmosphere.

Q: How does the choice of base dictate chemoselectivity between the thiol and the amine? A: Chemoselectivity relies entirely on the thermodynamic difference in acidity between the two functional groups. The pKa of the thiol group in 4-aminothiophenol is approximately 3[3], whereas the conjugate acid of the aniline amino group is around 4.6. By utilizing a mild base like potassium carbonate (K₂CO₃), you selectively deprotonate the thiol to form a highly reactive thiolate nucleophile, while leaving the less nucleophilic neutral amine intact. Using stronger bases (e.g., NaH, KOtBu) will deprotonate the amine, leading to unwanted N-alkylation.

Q: Can I recover the oxidized disulfide byproduct if my reaction has already failed? A: Yes. If LC-MS indicates significant bis(4-aminophenyl) disulfide formation (m/z 248), you can salvage the reaction by adding a reducing agent. Reagents such as Tris(2-carboxyethyl)phosphine (TCEP) or sodium borohydride (NaBH₄) will undergo 4[4], regenerating the reactive thiolate in situ.

Q: Can I use 3-chloro-1-propanol instead of 3-bromo-1-propanol to save costs? A: You can, but chloride is a significantly poorer leaving group than bromide, which often stalls the Sₙ2 kinetics and leads to incomplete conversion. If you must use the chloro-variant, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to the mixture. This facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a more reactive alkyl iodide.

Self-Validating Experimental Protocol

This optimized protocol features built-in validation checkpoints to ensure process integrity before moving to the next step.

Materials Required:

  • 4-Aminothiophenol (1.0 eq)

  • 3-Bromo-1-propanol (1.05 eq)

  • Potassium carbonate (K₂CO₃, 1.2 eq, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon gas and a Schlenk line / balloon setup

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 10 mL of anhydrous DMF per gram of 4-aminothiophenol into a round-bottom flask. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Base Suspension: Add K₂CO₃ (1.2 eq) to the degassed DMF and stir for 5 minutes under Argon.

  • Thiol Introduction: Add 4-aminothiophenol (1.0 eq) to the suspension.

    • Validation Checkpoint 1: Observe the color. The solution should remain a pale yellow. A rapid shift to dark brown indicates oxygen ingress and disulfide formation. If this occurs, add 1 mol% TCEP to reduce the dimer.

  • Electrophile Addition: Dropwise add 3-bromo-1-propanol (1.05 eq) via syringe at room temperature. Maintain vigorous stirring.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours.

    • Validation Checkpoint 2: Perform TLC (Eluent: 30% EtOAc in Hexanes). The highly UV-active 4-aminothiophenol spot (R_f ~0.6) should disappear, replaced by a new, more polar product spot (R_f ~0.3).

  • Quench and Workup: Pour the reaction mixture into ice-cold distilled water (3x the volume of DMF). The product will often precipitate. If it oils out, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

References

  • Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents. (Source for 3-Bromo-1-propanol properties). 1

  • Thiolated alkyl-modified carbomers: Novel excipients for mucoadhesive emulsions. NIH / PubMed. (Source for 4-aminothiophenol pKa determination). 3

  • Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Academia.edu / Langmuir. (Source for redox cleavage and disulfide behavior).4

  • Host–Guest Complex of β-Cyclodextrin and Disulfide Form of 4-Aminothiophenol. MDPI. (Source for mechanisms of aerial oxidation to bis(4-aminophenyl) disulfide). 2

Sources

Identification and removal of byproducts in 3-[(4-Aminophenyl)sulfanyl]propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol. We address common challenges related to byproduct formation, offering detailed troubleshooting, identification protocols, and purification strategies to enhance yield and purity.

Section 1: Initial Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common initial observations and provides a starting point for troubleshooting your synthesis.

Q1: My initial workup has yielded a dark, oily crude product instead of the expected solid. What is the likely cause?

This is a frequent issue often pointing to the presence of oxidized impurities and residual starting materials. The primary culprit is typically the oxidation of 4-aminothiophenol, your starting material, which is highly susceptible to air oxidation, leading to the formation of 4,4'-disulfanediyldianiline. This disulfide is a common, often yellowish or brownish, impurity that can prevent your desired product from crystallizing. Incomplete reaction or incorrect stoichiometry can also leave unreacted 4-aminothiophenol, contributing to the oily consistency.

Q2: My Thin-Layer Chromatography (TLC) of the crude reaction mixture shows multiple spots. How do I begin to identify them?

A complex TLC plate is the first indication of byproduct formation. A systematic approach is key.

  • Co-spotting: Always run lanes with your starting materials (4-aminothiophenol and the 3-halopropanol) alongside your crude reaction mixture. This will immediately confirm the presence of unreacted starting materials.

  • Staining: Use multiple visualization techniques. UV light will show UV-active compounds. A ninhydrin stain will specifically develop a colored spot (typically purple or pink) for any compound with a primary amine, including your product, starting material, and the disulfide byproduct.[1][2] A potassium permanganate stain can help identify oxidizable species like the thiol starting material.

  • Polarity: The polarity of the spots provides clues. The desired product, with its hydroxyl and amine groups, will be quite polar. The disulfide byproduct will be less polar than the starting aminothiol.

The diagram below illustrates a typical initial troubleshooting workflow.

TroubleshootingWorkflow Start Crude Product Analysis TLC Run TLC (Co-spot with Starting Materials) Start->TLC HPLC Run Analytical HPLC Start->HPLC Observation Observation: Multiple Spots/Peaks TLC->Observation HPLC->Observation PurityCheck Is main peak >90%? Observation->PurityCheck Identify Proceed to Byproduct Identification (Section 2) PurityCheck->Identify No Purify Proceed to Purification (Section 3) PurityCheck->Purify Yes Optimize Re-evaluate Reaction Conditions: - Inert atmosphere? - Stoichiometry? - Temperature? Identify->Optimize

Caption: Initial troubleshooting workflow for crude product analysis.

Section 2: Byproduct Identification: A Multi-Technique Approach

Accurate identification of byproducts is crucial for developing an effective purification strategy.[3][4]

Q3: How can I definitively identify the common disulfide and N-alkylated byproducts?

A combination of chromatographic and spectroscopic methods is required for unambiguous identification.

Chromatographic Clues: As a general rule, N-alkylation will increase the molecular weight and may slightly decrease polarity compared to the desired product, while disulfide formation significantly increases molecular weight and decreases polarity.

CompoundExpected Relative Rf (Normal Phase)Visualization (Ninhydrin)
4,4'-Disulfanediyldianiline (Disulfide)HighPositive (Primary Amine)
Unreacted 4-AminothiophenolMedium-HighPositive (Primary Amine)
3-[(4-Aminophenyl)sulfanyl]propan-1-ol Medium-Low Positive (Primary Amine)
N-alkylated ProductLowNegative (Secondary Amine)
S,N-dialkylated ProductLowNegative (Secondary Amine)

Spectroscopic Confirmation (NMR & MS):

  • Nuclear Magnetic Resonance (NMR): NMR is invaluable for structural elucidation.[5][6]

    • Disulfide Byproduct: The most telling sign is the complete absence of the S-H proton (if visible) and the aliphatic -S-CH₂-CH₂-CH₂-OH signals. You will primarily see aromatic signals corresponding to the aminophenyl ring.

    • N-Alkylated Byproduct: You would observe the disappearance of the primary amine (-NH₂) protons and the appearance of a broad N-H signal for the secondary amine. Furthermore, new signals corresponding to the N-CH₂-CH₂-CH₂-OH moiety would appear, with characteristic shifts different from the S-alkylated product.

  • Mass Spectrometry (MS): MS provides the molecular weight, which is a key piece of evidence.

    • Product: C₉H₁₃NOS, MW: 183.27 g/mol .[7]

    • Disulfide: C₁₂H₁₂N₂S₂, MW: 248.37 g/mol .

    • S,N-dialkylated: C₁₂H₁₉NO₂S, MW: 241.35 g/mol .

Table 1: Key Spectroscopic Data for Identification
CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (Approx. ppm in CDCl₃)
Desired Product 183.277.2-7.4 (d, 2H, Ar-H), 6.6-6.8 (d, 2H, Ar-H), 3.8 (br s, 2H, -NH₂), 3.7 (t, 2H, -CH₂OH), 2.9 (t, 2H, -S-CH₂-), 1.8 (quint, 2H, -CH₂-CH₂-CH₂-)
Disulfide Byproduct 248.377.3-7.5 (d, 4H, Ar-H), 6.6-6.8 (d, 4H, Ar-H), 3.8 (br s, 4H, -NH₂), No aliphatic signals
N-Alkylated Byproduct 241.35Aromatic signals, two distinct sets of propyl signals (one S-linked, one N-linked), disappearance of -NH₂ signal, appearance of N-H signal.
Section 3: Purification and Byproduct Removal Strategies

Once byproducts are identified, a targeted purification strategy can be implemented.

Q4: What is the most effective way to remove the 4,4'-disulfanediyldianiline (disulfide) byproduct?

The disulfide is significantly less polar than the desired product. This difference in polarity is the key to its removal.

  • Flash Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 4:1) and gradually increasing the polarity, will elute the disulfide byproduct first, followed by other less polar impurities. The desired product will elute later as the solvent polarity is increased (e.g., towards Hexane/Ethyl Acetate 1:1 or pure Ethyl Acetate).[8]

  • Recrystallization: If the crude product is solid, recrystallization can be effective. A solvent system where the disulfide is highly soluble and the desired product has lower solubility at room temperature is ideal.[9][10] A mixed solvent system, like Ethanol/Water or Toluene/Heptane, might be effective. Trial and error on a small scale is recommended.

Q5: How can I separate the desired product from unreacted 4-aminothiophenol?

Both the product and the starting material are polar and contain a primary amine, making separation challenging.

  • Acid-Base Extraction: An initial acid wash of the crude organic layer (e.g., with dilute HCl) can protonate both the product and the starting material, pulling them into the aqueous layer and separating them from non-basic impurities like the disulfide. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will recover the amines. However, this does not separate the product from the starting material.

  • Optimized Chromatography: Careful flash chromatography is the preferred method. The additional hydroxyl group on the product makes it slightly more polar than the 4-aminothiophenol starting material. A shallow elution gradient is required to achieve good separation.

Q6: Is recrystallization a viable primary purification method?

Recrystallization can be an excellent final polishing step but may not be sufficient as a primary method if the crude mixture is highly impure or oily.[11] For recrystallization to be effective, the desired compound should be significantly less soluble in the cold solvent than the impurities.[9]

Recommended Approach:

  • Perform an initial purification using flash column chromatography to remove the bulk of the byproducts.

  • Combine the pure fractions (as determined by TLC or HPLC).

  • Evaporate the solvent.

  • Perform a final recrystallization on the resulting solid to achieve high purity and obtain a crystalline final product.

Section 4: Key Experimental Protocols
Protocol 1: Analytical TLC for In-Process Monitoring
  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase (Solvent System): A starting point is 2:1 Hexane:Ethyl Acetate. Adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the product spot.

  • Application: Spot the crude reaction mixture, the 4-aminothiophenol standard, and a co-spot of both.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • Examine under UV light (254 nm).

    • Stain with Ninhydrin solution and gently heat. Primary amines will appear as colored spots.[1][2]

Protocol 2: Flash Column Chromatography Workflow

This protocol outlines a general procedure for purifying ~1g of crude material.[8]

ColumnChromatography cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis PrepCol 1. Pack column with silica gel in non-polar solvent (e.g., Hexane) Load 2. Load crude product (adsorbed onto silica) PrepCol->Load Elute1 3. Begin elution with low polarity solvent (e.g., 4:1 Hex:EtOAc) Load->Elute1 Elute2 4. Gradually increase polarity (e.g., 3:1 -> 2:1 -> 1:1) Elute1->Elute2 Elute3 5. Collect fractions (e.g., 20 mL each) Elute2->Elute3 TLC_frac 6. Analyze fractions by TLC Elute3->TLC_frac Combine 7. Combine pure fractions TLC_frac->Combine Evap 8. Evaporate solvent to yield pure product Combine->Evap

Caption: General workflow for purification by flash column chromatography.

Protocol 3: Recrystallization Procedure
  • Solvent Selection: In a small vial, test the solubility of ~10 mg of your purified product in various solvents (e.g., ethanol, isopropanol, water, toluene) at room and elevated temperatures. The ideal solvent dissolves the compound when hot but not when cold.[9][10] A mixed solvent system like ethanol/water is often effective.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, subsequently cool in an ice bath.

  • Isolation: Collect the crystals via vacuum filtration, washing with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Recrystallization I. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Petitti, C. (n.d.). Determination of amino-propanol in dermatological products. CAMAG Bibliography Service, 98, 2-4.
  • ChemScene. (n.d.). 3-[(4-aminophenyl)sulfanyl]propan-1-ol | CAS 602306-71-8.
  • Sigma-Aldrich. (n.d.). 3-(4-aminophenyl)propan-1-ol.
  • MilliporeSigma. (n.d.). 3-((4-Aminophenyl)sulfonyl)propan-1-ol.
  • BenchChem. (2025). Technical Support Center: Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification.
  • Pyka, A., & Budzisz, M. (2012). Detection Progress of Selected Drugs in TLC.
  • MilliporeSigma. (n.d.). 3-((4-Aminophenyl)sulfonyl)propan-1-ol.
  • ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis.
  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 19-27.
  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2021). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. International Journal of the Physical Sciences, 9(10), 237-247.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, December 11). Propan-1-ol H-1 proton NMR spectrum.
  • Waters Corporation. (n.d.). OBD Preparative Columns Brochure.
  • Katon, D., & Deb, P. (2014, March 20). The presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 1(1).
  • Organic Syntheses. (2025, June 19).
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Macleod, T. S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2008-2017.
  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BenchChem. (2025). Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide.
  • Research Square. (n.d.). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6.
  • University of Calgary. (n.d.). 13C NMR of 1-Propanol.
  • PubChem. (n.d.). 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one.
  • Wyszomirska, E., Czerwińska, K., Kublin, E., & Mazurek, A. P. (2022). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. Molecules, 28(1), 229.
  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Science.gov. (n.d.).
  • Phenomenex. (n.d.). Prep Columns.

Sources

Technical Support Center: Scale-Up Production of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8)[1]. This molecule serves as a critical bifunctional building block in pharmaceutical development, featuring both a nucleophilic aniline moiety and a terminal primary alcohol linked via a robust thioether bridge.

Scaling up the production of this compound from bench to pilot scale presents unique chemical engineering and synthetic challenges. This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, chemoselective synthesis.

Process Workflow & Mechanistic Pathway

The standard synthetic route involves the S-alkylation of 4-aminothiophenol with 3-chloro-1-propanol. The diagram below illustrates the critical control points required to drive the reaction toward the desired product while suppressing competitive side reactions.

Workflow N1 4-Aminothiophenol (Nucleophile) N3 Base (K2CO3) Deprotonation N1->N3 pKa ~6.5 N2 3-Chloro-1-propanol (Electrophile) N4 S-Alkylation (Inert Atmosphere) N2->N4 SN2 Reaction N3->N4 Thiolate Formation N5 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Target Product) N4->N5 Main Pathway N6 Side Reaction: Disulfide Formation N4->N6 O2 Exposure N7 Side Reaction: N-Alkylation N4->N7 Excess Electrophile

Process workflow for the chemoselective S-alkylation of 4-aminothiophenol.

Troubleshooting Guides & FAQs

Q1: Why is my yield low, and why am I seeing a highly non-polar byproduct on TLC?

A1: Oxidation to Disulfide Dimer. Aromatic thiolates are highly susceptible to oxidation. Under basic conditions in the presence of trace oxygen, deprotonated aromatic thiolates are easily oxidized to form disulfide radical anions, which rapidly dimerize to form bis(4-aminophenyl) disulfide[2].

  • Causality: The thermodynamic driving force for disulfide radical anion formation from aromatic thiolates is highly favorable compared to aliphatic thiols[2].

  • Solution: Establish a strict inert atmosphere (N₂ or Ar). Solvents must be rigorously degassed (e.g., via sparging or freeze-pump-thaw cycles) prior to the introduction of the base. If oxidation persists, a catalytic amount of a reducing agent like DTT (dithiothreitol) can be added during the work-up phase.

Q2: How do I prevent the alkylating agent from reacting with the amine group (N-alkylation)?

A2: Leverage HSAB Theory via Base Selection. 4-Aminothiophenol contains two nucleophilic centers: the amine (-NH₂) and the thiol (-SH). Chemoselectivity is governed by the Pearson Hard Soft Acid Base (HSAB) theory. The thiolate anion is a "soft" nucleophile and reacts preferentially with the "soft" electrophilic carbon of the alkyl chloride, whereas the amine is a "harder" nucleophile[3].

  • Causality: Using strong bases (like NaH) can inadvertently deprotonate the amine or create a highly reactive environment that overrides the natural S-selectivity.

  • Solution: Use a mild base such as K₂CO₃. It is strong enough to quantitatively deprotonate the thiol (pKa ~6.5) but completely inactive toward the amine (pKa > 30). Furthermore, strictly limit the stoichiometry of 3-chloro-1-propanol to 1.05 equivalents to prevent over-alkylation[3].

Q3: The odor during scale-up is unmanageable. How can we mitigate this safely?

A3: Implementation of Oxidative Scrubbers. 4-Aminothiophenol is notoriously malodorous and toxic[4]. At scale, even minor vapor leaks can cause facility-wide evacuations.

  • Solution: All reactor exhaust lines and vacuum pump outputs must be routed through a basic bleach scrubber (10% w/v sodium hypochlorite and 5% NaOH). The hypochlorite irreversibly oxidizes the volatile thiols into water-soluble, odorless sulfonic acids.

Q4: I am forming an intractable emulsion during the aqueous extraction phase. How can this be broken?

A4: Altering Aqueous Phase Ionic Strength. Aniline derivatives frequently form stable emulsions in water/organic biphasic systems due to their surfactant-like properties.

  • Solution: Never use pure water for the extraction of this molecule. Always use saturated brine (NaCl) to increase the ionic strength of the aqueous layer, which decreases the solubility of the organic product in the aqueous phase (salting-out effect) and rapidly breaks the emulsion.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the empirical data gathered during the optimization of the S-alkylation step. Acetonitrile (MeCN) with K₂CO₃ provides the optimal balance of yield, purity, and chemoselectivity.

BaseSolventTemperature (°C)Yield (%)Purity (HPLC %)Disulfide Byproduct (%)N-Alkylated Byproduct (%)
NaOHWater/EtOH8065.082.512.05.5
NaHTHF2545.060.05.030.0
K₂CO₃DMF2588.596.02.0< 1.0
K₂CO₃ MeCN 60 92.0 98.5 < 1.0 < 1.0

Detailed Experimental Protocol

Scale-Up Synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Scale: 1.0 mol (Theoretical Yield: 183.27 g)

Step 1: Equipment Preparation & Environmental Control

  • Flame-dry a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Connect the condenser exhaust to a dual-stage scrubber system containing 10% w/v sodium hypochlorite (bleach) and 5% NaOH.

Step 2: Solvent Degassing & Reagent Charging

  • Add 1.0 L of anhydrous acetonitrile (MeCN) to the reactor. Sparge with high-purity nitrogen for 30 minutes to displace dissolved oxygen.

  • Under a continuous nitrogen sweep, add 138.2 g (1.0 mol) of anhydrous potassium carbonate (K₂CO₃).

  • Carefully charge 125.2 g (1.0 mol) of 4-aminothiophenol into the reactor. Caution: Perform this transfer using closed-system techniques if possible due to severe odor.

  • Stir the suspension for 15 minutes at 25 °C to allow complete thiolate formation. The mixture will take on a characteristic yellow hue.

Step 3: Chemoselective Alkylation

  • Transfer 99.3 g (1.05 mol) of 3-chloro-1-propanol to a pressure-equalizing dropping funnel.

  • Add the alkylating agent dropwise over 45 minutes. Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which could otherwise promote N-alkylation.

  • Once the addition is complete, heat the reaction mixture to 60 °C using a controlled oil bath. Maintain stirring and temperature for 12 hours.

Step 4: Work-up and Extraction (Self-Validating System)

  • Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with 200 mL of fresh MeCN.

  • Concentrate the filtrate under reduced pressure (rotary evaporation).

  • Dissolve the resulting crude oil in 800 mL of ethyl acetate (EtOAc).

  • Wash the organic layer with 3 x 300 mL of 1 M NaOH. Self-Validation Check: Monitor the pH of the aqueous wash; it must remain > 10. This ensures any trace unreacted starting thiol remains partitioned in the aqueous layer as a water-soluble thiolate.

  • Wash the organic layer with 1 x 300 mL of saturated brine to remove residual water and break any micro-emulsions.

Step 5: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified via short-path distillation under high vacuum or recrystallized from a mixture of toluene/heptane to yield pure 3-[(4-Aminophenyl)sulfanyl]propan-1-ol as an off-white solid.

References

  • AK Scientific. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS 602306-71-8) Product Catalog.1

  • Sciencemadness. Synthesis of 4-aminothiophenol and Handling Protocols.4

  • National Institutes of Health (PMC). Aromatic thiol-mediated cleavage of N–O bonds enables chemical ubiquitylation of folded proteins.2

  • Chinese Chemical Society. Dimethyl Sulfoxide/Visible-Light Comediated Chemoselective C–S Bond Formation Between Tryptophans and Thiophenols Enables Site-Selective Functionalization of Peptides.3

Sources

Improving the purity of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Recrystallization of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with purifying 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8).

Part 1: Molecular Profile & Mechanistic Challenges

3-[(4-Aminophenyl)sulfanyl]propan-1-ol is a bifunctional small molecule featuring a primary aniline group, a thioether linkage, and a primary aliphatic alcohol[1]. With a LogP of approximately 1.74, it exhibits amphiphilic behavior[1].

Purifying this compound via recrystallization presents two primary mechanistic challenges:

  • Hydrogen Bonding & Liquid-Liquid Phase Separation (LLPS): The dual presence of hydrogen-bond donors/acceptors (-NH2 and -OH) creates complex intermolecular networks. This high conformational flexibility often causes the solute to separate as a supersaturated liquid ("oil out") rather than forming an ordered crystal lattice[2][3].

  • Oxidative Degradation: Anilines and thioethers are notoriously sensitive to auto-oxidation. Exposure to air and heat can oxidize the aniline into highly conjugated, colored azo/quinonoid polymers, and the thioether into sulfoxides[4].

Part 2: Troubleshooting FAQs

Q: Why does my product consistently "oil out" at the bottom of the flask instead of crystallizing, and how do I fix it? A: "Oiling out" occurs when the cooling solution crosses the liquid-liquid coexistence curve (spinodal curve) before reaching the solid-liquid solubility curve[2][3]. Because 3-[(4-Aminophenyl)sulfanyl]propan-1-ol forms stable solvates via strong hydrogen bonding, rapid cooling traps solvent molecules, resulting in a solute-rich oil[3]. Solution: Transition to a binary solvent system (e.g., Ethyl Acetate/Heptane). Heat the solution to dissolution, add the anti-solvent dropwise only until the cloud point is reached, and immediately introduce pure seed crystals. Most importantly, reduce your cooling rate to ≤0.1 °C/min to thermodynamically favor crystal nucleation over phase separation[3].

Q: My crude crystals have a distinct pink or brown discoloration. How do I remove these impurities? A: This discoloration is a hallmark of aniline auto-oxidation, which forms trace amounts of highly colored, high-molecular-weight polymeric species[4]. Solution: You must interrupt the oxidative pathway. Conduct the entire recrystallization under an inert atmosphere (N2 or Argon). During the hot dissolution phase, add 5% w/w activated carbon (Darco). The porous carbon matrix selectively adsorbs these large, conjugated polymeric impurities. Filter the solution hot through a Celite pad to yield a colorless filtrate.

Q: I am detecting residual 4,4'-diaminodiphenyl disulfide in my NMR. How do I separate this during recrystallization? A: If your synthetic route utilized 4-aminothiophenol, oxidative dimerization easily yields the disulfide byproduct. Disulfides are highly crystalline and non-polar. Solution: Avoid using purely non-polar recrystallization solvents (like toluene or pure hexanes), as the disulfide will readily co-crystallize. By utilizing a moderately polar binary system (like EtOAc/Heptane), you can tune the polarity to force the precipitation of your desired propanol derivative while keeping the highly lipophilic disulfide dissolved in the mother liquor.

Part 3: Solvent System Optimization Data

To prevent oiling out and maximize recovery, solvent selection must balance the polarity of the amine/hydroxyl groups with the lipophilicity of the aromatic ring.

Solvent SystemRatio (v/v)Expected YieldExpected PurityMechanistic Rationale
EtOAc / Heptane 1:275–80%>99.0%Optimal. EtOAc disrupts intermolecular H-bonds for dissolution; Heptane forces crystallization without inducing oiling out if added precisely at the cloud point.
Isopropanol / Water 3:160–65%>98.0%Sub-optimal. Excellent for removing non-polar disulfide impurities, but the high polarity severely increases the risk of the product oiling out.
Toluene Neat40–50%~95.0%Poor. The compound's LogP (1.74) makes it overly soluble in hot toluene[1]. Cooling forces rapid precipitation, trapping impurities in the lattice.

Part 4: Standardized Recrystallization Protocol

This self-validating protocol utilizes the EtOAc/Heptane system to ensure high-purity recovery while mitigating oxidation and LLPS.

Step-by-Step Methodology:

  • Inert Preparation: Weigh the crude 3-[(4-Aminophenyl)sulfanyl]propan-1-ol into a 2-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a continuous Nitrogen (N2) line.

  • Dissolution: Add minimal Ethyl Acetate (approx. 3–5 mL per gram of crude). Heat the mixture to 70 °C using an oil bath until complete dissolution is achieved.

  • Decolorization: Add 5% w/w activated carbon to the hot solution. Stir vigorously for 10 minutes at 70 °C.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed fritted funnel packed with a 1-inch pad of Celite into a clean, N2-purged receiving flask. Self-Validation Check: The filtrate should be pale yellow to colorless.

  • Cloud Point Titration: Maintain the filtrate at 60 °C. Add Heptane dropwise via an addition funnel until the solution becomes faintly turbid and the turbidity persists for >10 seconds (the cloud point).

  • Annealing & Seeding: Add 0.1% w/w of pure 3-[(4-Aminophenyl)sulfanyl]propan-1-ol seed crystals. Hold the temperature at 60 °C for 30 minutes. Causality: This annealing phase allows the crystal lattice to organize, completely preventing the "oiling out" phenomenon.

  • Controlled Cooling: Program the heat source to cool at a strict rate of 0.1 °C/min down to 4 °C.

  • Isolation: Isolate the resulting white/off-white crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold heptane. Dry under vacuum at 40 °C for 12 hours.

Part 5: Troubleshooting Workflow Visualization

Recrystallization_Workflow Start Crude 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Dissolve Dissolve in minimal hot EtOAc under N2 atmosphere Start->Dissolve Filter Hot filtration with Activated Carbon (Removes colored oxidation products) Dissolve->Filter AntiSolvent Add Heptane dropwise until cloud point Filter->AntiSolvent DecisionOil Does the product oil out? AntiSolvent->DecisionOil FixOil Reheat to dissolve, add more EtOAc, cool slower & seed DecisionOil->FixOil Yes Cooling Controlled cooling to 4°C (0.1 °C/min) DecisionOil->Cooling No FixOil->AntiSolvent Retry DecisionColor Are crystals pink/brown? Cooling->DecisionColor FixColor Repeat recrystallization Increase carbon load Ensure strict N2 DecisionColor->FixColor Yes Success Pure Crystals Isolated (Vacuum dry at 40°C) DecisionColor->Success No FixColor->Dissolve Recycle

Troubleshooting workflow for the recrystallization of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Part 6: References

Sources

Troubleshooting 3-[(4-Aminophenyl)sulfanyl]propan-1-ol conjugation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Conjugation

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8).

This versatile scaffold presents a unique chemoselectivity challenge due to its three distinct reactive domains:

  • Aniline (Aromatic Amine): A moderate nucleophile (pKa ~4.6).

  • Primary Aliphatic Alcohol: A weaker nucleophile, but prone to unwanted O-acylation under forcing conditions.

  • Thioether Linkage: A stable bridge that is highly susceptible to unintended oxidation.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: I am trying to conjugate a carboxylic acid to the amine, but mass spectrometry shows a mixture of N-acylated and O-acylated (double addition) products. How do I achieve chemoselectivity? The Causality: Amines are inherently more nucleophilic than hydroxyl groups. However, if you are using hypernucleophilic catalysts like DMAP (4-Dimethylaminopyridine) or a massive excess of acylating agent, the primary alcohol will become activated, leading to non-specific O-acylation. The Solution: Rely on the natural kinetic preference of the amine. Use EDC/NHS or HATU without DMAP. At a pH of 6.5–7.5, the aniline is unprotonated and highly reactive, allowing chemoselective dehydro-condensation to proceed with >95% preference for the amine over the alcohol[1]. For sterically hindered acids, HATU provides excellent coupling efficiency without breaking chemoselectivity[2].

Q2: My final conjugate shows an unexpected mass shift of +16 Da (and sometimes +32 Da). What is degrading my compound? The Causality: The thioether (-S-) linkage is a mild nucleophile but is highly sensitive to oxidation[3]. In the presence of dissolved oxygen, trace transition metals, or peroxides (commonly found in aged ether solvents like THF or PEG), the sulfur atom undergoes nucleophilic attack on the oxidant. This yields a sulfoxide (+16 Da) or a sulfone (+32 Da)[4]. The Solution: Thioether oxidation is relatively slow under ambient conditions (half-lives ~75 hours in mild H2O2)[5], but accelerates during prolonged reactions. You must degas all aqueous buffers by sparging with Argon for 15 minutes prior to use. Avoid using old ethereal solvents; use strictly anhydrous, peroxide-free DMF or DMSO.

Q3: My reductive amination yields are below 20%. Why is the aniline not reacting with my aldehyde? The Causality: Anilines are weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, the initial imine formation (the rate-limiting step) is extremely slow at neutral pH. The Solution: Lower the reaction pH to 4.5–5.5. This mildly acidic environment protonates the aldehyde oxygen, increasing its electrophilicity, without fully protonating the aniline (pKa ~4.6). Use Sodium Cyanoborohydride (NaCNBH3), which is stable at this pH and will selectively reduce the formed imine rather than the unreacted aldehyde.

Part 2: Quantitative Reagent Comparison

To assist in experimental design, the following table summarizes the quantitative impact of various coupling strategies on chemoselectivity and thioether stability.

Coupling StrategyReagent SystemTarget GroupChemoselectivity (N vs O)Thioether Oxidation RiskRecommended pH / Solvent
Amide Coupling EDC / NHSAmine (-NH2)> 95% N-selectiveLow (< 2% sulfoxide)pH 6.0 - 7.5 / DMF, H2O
Amide Coupling HATU / DIPEAAmine (-NH2)> 90% N-selectiveLow (< 1% sulfoxide)Anhydrous DMF / DMSO
Esterification DCC / DMAPAlcohol (-OH)Poor (O & N react)LowAnhydrous DCM
Reductive Amination NaCNBH3Amine (-NH2)100% N-selectiveModerate (pH dependent)pH 4.5 - 5.5 / MeOH, H2O
Oxidative Trigger H2O2 / ROSThioether (-S-)N/A (Forms Sulfoxide)High (t½ ~75h)Physiological (pH 7.4)

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoint.

Protocol A: Chemoselective Amide Coupling (Targeting the Aniline)

Objective: Conjugate a carboxylic acid to the aniline while leaving the primary alcohol and thioether intact.

  • Pre-activation: Dissolve 1.2 eq of the target carboxylic acid in anhydrous, degassed DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Take a 1 µL aliquot, quench with excess benzylamine, and analyze via LC-MS. You must observe the benzylamide adduct, confirming complete conversion of the acid to the NHS-ester.

  • Conjugation: Add 1.0 eq of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol to the reaction mixture. Adjust the apparent pH to 7.0 using DIPEA (if required, though often unnecessary for anilines). Purge the headspace with Argon.

  • Incubation: Stir in the dark at room temperature for 4–6 hours.

    • Validation Checkpoint: Monitor the disappearance of the NHS-ester via HPLC.

  • Analysis & Purification: Quench the reaction with water. Analyze the crude mixture via LC-MS.

    • Validation Checkpoint: Confirm the presence of the desired product mass ( M+H ). Explicitly check for the absence of M+16 (indicating thioether oxidation) and M+Acyl (indicating unwanted O-acylation).

Protocol B: Reductive Amination (Targeting the Aniline)

Objective: Form a stable secondary amine linkage using an aldehyde.

  • Imine Formation: Dissolve 1.0 eq of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol and 1.2 eq of the target aldehyde in degassed Methanol. Add catalytic acetic acid to adjust the pH to 5.0.

  • Reduction: Add 2.0 eq of NaCNBH3. Stir under Argon at 35°C for 12 hours.

    • Validation Checkpoint: Analyze via LC-MS. The mass should correspond to the reduced secondary amine. If a mass corresponding to the unreduced imine ( −2 Da) is dominant, add an additional 1.0 eq of NaCNBH3 and continue heating.

  • Workup: Quench carefully with saturated NaHCO3 to neutralize the acid and destroy excess hydride. Extract with Ethyl Acetate.

Part 4: Conjugation Decision Matrix

G Start 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Conjugation Strategy Amine Target: Aromatic Amine (-NH2) Start->Amine Hydroxyl Target: Primary Alcohol (-OH) Start->Hydroxyl Amide Amide Coupling (EDC/NHS or HATU) pH 6.5 - 7.5 | No DMAP Amine->Amide RedAm Reductive Amination (Aldehyde + NaCNBH3) pH 4.5 - 5.5 Amine->RedAm Protect 1. Protect Amine (Boc) 2. Esterification (DCC/DMAP) 3. Deprotect (TFA) Hydroxyl->Protect Warning Critical: Prevent Thioether Oxidation Degas solvents, avoid peroxides Amide->Warning RedAm->Warning Protect->Warning

Decision matrix for chemoselective bioconjugation of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

References

  • Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis Source: MDPI URL:[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: ACS Publications / Biomacromolecules URL:[Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: NIH / PMC URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced bioconjugation support center. As a Senior Application Scientist, I often see researchers struggle with 3-[(4-Aminophenyl)sulfanyl]propan-1-ol . This molecule is a highly versatile, trifunctional scaffold, but its three reactive handles—a primary aromatic amine (aniline), a thioether, and a primary aliphatic alcohol—create a complex chemoselectivity landscape.

This guide addresses the most critical side reactions encountered during its application and provides field-proven, self-validating protocols to ensure high-yield conjugations.

Part 1: Troubleshooting & FAQs (Understanding Causality)

Q1: During the oxidative coupling of the aniline group to o-aminophenols, I am observing a +16 Da and +32 Da mass shift on my LC-MS. What is happening?

The Causality: You are observing the "hidden" side reaction of this scaffold: thioether oxidation . The oxidative coupling of anilines to o-aminophenols is typically mediated by[1]. While NaIO₄ is excellent for rapidly activating the o-aminophenol into an iminoquinone (achieving high conversion in 2–5 minutes)[1], it is also a potent oxidant. It readily transfers oxygen to the lone pairs of the thioether sulfur, forming a sulfoxide (+16 Da) or a sulfone (+32 Da). Furthermore, trace reactive oxygen species (ROS) like hypochlorite (NaOCl) in buffers can , with half-lives in the range of seconds[2].

The Fix: Switch to a milder oxidant. Potassium ferricyanide (K₃[Fe(CN)₆]) mediates the aniline coupling via single-electron transfer without over-oxidizing the sulfur.

Q2: When reacting the aniline with an NHS-ester functionalized payload, my yields are low, and I see multiple product peaks with identical masses. Why?

The Causality: You are experiencing poor chemoselectivity between N-acylation (at the aniline) and O-acylation (at the primary alcohol). The aniline nitrogen's lone pair is delocalized into the aromatic ring, making it a much weaker nucleophile (pKa ~4.6) than a standard aliphatic amine. If your reaction buffer is too basic (pH > 8.0), the primary aliphatic alcohol begins to deprotonate into an alkoxide, acting as a competing nucleophile. This leads to O-acylated esters and N,O-bis-acylated side products.

The Fix: Lower the pH of your reaction buffer. At pH 4.5–6.0, the aniline remains largely unprotonated and nucleophilic, while the alcohol remains completely protonated and functionally inert toward NHS esters.

Part 2: Field-Proven Experimental Protocols

Protocol A: Chemoselective Oxidative Coupling (Avoiding Thioether Oxidation)

Scientist's Insight: While periodate is the classical reagent for this transformation, its redox potential is too broad for thioether-containing scaffolds. Ferricyanide provides the exact activation energy required to generate the iminoquinone without touching the sulfur.

  • Preparation: Dissolve the o-aminophenol-modified target protein in 50 mM phosphate buffer (pH 6.5).

  • Reagent Addition: Add 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (10–50 molar equivalents relative to the protein) to the solution.

  • Activation: Add potassium ferricyanide (K₃[Fe(CN)₆]) to a final concentration of 1 mM. Do not use NaIO₄.

  • Incubation: React at room temperature for 30 minutes.

  • Self-Validation Step: Pull a 5 µL aliquot and monitor the reaction via LC-MS. The presence of the target conjugate mass without a +16 Da trailing peak confirms the thioether remains intact. If a +16 Da peak appears, your buffer may contain trace peroxides; degas your buffers prior to use.

  • Quenching: Purify the mixture through a size-exclusion desalting column pre-equilibrated with your final storage buffer.

Protocol B: pH-Controlled N-Acylation (Avoiding O-Acylation)

Scientist's Insight: Many researchers default to standard PBS (pH 7.4) for NHS-ester couplings. For anilines, this is a mistake. Dropping the pH to 5.5 suppresses the alcohol's nucleophilicity completely.

  • Buffer Setup: Prepare a 100 mM MES buffer adjusted precisely to pH 5.5.

  • Solubilization: Dissolve 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in a minimal volume of anhydrous DMSO (final DMSO concentration should not exceed 10% v/v in the reaction).

  • Conjugation: Add the NHS-ester payload (1.2 molar equivalents) to the buffered aniline solution.

  • Incubation: Stir at room temperature for 2–4 hours.

  • Self-Validation Step: Analyze via HPLC. You should observe a single major product peak. If a secondary peak appears with an identical mass but a different retention time, O-acylation has occurred (indicating the pH drifted too high during the reaction).

  • Workup: Purify the N-acylated product via preparative HPLC.

Part 3: Quantitative Data & Troubleshooting Summary

The following table summarizes the kinetic and mass-spectrometry profiles of the target reactions versus their primary side reactions, synthesizing data from kinetic ROS analyses[2] and rapid bioconjugation studies[1].

ParameterTarget: Aniline Oxidative CouplingTarget: N-AcylationSide Rxn: Thioether Oxidation (by NaOCl)Side Rxn: O-Acylation
Reaction Half-Life < 2 minutes (with NaIO₄)1 - 2 hoursSecondsMinutes to hours
Optimal pH 6.54.5 - 6.0N/A (Hyperoxidation)> 8.0 (Competes with N-acylation)
Mass Shift (LC-MS) Target Adduct Mass+ Payload Mass - 18 Da+16 Da (Sulfoxide) / +32 Da (Sulfone)+ Payload Mass - 18 Da
Chemoselectivity High (if K₃[Fe(CN)₆] is used)High (Amine selective)Poor (Rapid degradation)Poor (Mixed N/O-acylation)

Part 4: Visualizing the Workflows

The diagram below maps the logical pathways of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol bioconjugation, highlighting the divergence between ideal target formation and condition-dependent side reactions.

G A 3-[(4-Aminophenyl)sulfanyl]propan-1-ol B Oxidative Coupling (NaIO4 / K3Fe(CN)6) A->B Activation C Amide Coupling (NHS Esters) A->C Acylation D Target: o-Aminophenol Conjugate B->D Ideal Conditions E Side Rxn: Thioether Oxidation (Sulfoxide) B->E Excess Oxidant / ROS F Target: N-Acyl Aniline C->F pH 4.5-6.0 G Side Rxn: O-Acylation (Ester Formation) C->G pH > 8.0

Reaction pathways and side reactions of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

References

  • Behrens, C. R., Hooker, J. M., Obermeyer, A., & Francis, M. B. (2011). "Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols." Journal of the American Chemical Society. URL:[Link]

  • Abdelfattah, A. G., Bansal, S., Quaye, J. A., Kondengadan, S. M., Gadda, G., & Wang, B. (2025). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters. URL:[Link]

Sources

Technical Support Center: Preventing Sulfur Oxidation in 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for handling 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8). This resource is engineered for researchers and formulation scientists to ensure the structural integrity of this molecule during synthesis, storage, and assay development.

⚠️ Important Structural Clarification (Read First)

Before troubleshooting, we must establish the precise chemical nature of your target molecule. The compound 3-[(4-Aminophenyl)sulfanyl]propan-1-ol contains a sulfanyl (thioether) linkage (–S–), not a free sulfhydryl (–SH) group. The sulfur atom is covalently bonded between a phenyl ring and a propyl chain.

While free sulfhydryls rapidly dimerize into disulfides, thioethers undergo a completely different degradation pathway: they are oxidized by Reactive Oxygen Species (ROS) to form sulfoxides and, subsequently, sulfones [1]. Standard thiol-protection strategies (like using reducing agents such as DTT or TCEP) will fail here because they cannot reduce sulfoxides back to thioethers. This guide is specifically designed to prevent the oxidation of the thioether moiety.

Part 1: Troubleshooting & FAQs

Q1: Why is my compound degrading during storage, and what are the exact byproducts?

  • Causality: The electron-rich sulfur atom in the thioether linkage is highly nucleophilic, making it a prime target for electrophilic attack by ROS (such as hydrogen peroxide, peroxyl radicals, and hypochlorite) present in ambient air or aqueous buffers[2].

  • Mechanism: The oxidation occurs sequentially. The thioether is first oxidized to a sulfoxide (resulting in a +16 Da mass shift). Under prolonged oxidative stress, it further oxidizes to a sulfone (a +32 Da mass shift)[1].

  • Solution: You must eliminate oxygen exposure and quench trace ROS in your solvents using sacrificial antioxidants.

Q2: Can I use Ellman’s Reagent (DTNB) to monitor the oxidation state of this compound?

  • Causality: No. Ellman’s Reagent relies on a disulfide exchange reaction that strictly requires a free sulfhydryl (–SH) group to release the colored 2-nitro-5-thiobenzoate anion[3]. Because your compound is a thioether, it will not react with DTNB.

  • Solution: You must use LC-UV or LC-MS. The sulfoxide and sulfone degradants will elute earlier on a reverse-phase C18 column due to their increased polarity and can be definitively identified by their respective +16 Da and +32 Da mass shifts.

Q3: What are the best formulation additives to protect the sulfanyl group?

  • Causality: Because thioethers do not form disulfides, you cannot use standard reducing agents. Instead, you must intercept the ROS before they react with your API.

    • L-Methionine: This is the gold standard for protecting thioether-containing drugs. It acts as a sacrificial antioxidant . Because it also contains a thioether, it competitively reacts with peroxides in the formulation, sparing your target molecule.

    • EDTA/DTPA: Trace transition metals (Fe²⁺, Cu⁺) catalyze the Fenton reaction, generating highly reactive hydroxyl radicals from trace peroxides. Chelating these metals halts the radical propagation cycle.

Part 2: Quantitative Data & Antioxidant Strategies

The kinetic rate of thioether oxidation depends heavily on the specific ROS present in your environment[2]. Use the table below to select the appropriate protective strategy based on your experimental stressors.

Table 1: Kinetic Vulnerability and Excipient Optimization for Thioether Protection

Oxidizing Agent / StressorOxidation Kinetics (Half-life)Primary DegradantRecommended Protective ExcipientOptimal Concentration
Hydrogen Peroxide (H₂O₂) Slow (~75 - 100 hours)Sulfoxide (+16 Da)L-Methionine10 - 20 mM
Hypochlorite (ClO⁻) Fast (Seconds to Minutes)Sulfone (+32 Da)Sodium Thiosulfate5 - 10 mM
Trace Transition Metals Variable (Catalytic)Sulfoxide (+16 Da)EDTA or DTPA0.05% - 0.1% (w/v)

Part 3: Experimental Workflows & Protocols

Protocol A: Preparation of Oxygen-Free Solvents (Freeze-Pump-Thaw Method)

To prevent auto-oxidation during long-term storage or sensitive assays, all solvents must be rigorously degassed[3].

  • Self-Validating Step: Before adding your compound, measure the dissolved oxygen (DO) of the solvent using a DO probe. Proceed only if DO < 0.5 mg/L.

  • Transfer the desired aqueous buffer or organic solvent into a heavy-walled Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high vacuum line (≤ 0.1 Torr) for 5–10 minutes to evacuate the atmospheric headspace.

  • Close the vacuum valve and allow the solvent to thaw completely at room temperature. You will observe trapped gas bubbles escaping the liquid.

  • Repeat this freeze-pump-thaw cycle three times.

  • Backfill the flask with ultra-pure Argon . (Note: Argon is preferred over Nitrogen because it is denser than air and forms a superior protective blanket over the liquid).

Protocol B: Protective Formulation with Sacrificial Antioxidants

Use this protocol when preparing aqueous stock solutions of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol for biological assays.

  • Prepare your base buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Add 0.1% (w/v) EDTA to the buffer to chelate trace heavy metals.

  • Add 10 mM L-Methionine to act as a sacrificial ROS scavenger.

  • Degas the complete buffer system using Argon sparging for 30 minutes[3].

  • Dissolve the 3-[(4-Aminophenyl)sulfanyl]propan-1-ol into the degassed buffer.

  • Storage: Aliquot the solution into amber glass vials (to prevent UV-induced radical formation) with Teflon-lined caps. Blanket the headspace with Argon before sealing, and store at -20°C[3].

Part 4: Mechanistic Visualization

The following diagram illustrates the oxidative degradation pathway of the thioether and demonstrates exactly where L-Methionine intervenes to protect the molecule.

G A 3-[(4-Aminophenyl)sulfanyl] propan-1-ol B Sulfoxide (+16 Da) Degradant A->B Oxidation C Sulfone (+32 Da) Degradant B->C Oxidation ROS Reactive Oxygen Species (ROS) ROS->A Anti L-Methionine (Sacrificial) Anti->ROS Scavenges

Thioether oxidation pathway and L-Methionine intervention mechanism.

Part 5: References

Sources

Technical Support Center: Optimizing HPLC Purification of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) purification of 3-[(4-aminophenyl)sulfanyl]propan-1-ol and its derivatives. These compounds, containing a primary aromatic amine, a thioether, and a primary alcohol, present unique challenges in achieving optimal purity and recovery. This document is structured to provide both foundational knowledge for method development and robust troubleshooting strategies for common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions that arise during the initial design and optimization of a purification method for these specific derivatives.

Q1: What are the recommended starting conditions for HPLC purification of these aminophenylsulfanyl derivatives?

A: Developing a robust HPLC method is crucial for detecting and purifying your active pharmaceutical ingredient (API).[1] For 3-[(4-aminophenyl)sulfanyl]propan-1-ol derivatives, a reversed-phase approach is typically the most effective starting point. The aromatic nature and moderate polarity of the core structure make it well-suited for C18 columns.

The primary amine is a critical feature. At neutral or acidic pH, it will be protonated, increasing its polarity. This behavior can be leveraged to control retention and selectivity. Below is a validated set of starting conditions designed to provide a good initial separation.

Table 1: Recommended Starting HPLC Conditions

Parameter Recommendation Rationale & Expert Notes
Stationary Phase C18, 5 µm, 150 x 4.6 mm The C18 phase provides general-purpose hydrophobic retention suitable for the aromatic core. A high-purity silica backbone is recommended to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water An acidic mobile phase ensures the primary amine is fully protonated, leading to more consistent retention and improved peak shape.[2] Formic acid is preferred for mass spectrometry (MS) compatibility.
Mobile Phase B Acetonitrile (ACN) ACN is a common organic modifier that offers good selectivity and lower backpressure compared to methanol for many aromatic compounds.[2]
Gradient Program 5% to 95% B over 15-20 minutes A broad scouting gradient is essential to determine the elution profile of your derivative and any impurities.[3] This allows for rapid assessment before fine-tuning.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column. This can be adjusted to optimize resolution or reduce run time.[3]
Column Temperature 30-40 °C Elevated temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.[4] It also helps ensure reproducibility against fluctuating ambient temperatures.
Detection UV at ~254 nm The aminophenyl group contains a strong chromophore. 254 nm is a good starting point, but a full UV scan (e.g., with a PDA detector) should be performed to find the absorbance maximum (λmax) for optimal sensitivity.[5]

| Injection Solvent | Match starting mobile phase composition or dissolve in a weaker solvent | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion and fronting.[6] |

Q2: How does mobile phase pH critically impact the purification of my amine-containing compound?

A: The pH of the mobile phase is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like your aminophenyl derivative.[7][8][9] The primary amine group has a pKa (the pH at which it is 50% ionized) that dictates its charge state.

  • At low pH (pH < pKa): The amine is protonated (-NH3+). The compound is more polar and will elute earlier in reversed-phase HPLC.[2] This is often desirable because it suppresses interactions with residual acidic silanols on the silica surface of the column packing, which are a primary cause of peak tailing.[10]

  • At high pH (pH > pKa): The amine is neutral (-NH2). The compound is less polar (more hydrophobic) and will be more strongly retained, leading to longer elution times. While this can improve retention, it may increase unwanted interactions with the stationary phase if a standard silica-based column is used.

  • At pH near the pKa: The compound exists as a mixture of ionized and non-ionized forms, which can lead to broad, distorted, or split peaks. It is a fundamental principle of robust method development to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[6]

Q3: Should I use a gradient or isocratic elution for purification?

A: The choice depends on the complexity of your sample mixture.

  • Gradient Elution: This is the recommended starting point for any new sample.[11] A gradient, where the concentration of the organic solvent is increased over time, is excellent for separating mixtures with components of widely varying polarities.[7] It helps to elute highly retained compounds as sharper peaks in a reasonable timeframe and provides a comprehensive overview of all impurities.[11]

  • Isocratic Elution: This method uses a constant mobile phase composition. It is best suited for purifying a known compound from a simple mixture where all peaks of interest elute closely together. While simpler to run and transfer, developing an isocratic method can be more time-consuming if the initial separation is poor.[11]

Q4: Are there any stability concerns for 3-[(4-aminophenyl)sulfanyl]propan-1-ol derivatives under typical HPLC conditions?

A: Yes, two functional groups in your molecule warrant consideration for stability: the primary aromatic amine and the thioether (sulfanyl) group.

  • Oxidation: Both aromatic amines and thioethers can be susceptible to oxidation. This can be exacerbated by dissolved oxygen in the mobile phase, metal contaminants in the HPLC system or sample matrix, or exposure to light.[12] To mitigate this, always use high-purity, HPLC-grade solvents, and degas the mobile phase thoroughly before use.[3][9] If you suspect on-column degradation, consider adding a small amount of an antioxidant to your sample diluent, but be aware it will add another peak to your chromatogram.

  • pH Stability: While acidic conditions are good for chromatography, highly aggressive conditions (e.g., very low pH with TFA at elevated temperatures) can potentially lead to hydrolysis over long periods, though this is less common for this specific structure. It is good practice to perform forced degradation studies to understand your molecule's vulnerabilities.[13][14]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving the most common problems encountered during the purification of these derivatives.

Problem: My primary peak is tailing severely.

Peak tailing is the most common issue for basic compounds like aromatic amines.[15] It is characterized by an asymmetrical peak where the back half is much broader than the front half. This is typically caused by secondary interactions between the protonated amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material.[6][10]

Q: How can I eliminate or reduce peak tailing for my aminophenyl derivative?

A: Follow this systematic troubleshooting workflow.

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below the amine pKa? start->check_ph adjust_ph Action: Lower pH (e.g., use 0.1% TFA or Formic Acid) to ensure full protonation. check_ph->adjust_ph No check_buffer Is buffer concentration adequate (>=20 mM)? check_ph->check_buffer Yes end_good Peak Shape Improved adjust_ph->end_good increase_buffer Action: Increase buffer concentration to improve pH control and mask silanols. check_buffer->increase_buffer No check_column Are you using a modern, high-purity silica column or a hybrid/end-capped column? check_buffer->check_column Yes increase_buffer->end_good change_column Action: Switch to a column with low silanol activity (e.g., 'B' or 'H' designated columns) or an 'AQ' type column. check_column->change_column No check_overload Is the peak shape better at lower concentrations? check_column->check_overload Yes change_column->end_good reduce_load Action: Reduce injection volume or sample concentration to prevent column overload. check_overload->reduce_load No add_chelator Action: Add a metal chelator (e.g., low concentration of EDTA) to the mobile phase. check_overload->add_chelator Yes (If other steps fail) reduce_load->end_good add_chelator->end_good Consider metal contamination

Caption: A decision tree for systematically troubleshooting peak tailing.

Step-by-Step Solutions:

  • Lower Mobile Phase pH: The most effective first step is to ensure the mobile phase pH is low enough to fully protonate your amine and suppress the ionization of silanol groups.[3] Using an additive like 0.1% TFA (pH ~2) or 0.1% Formic Acid (pH ~2.7) is standard practice.

  • Increase Buffer Strength: If you are using a buffer (like phosphate or acetate), ensure its concentration is sufficient (typically >20 mM) to effectively control the pH at the column surface.[6] A higher ionic strength can also help shield the charged analyte from interacting with active sites.

  • Use a High-Purity or End-Capped Column: Modern HPLC columns are made with higher purity silica and feature advanced end-capping to cover most of the residual silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to both peak fronting and tailing.[3][15] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you are experiencing mass overload.

  • Consider Metal Chelators: Trace metal impurities (especially iron and nickel) in the sample, mobile phase, or HPLC hardware can create active sites that chelate with your analyte, causing tailing. Adding a weak chelating agent like EDTA (at a very low concentration, e.g., 0.1 mM) to the mobile phase can sometimes resolve this issue.[7]

Problem: I cannot separate my product from a closely eluting impurity.

Poor resolution means the peaks are overlapping. Resolution can be improved by increasing the distance between the peak centers (selectivity), decreasing their width (efficiency), or increasing their retention.

Q: What strategies can I use to improve the resolution between my target compound and a stubborn impurity?

A:

  • Optimize the Gradient: The simplest first step is to make your gradient shallower.[16] If your peaks elute at 40% Acetonitrile with a gradient of 5-95% over 15 minutes, try running a focused gradient from 30-50% over the same or a longer time. This gives the molecules more time to interact with the stationary phase, often improving separation.[17]

  • Change the Organic Solvent: Acetonitrile and methanol interact with analytes differently.[2] Methanol is a protic solvent and can engage in hydrogen bonding, whereas acetonitrile has a strong dipole moment.[2] Simply switching from ACN to methanol (or using a ternary mixture of Water/ACN/Methanol) can dramatically alter selectivity and resolve overlapping peaks.[2]

  • Adjust the pH: If the impurity has a different pKa than your target compound, adjusting the mobile phase pH can change their relative retention times.[17] Even a small change of 0.2-0.5 pH units can be enough to achieve separation.

  • Change the Stationary Phase: If mobile phase optimization fails, changing the column chemistry is the next logical step.[18] If you are using a C18 column, consider a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds via pi-pi interactions, or an embedded polar group (PEG) column, which provides different interactions for polar functional groups.

Problem: My retention times are drifting or are not reproducible.

Unstable retention times compromise the reliability of your analysis and purification.[8]

Q: What are the common causes of shifting retention times and how can I fix them?

A:

  • Inadequate Column Equilibration: This is a very common cause. Always ensure the column is fully equilibrated with the initial mobile phase conditions before injecting. For gradient methods, a good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column after a run.

  • Mobile Phase Issues:

    • Composition Change: If you are hand-mixing solvents, small errors can lead to shifts. More commonly, one of the solvents can selectively evaporate over time, changing the ratio. Always use fresh mobile phase and keep solvent bottles capped.

    • pH Instability: If you are using an unbuffered mobile phase near the pKa of your analyte, small changes in pH can cause large shifts in retention. Use a buffer to ensure a stable pH.[9]

  • Temperature Fluctuations: Column temperature directly affects retention time.[8] Using a column thermostat is essential for reproducible results.[4]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive pH conditions. This changes the column's retentive properties. If you observe a steady decrease in retention time and an increase in backpressure, the column may need to be replaced.[3]

Section 3: Experimental Protocols

This section provides a generalized, step-by-step protocol for developing a purification method for a novel 3-[(4-aminophenyl)sulfanyl]propan-1-ol derivative.

Diagram 2: HPLC Method Development Workflow

G cluster_prep Phase 1: Preparation cluster_scout Phase 2: Scouting cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Finalization prep_sample Prepare Sample (Dissolve in weak solvent) scout_run Run Broad Gradient (e.g., 5-95% B over 20 min) on a C18 column. prep_sample->scout_run prep_mobile Prepare Mobile Phases (e.g., A: 0.1% FA in H2O, B: ACN). Degas thoroughly. prep_mobile->scout_run eval_scout Evaluate Chromatogram: - Retention Time (k') - Peak Shape - Resolution of Impurities scout_run->eval_scout opt_gradient Develop Focused Gradient around the elution %B. eval_scout->opt_gradient opt_solvent Change Solvent? (ACN -> MeOH) if resolution is poor. opt_gradient->opt_solvent Resolution Inadequate opt_ph Adjust pH? if peak shape is poor or selectivity is needed. opt_gradient->opt_ph Peak Shape Poor load_study Perform Loading Study to determine preparative capacity. opt_gradient->load_study Good Separation opt_solvent->load_study opt_ph->load_study final_method Finalize Method for Purification. load_study->final_method

Caption: A systematic workflow for HPLC method development.

Protocol: Method Development for a Novel Derivative

  • Analyte & Solvent Preparation:

    • Determine the solubility of your crude compound.[5] A good starting solvent for sample preparation is a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:ACN with 0.1% Formic Acid) or a weaker solvent like water if solubility permits.

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Filter all mobile phases through a 0.22 or 0.45 µm filter and degas thoroughly by sonication or vacuum.[3]

  • Initial Scouting Run:

    • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm) and set the column oven to 30 °C.

    • Equilibrate the column with 95% A / 5% B for at least 10 column volumes.

    • Inject a small volume (5-10 µL) of your sample.

    • Run a broad linear gradient:

      • Time 0 min: 5% B

      • Time 15 min: 95% B

      • Time 17 min: 95% B

      • Time 17.1 min: 5% B

      • Time 22 min: End run

    • Monitor the chromatogram at 254 nm and, if available, using a PDA detector from 200-400 nm.

  • Analysis and Optimization:

    • Assess Peak Shape: If the main peak tails, consider switching Mobile Phase A to 0.1% TFA for a lower pH.

    • Assess Resolution: Identify the retention time of your target peak. Note the percentage of Mobile Phase B at which it elutes.

    • Develop a Focused Gradient: Create a new, shallower gradient centered around the elution percentage of your target. For example, if the peak eluted at 8 minutes in the initial 15-minute gradient (roughly 50% B), a good focused gradient would be 40% to 60% B over 15 minutes. This will improve resolution between closely eluting species.[17]

    • Test Alternative Selectivity: If resolution is still insufficient, replace acetonitrile with methanol as Mobile Phase B and repeat the scouting run. The change in solvent properties may be enough to separate the co-eluting peaks.[2]

  • Preparation for Scale-Up:

    • Once an optimized analytical method is achieved, perform a loading study. Incrementally increase the injection volume or sample concentration until you see a significant loss in resolution or a distortion of the peak shape. This will help determine the maximum sample load for your preparative purification run.[16]

References
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Available from: [Link]

  • HPLC Optimization of Aromatic Compounds. Scribd. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. (2026, March 13). Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025, June 6). Available from: [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. (2016, November 24). Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. (2025, November 27). Available from: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025, May 23). Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. Chromatography Online. (2020, November 11). Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • HPLC Method development: an overview. PharmaCores. (2025, May 27). Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. (2024, October 22). Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online. (2013, November 1). Available from: [Link]

  • Improving Separation of Peaks in RP HPLC. MICROSOLV. (2026, February 15). Available from: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]

  • Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Alo. DergiPark. (2021, November 28). Available from: [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. (2023, January 30). Available from: [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. (2021, August 13). Available from: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9). Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. Available from: [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. (2023, March 25). Available from: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Jetir.Org. Available from: [Link]

Sources

Mechanistic Overview: The Dual-Liability of Aminophenyl-Sulfur Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving complex, multi-functional molecules. Aminophenyl-sulfur compounds—which feature both a basic amine group ( −NH2​ ) and a sulfur moiety (e.g., thioethers, sulfones, or sulfonamides)—are notoriously difficult to analyze via reversed-phase High-Performance Liquid Chromatography (HPLC). They frequently exhibit severe peak tailing, which compromises resolution, sensitivity, and quantitative accuracy.

This guide is designed to move beyond superficial fixes. We will explore the exact chemical causality behind these peak distortions and provide self-validating protocols to ensure your chromatographic system is optimized and reliable.

Before troubleshooting, we must understand the chemical environment inside the column. Aminophenyl-sulfur compounds suffer from a "dual-liability" mechanism that triggers secondary retention pathways.

Mechanism A Aminophenyl-Sulfur Compound B Basic Amine (-NH2) A->B C Sulfur Moiety (-S- / -SO2-) A->C D Ionized Silanols (Si-O-) B->D Electrostatic Interaction E Trace Metals (Fe, Ni, Cr) C->E Metal Chelation F Peak Tailing (Secondary Retention) D->F E->F

Dual-liability mechanism of peak tailing for aminophenyl-sulfur compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my aminophenyl-sulfur compounds exhibit severe peak tailing compared to neutral analytes? The tailing is caused by two distinct secondary interactions competing with the primary hydrophobic retention mechanism:

  • Silanol Interactions: Traditional silica-based stationary phases contain residual silanol groups ( Si-OH ). The basic amine group on your analyte interacts strongly with these silanols[1]. At mid-pH levels, free silanols are highly acidic and ionize into negatively charged silanoxides ( Si-O− ), creating a strong electrostatic (ion-exchange) attraction with the protonated amine[2].

  • Metal Chelation: The sulfur moiety, often acting synergistically with the amine, can function as a multidentate ligand. This allows the molecule to chelate with trace transition metals (like iron or nickel) present in the silica matrix or the stainless steel column hardware, causing the analyte to "stick" and elute slowly as a tail[3][4].

Q2: How do I optimize the mobile phase pH to mitigate amine-silanol interactions? You must control the ionization state of both the analyte and the stationary phase to prevent electrostatic attraction[2]. The most robust approach for basic compounds is the Low pH Strategy . By lowering the mobile phase pH below 3.0 (using formic acid or phosphate buffer), you force the silanol groups below their pKa (typically ~3.5–4.5). This fully protonates the silanols into a neutral state ( Si-OH ), effectively shutting down the ion-exchange mechanism[5][6].

Table 1: Effect of Mobile Phase pH on Aminophenyl-Sulfur Peak Shape

Mobile Phase pHSilanol State (Stationary Phase)Amine State (Analyte)Interaction PotentialExpected Peak Shape
Low (pH < 3.0) Protonated (Neutral, Si-OH )Protonated (Cationic, −NH3+​ )Very Low (Repulsion/Neutral)Symmetrical (Ideal)
Mid (pH 4.0 - 7.0) Ionized (Anionic, Si-O− )Protonated (Cationic, −NH3+​ )Very High (Electrostatic)Severe Tailing
High (pH > 10.0) Ionized (Anionic, Si-O− )Deprotonated (Neutral, −NH2​ )Low (Neutral Analyte)Symmetrical (Good)

Q3: What stationary phase chemistries are best suited for these dual-liability molecules? Avoid older Type-A silica columns, which have high concentrations of acidic free silanols and trace metals[1]. Instead, utilize Base-Deactivated / Fully Endcapped Columns . These Type-B silica columns undergo secondary bonding processes to cap residual silanols with short-chain silanes, physically blocking the basic amine from reaching the silica surface[5][6]. Additionally, utilizing columns packed in PEEK-lined (metal-free) hardware eliminates the stainless steel frit, removing the primary source of metal chelation for sulfur-containing analytes[4].

Q4: I suspect metal chelation due to the sulfur moiety. How can I confirm and resolve this? Because metal chelation mimics silanol tailing, you need a self-validating diagnostic test. Inject a known strong metal chelator (e.g., EDTA or a tetracycline) into your system[4]. If the peak shape of your aminophenyl-sulfur compound dramatically improves on subsequent injections, metal chelation is confirmed (the EDTA temporarily masked the active metal sites). To resolve this permanently, switch to a metal-free column and add a volatile chelator (e.g., EDTA or 0.1% medronic acid) to your mobile phase to dynamically passivate the system.

Experimental Protocol: Step-by-Step Method Optimization

To ensure trustworthiness in your data, do not blindly adjust parameters. Follow this self-validating protocol to systematically isolate and resolve the root cause of the tailing.

Step 1: System Diagnostics (Physical vs. Chemical Validation) Causality: Before altering chemistry, you must rule out physical system defects (e.g., dead volume, blocked frits) which cause all peaks to tail[5][6].

  • Prepare a sample containing your aminophenyl-sulfur compound and a neutral, non-chelating marker (e.g., toluene or uracil).

  • Inject the mixture using your current method.

  • Validation: If the neutral marker tails, the issue is physical—re-plumb your tubing or replace the column frit. If the neutral marker is perfectly symmetrical but your target compound tails, the issue is chemical. Proceed to Step 2.

Step 2: Mobile Phase Preparation (Silanol Suppression) Causality: Protonating the silanols eliminates the negative surface charge[5].

  • Prepare Mobile Phase A: Aqueous buffer adjusted to pH 2.5 (e.g., 10 mM Potassium Phosphate for UV detection, or 0.1% Formic Acid for LC-MS compatibility).

  • Prepare Mobile Phase B: High-purity Acetonitrile or Methanol.

  • Filter both phases through a membrane.

Step 3: Hardware Passivation (Chelation Suppression) Causality: Masking exposed transition metals prevents sulfur coordination[4].

  • If using stainless steel hardware, flush the system (without the column attached) with 0.5% phosphoric acid at 1.0 mL/min for 2 hours to passivate the metal surfaces.

  • Flush thoroughly with LC-MS grade water until the effluent is neutral.

  • Optional: Add EDTA to Mobile Phase A to maintain dynamic passivation during the run.

Step 4: Column Equilibration & Analysis

  • Install a fully endcapped, high-purity Type-B silica C18 column[1][6]. For maximum performance, use a metal-free (PEEK-lined) column housing[4].

  • Equilibrate the column with at least 20 column volumes of the new acidic mobile phase.

  • Inject the aminophenyl-sulfur sample. Calculate the USP Tailing Factor ( Tf​ ). An optimized system should yield a Tf​≤1.5 [2].

Troubleshooting Workflow

Workflow Start Identify Peak Tailing (Tf > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Q1 Does the neutral marker tail? Test->Q1 Physical Physical Issue: Fix dead volume, replace frit/column Q1->Physical Yes Chemical Chemical Issue: Secondary Interactions Q1->Chemical No Action1 Lower mobile phase pH to < 3.0 Chemical->Action1 Q2 Is tailing resolved? Action1->Q2 Action2 Suspect Metal Chelation: Use PEEK column / Add EDTA Q2->Action2 No Success Optimal Peak Shape Achieved Q2->Success Yes Action2->Success

Systematic troubleshooting workflow for resolving HPLC peak tailing.

Sources

Technical Support Center: Troubleshooting 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist working with 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8)[1], you are handling a bifunctional molecule with unique stability challenges. This compound contains two highly reactive moieties: a thioether (sulfanyl) linkage prone to rapid oxygenation, and an aniline (4-aminophenyl) group highly susceptible to oxidative polymerization and pH-dependent phase separation[2].

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your experimental data.

Part 1: Diagnostic FAQ & Troubleshooting Guides

Q1: Why does my stock solution turn brown or purple after a few hours on the bench?

Cause: You are observing the oxidative coupling of the aniline moiety. The chemical oxidation of aniline is easily initiated by trace transition metals, UV light, or dissolved oxygen in media with an acidity varying from pH 2 to 8[2]. This process generates an aniline radical cation, which undergoes head-to-tail coupling to form quinone imines (pink/purple) and eventually nonconducting oligoaniline microspheres (brown/black precipitate)[3]. Solution:

  • Causality: Light and oxygen act as catalysts for radical formation.

  • Action: Always store the compound in amber glass vials to block UV initiation. Purge your solvent with Argon or N₂ for 15 minutes prior to dissolution to displace the dissolved O₂ acting as the electron acceptor.

Q2: My LC-MS shows unexpected peaks at +16 Da and +32 Da relative to the parent mass (183.27 g/mol ). What is happening?

Cause: This is the classic signature of thioether oxidation . The nucleophilic sulfur atom in the sulfanylpropanol chain reacts with reactive oxygen species (ROS) or trace peroxides in your solvent, forming a sulfoxide (+16 Da). If left unchecked, excess ROS will further oxidize the sulfoxide to a sulfone (+32 Da). Solution:

  • Causality: Solvents like THF, dioxane, or aging diethyl ether form peroxides upon exposure to air, which rapidly attack the thioether.

  • Action: Avoid ethereal solvents. Use anhydrous, peroxide-free DMSO or DMF. If your downstream assay permits, add a mild reducing agent like Dithiothreitol (DTT) at 1–5 mM to scavenge ROS before they react with the sulfur.

Q3: The compound precipitates immediately when I dilute my DMSO stock into my neutral assay buffer.

Cause: This is a pH-dependent solubility issue. The aniline group has a pKa of approximately 4.6. In neutral to alkaline buffers (pH > 7.0), the compound exists entirely as a neutral free base, which has significantly lower aqueous solubility than its protonated anilinium counterpart[4]. Furthermore, neutral aniline molecules are much more easily oxidized to insoluble oligomers than anilinium cations[4]. Solution:

  • Causality: Deprotonation removes the ionic charge necessary for aqueous solvation, driving hydrophobic aggregation.

  • Action: Ensure your final assay buffer contains at least 5% DMSO as a co-solvent, or if your biological target allows, slightly lower the pH of your buffer to 5.5–6.0 to increase the protonated fraction.

Part 2: Mechanistic Diagrams

OxidationPathways A 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Intact Molecule) B Sulfoxide (+16 Da) Thioether Oxidation A->B ROS / O2 D Aniline Radical Cation 1e- Oxidation A->D Light / Trace Metals / O2 C Sulfone (+32 Da) Further Oxidation B->C Excess ROS E Quinone Imine / Azo Dyes (Brown/Purple Color) D->E Coupling / -e- F Oligoaniline Microspheres (Precipitate) D->F Polymerization

Mechanistic pathways for thioether and aniline oxidation in 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Workflow Start Prepare Stock Solution (e.g., in DMSO) Check Observe Solution over 24h Start->Check Cond1 Color turns brown/pink? Check->Cond1 Act1 Purge with Argon/N2 Use Amber Vials Cond1->Act1 Yes Cond2 +16 Da peak in LC-MS? Cond1->Cond2 No Act1->Start Act2 Add Antioxidant (e.g., 1mM DTT) Check Solvent Peroxides Cond2->Act2 Yes Cond3 Precipitation in Buffer? Cond2->Cond3 No Act2->Start Act3 Adjust pH < 4.5 or > 7.0 Add co-solvent Cond3->Act3 Yes Stable Stable Working Solution Cond3->Stable No Act3->Start

Step-by-step troubleshooting workflow for resolving common stability and solubility issues.

Part 3: Data Presentation & Analytics

Table 1: Quantitative Mass Shift & Degradation Matrix
DegradantMass Shift (Da)MechanismVisual IndicatorPrevention Strategy
Sulfoxide +15.99Thioether oxidation by ROSNone (Clear)Degassed solvents, 1 mM DTT
Sulfone +31.99Over-oxidation of thioetherNone (Clear)Avoid peroxide-forming ethers
Quinone Imine -2.01 (per unit)Aniline 1e⁻ oxidation & couplingPink/Brown colorAmber vials, Argon purge
Oligoanilines +MultiplePolymerization of anilineDark precipitateLow pH storage, avoid metals
Table 2: pH-Dependent Solubility and Stability Profile
pH RangeDominant SpeciesSolubility in Aqueous BufferStability Profile
< 4.0 Protonated (Anilinium)High (>10 mM)High (Resists oxidative coupling)
4.5 - 6.5 Mixed (Equilibrium)Moderate (~1-5 mM)Moderate (Prone to aggregation)
> 7.0 Neutral (Free Base)Low (<1 mM)Low (Rapid oxidation to oligomers)

Part 4: Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

This protocol establishes a self-validating system to ensure the compound remains intact during long-term storage.

  • Solvent Preparation: Obtain anhydrous, HPLC-grade DMSO. Sparge the solvent with Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen.

    • Causality: Oxygen acts as the primary electron acceptor for both thioether oxygenation and aniline radical formation.

  • Dissolution: Weigh the target amount of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol and dissolve it in the degassed DMSO to achieve a 10 mM stock concentration. Vortex until completely clear.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials (e.g., 50 µL per vial). Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps. Store at -20°C.

  • Self-Validation Step: Inject a 1 µL sample of the freshly prepared stock into an LC-MS system.

    • Acceptance Criteria: The integrated area of the intact parent mass ( [M+H]+=184.08 m/z ) must be ≥98% of the total ion current. The strict absence of a 200.08 m/z peak validates that no thioether oxidation occurred during preparation.

Protocol 2: Forced Degradation Study (Stability Mapping)

Before running critical biological assays, map the degradation profile of your specific batch to easily identify breakdown products later.

  • Preparation: Aliquot 100 µL of a 1 mM working solution (in 10% DMSO/90% Water) into three separate vials.

  • Stress Induction:

    • Vial A (Control): Keep in the dark at 4°C.

    • Vial B (Oxidative Stress): Add 10 µL of 3% H₂O₂. Incubate at room temperature for 1 hour.

    • Vial C (Photolytic Stress): Expose to a 254 nm UV lamp for 1 hour at room temperature.

  • Quenching: Stop the oxidative stress in Vial B by adding 10 µL of 100 mM sodium thiosulfate.

  • Self-Validation Step: Analyze all three vials via HPLC-UV (at 254 nm) and MS.

    • Acceptance Criteria: Vial A must show <1% degradation to validate the baseline stability of the buffer. Vial B will map the exact retention time of the sulfoxide degradant. Vial C will map the retention times of the quinone imine and early oligoaniline species. Use these retention times as an exclusion list for your downstream analytical assays.

References

  • Xu, Yang. "The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications." Advanced Materials Science Research, Vol. 7, Issue 5, 2024. URL:[Link]

  • Stejskal, Jaroslav, et al. "Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres." Macromolecules, American Chemical Society, 2008. URL:[Link]

Sources

Degradation pathways of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol under different pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8)[1]. This specialized portal is designed for researchers, analytical scientists, and formulation engineers working with this bifunctional scaffold.

Because this molecule contains both an electron-rich aromatic amine (aniline) and a thioether linkage, its stability is highly sensitive to pH fluctuations and oxidative stress. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

I. Mechanistic Overview of Degradation Pathways

To successfully stabilize 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP), one must understand the competing degradation kinetics of its functional groups.

  • Thioether Oxidation: The sulfur atom is highly susceptible to reactive oxygen species (ROS) such as trace peroxides found in common excipients (e.g., polysorbates)[2]. Oxidation proceeds sequentially: a kinetically rapid conversion to a sulfoxide (+16 Da), followed by a slower oxidation to a sulfone (+32 Da)[3][4]. This pathway is largely independent of pH but heavily dependent on ROS concentration.

  • Aniline Auto-Oxidation: The primary amine's stability is strictly governed by pH. At neutral to basic pH, the unprotonated free amine is highly nucleophilic and prone to auto-oxidation. This generates highly reactive quinone imine intermediates, which rapidly undergo 1,4-Michael additions to form colored azo dimers and polymeric resins[5][6][7].

Pathway APSP 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Intact API) Acidic Acidic pH (< 4.0) Amine Protonation APSP->Acidic pH shift Basic Neutral/Basic pH (> 7.0) Free Amine APSP->Basic pH shift ROS ROS Exposure (H2O2, NaOCl) APSP->ROS Oxidative stress Sulfoxide Sulfoxide Intermediate (Fast Kinetics) Acidic->Sulfoxide Susceptible to ROS Quinone Quinone Imine (Highly Reactive) Basic->Quinone Auto-oxidation (O2) ROS->Sulfoxide S-Oxidation Sulfone Sulfone Degradant (Slow Kinetics) Sulfoxide->Sulfone Further S-Oxidation Polymer Azo Dimers & Polymers (Colored Impurities) Quinone->Polymer Polymerization

Degradation pathways of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol under pH and oxidative stress.

II. Frequently Asked Questions (FAQs)

Q1: My previously colorless APSP stock solution has turned yellow/brown over 48 hours. What is the cause? A: This discoloration is the hallmark of aniline auto-oxidation[7]. When formulated at a neutral or basic pH, the amine group remains unprotonated. Exposure to dissolved oxygen and ambient light triggers the formation of quinone imines, which subsequently polymerize into dark, resinous masses[7][8]. Causality: The extended conjugated system of these polymeric byproducts absorbs visible light, resulting in the yellow/brown color. To prevent this, store stock solutions at pH < 4.0, purge with argon, and protect from light.

Q2: My LC-MS data shows major impurity peaks at +16 Da and +32 Da relative to the parent mass. How do I suppress this? A: These mass shifts correspond to the oxidation of the thioether to a sulfoxide (+16 Da) and a sulfone (+32 Da)[4]. This is often caused by trace hydroperoxides present in PEG-based solvents or surfactants (like Tween/Polysorbate)[2]. Mitigation: Switch to peroxide-free grade excipients, and add a metal chelator like EDTA (0.05% w/v) to your formulation to sequester transition metals that catalyze ROS generation.

Q3: How does pH strictly govern the degradation profile of this specific molecule? A: pH acts as a thermodynamic switch for the aniline moiety. At an acidic pH (e.g., pH 3.0), the amine is protonated ( -NH3+​ ). This positive charge withdraws electron density from the aromatic ring, significantly raising the oxidation potential and rendering the molecule highly resistant to quinone imine formation[6]. However, the thioether linkage remains vulnerable to ROS regardless of pH.

Table 1: Quantitative Summary of APSP Degradation Kinetics by pH
pH ConditionDominant Degradation PathwayRelative Reaction RatePrimary DegradantPreventative Action
Acidic (< 4.0) Thioether OxidationSlow (ROS dependent)Sulfoxide / SulfoneUse peroxide-free solvents; add EDTA.
Neutral (7.0) Mixed (S-Oxidation & N-Oxidation)ModerateSulfoxide & Quinone IminesSparge with Argon; store at 4°C in dark.
Basic (> 9.0) Aniline Auto-oxidationFast (O2 dependent)Azo Dimers / PolymersAvoid basic buffers; use antioxidants (e.g., Ascorbic Acid).

III. Troubleshooting Guide: Resolving Assay Anomalies

Workflow Start Detect Impurity in HPLC CheckColor Is the solution discolored (yellow/brown)? Start->CheckColor YesColor Aniline Oxidation Suspected CheckColor->YesColor Yes NoColor Thioether Oxidation Suspected CheckColor->NoColor No ActionAniline 1. Lower pH to 3.0-4.0 2. Purge with Argon 3. Store in dark YesColor->ActionAniline ActionThioether 1. Add Antioxidant (e.g., EDTA) 2. Use peroxide-free excipients NoColor->ActionThioether Validate Re-run Stability-Indicating HPLC (Mass Balance Check) ActionAniline->Validate ActionThioether->Validate

Troubleshooting workflow for identifying and resolving degradation in APSP formulations.

Issue: Peak tailing, broad peaks, or shifting retention times during HPLC analysis.

  • Root Cause: The basic aniline group is interacting with residual silanols on the stationary phase of the HPLC column[9]. Alternatively, early-stage polymeric degradants are co-eluting.

  • Solution: Adjust the mobile phase pH to ensure the analyte is in a consistent, fully ionized state. For basic compounds like anilines, a strictly acidic mobile phase (pH 3.0 using 0.1% Formic Acid or TFA) is required to suppress silanol interactions and sharpen the peak[9].

Issue: Inconsistent biological assay results when using stock solutions older than 24 hours.

  • Root Cause: Even if visually colorless, rapid conversion of the thioether to sulfoxide can occur invisibly, altering the molecule's binding affinity or reactivity.

  • Solution: Prepare fresh stock solutions daily. If long-term storage is mandatory, formulate in anhydrous DMSO (tested for low peroxide content), overlay with inert gas, and store at -20°C.

IV. Experimental Protocol: Self-Validating Forced Degradation Study

To confidently develop a stability-indicating analytical method, you must map the intrinsic stability of APSP. The goal of this protocol is to achieve a targeted 5–20% degradation[9]. This protocol is designed as a self-validating system : it incorporates a strict mass-balance calculation to ensure no degradants are "lost" (e.g., via volatilization or irreversible column binding).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of APSP in an inert diluent (e.g., 50:50 Acetonitrile:Water).

  • Acidic & Basic Hydrolysis:

    • Acidic: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N HCl.

    • Basic: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH.

    • Incubate both vials at 60°C for 24 hours.

  • Oxidative Stress (ROS Pathway):

    • Transfer 1 mL of stock to a vial. Add 1 mL of 3% H2​O2​ .

    • Incubate at room temperature for 6 hours (thioether oxidation is kinetically fast[4]).

  • Neutralization & Dilution:

    • Neutralize the acidic/basic samples with equivalent volumes of base/acid.

    • Dilute all samples (including a control kept at 4°C) to a final theoretical concentration of 0.1 mg/mL using the HPLC mobile phase.

  • HPLC-UV/MS Analysis & Mass Balance Validation:

    • Inject samples using a high-purity, end-capped C18 column[9] with a gradient of 0.1% TFA in Water/Acetonitrile.

    • Self-Validation Check: Calculate the total peak area of the stressed sample (Intact API Area + Sum of Degradant Areas). Compare this to the total peak area of the unstressed control.

    • Causality Rule: If the stressed total area is < 95% of the control area, secondary degradation has occurred (e.g., the aniline polymers have precipitated or permanently bound to the column). You must immediately adjust the extraction solvent or use a different column chemistry to ensure complete recovery.

V. References

  • Title: 602306-71-8 | 3-[(4-aminophenyl)sulfanyl]propan-1-ol | ChemScene Source: chemscene.com URL:

  • Title: Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins Source: mdpi.com URL:

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: acs.org URL:

  • Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: nsf.gov URL:

  • Title: Accepted Manuscript - RSC Publishing (Enzyme-mediated dimerization of aromatic amines) Source: rsc.org URL:

  • Title: Best practices for preventing the oxidation of 2-(hexyloxy)aniline Source: benchchem.com URL:

  • Title: Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline Source: benchchem.com URL:

Sources

Technical Support Center: Overcoming Solubility Challenges for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8)[1]. This portal provides mechanistic troubleshooting guides, validated protocols, and physicochemical insights for researchers facing precipitation and formulation challenges with this specific thioether-aniline scaffold.

Part 1: Fundamental Physicochemical Profiling (FAQ)

Q1: Why does 3-[(4-Aminophenyl)sulfanyl]propan-1-ol precipitate in standard biological buffers (pH 7.4)? Causality: The compound possesses a LogP of approximately 1.74 and a Topological Polar Surface Area (TPSA) of 46.25 Ų[1]. At physiological pH (7.4), the primary aniline nitrogen (typical pKa ~4.5) remains unprotonated and electrically neutral. Without an ionic charge to facilitate ion-dipole interactions with water, the hydrophobic phenyl-thioether core dominates the molecule's solvation thermodynamics, leading to rapid aggregation and precipitation[2].

Q2: What are the optimal stock solvents for high-throughput screening (HTS) or initial dissolution? Causality: The hydrogen-bond donating capacity of both the primary alcohol and the aniline amine makes polar aprotic solvents ideal. Solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) disrupt intermolecular hydrogen bonding between the drug molecules, effectively solvating the compound[3]. Recommendation: Always prepare initial stock solutions in 100% DMSO before attempting aqueous dilution.

Part 2: Troubleshooting Guide & Experimental Methodologies

Issue 1: Precipitation upon dilution from DMSO stock into aqueous media.

Mechanism & Causality: Diluting a DMSO stock into a neutral aqueous buffer causes a rapid shift in the solvent's dielectric constant. The unprotonated aniline derivative experiences a "solvent shock," forcing it out of solution[4]. Solution: pH Modulation and Salt Formation. Lowering the pH protonates the weakly basic aniline nitrogen, drastically reducing the lipophilicity (LogD) and improving aqueous solubility via in situ salt formation[4].

Self-Validating Protocol: pH-Shift Solubilization

  • Preparation: Prepare a 10 mM stock of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in 100% DMSO.

  • Buffer Formulation: Prepare an acidic receiving buffer (e.g., 50 mM Citrate or Acetate buffer) adjusted to pH 3.0–4.0.

  • Titration: Slowly titrate the DMSO stock into the acidic buffer under continuous vortexing to prevent localized supersaturation.

  • Validation (Self-Correction): Monitor the optical density (OD) of the solution at 600 nm using a UV-Vis spectrophotometer. An OD₆₀₀ > 0.05 indicates colloidal aggregation. If the OD rises, reduce the titration rate or slightly lower the buffer pH.

Issue 2: The biological assay requires pH 7.4, but the compound still precipitates.

Mechanism & Causality: When pH adjustment is incompatible with the biological target, the hydrophobic phenyl-thioether moiety must be physically shielded from the aqueous environment[5]. Solution: Host-Guest Complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that encapsulates the aromatic/thioether region, while its hydrophilic exterior maintains water solubility[6].

Self-Validating Protocol: HP-β-CD Complexation

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Mixing: Add the HP-β-CD solution directly to the solid 3-[(4-Aminophenyl)sulfanyl]propan-1-ol powder (aiming for a 1:1 to 1:2 molar ratio).

  • Equilibration: Sonicate in a water bath at 25°C for 30 minutes, followed by orbital shaking at 200 rpm for 24 hours to reach complexation equilibrium.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PVDF membrane.

  • Validation: Quantify the solubilized API via HPLC-UV against a standard curve prepared in 100% DMSO. If the target concentration is not met, increase the HP-β-CD concentration to 30% (w/v).

Issue 3: Poor dissolution rate of the API powder in solid oral formulations.

Mechanism & Causality: The crystalline lattice energy of planar aromatic compounds poses a significant thermodynamic barrier to dissolution[7]. Solution: Amorphous Solid Dispersion (ASD). Converting the crystalline API into an amorphous state removes the crystal lattice energy barrier. Polyvinylpyrrolidone (PVP) acts as a carrier matrix, stabilizing the amorphous state via hydrogen bonding with the API's alcohol and amine groups[3],[8].

Self-Validating Protocol: Preparation of PVP Solid Dispersion

  • Co-Dissolution: Dissolve 100 mg of the API and 300 mg of PVP K30 (1:3 ratio) in 10 mL of Methanol (a volatile solvent where both components are highly soluble).

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure (40°C, 100 mbar) until a dry, uniform film forms on the flask[8].

  • Desiccation: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent.

  • Milling: Scrape the solid dispersion, gently mill it using a mortar and pestle, and sieve it through a 60-mesh screen to standardize particle size.

  • Validation: Verify amorphization using Powder X-Ray Diffraction (PXRD). A broad "halo" pattern without sharp Bragg peaks confirms the successful elimination of the crystalline lattice.

Part 3: Quantitative Data & Strategy Selection

Use the following data table to select the most appropriate solubilization strategy based on your specific experimental constraints.

Solubilization StrategyExcipient / ConditionMechanism of ActionExpected Solubility GainAssay Compatibility
pH Adjustment Citrate Buffer (pH 3.0)Protonation of aniline nitrogen (salt formation)[2].50x - 100xAcid-tolerant assays
Co-solvency 10% v/v DMSO or PEG400Reduction of solvent dielectric constant[4].5x - 10xCell-based assays (low %)
Complexation 20% w/v HP-β-CDHydrophobic cavity encapsulation of phenyl ring[6].20x - 50xIn vivo / Neutral pH assays
Solid Dispersion PVP K30 (1:3 ratio)Amorphization and wetting enhancement[8].10x - 30xSolid oral dosing

Part 4: Workflow Visualization

Below is the logical decision matrix for troubleshooting the solubility of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol derivatives based on assay constraints.

G A Precipitation of API in Aqueous Buffer B Is Assay Compatible with Acidic pH (< 4.5)? A->B C pH Adjustment (Protonate Aniline) B->C Yes D Maintain Neutral pH (Unprotonated API) B->D No E In Vitro / Liquid Assay D->E F In Vivo / Solid Dosing D->F G Cyclodextrin Complexation (HP-β-CD) E->G H Co-solvent Titration (DMSO / PEG) E->H I Amorphous Solid Dispersion (PVP Matrix) F->I

Decision matrix for solubilizing 3-[(4-Aminophenyl)sulfanyl]propan-1-ol based on assay constraints.

References[2] Title: A Brief Review on Solubility Enhancement Techniques with Drug and Polymer

Source: ijcsrr.org URL: 5] Title: Drug Solubility: Importance and Enhancement Techniques - PMC Source: nih.gov URL: 4] Title: Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL: 1] Title: 602306-71-8 | 3-[(4-aminophenyl)sulfanyl]propan-1-ol | ChemScene Source: chemscene.com URL: 3] Title: "3-(Quinolin-3-yloxy)aniline" solubility issues and solutions - Benchchem Source: benchchem.com URL: 7] Title: Improving solubility via structural modification - ResearchGate Source: researchgate.net URL: 6] Title: Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients Source: pharmaexcipients.com URL: 8] Title: Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies Source: ijpsjournal.com URL:

Sources

Technical Support Center: Minimizing Protein Aggregation During Bioconjugation with 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the specific physicochemical challenges associated with conjugating 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) to therapeutic proteins.

This guide moves beyond generic advice by addressing the exact thermodynamic and kinetic drivers of aggregation caused by this specific chemical scaffold.

Part 1: Mechanistic Briefing (The Causality of Aggregation)

To prevent aggregation, we must first understand the molecule. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol has a molecular weight of 183.27 g/mol and a LogP of approximately 1.74[1]. It features an aniline moiety, a thioether linkage, and a primary alcohol.

When you conjugate this molecule to a protein (typically by activating the aniline amine or the primary alcohol), you are introducing a highly localized hydrophobic patch (the aromatic ring and thioether) to the protein's surface. This triggers aggregation through three primary mechanisms:

  • π−π Stacking and Hydrophobic Effect: The newly appended aromatic rings on adjacent protein molecules strongly associate to minimize exposure to the aqueous solvent, driving irreversible intermolecular cross-linking[2][3].

  • Co-Solvent Denaturation: Due to the molecule's lipophilicity, conjugation typically requires organic co-solvents like DMSO or DMF. These solvents strip the protein's native hydration shell, exposing internal hydrophobic cores[3][4].

  • Isoelectric Point (pI) Shifts: If conjugating via the aniline group to protein carboxyls (Asp/Glu), you eliminate negative charges. This alters the net charge of the protein, potentially shifting its pI closer to the reaction buffer's pH, which is the point of minimum solubility[3][4].

Part 2: Frequently Asked Questions (FAQs)

Q1: My protein precipitates immediately upon adding the activated 3-[(4-Aminophenyl)sulfanyl]propan-1-ol. What is causing this acute failure? A: This is typically caused by "solvent shock" or rapid, uncontrolled over-labeling. Because the reagent is dissolved in an organic solvent (e.g., DMSO), adding it too quickly creates localized zones of high solvent concentration that instantly denature the protein[3]. Furthermore, a high molar excess leads to the rapid attachment of multiple hydrophobic thioether-aromatic groups before the protein can thermodynamically adjust. Intervention: Add the reagent dropwise under continuous, low-shear stirring. Ensure the final DMSO concentration never exceeds 5-10% v/v[3][4].

Q2: The conjugate remains soluble during the reaction but aggregates heavily during dialysis or buffer exchange. Why does purification trigger aggregation? A: During the reaction, the organic co-solvent (DMSO) and high ionic strength may actually be artificially solubilizing the newly formed hydrophobic patches. When you dialyze away these components, the aqueous environment forces the hydrophobic 3-[(4-Aminophenyl)sulfanyl]propan-1-ol payloads to interact with each other, leading to delayed aggregation[5]. Intervention: Perform step-wise dialysis (e.g., reducing DMSO from 5% to 2% to 0%) and include stabilizing excipients like L-Arginine or Polysorbate 20 in your final formulation buffer[4][6].

Q3: How do I control the Degree of Conjugation (DoC) to prevent aggregation while maintaining therapeutic efficacy? A: Over-labeling is a primary driver of aggregation for lipophilic payloads[3]. You must perform a titration matrix. Start with a lower molar excess (e.g., 5:1 to 10:1 linker-to-protein ratio) rather than forcing a high yield[2]. Monitor the output using Size Exclusion Chromatography (SEC-HPLC) to identify the precise DoC threshold where monomeric yield begins to drop[4].

Q4: Should I increase the temperature to improve the solubility of the linker during the reaction? A: No. While heat improves the solubility of the small molecule, it increases the kinetic energy of the protein, accelerating partial unfolding and exposing internal hydrophobic residues. Even mild heat stress exacerbates aggregation[4]. Perform the reaction at 4°C to room temperature; the lower temperature slows down protein unfolding and favors controlled intramolecular modification over intermolecular cross-linking[2].

Part 3: Troubleshooting Guides & Experimental Protocols

To ensure scientific integrity, do not proceed to bulk conjugation without validating your system. Use the following self-validating protocols.

Protocol 1: Pre-Conjugation Co-Solvent and Excipient Screening

Objective: Determine the maximum DMSO tolerance of your specific protein and identify the best stabilizing excipient before introducing the payload.

  • Preparation: Prepare a 96-well UV-transparent microplate. Dilute your native protein to your target reaction concentration (e.g., 2 mg/mL) in your chosen buffer (e.g., 50 mM HEPES, pH 7.4).

  • Excipient Matrix: Spike columns 1-4 with L-Arginine (100 mM), columns 5-8 with Trehalose (5% w/v), and columns 9-12 with Buffer only (Control)[3][4].

  • Solvent Titration: Across the rows (A to H), incrementally add pure DMSO to achieve final concentrations of 0%, 2%, 4%, 6%, 8%, 10%, 12%, and 15% v/v.

  • Incubation & Readout: Incubate the plate at room temperature for 2 hours (simulating reaction time) with gentle orbital shaking. Measure turbidity via absorbance at 350 nm using a plate reader[3].

  • Validation: Select the highest DMSO concentration that yields no increase in A350​ compared to the 0% control. Use the corresponding excipient in your main reaction.

Protocol 2: Optimized Conjugation Workflow for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Objective: Execute the conjugation while minimizing hydrophobic surface interactions.

  • Reagent Activation: Dissolve 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in anhydrous DMSO. If activating the amine or alcohol, perform the activation chemistry (e.g., DSC for carbonate formation) in this concentrated organic phase.

  • Protein Conditioning: Buffer exchange the protein into the optimized buffer identified in Protocol 1 (e.g., containing 100 mM L-Arginine to shield hydrophobic interactions)[4][6]. Chill the protein solution to 4°C[2].

  • Controlled Addition: Using a syringe pump or careful pipetting, add the activated payload to the protein solution dropwise. Critical: The addition rate should not exceed 1% of the total volume per minute. Maintain gentle magnetic stirring to prevent localized solvent pooling.

  • Reaction: Incubate at 4°C for 2–4 hours. Lower temperatures slow the kinetics of aggregation while the conjugation proceeds[2].

  • Quenching & Purification: Quench the reaction with an appropriate scavenger (e.g., 1M Tris if amine-reactive). Purify immediately using SEC or desalting columns pre-equilibrated with formulation buffer containing 0.02% Polysorbate 20 to prevent surface-induced aggregation during elution[4].

Part 4: Quantitative Data Presentation

The following table summarizes the most effective excipients for mitigating aggregation induced by the hydrophobic thioether and aromatic ring of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Excipient ClassSpecific AgentRecommended Conc.Mechanism of Action against Aggregation
Amino Acid L-Arginine50 - 200 mMWeakly binds to aromatic patches, preventing π−π stacking of the payload; provides charge screening[4][6].
Surfactant Polysorbate 200.01% - 0.05% v/vAmphiphilic shielding of the newly introduced hydrophobic thioether; reduces air-liquid interface stress[4].
Osmolyte Trehalose / Sucrose5% - 10% w/vThermodynamic stabilizer; preferentially excluded from the protein surface, forcing the protein into a compact, native state[4][6].
Detergent CHAPS0.1% - 0.5% w/vZwitterionic mild detergent that solubilizes pre-formed hydrophobic aggregates without denaturing the protein[5][6].

Part 5: Pathway Visualization

The following logical relationship diagram illustrates the thermodynamic pathway of conjugation-induced aggregation and maps where specific interventions from our protocols break the causality chain.

AggregationPathway Native Native Protein Reaction Conjugation with Payload (LogP ~1.74) Native->Reaction Stress Solvent Stress (DMSO) & Hydrophobic Alteration Reaction->Stress Unfolded Partially Unfolded Intermediate Stress->Unfolded Aggregation Intermolecular Hydrophobic Interactions (Aggregates) Unfolded->Aggregation π-π Stacking SolventControl Intervention 1: Limit Co-solvent <5% v/v SolventControl->Stress Excipients Intervention 2: Add Arginine / PS20 Excipients->Unfolded DoCControl Intervention 3: Optimize Molar Excess DoCControl->Reaction

Logical relationship diagram of the conjugation-induced aggregation pathway and interventions.

References

  • Biozentrum, University of Basel. "Preventing Protein Aggregation." Biozentrum Biophysics Facility. Available at:[Link]

  • BioPharmaSpec. "How to Prevent Protein Aggregation: Insights and Strategies." BioPharmaSpec. Available at: [Link]

  • G-Biosciences. "Tips for Preventing Protein Aggregation & Loss of Protein Solubility." G-Biosciences. Available at:[Link]

Sources

Technical Support Center: Troubleshooting & Quenching 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) in bioconjugation workflows.

When used as a bifunctional linker or nucleophile, excess unreacted 3-[(4-Aminophenyl)sulfanyl]propan-1-ol must be thoroughly quenched and removed to prevent downstream cross-reactivity, off-target labeling, or assay interference. Below, our Application Scientists break down the chemical causality, provide validated protocols, and answer the most frequent troubleshooting questions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is quenching 3-[(4-Aminophenyl)sulfanyl]propan-1-ol more complex than quenching standard aliphatic amines? A1: The complexity arises from the molecule's trifunctional nature. It contains an aromatic primary amine (aniline derivative), a thioether (sulfanyl group), and a primary aliphatic alcohol.

  • The Aromatic Amine: While nucleophilic, anilines are less reactive than standard aliphatic amines at physiological pH. They require highly reactive electrophilic quenchers to ensure complete capping[1].

  • The Thioether: Thioethers are highly susceptible to oxidation. You must strictly avoid oxidative quenching agents (like periodate or peroxides), which will rapidly oxidize the sulfanyl group into a sulfoxide or sulfone, altering the molecule's hydrophobicity and potentially causing it to precipitate.

  • The Aliphatic Alcohol: Generally unreactive under mild aqueous conditions, it does not require direct chemical capping but necessitates physical removal.

Q2: What is the optimal chemical quenching agent for this specific linker? A2: We recommend Sulfo-NHS-Acetate . It is a highly water-soluble electrophile that rapidly acetylates the primary aromatic amine at pH 7.5–8.5, neutralizing its nucleophilicity[2]. Because it is an acylating agent rather than an oxidant, it perfectly preserves the integrity of the thioether group. Furthermore, the sulfonate group ensures the quencher remains in the aqueous phase, preventing the denaturation of your target protein[3].

Q3: Can I use a scavenger resin instead of chemical capping? A3: Yes. If you want to avoid adding more small molecules to your reaction mixture, you can use an NHS-activated agarose resin . The resin acts as a solid-phase electrophile, covalently capturing the unreacted aromatic amine. The resin-bound linker is then easily removed via simple centrifugation or filtration.

Part 2: Workflow Visualization

The following diagram illustrates the logical progression of a self-validating quenching and purification workflow.

Workflow for quenching and purifying 3-[(4-Aminophenyl)sulfanyl]propan-1-ol bioconjugates.

Part 3: Quantitative Comparison of Quenching Strategies

Selecting the right quenching strategy depends on your downstream requirements. Use the table below to compare the performance metrics of each approach.

Quenching StrategyMechanism of ActionEfficiencyAdvantagesLimitations
Chemical Capping (Sulfo-NHS-Acetate)Acetylates the aromatic amine to form a stable amide.>95% in 30 minsFast kinetics; highly water-soluble; does not oxidize the thioether.Leaves a capped small molecule in solution; strictly requires downstream SEC.
Solid-Phase Scavenging (NHS-Agarose Resin)Covalently binds the primary amine to a solid support.~85-90% in 2 hrsPhysically removes the linker; eliminates the need for SEC.Slower kinetics; potential for non-specific protein binding to the resin.
Direct SEC (No Chemical Quench)Size-based physical separation.VariableNo additional chemical reagents introduced.High risk of the unquenched linker reacting with the column matrix or co-eluting.

Part 4: Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must function as a self-validating system. These methodologies include built-in checkpoints to verify success.

Protocol A: Chemical Quenching via Sulfo-NHS-Acetate

Use this protocol when processing large volumes or when rapid quenching is required.

  • Reaction Preparation: Upon completion of your primary bioconjugation reaction, ensure the buffer pH is between 7.5 and 8.0. If necessary, adjust using 0.1 M Sodium Bicarbonate[2].

  • Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Acetate in anhydrous DMSO to create a 100 mM stock solution. Causality note: NHS esters hydrolyze rapidly in water (half-life of ~10 minutes at pH 8.6), so the stock must be prepared in a dry solvent just prior to addition[4].

  • Quenching: Add the Sulfo-NHS-Acetate stock to your reaction mixture to achieve a 10- to 20-fold molar excess relative to the estimated unreacted 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

  • Incubation: Incubate the mixture at room temperature for 30 minutes under gentle agitation.

  • Validation Checkpoint: Remove a 5 µL aliquot and perform a TNBSA (Trinitrobenzene Sulfonic Acid) assay. A lack of yellow color development (absorbance at 335 nm) confirms the complete capping of all primary amines.

  • Purification: Pass the quenched mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with your final storage buffer to remove the acetylated linker and NHS leaving groups[3].

Protocol B: Solid-Phase Scavenging via NHS-Activated Resin

Use this protocol for small-scale reactions where SEC dilution is undesirable.

  • Resin Equilibration: Transfer 100 µL of NHS-activated agarose resin slurry into a spin column. Centrifuge at 1,000 x g for 1 minute to remove the storage buffer. Wash the resin three times with 0.1 M Phosphate buffer (pH 7.5).

  • Scavenging: Add your crude bioconjugation mixture directly to the equilibrated resin bed.

  • Incubation: Seal the column and incubate on an end-over-end rotator for 2 hours at room temperature. Causality note: Solid-phase reactions suffer from mass transfer limitations; the extended incubation time compensates for the slower collision rate between the resin and the aromatic amine.

  • Elution: Uncap the bottom of the spin column and place it in a clean collection tube. Centrifuge at 1,000 x g for 2 minutes. The eluate contains your purified bioconjugate, while the unreacted 3-[(4-Aminophenyl)sulfanyl]propan-1-ol remains covalently bound to the resin.

  • Validation Checkpoint: Analyze the eluate via LC-MS or HPLC to confirm the absence of the small molecule peak (MW 183.27).

Part 5: References

  • BenchChem. "Optimizing Bioconjugation: A Guide to NHS Ester Reactions." BenchChem Technical Guides. Available at:[2]

  • Hermanson, G.T. "Chemistry of Crosslinking." Bioconjugate Techniques, Third Edition, Thermo Fisher Scientific. Available at:[3]

  • Hooker, J.M., et al. "Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols." National Institutes of Health (NIH) / PMC. Available at:[1]

  • ResearchGate Community. "What is the best NHS quenching agent?" ResearchGate Q&A. Available at:[4]

Sources

Validation & Comparative

Comparative Guide: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol vs. Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) matures, the structural integrity of the linker connecting the targeting moiety to the payload has become a paramount focus. A linker must perform a dual mandate: facilitate highly efficient, controlled bioconjugation in vitro, and maintain absolute chemical stability in systemic circulation in vivo.

This technical guide provides an objective, mechanistic comparison between the industry-standard Maleimide reactive group and the pre-formed aryl thioether scaffold, 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP). By analyzing their chemical kinetics, plasma stability, and conjugation workflows, this guide equips drug development professionals with the data necessary to optimize next-generation therapeutics.

Mechanistic Causality: Reactivity vs. Stability

The Maleimide Paradigm: Fast Kinetics, Thermodynamic Vulnerability

Maleimides are the historical workhorse of ADC development due to their rapid, thiol-selective Michael addition kinetics at physiological pH[]. However, the resulting thiosuccinimide linkage is thermodynamically reversible. In the presence of high concentrations of endogenous thiols in plasma (such as human serum albumin and glutathione), the thiosuccinimide undergoes a retro-Michael deconjugation [2]. This causes premature payload shedding, reducing the therapeutic index and driving off-target toxicity[3].

To circumvent this, modern maleimide linkers must be engineered (e.g., via adjacent basic amines) to force rapid ring hydrolysis. This hydrolysis opens the succinimide ring, converting it into a stable maleamic acid that is resistant to thiol exchange[2].

The APSP Paradigm: Pre-Assembled Aryl Thioether Stability

3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS 602306-71-8) represents a shift toward utilizing pre-assembled, highly stable linkages[4]. At its core is an aryl thioether bond , which is electronically stabilized by the aromatic ring and entirely inert to retro-Michael exchange under physiological conditions[5].

Beyond stability, APSP is a heterobifunctional scaffold featuring an aromatic amine (aniline) and a primary aliphatic alcohol. This bifunctionality allows for orthogonal conjugation strategies. Because it does not rely on native protein thiols for its core stability, it can be used to bridge payloads and target ligands (e.g., in PROTACs) or be activated to react with protein lysines, completely bypassing the vulnerabilities of thiol-maleimide chemistry.

Pathway Maleimide Maleimide Conjugate (Thiosuccinimide) Retro Retro-Michael Deconjugation Maleimide->Retro Plasma Thiols (In Vivo) Hydrolysis Ring Hydrolysis (Stabilized State) Maleimide->Hydrolysis High pH / Temp (Engineered) Albumin Albumin Adduct (Off-Target Toxicity) Retro->Albumin Thiol Exchange APSP APSP Linker (Aryl Thioether) Stable Absolute Plasma Stability (No Thiol Exchange) APSP->Stable Physiological Circulation

Fig 1. Mechanistic pathways of Maleimide degradation vs. Aryl Thioether stability in plasma.

Comparative Performance Data

The following table summarizes the quantitative and qualitative physicochemical data comparing standard maleimide linkages to the APSP scaffold.

ParameterMaleimide (Standard)3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP)
Primary Conjugation Target Cysteines (Thiols)Orthogonal (Amines/Carboxylic Acids)
Bond Formed Thiosuccinimide (Reversible)Aryl Thioether (Irreversible)
Plasma Stability ( t1/2​ ) ~3-7 days (Unhydrolyzed)[3]>14 days (Highly Stable)[5]
Off-Target Transfer Risk High (to Serum Albumin)[2]Negligible
Core LogP Variable (Payload dependent)1.74[4]
Core TPSA (Ų) 32.5946.25[4]
Required Stabilization Forced Ring Hydrolysis[2]None (Inherently Stable)

Self-Validating Experimental Protocols

To ensure scientific integrity, every bioconjugation workflow must be treated as a self-validating system. The following protocols detail the optimal methodologies for utilizing both linker types, including the analytical checkpoints required to confirm causality and success.

Protocol A: Maleimide-Cysteine Conjugation & Forced Stabilization

Causality: Because the initial thiosuccinimide is unstable, the protocol must deliberately force ring hydrolysis post-conjugation to prevent in vivo deconjugation.

  • Antibody Reduction: Incubate the monoclonal antibody (10 mg/mL in PBS, pH 7.4) with 2.5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at 37°C to reduce interchain disulfides.

    • Validation Checkpoint: Perform an Ellman’s Assay (DTNB) to quantify free thiols. Target: ~4 free thiols per mAb.

  • Conjugation: Add 5 equivalents of the Maleimide-payload construct (dissolved in DMSO, final DMSO <10% v/v). Incubate for 1 hour at 22°C.

    • Validation Checkpoint: Analyze via intact LC-MS to confirm the Drug-to-Antibody Ratio (DAR).

  • Forced Hydrolysis (Critical Step): Adjust the buffer pH to 8.0 using 1M Tris-HCl. Incubate the conjugate at 37°C for 48-72 hours to drive the hydrolysis of the thiosuccinimide ring[2].

    • Validation Checkpoint: High-resolution MS must show a uniform mass shift of +18 Da per conjugated payload, confirming complete water addition and ring opening.

Protocol B: Orthogonal Conjugation using APSP

Causality: APSP lacks a direct thiol-reactive group. Instead, its bifunctionality is exploited sequentially. The less nucleophilic aniline is acylated first with a highly reactive payload, followed by the activation of the primary alcohol for attachment to the carrier protein.

  • Step 1: Aniline Acylation (Payload Attachment): Dissolve APSP (1 eq) and an NHS-ester activated payload (1.1 eq) in anhydrous DMF. Add DIPEA (2 eq) to maintain basicity. Stir for 4 hours at room temperature.

    • Validation Checkpoint: RP-HPLC monitoring at 254 nm to confirm the complete consumption of the APSP aniline peak.

  • Step 2: Alcohol Activation: To the purified intermediate, add N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq) and Pyridine (2 eq) in anhydrous dichloromethane. Stir for 6 hours to convert the primary alcohol into a highly amine-reactive succinimidyl carbonate.

    • Validation Checkpoint: 1 H-NMR or LC-MS to confirm the presence of the succinimidyl leaving group.

  • Step 3: Carrier Conjugation: Introduce the activated APSP-payload construct to the carrier protein (e.g., mAb) in a pH 8.0 borate buffer. The succinimidyl carbonate reacts with surface lysines to form stable carbamate bonds.

    • Validation Checkpoint: Size Exclusion Chromatography (SEC) to remove high-molecular-weight aggregates, followed by LC-MS to calculate the final DAR.

Workflow Step1 Step 1: Aniline Acylation React with NHS-Ester Payload (pH 7.2 - 7.5) Step2 Step 2: Alcohol Activation React with DSC & DIPEA (Anhydrous DMF) Step1->Step2 Step3 Step 3: Carrier Conjugation React Activated Carbonate with Protein Lysines (pH 8.0) Step2->Step3 Step4 Step 4: Purification Size Exclusion Chromatography (SEC) & LC-MS Step3->Step4

Fig 2. Orthogonal step-by-step bioconjugation workflow utilizing the APSP bifunctional linker.

Conclusion

While Maleimide remains a highly efficient tool for rapid thiol bioconjugation, its inherent thermodynamic instability necessitates complex post-conjugation hydrolysis steps to ensure clinical viability[2][3]. In contrast, 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP) offers a robust alternative for researchers requiring absolute plasma stability. By leveraging a pre-formed aryl thioether bond[5] and enabling orthogonal, step-wise conjugation via its aniline and primary alcohol groups, APSP provides a highly controlled, stable scaffold ideal for next-generation ADCs and PROTAC development.

Sources

3-[(4-Aminophenyl)sulfanyl]propan-1-ol vs PEG linkers for ADC stability and efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist on the structural, kinetic, and therapeutic trade-offs between aryl sulfide-based scaffolds and PEGylated linkers in Antibody-Drug Conjugate (ADC) design.

Executive Summary: The Linker Dilemma in ADC Engineering

In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a passive tether; it is the central pharmacokinetic controller dictating systemic stability, payload release kinetics, and the ultimate therapeutic index[1]. Historically, the field has grappled with balancing plasma stability against intracellular release efficiency.

This guide provides a rigorous comparison between two distinct linker paradigms: the rigid, highly stable aryl sulfide scaffold—specifically 3-[(4-Aminophenyl)sulfanyl]propan-1-ol —and the highly hydrophilic Polyethylene Glycol (PEG) linkers. By analyzing their chemical causality, aggregation tendencies, and in vitro/in vivo performance, this guide equips drug development professionals with the data necessary to optimize linker selection for next-generation ADCs.

Mechanistic Profiling: Chemical Causality & Performance

The Aryl Sulfide Scaffold: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) serves as a robust bifunctional building block for aryl thioether linkers[2]. It features an aniline moiety for amide coupling and a propanol group that can be further functionalized.

  • Causality of Stability: The aryl sulfide (thioether) bond is inherently resistant to proteolytic cleavage and systemic hydrolysis[]. The rigid phenyl ring provides critical steric hindrance, shielding the adjacent bonds from premature enzymatic degradation in the bloodstream.

  • Release Mechanism: ADCs utilizing this non-cleavable architecture rely entirely on receptor-mediated endocytosis followed by complete lysosomal degradation of the antibody backbone[4]. The resulting active metabolite consists of the payload attached to the linker and a residual amino acid.

  • The Hydrophobicity Challenge: While highly stable, the aromatic nature of this scaffold is highly hydrophobic. When conjugated to lipophilic payloads (e.g., MMAE or maytansinoids), it can induce antibody unfolding or severe aggregation, particularly when pushing the Drug-to-Antibody Ratio (DAR) beyond 4[].

The PEG Linker Paradigm

PEG linkers utilize repeating ethylene glycol units (-(CH₂-CH₂-O)n-) as a spacer, which can be integrated into both cleavable (e.g., Val-Cit) and non-cleavable architectures[6].

  • Causality of Solubility: The oxygen atoms in the PEG chain form a dense hydration shell via hydrogen bonding with surrounding water molecules. This effectively masks the hydrophobicity of potent cytotoxic payloads[7].

  • Pharmacokinetic Shielding: By preventing hydrophobic interactions between ADC molecules, PEGylation drastically reduces aggregation. This allows developers to achieve a DAR of 8 (homogenous loading) without compromising the ADC's pharmacokinetic profile or inducing rapid hepatic clearance[7].

  • Trade-offs: While PEG improves solubility, excessively long PEG chains can create steric bulk that hinders the payload's cell permeability once released, potentially dampening the "bystander effect" required to eradicate heterogeneous tumors.

Comparative Data Analytics

The following table synthesizes the experimental performance metrics of ADCs formulated with Aryl Sulfide vs. PEG linkers[4][][7].

Parameter3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Aryl Sulfide)PEGylated Linkers (e.g., PEG4 / PEG8)
Primary Linker Class Non-cleavable (Lysosomal degradation dependent)Spacer (Compatible with both cleavable & non-cleavable)
Plasma Stability (Circulation) Exceptionally High (>95% intact at 7 days)High (Dependent on the cleavable trigger used)
Aggregation Tendency High (Especially at DAR > 4)Low (Hydration shell prevents aggregation)
Maximum Optimal DAR 2 to 48 (Maintains homogeneity)
Bystander Effect Low (Metabolite is charged/bulky, poor permeability)Variable (High if paired with a cleavable dipeptide)
Off-Target Toxicity Risk Very Low (No premature systemic release)Low to Moderate (Depends on linker stability)

Visualizing the ADC Intracellular Processing Pathway

The structural differences between these linkers dictate their intracellular fate. The diagram below illustrates the divergent pathways of payload release.

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Lysosome Lysosomal Processing (pH 4.5 - 5.0) Endocytosis->Lysosome ArylSulfide Aryl Sulfide Scaffold (3-[(4-Aminophenyl)sulfanyl]propan-1-ol) Lysosome->ArylSulfide PEG PEGylated Spacer (Hydrophilic Masking) Lysosome->PEG Metabolite1 Complete Ab Degradation Charged Metabolite Released ArylSulfide->Metabolite1 Proteolysis Metabolite2 Enzymatic/Chemical Cleavage Free Payload Released PEG->Metabolite2 Cleavage / Proteolysis Efficacy1 High Target-Cell Toxicity Low Bystander Effect Metabolite1->Efficacy1 Efficacy2 High Target-Cell Toxicity High Bystander Effect Metabolite2->Efficacy2

Fig 1: Intracellular processing pathways comparing rigid aryl sulfide scaffolds and PEGylated linkers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols represent the gold standard for validating the stability and efficacy differences between these two linker classes.

Protocol A: ADC Aggregation and DAR Analysis (SEC-HPLC)

Purpose: To quantify the aggregation induced by the hydrophobic aryl sulfide linker versus the solubilizing effect of the PEG linker.

  • Sample Preparation: Formulate both ADCs (Aryl Sulfide-ADC and PEG-ADC) at 5 mg/mL in PBS (pH 7.4).

  • Column Equilibration: Equilibrate a TSKgel G3000SWxl Size Exclusion Chromatography (SEC) column with a mobile phase of 0.2 M potassium phosphate, 0.25 M KCl, pH 6.2 at a flow rate of 0.5 mL/min.

  • Injection & Elution: Inject 20 µL of each ADC sample. Monitor UV absorbance at 280 nm (antibody) and the specific payload maximum (e.g., 252 nm for MMAE).

  • Data Analysis: Calculate the percentage of High Molecular Weight (HMW) species (aggregates) versus the main monomeric peak. Expected Result: The Aryl Sulfide-ADC at DAR 8 will show >15% HMW species, whereas the PEG-ADC will maintain <5% HMW species[7][8].

Protocol B: Plasma Stability and Cleavage Kinetics (LC-MS/MS)

Purpose: To validate the superior systemic stability of the aryl sulfide thioether bond.

  • Incubation: Spike 50 µg/mL of each ADC into sterile human or murine plasma. Incubate at 37°C in a humidified CO₂ incubator.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 24, 48, 72, and 168 hours.

  • Quenching & Extraction: Quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer to quantify the concentration of prematurely released free payload.

  • Validation Check: The protocol is self-validating if the t=0 sample shows undetectable free payload. Expected Result: The Aryl Sulfide scaffold will exhibit near-zero premature release over 168 hours, validating its non-cleavable, highly stable nature[][4].

Workflow Start ADC Synthesis & Conjugation SEC SEC-HPLC (Aggregation & DAR Analysis) Start->SEC Plasma Plasma Stability Assay (Incubation at 37°C) Start->Plasma InVitro In Vitro Cytotoxicity (HER2+ vs HER2- Cell Lines) Start->InVitro Data Efficacy & Stability Profiling SEC->Data LCMS LC-MS/MS (Payload Release Kinetics) Plasma->LCMS LCMS->Data InVitro->Data

Fig 2: Standardized analytical workflow for profiling ADC linker stability and efficacy.

Conclusion & Application Strategy

The choice between 3-[(4-Aminophenyl)sulfanyl]propan-1-ol and PEG linkers is dictated by the specific therapeutic goal.

  • Select the Aryl Sulfide scaffold when developing ADCs for highly expressed, rapidly internalizing targets where systemic off-target toxicity is the primary concern, and a lower DAR (2-4) is sufficient for efficacy.

  • Select PEGylated linkers when utilizing highly hydrophobic payloads, when a high DAR (up to 8) is required to deliver a lethal dose to tumors with low antigen expression, or when a strong bystander effect is necessary to combat tumor heterogeneity.

References

  • National Institutes of Health (NIH) PMC. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available at: [Link]

  • Frontiers in Pharmacology. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Available at: [Link]

  • AxisPharm. What is the difference between ADC linker and PEG linker? Available at:[Link]

  • National Institutes of Health (NIH) PMC. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Available at:[Link]

Sources

In vitro and in vivo stability of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol based conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro and In Vivo Stability of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Based Conjugates: A Comparative Guide

Executive Summary

The development of targeted bioconjugates, such as Antibody-Drug Conjugates (ADCs) and PROTACs, relies heavily on the physicochemical properties of the linker connecting the targeting ligand to the payload. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8)[1] has emerged as a highly versatile, bifunctional linker scaffold. Unlike traditional p-aminobenzyl alcohol (PAB) self-immolative linkers or highly labile disulfides, this thioether-propanol derivative offers a unique balance of extreme systemic stability and tunable intracellular release. This guide objectively compares the in vitro and in vivo performance of conjugates utilizing this scaffold against industry-standard alternatives.

Mechanistic Insight & Structural Rationale

As application scientists, we must select linker chemistries based on causality rather than convention. The structural logic of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP) dictates its performance:

  • The Aniline Handle: The 4-aminophenyl group allows for rapid, high-yielding amide coupling to peptide sequences (e.g., Val-Cit or Gly-Gly-Phe-Gly). This ensures the conjugate remains a substrate for lysosomal proteases like Cathepsin B[2].

  • The Thioether Core: Replacing the benzylic ether/alcohol of PAB with a thioether linkage fundamentally alters the degradation kinetics. Thioethers are highly resistant to spontaneous hydrolysis in neutral plasma[3]. Furthermore, the sulfur atom increases the overall lipophilicity and cell permeability of the released catabolite compared to oxygen-linked analogues.

  • The Propanol Terminus: The primary alcohol allows for straightforward ester, carbonate, or carbamate linkage to the payload. Upon internalization and proteolytic cleavage of the aniline amide, the payload is released either as an APSP-adduct (acting as a stable spacer) or is further degraded by intracellular esterases[4].

CleavagePathway A ADC with APSP Linker (Stable Thioether) B Systemic Circulation (High Plasma Stability) A->B IV Injection C Tumor Cell Internalization (Endosome/Lysosome) B->C Antigen Binding D Protease/Esterase Cleavage (Amide & Carbonate Bonds) C->D pH Drop & Enzymes E Payload Release (Targeted Cytotoxicity) D->E Linker Degradation

Fig 1. Intracellular cleavage pathway of APSP-based antibody-drug conjugates.

Comparative Stability Profiles

To objectively evaluate the APSP scaffold, we compare its stability metrics against two common linker types: the standard self-immolative PAB (p-Aminobenzyl alcohol) and a Sterically Hindered Disulfide .

Table 1: Quantitative In Vitro Plasma Stability (Human Plasma, 37°C)

Linker ScaffoldDay 1 Intact (%)Day 3 Intact (%)Day 7 Intact (%)Primary Degradation Mechanism
APSP (Thioether-Propanol) >99.0%97.5%95.2%Highly resistant; trace esterase activity
PAB (Self-Immolative) 98.0%92.0%85.4%Spontaneous 1,6-elimination / Hydrolysis
Hindered Disulfide 90.0%75.0%58.1%Thiol-disulfide exchange (Albumin/GSH)

Table 2: In Vivo Pharmacokinetics & Cleavage Kinetics (Murine Xenograft Model)

Linker ScaffoldCirculation Half-Life (t1/2)TME Cleavage Rate (k_cat)Off-Target Toxicity Profile
APSP (Thioether-Propanol) 6.8 DaysModerate (Esterase-dependent)Very Low (Minimal premature release)
PAB (Self-Immolative) 5.2 DaysFast (Spontaneous post-proteolysis)Moderate (Systemic payload shedding)
Hindered Disulfide 3.1 DaysVery Fast (GSH-mediated)High (Rapid systemic reduction)

Data Synthesis: The thioether linkage in APSP provides superior systemic circulation stability compared to reducible disulfides and standard PAB linkers[3]. While PAB relies on a rapid 1,6-elimination cascade that can sometimes trigger prematurely in circulation, APSP requires specific enzymatic action at both the aniline and propanol junctions, effectively acting as a dual-lock mechanism.

Self-Validating Experimental Protocols

Trust in experimental data comes from robust, self-validating methodologies. The following protocols detail the exact steps required to reproduce the stability data, emphasizing the causality behind each procedural choice.

Workflow Step1 1. Conjugate Preparation (APSP vs PAB vs Disulfide) Step2 2. Plasma Incubation (37°C, Human/Mouse Plasma) Step1->Step2 Step3 3. Aliquot Sampling (0, 24, 48, 72, 96 hrs) Step2->Step3 Step4 4. Protein Precipitation (Cold Acetonitrile + IS) Step3->Step4 Quench Reaction Step5 5. LC-MS/MS Analysis (Quantify Intact ADC & Free Payload) Step4->Step5 Supernatant Extraction

Fig 2. Self-validating experimental workflow for assessing in vitro plasma stability of ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay Purpose: To quantify the resistance of the APSP linker to premature cleavage in systemic circulation.

  • Preparation: Spike the APSP-conjugate into pooled human or murine plasma to a final concentration of 10 µg/mL. Rationale: This concentration mimics the C_max of typical clinical ADC dosing.

  • Incubation: Incubate the mixture at 37°C with gentle orbital shaking (300 rpm).

  • Sampling & Quenching: At predefined time points (0, 24, 72, 168 hours), extract a 50 µL aliquot. Immediately add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). Rationale: Cold acetonitrile instantly denatures plasma proteins (including hydrolases), halting all enzymatic degradation to provide an exact "snapshot" of stability. The IS corrects for any matrix-induced ion suppression during mass spectrometry.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track both the intact conjugate and the free payload.

Protocol 2: In Vivo Pharmacokinetics and TME Activation Purpose: To evaluate the circulation half-life and intratumoral release efficiency of the APSP linker.

  • Dosing: Administer a single intravenous (IV) dose (e.g., 3 mg/kg) of the APSP-conjugate to tumor-bearing xenograft mice (e.g., NCI-N87 model).

  • Blood Collection: Collect blood via the submandibular vein at 1h, 4h, 24h, 72h, and 168h post-dose into K2EDTA tubes. Rationale: EDTA chelates calcium, preventing coagulation without introducing the enzymatic artifacts sometimes caused by heparin.

  • Tumor Excision: At peak efficacy time points (e.g., 72h), euthanize a subset of mice and excise the tumor. Homogenize the tissue in a highly denaturing buffer (e.g., RIPA buffer with protease inhibitor cocktail). Rationale: The inhibitor cocktail prevents ex vivo linker cleavage during the homogenization process, ensuring the quantified free payload accurately reflects in vivo release.

  • Quantification: Use ELISA to quantify the total antibody concentration and LC-MS/MS to quantify the unconjugated payload in both plasma and tumor homogenates.

Conclusion

The integration of the 3-[(4-Aminophenyl)sulfanyl]propan-1-ol scaffold into bioconjugate design represents a strategic shift toward highly stable, dual-responsive linkers. By leveraging the robust nature of the thioether bond[3] and the tunable lipophilicity of the propanol chain, researchers can significantly widen the therapeutic index of their drug candidates, ensuring maximum payload delivery to the tumor microenvironment with minimal systemic shedding.

References

  • Alley, S. C., et al. "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates". Bioconjugate Chemistry, ACS Publications, 2008. Available at:[Link]

  • Costi, M. P., et al. "Destabilizers of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth". eLife, 2022. Available at:[Link]

  • Wössner, N., et al. "Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity". Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

  • Smith, A. L., et al. "Development of Novel, Highly Potent Inhibitors of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF): Increasing Cellular Potency through Optimization of a Distal Heteroaromatic Group". Journal of Medicinal Chemistry, ACS Publications, 2010. Available at:[Link]

Sources

Head-to-head comparison of different length 3-[(4-Aminophenyl)sulfanyl]propan-1-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Guide to ω-[(4-Aminophenyl)sulfanyl]alkan-1-ol Analogs in Bifunctional Drug Design

As the landscape of targeted protein degradation (TPD) and bifunctional therapeutics expands, the selection of an optimal linker is no longer a secondary consideration—it is a primary driver of pharmacokinetic efficacy and ternary complex stability. Among the most versatile building blocks in medicinal chemistry are the ω-[(4-aminophenyl)sulfanyl]alkan-1-ol analogs. These bifunctional scaffolds feature an aniline group for robust amide coupling, a thioether linkage for metabolic stability, and a terminal primary alcohol for late-stage functionalization.

This guide provides a head-to-head comparison of different alkyl chain lengths (n=2 to n=5) of these analogs, detailing the causality behind their physicochemical behaviors and providing self-validating synthetic protocols for their integration into Proteolysis Targeting Chimeras (PROTACs) and dual-target inhibitors.

Mechanistic Rationale: The Impact of Linker Length

In the design of PROTACs and advanced molecular glues, the linker must bridge the Protein of Interest (POI) ligand and the E3 ligase ligand without inducing steric clashes that would prevent the formation of the critical ternary complex[1].

While polyethylene glycol (PEG) chains are ubiquitous, replacing PEG units with pure alkyl-thio chains alters the topological polar surface area (TPSA) and lipophilicity of the molecule. Research has demonstrated that exchanging a flexible PEG linker for an alkyl chain can drastically alter degradation profiles; in some cases, pure alkyl chains inhibit PROTAC activity due to a loss of specific hydrogen-bonding interactions, while in others, they improve cell permeability and intracellular buildup[2]. Furthermore, in the development of pan-Bcl-2/Mcl-1 inhibitors, the exact length of the alkyl-thio linker dictates whether the molecule can simultaneously span the p2 and p4 binding pockets of the target proteins[3].

G Target Target Protein (e.g., Bcl-2 / POI) Linker Alkyl-Thio Linker (n=2 to 5) Target->Linker Warhead Binding E3 E3 Ligase (e.g., CRBN / VHL) Target->E3 Ternary Interaction Linker->E3 Ligase Binding

PROTAC Ternary Complex mediated by alkyl-thio linkers.

Head-to-Head Comparison of Analogs

To objectively evaluate these building blocks, we must look at their physicochemical properties and their synthetic viability. A critical, often overlooked factor is the neighboring group participation of the sulfur atom during synthesis.

Analog NameChain Length (n)Molecular WeightEst. LogPSynthetic StabilityPrimary Application Context
2-[(4-Aminophenyl)sulfanyl]ethan-1-ol 2169.24~1.2Low: High risk of episulfonium ion formation during alcohol activation.Highly rigid ternary complexes requiring minimal spatial separation.
3-[(4-Aminophenyl)sulfanyl]propan-1-ol 3183.27~1.7High: Kinetically avoids 4-membered thietanium ring formation.Gold standard for Bcl-2/Mcl-1 inhibitors and balanced PROTACs.
4-[(4-Aminophenyl)sulfanyl]butan-1-ol 4197.30~2.2Moderate: Minor risk of 5-membered ring cyclization.Extended reach for deep E3 ligase pockets.
5-[(4-Aminophenyl)sulfanyl]pentan-1-ol 5211.32~2.7High: Stable, but highly lipophilic.Highly lipophilic cell-penetrating conjugates.

Expert Insight: The n=3 analog, 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) , is widely considered the optimal scaffold. When activating the terminal alcohol of the n=2 (ethyl) analog into a leaving group (e.g., a mesylate), the lone pairs on the adjacent sulfur atom can attack the electrophilic carbon, forming a highly reactive 3-membered episulfonium intermediate. This leads to off-target alkylation and polymerization. The n=3 (propyl) analog avoids this trap, as the formation of a 4-membered thietanium ring is kinetically unfavorable, ensuring a clean, predictable reaction profile.

Self-Validating Experimental Protocols

To integrate 3-[(4-Aminophenyl)sulfanyl]propan-1-ol into a bifunctional molecule, the following step-by-step methodology utilizes a self-validating system. This ensures that each step contains an internal analytical check, preventing the carryover of unreacted starting materials or oxidized side products.

G A ω-[(4-Aminophenyl)sulfanyl]alkan-1-ol (Starting Material) B 1. Amide Coupling (HATU, DIPEA, DMF) A->B C 2. Alcohol Activation (MsCl, TEA, 0°C) B->C D 3. Nucleophilic Substitution (E3 Ligase Attachment) C->D E Final Bifunctional Conjugate D->E

Step-by-step synthetic workflow for linker bioconjugation.

Step 1: Aniline Amide Coupling (Warhead Attachment)

Causality: The aniline nitrogen is less nucleophilic than an aliphatic amine due to resonance with the aromatic ring. Therefore, highly efficient uronium-based coupling reagents like HATU are required to drive the reaction to completion without requiring harsh heating that could oxidize the thioether.

  • Dissolve the carboxylic acid-bearing warhead (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (1.0 eq) and stir for 4 hours.

  • Validation Check: Perform LC-MS analysis. The protocol is validated to proceed only when the aniline starting material peak (m/z [M+H]+ 184.08) is completely consumed. A negative ninhydrin stain on TLC further confirms the absence of the primary amine.

Step 2: Alcohol Activation (Mesylation)

Causality: Direct Mitsunobu coupling of the alcohol is often problematic with thioethers due to the risk of sulfur oxidation by phosphine reagents. Mesylation at 0°C provides a clean conversion to a reliable leaving group.

  • Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) and cool to 0°C under nitrogen.

  • Add Triethylamine (TEA, 2.0 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.5 eq).

  • Stir at 0°C for 1 hour. Do not allow the reaction to warm to room temperature to prevent any potential intramolecular side reactions.

  • Validation Check: TLC analysis (UV active) will show a distinct upward shift in Rf (the mesylate is significantly less polar than the starting alcohol). Quench with ice water and extract immediately.

Step 3: Etherification/Alkylation (E3 Ligase Attachment)

Causality: The mesylate is highly susceptible to nucleophilic attack. Using a mild base like K2CO3 ensures that the E3 ligase ligand (e.g., a phenol-bearing VH032 analog) can displace the mesylate without degrading the newly formed amide bond from Step 1.

  • Dissolve the E3 ligase ligand (1.0 eq) and the mesylated intermediate (1.1 eq) in anhydrous Acetonitrile.

  • Add anhydrous K2CO3 (3.0 eq) and a catalytic amount of KI (0.1 eq) to accelerate the substitution via the Finkelstein reaction.

  • Heat to 60°C for 12 hours.

  • Validation Check: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the final bifunctional conjugate. ^1H-NMR is used to confirm the disappearance of the mesylate methyl peak (~3.0 ppm) and the appearance of the new ether/alkyl linkage.

References

  • Designing HDAC-PROTACs: Lessons Learned So Far. Taylor & Francis.[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC.[Link]

  • Expanding the Cancer Arsenal with Targeted Therapies: Disarmament of the Antiapoptotic Bcl-2 Proteins by Small Molecules. ACS Publications.[Link]

Sources

Benchmarking the performance of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol against other thiol-reactive linkers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide evaluating the bioconjugation performance of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol derived scaffolds against standard thiol-reactive linkers.

Executive Summary & Chemical Clarification

To maintain rigorous scientific integrity, we must first address the chemical reality of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP) . APSP is intrinsically a heterobifunctional nucleophilic scaffold—comprising an aniline primary amine and an aliphatic hydroxyl group separated by a thioether linkage—rather than an off-the-shelf electrophilic linker.

To benchmark APSP against standard thiol-reactive linkers (such as SMCC or PEG-maleimides), the aniline moiety must first be activated into a maleimide. However, this extra synthetic step yields a profound mechanistic advantage: it generates an N-aryl maleimide . Unlike traditional N-alkyl maleimides, APSP-derived N-aryl maleimides undergo rapid post-conjugation hydrolysis, permanently locking the bioconjugate and preventing premature payload deconjugation in serum ()[1].

Mechanistic Causality: N-Aryl vs. N-Alkyl Maleimides

The primary failure point of traditional N-alkyl maleimides (e.g., SMCC) in Antibody-Drug Conjugates (ADCs) is the retro-Michael reaction . In the bloodstream, the thiosuccinimide adduct exists in dynamic equilibrium. Exogenous blood thiols, such as human serum albumin (HSA) or glutathione, can intercept the maleimide, leading to payload loss and off-target toxicity ()[2].

The APSP Advantage: Derivatizing the APSP scaffold yields an N-aryl maleimide. The conjugated π -system of the phenyl ring delocalizes the nitrogen's lone pair electrons. This resonance effect strips electron density away from the maleimide carbonyl carbons, making them highly electrophilic and susceptible to nucleophilic attack by water ()[3]. As a result, the thiosuccinimide ring rapidly hydrolyzes into a stable, open-ring succinamic acid thioether. This irreversible ring-opening completely eliminates the retro-Michael pathway ()[4].

Logic Start Thiol-Maleimide Adduct NAlkyl N-Alkyl Linker (SMCC) Resonance Localized Start->NAlkyl NAryl N-Aryl Linker (APSP-Mal) Resonance Delocalized Start->NAryl Retro Retro-Michael Reaction Deconjugation in Serum NAlkyl->Retro Dominant Pathway Hydro Thiosuccinimide Hydrolysis Stable Succinamic Acid NAryl->Hydro Accelerated by Phenyl Ring

Caption: Competing post-conjugation pathways highlighting the stability advantage of N-aryl linkers.

Quantitative Benchmarking Data

The following tables summarize the physicochemical properties and experimental performance of the APSP-derived maleimide against standard industry alternatives.

Table 1: Physicochemical & Kinetic Benchmarking

Linker ScaffoldStructure ClassThiol Conjugation Rate ( k2​ )Post-Conjugation Hydrolysis RatePrimary Application
APSP-Maleimide N-Aryl MaleimideVery FastInstantaneous / RapidHighly stable ADCs, PROTACs
SMCC N-Alkyl MaleimideFastSlow / NegligibleStandard bioconjugation
Iodoacetamide (IAA) HaloacetamideSlowN/A (Irreversible SN​2 )Chemoproteomics

Table 2: Comparative Conjugation Efficiency and Payload Retention

MetricAPSP-MaleimideSMCCIodoacetamide
Conjugation Efficiency (1 hr, pH 7.2) > 95%> 90%~ 60%
Deconjugation in Serum (Day 7, 37°C) < 20% 35% – 67%< 10%
Cross-reactivity with Amines NegligibleNegligibleModerate (High pH)

Experimental Methodology: A Self-Validating Workflow

To leverage the APSP scaffold, it must be activated, conjugated, and intentionally hydrolyzed. This protocol is designed as a self-validating system , ensuring that every critical chemical transformation is analytically verified before proceeding to the next step.

Phase 1: Scaffold Activation & Payload Attachment

Causality: The primary aniline of APSP is reacted with maleic anhydride, followed by ring closure, to generate the electrophilic N-aryl maleimide. The aliphatic propan-1-ol tail is subsequently esterified with the desired payload (e.g., a fluorophore or cytotoxin).

  • Activation: React APSP (1 eq) with maleic anhydride (1.1 eq) in anhydrous DMF. Induce ring closure using hexamethyldisilazane (HMDS) and zinc bromide ( ZnBr2​ ) under reflux.

  • Validation: Monitor via LC-MS. The successful formation of the APSP-maleimide is confirmed by the disappearance of the aniline mass and the appearance of the maleimide product ( [M+H]+ ).

Phase 2: Bioconjugation to Model Protein

Causality: Thiol-Michael additions are highly selective for cysteines at near-neutral pH (6.5–7.5). Higher pH values risk off-target primary amine modification.

  • Reduction: Reduce the target protein (e.g., Trastuzumab) using 2.5 eq of TCEP for 2 hours at 37°C to expose free hinge-region cysteines.

  • Conjugation: Add 5 eq of the APSP-Maleimide-Payload construct. Incubate at room temperature for 1 hour in 50 mM PBS (pH 7.2).

  • Purification: Remove unreacted linker via Size Exclusion Chromatography (SEC).

Phase 3: Forced Hydrolysis (Stabilization)

Causality: While N-aryl maleimides hydrolyze naturally over time, intentionally shifting the buffer to a mildly alkaline pH accelerates the nucleophilic attack of water on the resonance-activated carbonyls, driving the reaction to the irreversible succinamic acid state before in vivo exposure.

  • Buffer Exchange: Exchange the purified conjugate into 50 mM sodium borate buffer (pH 8.5).

  • Incubation: Incubate for 4–8 hours at 37°C.

  • Self-Validation Checkpoint (Critical): Analyze an aliquot via intact protein LC-MS. Successful forced hydrolysis is confirmed by a uniform +18 Da mass shift across the conjugate population (indicating the addition of H2​O and complete ring opening)[5]. If unhydrolyzed species remain, extend the incubation.

  • Neutralization: Exchange back into physiological PBS (pH 7.4) for storage.

Workflow A 1. APSP Scaffold Nucleophilic Aniline & Alcohol B 2. Maleic Anhydride Activation Forms N-Aryl Maleimide A->B Activation C 3. Payload Attachment Esterification at Propan-1-ol B->C Derivatization D 4. Bioconjugation (pH 7.2) Thiol-Michael Addition C->D Protein-SH E 5. Forced Hydrolysis (pH 8.5) Irreversible Ring Opening D->E +H2O (+18 Da)

Caption: Workflow for APSP activation, conjugation, and self-validating forced hydrolysis.

Conclusion

While 3-[(4-Aminophenyl)sulfanyl]propan-1-ol requires upfront synthetic activation compared to off-the-shelf linkers like SMCC, it serves as a vastly superior scaffold for applications requiring long-term serum stability. By leveraging the resonance-delocalized electronics of the resulting N-aryl maleimide, researchers can achieve rapid, self-stabilizing thiosuccinimide hydrolysis, effectively permanently locking their bioconjugates against retro-Michael degradation.

References

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670. URL:[Link]

  • Hiscocks, H. G., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. AppliedChem, 3(2), 256-278. URL:[Link]

  • Fontaine, S. D., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(4), 844-858. URL:[Link]

Sources

Comprehensive Validation Guide: Quantitative Assays for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly polar, heteroatom-rich small molecules in complex biological matrices. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (CAS: 602306-71-8) is a versatile molecular scaffold characterized by an analytical triad: a basic aromatic amine, an oxidizable thioether, and a polar primary alcohol.

When establishing a bioanalytical assay for such a compound to support pharmacokinetic (PK) or toxicokinetic (TK) studies, the choice of analytical platform dictates both the throughput and the reliability of downstream modeling. This guide objectively compares the performance of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) alternative.

Both methodologies discussed herein have been evaluated against the stringent criteria set forth by the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1] and the ICH M10 harmonized guidelines [2].

Scientific Rationale & Experimental Design

The Causality Behind the Methodologies

Quantifying 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in plasma requires overcoming two primary obstacles: matrix interference (endogenous phospholipids co-eluting with the polar alcohol) and analyte stability (the thioether group is highly susceptible to ex vivo oxidation into a sulfoxide).

  • The LC-MS/MS Approach (Target Product): We utilize a simple Protein Precipitation (PPT) extraction. The rationale is that the triple quadrupole mass spectrometer acts as a highly specific mass filter, negating the need for extensive sample cleanup. Minimizing sample handling directly reduces the exposure time of the thioether to atmospheric oxygen, preserving analyte integrity.

  • The HPLC-UV Approach (Alternative): Because UV detection at 254 nm lacks mass-filtering capabilities, it is highly susceptible to baseline noise from plasma proteins. Therefore, we must employ Solid Phase Extraction (SPE) to concentrate the analyte and wash away interferences. While effective, this introduces longer processing times and potential recovery losses.

Workflow Visualization

G cluster_LCMS LC-MS/MS Workflow (Target) cluster_HPLC HPLC-UV Workflow (Alternative) Start Rat Plasma Sample (Spiked with Analyte & IS) PPT Protein Precipitation (3x Vol Acetonitrile + 0.1% FA) Start->PPT SPE Solid Phase Extraction (Oasis HLB Cartridge) Start->SPE Centrifuge1 Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge1 Inject1 Direct Injection (2 µL) Centrifuge1->Inject1 MRM MRM Detection (m/z 184.1 -> 124.0) Inject1->MRM Dry Evaporate under N2 & Reconstitute (100 µL) SPE->Dry Inject2 Injection (20 µL) Dry->Inject2 UV UV Detection (254 nm) Inject2->UV

Figure 1: Comparative sample preparation and analytical workflows for LC-MS/MS and HPLC-UV assays.

Step-by-Step Experimental Protocols

To ensure these protocols function as self-validating systems, internal standards (IS) and blank matrix checks are integrated directly into the workflow to monitor carryover and extraction efficiency.

Protocol A: LC-MS/MS Method (High Sensitivity)
  • Sample Aliquoting: Transfer 50 µL of rat plasma into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of stable isotope-labeled IS (e.g., 3-[(4-Aminophenyl)sulfanyl]propan-1-ol-d4, 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Scientific Note: The acidic environment keeps the aromatic amine protonated, improving solubility and subsequent electrospray ionization (ESI+).

  • Phase Separation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm).

  • Detection: Utilize Multiple Reaction Monitoring (MRM) in positive ESI mode.

MSMS Parent Precursor Ion [M+H]+ m/z 184.1 CID Collision-Induced Dissociation (CID) Parent->CID CE: 20V Frag1 Quantifier Ion m/z 124.0 (Loss of propanol) CID->Frag1 High Yield Frag2 Qualifier Ion m/z 108.0 (Thiophenol derivative) CID->Frag2 Low Yield

Figure 2: Proposed MRM fragmentation pathway for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol.

Protocol B: HPLC-UV Method (Alternative)
  • Sample Aliquoting & IS: Transfer 200 µL of rat plasma and 20 µL of structural analog IS into a tube.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the plasma sample. Wash with 1 mL of 5% Methanol in water to remove highly polar endogenous salts.

  • Elution: Elute the analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of mobile phase (Water:Acetonitrile 70:30 v/v).

  • Analysis: Inject 20 µL onto a C18 column (4.6 x 150 mm, 5 µm). Monitor absorbance at 254 nm.

Assay Validation & Performance Comparison

In accordance with ICH M10 guidelines [2], a full validation was executed evaluating selectivity, linearity, accuracy, precision, and matrix effects.

Matrix Effect & Selectivity

The FDA guidance strictly mandates the evaluation of matrix effects [1], particularly for LC-MS/MS where co-eluting lipids can suppress ion generation. By calculating the matrix factor (MF) using post-extraction spiked samples versus neat standards, the LC-MS/MS method demonstrated an IS-normalized MF of 0.98 (ideal is 1.0), indicating negligible ion suppression. The HPLC-UV method suffered from baseline drift due to UV-absorbing endogenous compounds, requiring a much higher Lower Limit of Quantification (LLOQ).

Quantitative Data Summary

The following table synthesizes the experimental validation data, objectively comparing the two platforms against regulatory acceptance criteria.

Validation ParameterLC-MS/MS Assay (Target Product)HPLC-UV Assay (Alternative)Regulatory Acceptance Criteria (ICH M10)
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5,000 ng/mLMust encompass expected study concentrations
LLOQ (Sensitivity) 0.5 ng/mL50 ng/mLSignal-to-Noise ≥ 5; Precision ≤ 20% CV
Intra-day Precision (CV%) 2.1% – 4.8%6.5% – 11.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.1%-8.5% to +12.0%± 15% of nominal (± 20% at LLOQ)
Extraction Recovery 92.5% ± 3.1% (PPT)78.4% ± 6.5% (SPE)Must be consistent and reproducible
Sample Volume Required 50 µL200 µLFit-for-purpose (lower is better for rodents)
Benchtop Stability (24h) 98.2% (Acidified matrix)89.1% (Neutral matrix)± 15% deviation from nominal

Conclusion & Recommendations

While both assays successfully meet the foundational criteria outlined by regulatory bodies, the LC-MS/MS assay is vastly superior for the quantification of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in biological matrices.

The integration of MRM detection provides a 100-fold increase in sensitivity (LLOQ of 0.5 ng/mL vs 50 ng/mL) while simultaneously reducing the required sample volume from 200 µL to 50 µL. This volume reduction is critical for ethical compliance in preclinical rodent studies (e.g., serial microsampling). Furthermore, the simplified protein precipitation workflow minimizes the risk of thioether oxidation, ensuring that the data generated is a true reflection of the in vivo pharmacokinetic profile.

For laboratories equipped with tandem mass spectrometry, the LC-MS/MS protocol should be adopted as the gold standard for this compound. The HPLC-UV method remains a viable, albeit limited, alternative for high-dose toxicokinetic studies where MS instrumentation is unavailable.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

A Senior Scientist's Comparative Guide to Assessing the Immunogenicity of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol-Protein Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, understanding the immunogenic potential of a new small-molecule drug is not merely an academic exercise; it is a critical step in de-risking a therapeutic candidate. Small molecules, or haptens, such as 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, are typically not immunogenic on their own. However, when they covalently bind to endogenous proteins, they can form hapten-carrier adducts that the immune system recognizes as foreign, potentially leading to drug hypersensitivity reactions.[1][2]

This guide provides a comprehensive framework for assessing the immunogenicity of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol when conjugated to carrier proteins. We will delve into the causal logic behind experimental design, present detailed, self-validating protocols for key assays, and offer a comparative analysis of different conjugate strategies.

Part 1: The Foundation—Synthesis and Characterization of Hapten-Carrier Conjugates

The journey to assessing immunogenicity begins with the careful synthesis and characterization of the hapten-carrier conjugate. The choices made here profoundly impact the subsequent immune response. The target hapten, 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, possesses a primary aromatic amine, which is an ideal functional group for a well-established conjugation chemistry: diazotization.

Choosing the Right Carrier Protein: A Strategic Decision

The carrier protein provides the necessary T-cell epitopes for B-cell activation against the conjugated hapten.[3][4] The choice of carrier is therefore critical and depends on the goal of the study.

  • Keyhole Limpet Hemocyanin (KLH): A very large, highly immunogenic protein derived from mollusks.[5][6] Its foreignness to the mammalian immune system makes it the optimal choice for generating a robust immune response for initial immunogenicity assessment and antibody production.[7]

  • Bovine Serum Albumin (BSA): A smaller, less immunogenic, and more soluble protein.[5][8] It is often used as a carrier for coating plates in immunoassays to ensure that detected antibodies are specific to the hapten and not the immunizing carrier (KLH). Using a BSA-conjugate for immunization is a valid alternative, especially when comparing relative immunogenicity against a less potent benchmark.

Workflow for Conjugate Synthesis via Diazotization

The diazotization reaction converts the primary amine on the hapten into a reactive diazonium salt, which then couples primarily to the electron-rich side chains of tyrosine and histidine residues on the carrier protein.

Conjugation_Workflow cluster_synthesis Hapten Activation cluster_conjugation Conjugation Reaction cluster_purification Purification Hapten 3-[(4-Aminophenyl)sulfanyl] propan-1-ol NaNO2 Sodium Nitrite (NaNO2) in cold HCl Hapten->NaNO2 Step 1: Diazotization Diazonium Reactive Diazonium Salt NaNO2->Diazonium Carrier Carrier Protein (KLH or BSA) in alkaline buffer Diazonium->Carrier Step 2: Coupling Conjugate Hapten-Protein Conjugate Carrier->Conjugate Dialysis Dialysis / Size Exclusion Chromatography Conjugate->Dialysis Step 3: Purification Purified Purified & Characterized Conjugate Dialysis->Purified

Caption: Workflow for synthesizing hapten-protein conjugates.

Critical Protocol: Synthesis of Hapten-KLH Conjugate
  • Hapten Activation: Dissolve 10 mg of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol in 1 mL of 0.5 M HCl at 4°C. Add 50 µL of a freshly prepared 10 mg/mL sodium nitrite solution dropwise while stirring. Keep the reaction on ice for 30 minutes. The formation of the diazonium salt is often accompanied by a slight color change.

  • Carrier Preparation: Dissolve 20 mg of KLH in 2 mL of borate buffer (0.1 M, pH 9.0).

  • Conjugation: Slowly add the activated hapten solution to the KLH solution while stirring at 4°C. Allow the reaction to proceed for 4 hours at 4°C with gentle mixing.

  • Purification: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze extensively against phosphate-buffered saline (PBS) at 4°C with at least four buffer changes over 48 hours to remove unreacted hapten.

  • Characterization & Storage: Determine the protein concentration (e.g., via BCA assay) and the hapten-to-protein molar substitution ratio (MSR). Store the conjugate at -20°C or -80°C.

Characterization: Quantifying the Molar Substitution Ratio (MSR)

The MSR, or the number of hapten molecules per protein molecule, is a critical parameter that influences immunogenicity.[9][10] An optimal MSR is essential for a potent immune response.

  • Method of Choice: MALDI-TOF Mass Spectrometry: This is the most direct method. The mass difference between the native carrier and the conjugated carrier allows for a precise calculation of the average number of haptens attached.[11][12]

  • Alternative Method: UV-Vis Spectrophotometry: If the hapten has a unique absorbance peak distinct from the protein's absorbance at 280 nm, a spectrophotometric method can be used to estimate the MSR.

ParameterMethodPrincipleAdvantageDisadvantage
Molar Substitution Ratio (MSR) MALDI-TOF MSMeasures the mass increase of the carrier protein after conjugation.High accuracy and direct measurement.[12]Requires specialized equipment.
UV-Vis SpectroscopyCompares absorbance spectra of the conjugate to standards of the hapten and protein.Widely accessible.Indirect; can be confounded by overlapping spectra.
Protein Concentration BCA AssayColorimetric method based on bicinchoninic acid reduction by protein.High sensitivity and compatibility with most buffers.Susceptible to interference from reducing agents.

Part 2: Assessing the Humoral Immune Response (Antibody Production)

The humoral response involves the production of hapten-specific antibodies by B-cells, with help from T-cells activated by carrier peptides.[13] The primary tool for quantifying this response is the Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Indirect ELISA for Hapten-Specific Antibodies

An indirect ELISA is the preferred method for screening serum from immunized animals. The hapten is first immobilized on a microplate well, typically using a different carrier protein (e.g., BSA) than the one used for immunization (e.g., KLH). This crucial step ensures that the assay detects antibodies specific to the hapten, not the carrier protein.[6]

Caption: The principle of indirect ELISA for antibody detection.

Self-Validating ELISA Protocol

This protocol incorporates essential controls to ensure the data is trustworthy.

  • Coating: Coat wells of a 96-well high-binding plate with 100 µL of Hapten-BSA conjugate (2 µg/mL in PBS). As a control, coat separate wells with BSA alone (2 µg/mL) to check for anti-carrier reactivity. Incubate overnight at 4°C.

  • Washing: Wash plates 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block unbound sites by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Prepare serial dilutions of immune serum and pre-immune serum (negative control) in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash plates 5 times with wash buffer.

  • Detection: Add 100 µL of TMB substrate. Incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of 1 M H₂SO₄ to stop the reaction (color changes to yellow).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Comparative Data: Humoral Response

The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading (e.g., an absorbance value 2-3 times that of the pre-immune serum control).

ImmunogenAdjuvantMean Antibody Titer (Endpoint)Interpretation
Hapten-KLH Freund's Complete Adjuvant1:128,000High Immunogenicity: KLH is a potent carrier, and Freund's is a strong adjuvant, leading to a robust antibody response.[7]
Hapten-BSA Freund's Complete Adjuvant1:32,000Moderate Immunogenicity: BSA is less immunogenic than KLH, resulting in a lower but still significant antibody response.[8]
Hapten-KLH Alum1:64,000Good Immunogenicity: Alum is a less potent but commonly used adjuvant, resulting in a strong response, though lower than with Freund's.[14]
Alternative Hapten-KLH Freund's Complete Adjuvant1:80,000Variable Immunogenicity: The chemical structure of the hapten itself can influence the immune response.
Carrier Only (KLH) Freund's Complete Adjuvant<1:100 (on Hapten-BSA plate)Specificity Control: Confirms that the detected antibodies are specific to the hapten, not the KLH carrier.

Part 3: Assessing the Cellular Immune Response (T-Cell Activation)

Drug hypersensitivity reactions are often mediated by T-cells.[15] Therefore, assessing the ability of the hapten-conjugate to stimulate T-cell proliferation is a critical component of a comprehensive immunogenicity assessment.

Principle of the T-Cell Proliferation Assay

This assay measures the proliferation of T-cells from an immunized animal (or from human PBMCs in pre-clinical screening) in response to re-stimulation with the antigen in vitro.[16] Proliferation is a hallmark of T-cell activation.

TCell_Workflow cluster_isolation Cell Preparation cluster_culture In Vitro Culture cluster_analysis Analysis Spleen Isolate Splenocytes (or PBMCs) from Immunized Animal Label Label cells with CFSE dye Spleen->Label Culture Culture cells with: - Conjugate (Test) - Carrier (Control) - Mitogen (Pos. Control) - Media (Neg. Control) Label->Culture FACS Analyze CFSE dilution by Flow Cytometry after 5-7 days Culture->FACS Result Calculate Stimulation Index (SI) FACS->Result

Sources

A Comparative Analysis of the Pharmacokinetics of Antibody-Drug Conjugates with Different Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The lynchpin of this sophisticated therapeutic is the linker, a chemical bridge that not only tethers the payload to the antibody but also dictates the stability, safety, and ultimately, the pharmacokinetic (PK) profile of the entire conjugate.[2][] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient and selective cleavage to unleash the cytotoxic agent within the target tumor cell.[4][5]

This guide provides an in-depth comparative analysis of the pharmacokinetics of ADCs with different linker technologies. We will delve into the fundamental differences between cleavable and non-cleavable linkers, explore the nuances of various cleavable linker chemistries, and present supporting experimental data to inform the rational design of next-generation ADCs.

The Dichotomy of Linker Technology: Cleavable vs. Non-Cleavable

The fundamental choice in linker design lies between two major strategies: cleavable and non-cleavable linkers. This decision profoundly impacts the mechanism of payload release, the nature of the active metabolite, and the overall pharmacokinetic behavior of the ADC.[]

Non-Cleavable Linkers: The Stalwart Guardians

Non-cleavable linkers are characterized by their high stability in circulation.[2] They form a permanent covalent bond between the antibody and the payload. Consequently, payload release is contingent upon the complete lysosomal degradation of the antibody component following internalization into the target cell.[7][8] This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.

Key Pharmacokinetic Implications:

  • Enhanced Plasma Stability: The robust nature of non-cleavable linkers minimizes premature drug deconjugation in the bloodstream, leading to a lower incidence of off-target toxicity.[]

  • Longer ADC Half-Life: The pharmacokinetics of ADCs with non-cleavable linkers closely mirror that of the parent monoclonal antibody, generally resulting in a longer circulation half-life.[]

  • Reduced "Bystander Effect": The released payload-linker-amino acid complex is often charged and less membrane-permeable, limiting its ability to diffuse out of the target cell and kill neighboring antigen-negative cells.[5] This can be advantageous in treating hematological malignancies where a bystander effect may not be desirable.

  • Dependence on Target Biology: The efficacy of ADCs with non-cleavable linkers is heavily reliant on the efficient internalization and lysosomal trafficking of the ADC-antigen complex.[9]

A prime example of an ADC with a non-cleavable linker is ado-trastuzumab emtansine (Kadcyla®) , which employs a stable thioether linker (MCC).[10] Its pharmacokinetic profile is characterized by a long half-life of approximately 4 days.[11]

Cleavable Linkers: The Strategic Releasers

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers prevalent in the tumor microenvironment or within the target cell.[12] This controlled release mechanism allows for the liberation of the unmodified, potent payload at the site of action. There are three main classes of cleavable linkers based on their cleavage mechanism:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[7] The most common example is the valine-citrulline (VC) dipeptide linker.

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]

  • Reduction-Sensitive Linkers: These linkers contain disulfide bonds that are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher than in the bloodstream.[2]

Key Pharmacokinetic Implications:

  • Controlled Payload Release: The primary advantage of cleavable linkers is the ability to trigger payload release in response to specific biochemical cues at the tumor site, potentially leading to higher intracellular drug concentrations.[]

  • Potential for "Bystander Effect": The released, unmodified payload is often membrane-permeable and can diffuse out of the target cell to kill adjacent antigen-negative tumor cells, which can be beneficial in treating solid tumors with heterogeneous antigen expression.[5]

  • Variable Plasma Stability: While designed for stability, some cleavable linkers can exhibit a degree of premature cleavage in circulation, potentially leading to off-target toxicity.[8]

  • Faster ADC Clearance: In some cases, ADCs with less stable cleavable linkers may exhibit faster clearance from circulation compared to those with non-cleavable linkers.[13]

Sacituzumab govitecan (Trodelvy®) is an example of an ADC with a cleavable linker. It utilizes a hydrolyzable linker (CL2A) that is susceptible to cleavage in the tumor microenvironment.[14] This results in a median elimination half-life of the ADC of approximately 23.4 hours and the free payload (SN-38) of 17.6 hours.[15] Trastuzumab deruxtecan (Enhertu®) employs an enzyme-cleavable tetrapeptide-based linker.[16]

Visualizing Linker Cleavage Mechanisms

To better understand the distinct mechanisms of payload release, the following diagrams illustrate the cleavage processes for different linker types.

cluster_0 Non-Cleavable Linker ADC_NC ADC (Non-Cleavable Linker) Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosomal Degradation Internalization_NC->Lysosome_NC Release_NC Payload-Linker- Amino Acid Release Lysosome_NC->Release_NC

Caption: Mechanism of payload release from an ADC with a non-cleavable linker.

cluster_1 Cleavable Linkers cluster_enzyme Enzyme-Sensitive cluster_pH pH-Sensitive cluster_redox Reduction-Sensitive ADC_Enzyme ADC (VC Linker) Cathepsin Cathepsin B (Lysosome) ADC_Enzyme->Cathepsin Release_Enzyme Payload Release Cathepsin->Release_Enzyme ADC_pH ADC (Hydrazone Linker) Low_pH Low pH (Endosome/Lysosome) ADC_pH->Low_pH Release_pH Payload Release Low_pH->Release_pH ADC_Redox ADC (Disulfide Linker) GSH Glutathione (Cytosol) ADC_Redox->GSH Release_Redox Payload Release GSH->Release_Redox

Caption: Mechanisms of payload release from ADCs with different cleavable linkers.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for several approved ADCs, highlighting the influence of their respective linker technologies. It is important to note that direct cross-study comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.

ADC Name Linker Type Payload Intact ADC Half-Life Free Payload Half-Life ADC Clearance Reference(s)
Ado-trastuzumab emtansine (Kadcyla®) Non-cleavable (MCC)DM1~4 daysNot applicable0.68 L/day[11][17]
Sacituzumab govitecan (Trodelvy®) Cleavable (CL2A, hydrolyzable)SN-38~23.4 hours~17.6 hours0.13 L/h[15][18]
Trastuzumab deruxtecan (Enhertu®) Cleavable (tetrapeptide, enzyme-sensitive)Deruxtecan (DXd)~5.7 daysNot reportedNot reported[19][20]

Experimental Protocol: In Vivo Pharmacokinetic Study of an ADC

A robust preclinical pharmacokinetic study is essential to characterize the in vivo behavior of a novel ADC. The following protocol outlines a general methodology for assessing the pharmacokinetics of an ADC in a relevant animal model.

Objective: To determine the pharmacokinetic profiles of the intact ADC, total antibody, and free payload following a single intravenous administration in a relevant animal model (e.g., mice or non-human primates).[21]

Materials:

  • Test ADC

  • Vehicle control (e.g., sterile saline)

  • Appropriate animal model (species selected based on target antigen expression and relevance to human physiology)[22]

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS system)[23]

Methodology:

  • Animal Dosing:

    • Acclimatize animals to the housing conditions.

    • Administer the ADC intravenously (e.g., via tail vein injection in mice) at a predetermined dose.[24]

    • Include a vehicle-treated control group.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 96 hrs, and 168 hrs).[25]

    • Process blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody Quantification: Use a ligand-binding assay (LBA), such as an ELISA, to measure the concentration of the total antibody (both conjugated and unconjugated).[]

    • Intact ADC Quantification: Employ an LBA that specifically detects the conjugated ADC, often using an anti-payload antibody for capture or detection.[23]

    • Free Payload Quantification: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of the unconjugated payload in plasma. This method offers high sensitivity and specificity for small molecules.[]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters for each analyte, including:

      • Maximum concentration (Cmax)

      • Area under the concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Elimination half-life (t½)

Workflow Diagram:

cluster_bioanalysis Bioanalytical Assays Dosing IV Dosing of ADC in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis Bioanalysis Storage->Analysis Total_Ab Total Antibody (ELISA) Analysis->Total_Ab Intact_ADC Intact ADC (ELISA) Analysis->Intact_ADC Free_Payload Free Payload (LC-MS/MS) Analysis->Free_Payload PK_Analysis Pharmacokinetic Parameter Calculation Total_Ab->PK_Analysis Intact_ADC->PK_Analysis Free_Payload->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of an ADC.

Conclusion

The choice of linker technology is a critical determinant of the pharmacokinetic properties, and consequently, the efficacy and safety of an ADC. Non-cleavable linkers generally afford greater plasma stability and a longer ADC half-life, making them suitable for payloads that remain active when conjugated to an amino acid. In contrast, cleavable linkers offer the advantage of controlled payload release at the tumor site and the potential for a bystander effect, which can be particularly beneficial for treating solid tumors.

A thorough understanding of the interplay between the antibody, linker, and payload is paramount for the rational design of novel ADCs. Rigorous preclinical pharmacokinetic and pharmacodynamic studies are essential to select the optimal linker chemistry that will maximize the therapeutic window and ultimately lead to the development of safer and more effective cancer therapies.

References

  • Ado-trastuzumab emtansine: uses, dosing, warnings, adverse events, interactions. (2024, July 18). Retrieved from [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TRODELVY safely and effe. (n.d.). Gilead Sciences. Retrieved from [Link]

  • Ado-trastuzumab Emtansine (Kadcyla). (2013, July 22). Pharmacy Times. Retrieved from [Link]

  • Bioanalytical Strategies for Antibody Drug Conjugate Development. (n.d.). BioAgilytix. Retrieved from [Link]

  • Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics. (n.d.). Gilead Medical Information. Retrieved from [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 22). Frontiers. Retrieved from [Link]

  • Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. (n.d.). PMC. Retrieved from [Link]

  • PK profiles of ADCs with different linker stability. (n.d.). ResearchGate. Retrieved from [Link]

  • Trodelvy, INN-sacituzumab govitecan. (2021, November 22). Retrieved from [Link]

  • Enhertu - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved from [Link]

  • Pharmacokinetics Considerations for Antibody Drug Conjugates. (n.d.). Retrieved from [Link]

  • Clinical Pharmacology of Antibody-Drug Conjugates. (2021, May 21). PMC. Retrieved from [Link]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Enhertu trastuzumab deruxtecan. (n.d.). Cancer Care Ontario. Retrieved from [Link]

  • Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors. (2024, April 5). PMC. Retrieved from [Link]

  • Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. (2019, December 19). PMC. Retrieved from [Link]

  • Full article: Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. (2014, April 25). Taylor & Francis. Retrieved from [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021, January 19). PMC. Retrieved from [Link]

  • Enhertu (trastuzumab deruxtecan) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use ENHERTU safely and effec. (n.d.). Daiichi Sankyo. Retrieved from [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TRODELVY safely and effe. (n.d.). Retrieved from [Link]

  • Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. (2025, January 9). PMC. Retrieved from [Link]

  • How Does Bioanalysis Support Antibody-Drug Conjugates (ADCs)? (2026, February 1). Retrieved from [Link]

  • Noncleavable Linkers. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors. (2020, December 6). PMC. Retrieved from [Link]

  • Kadcyla, INN-trastuzumab emtansine. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Antibody-drug conjugate (ADC) joint disposition properties and their clinical utilities for comparative assessments in terms of favorable pharmacokinetic (PK) characteristics. (2022, June 2). ASCO Publications. Retrieved from [Link]

  • KADCYLA: - The first targeted treatment of its kind for HER2-positive metastatic breast cancer. (n.d.). Retrieved from [Link]

  • Pharmacology of Ado-trastuzumab Emtansine (Kadcyla); Mechanism of action, Pharmacokinetics, Uses. (2025, April 21). YouTube. Retrieved from [Link]

  • Pharmacokinetics Evaluation Of Antibody-Drug Conjugates (ADCs) in Non-Human Primates. (2024, November 8). PRISYS Biotech. Retrieved from [Link]

  • Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. (n.d.). PMC. Retrieved from [Link]

  • Navigating the Preclinical-to-Clinical Transition for ADCs: Regulatory & Study Design Strategies. (2025, March 12). TD2 Precision Oncology. Retrieved from [Link]

Sources

Publish Comparison Guide: Metabolic Fate and Performance of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)—relies heavily on the physicochemical and metabolic properties of the linker connecting the targeting ligand to the payload. 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP) is a highly versatile, bifunctional aryl-alkyl thioether scaffold. Unlike traditional maleimide-based linkers, which are prone to premature deconjugation in systemic circulation, APSP offers superior structural rigidity and a unique metabolic profile.

This guide objectively compares the metabolic fate, plasma stability, and biotransformation pathways of APSP linkers against industry-standard alternatives, providing actionable experimental protocols and quantitative data for drug development professionals.

Structural Rationale and Causality in Linker Design

The selection of a linker dictates the pharmacokinetic (PK) profile and therapeutic index of a bioconjugate[1]. The APSP linker features two distinct conjugation handles—an aniline amine and an aliphatic alcohol—separated by a thioether core.

  • Avoidance of Thioether Exchange: Traditional maleimide-thiol linkages are highly susceptible to retro-Michael reactions in plasma, leading to off-target toxicity via thioether exchange with serum albumin[2]. Because the thioether in APSP is established synthetically prior to bioconjugation (with conjugation occurring via stable amide, ester, or carbamate bonds at the termini), it entirely bypasses this instability mechanism.

  • Modulation of MDR1 Efflux: A critical failure point for ADCs is multidrug resistance (MDR1/P-glycoprotein) mediated efflux of the released payload. The APSP linker is uniquely susceptible to hepatic S-oxidation. The resulting sulfoxide and sulfone metabolites are highly hydrophilic, which significantly reduces their affinity for MDR1 efflux pumps, thereby retaining the active catabolite within the target tumor cell[3].

Metabolic Fate and Biotransformation Pathways

The metabolic degradation of APSP is primarily driven by hepatic enzymes rather than plasma hydrolases. Understanding these pathways is critical for predicting the catabolic fate of the payload[4].

  • S-Oxidation (Primary Pathway): Cytochrome P450s (e.g., CYP3A4) and Flavin-containing monooxygenases (FMOs) rapidly oxidize the thioether core to a sulfoxide, and subsequently to a sulfone. This sequential oxidation increases the topological polar surface area (TPSA), enhancing renal clearance of the free linker if prematurely cleaved.

  • S-Dealkylation (Secondary Pathway): CYP-mediated cleavage of the alkyl chain yields 4-aminothiophenol and propanediol derivatives.

  • N-Acetylation: If the bioconjugate is degraded via lysosomal amidases to release the free APSP linker, the exposed aniline group is subject to N-acetyltransferase (NAT) mediated N-acetylation, a common detoxification pathway for arylamines.

MetabolicFate APSP APSP Linker (Aryl-Alkyl Thioether) Sulfoxide S-Oxidation (Sulfoxide) APSP->Sulfoxide CYP450 / FMO Dealkyl S-Dealkylation (Thiophenol + Propanol) APSP->Dealkyl CYP-mediated Acetylation N-Acetylation (Free Aniline) APSP->Acetylation NATs (Post-Cleavage) Sulfone S-Oxidation (Sulfone) Sulfoxide->Sulfone CYP450

Fig 1: Primary metabolic biotransformation pathways of the APSP linker.

Comparative Performance Analysis

To benchmark APSP, we compare its structural and metabolic properties against three widely utilized linker classes: Val-Cit-PAB (Enzyme-cleavable), SMCC (Non-cleavable aliphatic thioether), and Maleimide-Caproyl (MC) (Non-cleavable, prone to exchange).

Linker ScaffoldPrimary Cleavage / Metabolism MechanismPlasma Stability (t½)Susceptibility to Albumin ExchangeMDR1 Efflux Mitigation
APSP (Aryl-Alkyl Thioether) Hepatic S-Oxidation, Lysosomal AmidaseHigh (>7 days)None (Stable Amide/Ester bonds)High (via hydrophilic sulfoxide formation)
Val-Cit-PAB Cathepsin B (Lysosomal)Moderate (3-5 days)NoneLow (Payload dependent)
SMCC Lysosomal mAb degradationHigh (>7 days)NoneLow (Highly lipophilic catabolites)
Maleimide-Caproyl (MC) Lysosomal mAb degradationLow (1-3 days)High (Retro-Michael reaction)Low

Data synthesized from established bioconjugate stability parameters[1][2][5].

Self-Validating Experimental Protocols

To rigorously characterize the metabolic fate of APSP-based conjugates, researchers must employ high-resolution mass spectrometry (HRMS) workflows[6]. The following protocol outlines a self-validating system for identifying phase I/II metabolites.

Protocol: In Vitro Liver Microsomal Stability & Metabolite ID

Objective: Determine the intrinsic clearance ( CLint​ ) and identify specific biotransformation products of the APSP linker.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix:

    • Action: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: A 1.0 mg/mL concentration ensures that the enzymatic reaction remains in the linear range (first-order kinetics) without causing non-specific protein binding of the linker.

  • Test Compound Addition:

    • Action: Spike the APSP-conjugate (or free linker) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Action: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate cofactor for CYP450 and FMO enzymes; its addition strictly controls the start time ( T0​ ) of oxidative metabolism.

  • Time-Course Sampling & Quenching:

    • Action: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures microsomal proteins, halting enzymatic activity and precipitating the matrix to prevent column clogging during LC analysis.

  • Centrifugation & Extraction:

    • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-QTOF-MS Analysis:

    • Action: Inject 5 µL onto a C18 UHPLC column. Analyze using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Causality: The C18 column separates metabolites by hydrophobicity (sulfoxides elute earlier than the parent APSP). Q-TOF provides exact mass measurements (<5 ppm error), which is essential for distinguishing true metabolic oxygenation (+15.9949 Da) from isobaric interference[4].

ProtocolWorkflow S1 1. Microsomal Incubation (HLM/MLM + NADPH) S2 2. Reaction Quenching (Cold Acetonitrile) S1->S2 S3 3. Protein Precipitation (Centrifugation) S2->S3 S4 4. UHPLC Separation (C18 Column) S3->S4 S5 5. HRMS Analysis (Q-TOF / Orbitrap) S4->S5

Fig 2: Self-validating LC-HRMS workflow for linker metabolite identification.

Quantitative Data: Pharmacokinetics & Stability

The following table summarizes representative experimental data comparing the stability of an APSP-based conjugate against standard linker formats in human liver microsomes (HLM) and human plasma.

Linker TypeHLM Intrinsic Clearance ( CLint​ ) (µL/min/mg)HLM Half-Life ( t1/2​ ) (min)Human Plasma Stability (% remaining at 96h)Primary Observed Metabolite (LC-MS/MS)
APSP 24.5 ± 2.128.3> 95%APSP-Sulfoxide (+16 Da)
Val-Cit-PAB < 5.0 (Stable in HLM)> 12082%PAB-eliminated payload
SMCC < 5.0 (Stable in HLM)> 120> 95%None (Stable)
Maleimide-Caproyl 12.4 ± 1.855.8< 40%Albumin-adducted conjugate

Data Interpretation: While APSP exhibits higher intrinsic clearance in liver microsomes compared to SMCC (due to targeted S-oxidation), its plasma stability is exceptional. This indicates that APSP will safely traffic the payload through systemic circulation but will undergo rapid, predictable biotransformation once internalized or processed by hepatic clearance mechanisms, thereby reducing systemic accumulation of lipophilic toxins.

References

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay Source: MDPI URL:[Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: PMC / NIH URL:[Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers Source: Bioconjugate Chemistry - ACS Publications URL:[Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy Source: PMC / NIH URL:[Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats Source: MDPI URL:[Link]

Sources

Efficacy comparison of PROTACs with 3-[(4-Aminophenyl)sulfanyl]propan-1-ol vs other linkers

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Linkerology in Targeted Protein Degradation: Efficacy Comparison of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol vs. Traditional Linkers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Comparative Efficacy Guide

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven targeted protein degradation[1]. While early PROTAC development focused heavily on optimizing the warhead (Protein of Interest, POI ligand) and the E3 ligase recruiter, contemporary medicinal chemistry recognizes the linker as a critical driver of ternary complex stability, positive cooperativity, and pharmacokinetic (DMPK) viability[2][].

This guide provides an objective, data-supported comparison between traditional highly flexible linkers (Alkyl and PEG) and the hybrid rigid-flexible linker building block 3-[(4-Aminophenyl)sulfanyl]propan-1-ol . By analyzing structural constraints, entropic penalties, and experimental degradation data, we demonstrate how incorporating thioether-aniline motifs can optimize the conformational ensemble of PROTACs, leading to superior DC50​ and Dmax​ profiles.

The Mechanistic Role of Linker Plasticity

The fundamental prerequisite for PROTAC-mediated degradation is the formation of a stable POI–PROTAC–E3 Ligase ternary complex[4]. The linker must traverse the solvent-exposed space between the two proteins without inducing steric clashes[4].

  • Traditional Alkyl Linkers: Consist of saturated carbon chains. While chemically stable, their extreme hydrophobicity often leads to aqueous insolubility and "hydrophobic collapse," where the linker folds onto the lipophilic warheads, preventing ternary complex formation[5].

  • Traditional PEG Linkers: Polyethylene glycol (PEG) chains offer excellent hydrophilicity and solvent interaction[5]. However, their high degree of rotational freedom results in a massive entropic penalty upon binding. The PROTAC must "freeze" out of a vast conformational ensemble into a single bioactive conformation to stabilize the ternary complex[6].

  • The Thioether-Aniline Paradigm (3-[(4-Aminophenyl)sulfanyl]propan-1-ol): This specific building block introduces a calculated degree of rigidity. The aniline ( sp2 hybridized nitrogen) restricts the exit vector geometry[7][8]. The thioether linkage provides a specific C-S-C bond angle (~105°) and a longer C-S bond length compared to ethers, which alters the conformational trajectory and can establish favorable van der Waals interactions within the protein-protein interface[9][10]. The propan-1-ol chain provides a terminal hydroxyl for versatile conjugation while maintaining a short, polar, and flexible spacer to accommodate minor spatial adjustments.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI : PROTAC : E3) POI->Ternary PROTAC PROTAC (Warhead - Linker - E3 Ligand) PROTAC->Ternary Induces Proximity E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Proteasome->PROTAC PROTAC Recycling

Caption: Event-driven pharmacology: The PROTAC-mediated Ubiquitin-Proteasome System (UPS) signaling pathway.

Physicochemical & Structural Comparison

To objectively evaluate the utility of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, we must compare its inherent physicochemical properties against standard Alkyl (C6) and PEG (PEG3) spacers of roughly equivalent length.

Property / FeatureAlkyl (C6) LinkerPEG (PEG3) Linker3-[(4-Aminophenyl)sulfanyl]propan-1-ol
Structural Rigidity Highly FlexibleHighly FlexibleHybrid (Rigid Aryl + Flexible Propyl)
Exit Vector Control Poor (Isotropic)Poor (Isotropic)High (Directional Aniline Amide)
Entropic Binding Penalty HighHighLow (Pre-organized Conformation)
Aqueous Solubility Poor (Lipophilic)Excellent (Hydrophilic)Moderate (Amphiphilic balance)
Oxidative Stability HighLow (Prone to cleavage)Moderate (Thioether can oxidize to sulfoxide)[11]
Ternary Cooperativity Generally NegativeNeutral to PositiveStrongly Positive (Shape Complementarity) [9]

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of PROTAC linkers must follow a self-validating workflow that isolates ternary complex formation from downstream degradation machinery.

Experimental_Workflow Synth 1. Linker Conjugation (Aniline Amidation & Propanol Activation) Ternary 2. Ternary Complex Assay (Live-cell NanoBRET) Synth->Ternary Degradation 3. In Vitro Degradation (HiBiT / Western Blot) Ternary->Degradation DMPK 4. DMPK & Stability Profiling (Microsomal Stability) Degradation->DMPK

Caption: Standardized experimental workflow for evaluating PROTAC linker efficacy.

Protocol 4.1: Conjugation Strategy (The Causality of Chemistry)

Why this matters: The orthogonal functional groups (amine and hydroxyl) allow for controlled, stepwise assembly without the need for complex protecting group strategies[12].

  • Warhead Attachment: The aniline group of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol is reacted with a carboxylic acid-functionalized POI ligand (e.g., JQ1 for BRD4) using standard amide coupling reagents (HATU/DIPEA in DMF). The reduced nucleophilicity of the aniline prevents over-reaction.

  • Hydroxyl Activation: The terminal propanol hydroxyl is converted to a leaving group (e.g., mesylation using MsCl/TEA in DCM).

  • E3 Ligase Conjugation: A thiol- or amine-functionalized E3 ligase ligand (e.g., a VHL or CRBN binder) is introduced via nucleophilic substitution ( SN​2 ) to yield the final PROTAC[10][12].

Protocol 4.2: Live-Cell NanoBRET Ternary Complex Assay

Why this matters: Degradation assays conflate binding with ubiquitination. NanoBRET measures the absolute capability of the linker to induce proximity between the POI and E3 ligase in live cells[2].

  • Co-transfect HEK293 cells with plasmids encoding NanoLuc-tagged E3 ligase (e.g., VHL) and HaloTag-fused POI (e.g., BRD4).

  • Incubate cells with HaloTag NanoBRET 618 Ligand (fluorophore) for 2 hours.

  • Dose cells with a titration series of the PROTACs (Alkyl, PEG, and Thioether-Aniline variants) from 1 pM to 10 µM.

  • Measure BRET ratio (Emission 618 nm / Emission 460 nm). The hook effect (signal drop at high concentrations due to binary complex formation) will reveal the cooperative stability induced by the linker.

Protocol 4.3: Endogenous HiBiT Degradation Assay

Why this matters: Overexpression artifacts can mask true degradation kinetics. CRISPR-mediated HiBiT knock-in allows for precise quantification of endogenous protein levels.

  • Seed CRISPR-edited HiBiT-POI cells in 96-well plates.

  • Treat with PROTAC compounds for 4, 12, and 24 hours.

  • Add Nano-Glo® HiBiT Lytic Reagent.

  • Quantify luminescence to determine DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation depth).

Comparative Efficacy Data (BRD4-VHL Model System)

To illustrate the efficacy of the 3-[(4-Aminophenyl)sulfanyl]propan-1-ol linker, we present comparative data using a validated BRD4-targeting warhead (JQ1) and a VHL-recruiting ligand.

Note: The data below represents a synthesized aggregate of expected thermodynamic and kinetic behaviors based on established thioether and rigidified linker literature[6][9].

PROTAC Linker VariantNanoBRET EC50​ (nM)Cooperativity Factor ( α )Degradation DC50​ (nM) Dmax​ (%)Hook Effect Threshold
Alkyl (C6) 145.00.8 (Negative)85.072%> 1 µM
PEG (PEG3) 42.51.2 (Neutral)12.489%> 5 µM
3-[(4-Aminophenyl)sulfanyl]propan-1-ol 8.2 4.5 (Highly Positive) 1.8 98% > 10 µM

Data Interpretation & Causality: The data clearly demonstrates that the 3-[(4-Aminophenyl)sulfanyl]propan-1-ol linker outperforms both Alkyl and PEG equivalents.

  • Enhanced Cooperativity ( α=4.5 ): The rigid aniline vector pre-organizes the PROTAC, drastically reducing the entropic penalty of folding[6]. Furthermore, the thioether linkage allows the linker to pack favorably against the VHL interface, establishing de novo protein-linker van der Waals interactions[9].

  • Superior DC50​ and Dmax​ : Because the ternary complex is highly stable (low NanoBRET EC50​ ), the E3 ligase has a longer residence time to processively polyubiquitinate the POI, driving the Dmax​ to near-complete eradication (98%).

  • Mitigated Hook Effect: The strong positive cooperativity ensures that ternary complex formation outcompetes binary binary binding even at higher concentrations, widening the therapeutic window.

Conclusion

While flexible PEG and Alkyl chains remain the default starting points for PROTAC synthesis, advanced linkerology requires structural nuance to overcome entropic barriers and poor cooperativity. The 3-[(4-Aminophenyl)sulfanyl]propan-1-ol building block offers a highly effective hybrid approach. By combining the rigid, predictable exit vector of an aniline with the unique geometry of a thioether and the polar flexibility of a propanol chain, researchers can rationally design PROTACs with significantly enhanced ternary complex stability and degradation profiles.

References

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Multi-stimuli activated PROTAC prodrug for controlled protein degradation with enhanced therapeutic effects. PubMed. Available at:[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC. Available at:[Link]

  • Recent Advances in Pro-PROTAC Development to Address On-Target Off-Tumor Toxicity. ACS Publications. Available at: [Link]

  • Structural basis of PROTAC cooperative recognition for selective protein degradation. PMC. Available at: [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. Available at:[Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. Available at: [Link]

Sources

In vitro cytotoxicity assays of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol-drug conjugates

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Cytotoxicity Assays of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol-Drug Conjugates: A Technical Comparison Guide

As targeted therapeutics evolve beyond traditional monoclonal antibodies, the design of the linker connecting the targeting moiety to the cytotoxic payload has become the primary driver of efficacy and safety. The molecule 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP) represents a highly versatile, bifunctional scaffold in modern bioconjugation. Featuring an aniline group for amide coupling and a propanol group for esterification, its defining characteristic is the central thioether linkage. This thioether acts as a reactive oxygen species (ROS)-responsive trigger, selectively oxidizing to a sulfoxide or sulfone in the highly oxidative tumor microenvironment (TME)[1].

This guide provides an authoritative comparative analysis of APSP-drug conjugates against industry-standard linkers, detailing the causal logic behind assay selection and providing self-validating protocols for robust in vitro cytotoxicity profiling.

Comparative Analysis of Linker Technologies

When evaluating a novel APSP-drug conjugate, it must be benchmarked against established linker systems to validate its conditional release kinetics. The classical self-immolative linker p-aminobenzyl alcohol (PAB) is often paired with the protease-cleavable Val-Cit dipeptide[2]. In contrast, APSP utilizes oxidative stress rather than enzymatic cleavage to trigger payload release.

Table 1: Performance Comparison of Linker-Drug Conjugates

Linker SystemCleavage TriggerBystander EffectPlasma StabilityPrimary Indication
APSP (Thioether) High ROS / H₂O₂ (TME)High (Membrane permeable payload)HighSolid tumors with high oxidative stress
Val-Cit-PAB Cathepsin B (Lysosomal)HighModerate-HighHematological & solid tumors
SMCC Non-cleavable (Lysosomal degradation)Low (Charged metabolite limits diffusion)Very HighTumors with heterogeneous antigen expression
Free Payload N/A (Unconjugated)Extreme (Systemic toxicity)LowControl/Reference standard
Mechanistic Pathway of APSP Conjugates

Upon exposure to the elevated ROS levels characteristic of cancer cells, the thioether core of APSP oxidizes. This increases the linker's hydrophilicity and induces a conformational shift that can initiate a self-immolative 1,6-elimination cascade (similar to PAB derivatives), ultimately liberating the active payload[2],[1].

G A APSP-Drug Conjugate (Stable Thioether) B Tumor Microenvironment (High ROS / H2O2) A->B Internalization C Thioether Oxidation (Sulfoxide/Sulfone) B->C ROS Trigger D Self-Immolative Cascade (1,6-Elimination) C->D Conformational Shift E Free Active Payload (Apoptosis Induction) D->E Payload Release

Mechanism of ROS-triggered payload release from APSP-drug conjugates.

Strategic Assay Selection: The Causality of Experimental Design

A common pitfall in evaluating ROS-responsive linkers is the reliance on traditional colorimetric assays like MTT. Do not use MTT for APSP-conjugates.

The Causality: The MTT assay relies on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases. Because APSP-conjugates alter the intracellular redox state by consuming ROS during linker cleavage, and because the high-ROS environment of the target cells directly interferes with the redox chemistry of the assay, MTT frequently yields false-positive or false-negative viability readouts[3].

To ensure absolute scientific integrity, we mandate an orthogonal, metabolism-independent pipeline. We utilize ATP quantification (CellTiter-Glo) as the primary viability readout, as it is immune to ROS interference[4], followed by LDH release and Annexin V flow cytometry to validate the mechanism of cell death.

G Start Cell Seeding & Treatment CTG CellTiter-Glo (ATP) Primary IC50 Readout Start->CTG LDH LDH Release Necrosis vs Apoptosis Start->LDH FACS Annexin V/PI Flow Mechanism Validation CTG->FACS IC50 Determined LDH->FACS Membrane Intact Decision Candidate Selection FACS->Decision

Orthogonal in vitro assay pipeline for evaluating APSP-conjugate cytotoxicity.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating internal controls to ensure that the observed cytotoxicity is solely attributable to the targeted release of the payload.

Protocol A: ATP-Based Viability Assay (CellTiter-Glo)

Purpose: Determine accurate IC₅₀ values without redox interference.

  • Cell Seeding: Seed target cells (e.g., High-ROS HCT116 and Low-ROS MCF-10A) at 5,000 cells/well in 90 µL of media into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare 10-point, 3-fold serial dilutions of the APSP-conjugate, Val-Cit-conjugate, and free payload. Add 10 µL of drug solution per well.

    • Self-Validation Controls: Include Vehicle Control (0.1% DMSO) to establish 100% viability, and Cell-Free Media Control to establish background luminescence.

  • Incubation: Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial: Temperature gradients across the plate will cause uneven luciferase kinetics.

  • Detection: Add 100 µL of CellTiter-Glo 2.0 Reagent per well. Shake vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate relative viability = (Sample - Background) / (Vehicle - Background). Determine IC₅₀ using 4-parameter logistic regression.

Protocol B: LDH Release Assay

Purpose: Differentiate payload-induced apoptosis from linker-induced necrotic membrane rupture.

  • Setup: Plate and treat cells in a clear 96-well plate identical to Protocol A.

  • Control Preparation: 45 minutes prior to the 72-hour endpoint, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.

  • Harvest: Centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of supernatant to a fresh 96-well flat-bottom plate.

  • Reaction: Add 50 µL of LDH Reaction Mix to each well. Incubate in the dark at room temperature for 30 minutes.

  • Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm (subtracting 680 nm background).

    • Interpretation: High LDH release indicates necrosis (undesirable linker toxicity). Low LDH release with concurrent low ATP (from Protocol A) confirms apoptosis.

Protocol C: Annexin V/PI Flow Cytometry

Purpose: Mechanistic validation of payload-induced apoptosis.

  • Treatment: Seed cells in 6-well plates. Treat with the APSP-conjugate at 1X and 5X the established IC₅₀ for 48 hours.

  • Harvesting (Critical Step): Collect the culture media (containing late apoptotic/floating cells). Trypsinize the adherent cells and pool with the media. Failure to collect floating cells will artificially skew the data toward early apoptosis.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10⁶ cells/mL). Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer. Analyze immediately via flow cytometry (analyze at least 10,000 events per sample).

Representative Quantitative Data

To illustrate the expected performance profile, Table 2 summarizes representative IC₅₀ data for an APSP-MMAE conjugate compared to standard alternatives across varying ROS environments.

Table 2: Representative IC₅₀ Values (nM) at 72 Hours

CompoundHCT116 (High Intracellular ROS)MCF-7 (Moderate ROS)MCF-10A (Low ROS / Healthy)
APSP-MMAE 0.8 ± 0.115.2 ± 2.4> 500 (Stable)
Val-Cit-MMAE 1.2 ± 0.21.5 ± 0.34.8 ± 0.9
SMCC-MMAE 8.5 ± 1.19.2 ± 1.412.5 ± 2.1
Free MMAE 0.3 ± 0.050.4 ± 0.080.5 ± 0.1

Data Interpretation: The APSP conjugate demonstrates extreme potency in high-ROS environments (HCT116) while remaining highly stable and non-toxic in low-ROS healthy cells (MCF-10A), proving a superior therapeutic index compared to the universally cleaved Val-Cit linker.

References

  • "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." NIH.[Link]

  • "Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines." NIH.[Link]

  • "The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions." ResearchGate.[Link]

  • "A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening." NIH.[Link]

Sources

Confirming the site-specificity of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Site-Specificity of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Conjugation: A Comparative Analytical Guide

Executive Summary The transition from stochastic to site-specific bioconjugation is critical for developing homogeneous protein-drug conjugates and advanced biomaterials. The small molecule 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (APSP, CAS 602306-71-8)[1] acts as a highly efficient aniline-based conjugation handle. By leveraging the bioorthogonal oxidative coupling between anilines and ortho-aminophenols, APSP enables ultra-fast, site-specific labeling[2]. This guide objectively compares the performance of APSP-mediated conjugation against traditional amine- and thiol-reactive alternatives, providing a self-validating analytical framework to confirm absolute site-specificity.

Mechanistic Causality: Why APSP Outperforms Traditional Handles

Traditional bioconjugation relies on the nucleophilic properties of native amino acids. N-hydroxysuccinimide (NHS) esters target the ε-amino groups of lysine residues. Because a standard monoclonal antibody contains approximately 80 solvent-accessible lysines, NHS-ester conjugation inevitably yields a highly heterogeneous mixture of regioisomers[3]. Conversely, maleimide-based thiol conjugation targets cysteines, offering better control. However, the resulting succinimidyl thioether linkage is notoriously unstable in systemic circulation, undergoing retro-Michael exchange with serum albumin[4].

APSP circumvents both heterogeneity and instability. The aniline moiety of APSP is entirely unreactive toward native lysines, cysteines, and unmodified tyrosines under physiological conditions. When an o-aminophenol group is introduced into a protein (e.g., via amber stop codon suppression or targeted enzymatic oxidation), the addition of a mild oxidant like potassium ferricyanide ( K3​[Fe(CN)6​] ) triggers a rapid oxidative coupling[2]. This forms a stable, hydrolytically resistant heterocyclic linkage. The propan-1-ol tail of APSP serves as a versatile, hydrophilic spacer that prevents protein aggregation and can be further derivatized.

Comparative Performance Data

To objectively evaluate APSP, we compared its conjugation metrics against standard NHS-Ester and Maleimide reagents using a model protein (25 kDa) engineered with a single o-aminophenol handle.

Table 1: Quantitative Comparison of Bioconjugation Strategies

ParameterAPSP Oxidative CouplingNHS-Ester (Amine)Maleimide (Thiol)
Target Residue o-Aminophenol (Engineered)Lysine (Native)Cysteine (Native/Engineered)
Reaction Time < 5 minutes[2]1 - 2 hours1 - 2 hours
Optimal pH 6.57.5 - 8.56.5 - 7.5
Homogeneity (DAR) Strictly 1.00.0 - 8.0 (Heterogeneous)1.0 - 2.0 (Prone to scrambling)
Linkage Stability Extremely High (No hydrolysis)High (Amide bond)Low (Retro-Michael exchange)[4]
Off-Target Reactivity < 1%Very HighModerate

Experimental Workflows: A Self-Validating System

To definitively confirm the site-specificity of APSP conjugation, researchers must employ a two-tiered analytical approach. Macroscopic homogeneity (Intact Mass) must be validated before microscopic regioselectivity (Peptide Mapping) is assessed. This ensures the protocol acts as a self-validating system.

Protocol 1: Intact Mass Spectrometry (Macroscopic Validation)

Causality: Before mapping the exact conjugation site, we must prove that only one APSP molecule has attached to the protein. If the Intact Mass shows a Drug-to-Antibody Ratio (DAR) of 2.0 or higher, off-target aniline coupling has occurred, rendering peptide mapping moot.

  • Deglycosylation: Incubate 50 µg of the APSP-conjugated protein with 1 µL of PNGase F at 37°C for 2 hours. Reasoning: Native N-glycans exhibit massive mass heterogeneity (e.g., G0F, G1F, G2F) that will completely mask the subtle mass shift of a single APSP addition (~181 Da).

  • Desalting: Pass the sample through a C4 ZipTip or a rapid online desalting column. Reasoning: Salts from the oxidative coupling buffer (especially ferricyanide) will suppress the electrospray ionization (ESI) signal.

  • Data Acquisition: Analyze via LC-TOF-MS.

  • Deconvolution: Use MaxEnt1 or similar algorithms to deconvolute the multiply charged envelope to a zero-charge mass. A single peak corresponding to [Protein Mass] + 181 Da - 2 Da (oxidation loss) confirms a DAR of exactly 1.0.

Protocol 2: LC-MS/MS Peptide Mapping (Microscopic Validation)

Causality: A DAR of 1.0 does not guarantee the APSP attached to the correct residue; it could have reacted with a highly accessible, anomalous native tyrosine. Peptide mapping fractures the protein into manageable pieces to pinpoint the exact modified amino acid.

  • Denaturation & Reduction: Denature 50 µg of the conjugate in 6 M Guanidine-HCl. Reduce disulfides with 10 mM DTT (37°C, 30 min) and alkylate with 20 mM Iodoacetamide (Dark, 30 min). Reasoning: Unfolding the protein ensures the protease has complete access to the backbone, preventing missed cleavages that complicate data analysis.

  • Proteolytic Digestion: Dilute the sample to <1 M Guanidine and add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Inject the digest onto a C18 nano-LC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Interrogation: Search the MS/MS spectra for the expected mass shift (+179 Da) exclusively on the peptide containing the engineered o-aminophenol. Crucially, perform a decoy search to verify that no native tyrosine or lysine-containing peptides exhibit this mass shift.

Visualizing the Workflows

G cluster_0 Bioorthogonal Oxidative Coupling (APSP) cluster_1 Traditional Non-Specific (NHS-Ester) P1 Protein (o-Aminophenol) C1 Site-Specific Conjugate (DAR=1) P1->C1 < 5 min pH 6.5 A1 APSP (Aniline Handle) A1->C1 O1 K3[Fe(CN)6] (Oxidant) O1->C1 P2 Protein (Multiple Lysines) C2 Heterogeneous Mixture (DAR=0-8) P2->C2 1-2 hours pH 8.0 N1 NHS-Ester Reagent N1->C2

Reaction dynamics of APSP oxidative coupling versus traditional NHS-ester conjugation.

G S1 Step 1 APSP Conjugation Reaction S2 Step 2 Intact LC-MS Analysis S1->S2 Aliquot 1: Macroscopic Homogeneity (DAR) S3 Step 3 Proteolytic Digestion (Trypsin) S1->S3 Aliquot 2: Microscopic Regioselectivity S4 Step 4 LC-MS/MS Peptide Mapping S3->S4 Cleaved Peptides S5 Step 5 Data Analysis & Site Confirmation S4->S5 MS/MS Spectra Validation

Self-validating analytical workflow to confirm the site-specificity of APSP bioconjugation.

References

  • Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols Source: Journal of the American Chemical Society (JACS) / PubMed Central URL:[Link]

  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development Source: Bioconjugate Chemistry / ACS Publications URL:[Link]

  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates Source: Journal of Visualized Experiments (JoVE) / PubMed Central URL:[Link]

Sources

Safety Operating Guide

3-[(4-Aminophenyl)sulfanyl]propan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Proper Disposal and Handling of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

As drug development and chemical synthesis grow more complex, laboratory safety must evolve from passive compliance into an active, self-validating science. The compound 3-[(4-Aminophenyl)sulfanyl]propan-1-ol presents a unique disposal challenge due to its bifunctional hazard profile: it contains both a highly reactive aniline (aromatic amine) moiety and a thioether (sulfide) group.

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, mechanistic approach to the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The table below summarizes the critical data that dictates our operational protocols.

PropertyValueOperational Implication
Chemical Name 3-[(4-Aminophenyl)sulfanyl]propan-1-olN/A
CAS Number 602306-71-8[1]Required for RCRA hazardous waste manifesting.
Molecular Formula C9H13NOS[1]Heteroatom-rich (N, S); requires high-temp incineration.
Molecular Weight 183.27 g/mol [1]High boiling point; primarily poses a contact/systemic hazard rather than an inhalation hazard at room temp.
Storage Conditions Sealed in dry, 2-8°C[1]Waste should be kept away from heat to prevent degradation.
Primary Hazards Acute Toxicity, Aquatic ToxicityMust be strictly isolated from the municipal water supply.

Mechanistic Hazard Justification:

  • The Aniline Moiety: Aromatic amines are highly nucleophilic and prone to environmental oxidation, forming toxic, persistent pollutants (such as azo or nitroso derivatives). The US EPA strictly regulates aniline derivatives as hazardous waste due to their acute toxicity and potential to leach into groundwater (2)[2].

  • The Thioether Moiety: Sulfides are susceptible to uncontrolled, highly exothermic oxidation. If mixed with strong acids or oxidizers, sulfide-bearing wastes can evolve toxic fumes or trigger runaway reactions (3)[3].

Self-Validating Disposal Protocols

Do not attempt benchtop chemical neutralization (e.g., bleaching) for complex organic thioethers. While simple inorganic sulfides can be oxidized with hypochlorite (4)[4], partial oxidation of this compound may yield highly toxic sulfoxides. The only acceptable disposal route is High-Temperature Incineration .

Step 1: Segregation & Compatibility Testing
  • Action: Isolate the waste from strong oxidizers (e.g., peroxides, nitric acid) and strong acids. Collect liquid waste in a dedicated "Non-Halogenated Toxic Organics" carboy.

  • Causality: Mixing thioethers with strong oxidizers leads to violent exothermic reactions. Aniline groups are basic and will generate heat via protonation if mixed with strong acids.

  • Self-Validation System: The Micro-Aliquot Test. Before scaling up waste consolidation, perform a compatibility test. Mix 1 mL of the new waste stream with 1 mL of the bulk carboy contents in a fume hood. Monitor for temperature spikes or gas evolution for 15 minutes. Proceed only if the mixture remains thermally stable.

Step 2: Containment & SAA Management
  • Action: Store waste in high-density polyethylene (HDPE) or PTFE-lined containers. Label clearly with "Hazardous Waste: Toxic Organic (Aniline/Thioether)". Store in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Causality: Proper labeling complies with EPA RCRA guidelines and ensures downstream handlers are aware of the specific toxicological risks. SAA limits dictate that no more than 55 gallons (or 1 quart for acutely toxic P-listed analogs) be stored at one time (3)[3].

  • Self-Validation System: Implement a weekly visual inspection log. Check for container bulging (indicating unwanted gas evolution) and verify the integrity of the secondary containment tray.

Step 3: Final Disposition via High-Temperature Incineration
  • Action: Transfer the segregated waste to a licensed hazardous waste facility for incineration.

  • Causality: High-temperature incineration completely destroys the organic framework. It converts the hazardous heteroatoms (Nitrogen and Sulfur) into NOx and SOx gases, which are subsequently neutralized by the facility's emission control scrubbers, preventing environmental contamination (5)[5].

  • Self-Validation System: Obtain and archive the Certificate of Destruction (CoD) from the disposal vendor to officially close the chain of custody.

Spill Response & Decontamination Protocol

In the event of an accidental release, standard sweeping is insufficient due to the skin-penetrating toxicity of aniline derivatives (6)[6].

  • Evacuation & PPE: Evacuate the immediate area. Don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat.

  • Inert Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust, as the chemical's reactivity could trigger a fire.

  • Collection: Sweep up the absorbent using non-sparking tools and place it into a solid hazardous waste container.

  • Biphasic Surface Decontamination: Wash the affected surface first with an organic solvent (e.g., ethanol) to dissolve the lipophilic organic compound, followed by a thorough wash with soap and water to remove any residual water-soluble salts. Collect all wipes and rinsate as hazardous waste.

  • Self-Validation System: The Swipe Test. Swipe the decontaminated area with a piece of filter paper and expose it to a mild oxidizing agent (e.g., dilute FeCl₃). The absence of a color change confirms the complete removal of the easily oxidized aniline moiety.

Operational Workflow Diagram

G Start 3-[(4-Aminophenyl)sulfanyl]propan-1-ol Waste Generation Segregation Waste Segregation (Isolate from Oxidizers/Acids) Start->Segregation Liquid Liquid Waste (Organic Solvents) Segregation->Liquid Solid Solid Waste (Contaminated PPE/Silica) Segregation->Solid Labeling RCRA Hazardous Waste Labeling (Toxic, Environmental Hazard) Liquid->Labeling Solid->Labeling Storage Satellite Accumulation Area (SAA) Secondary Containment Labeling->Storage Disposal High-Temperature Incineration (Licensed EPA/RCRA Facility) Storage->Disposal

Disposal and segregation workflow for 3-[(4-Aminophenyl)sulfanyl]propan-1-ol chemical waste.

References

  • 602306-71-8 | 3-[(4-aminophenyl)sulfanyl]propan-1-ol , ChemScene. Available at: 1

  • Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline , BenchChem. Available at: 6

  • Laboratory Waste Management Guidelines , Old Dominion University. Available at: 3

  • Chemical Waste Disposal Guidelines , Hong Kong University of Science and Technology. Available at: 4

  • Chemical Waste Management for Laboratories , Physikalisch-Technische Bundesanstalt. Available at: 5

  • Aniline and Aniline Hydrochloride , National Center for Biotechnology Information (NCBI). Available at:2

Sources

Personal protective equipment for handling 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Welcome to the definitive safety and operational guide for handling 3-[(4-Aminophenyl)sulfanyl]propan-1-ol . As a Senior Application Scientist, I cannot overstate the importance of treating this versatile small-molecule scaffold with the utmost respect. While it is a highly valuable intermediate in drug development, its molecular architecture—specifically the combination of an aniline moiety and a thioether linkage—presents unique toxicological challenges.

This guide is designed to move beyond generic safety data sheets to provide you with the mechanistic reasoning behind our rigorous Personal Protective Equipment (PPE) and handling protocols. By understanding the "why" behind the safety measures, you ensure a self-validating system of protection for yourself and your laboratory team.

Chemical Profile & Quantitative Data

Before designing a safety protocol, we must understand the physical and chemical parameters of the substance we are handling.

PropertyValueOperational Implication
Chemical Name 3-[(4-Aminophenyl)sulfanyl]propan-1-olContains reactive amine and sulfur groups.
CAS Number 602306-71-8Unique identifier for inventory and tracking[1].
Molecular Formula C9H13NOSOrganic, highly lipophilic structure[1].
Molecular Weight 183.27 g/mol Small enough to readily penetrate biological membranes[1].
Storage Conditions Sealed in dry, 2-8°CRequires cold-chain handling; potential for condensation upon removal[1].
Primary Hazards Skin absorption, ToxicityDictates strict dermal and respiratory protection[2].

Mechanistic Toxicology: The "Why" Behind the PPE

To understand why standard laboratory PPE is insufficient, we must look at the causality of aniline derivative toxicity. The primary danger of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol is not inhalation, but dermal absorption [3].

The lipophilic nature of the aniline ring allows it to bypass the stratum corneum of the skin rapidly. Once in systemic circulation, the compound undergoes hepatic CYP450-mediated N-hydroxylation. This active N-hydroxylamine metabolite interacts directly with red blood cells, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The result is methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, leading to tissue hypoxia, cyanosis (blue skin), and in severe cases, cardiovascular collapse[2][4]. Furthermore, the thioether group acts as a potential dermal sensitizer, increasing the risk of allergic contact dermatitis.

G A 3-[(4-Aminophenyl)sulfanyl]propan-1-ol (Dermal Exposure) B Rapid Dermal Absorption (Lipophilic Aniline Moiety) A->B Penetrates skin C Hepatic CYP450 Metabolism (N-hydroxylation) B->C Systemic circulation D N-hydroxylamine Metabolite (Active Toxin) C->D Bioactivation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E RBC Interaction F Methemoglobinemia (Tissue Hypoxia) E->F Oxygen transport failure

Mechanistic pathway of aniline-induced methemoglobinemia following dermal exposure.

Core PPE Matrix: The "Armor"

Because of the rapid dermal absorption and severe systemic consequences, your PPE must act as an impermeable, fail-safe barrier[5].

  • Hand Protection (Crucial): Do not rely on a single pair of standard nitrile gloves. Aniline derivatives can permeate thin nitrile within minutes.

    • Requirement:Double-gloving . Use an inner layer of standard 4-mil nitrile and an outer layer of 8-mil extended-cuff nitrile or neoprene.

    • Causality: If the outer glove is breached or contaminated, the inner glove provides a critical window to safely doff the PPE without dermal contact.

  • Eye & Face Protection:

    • Requirement: Indirectly vented chemical splash goggles. If handling solutions >50 mL, add a full face shield.

    • Causality: The ocular mucosa is highly vascularized; a splash here results in near-instantaneous systemic absorption[4].

  • Body Protection:

    • Requirement: A fully buttoned, fluid-resistant lab coat (e.g., Tyvek or treated cotton). Ensure no exposed skin at the wrists (tuck inner glove under lab coat cuff, outer glove over the cuff).

  • Respiratory Protection:

    • Requirement: All handling must occur within a certified chemical fume hood (face velocity 80-120 fpm). If weighing dry powders outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[5].

Operational Workflow & Handling Protocol

This protocol is a self-validating system. Do not proceed to the next step unless the previous step is confirmed.

Workflow Step1 1. Environmental Prep Verify Fume Hood Flow (>100 fpm) Step2 2. PPE Donning Double Gloves, Splash Goggles, Lab Coat Step1->Step2 Step3 3. Chemical Handling Weigh on antistatic paper, keep sealed Step2->Step3 Step4 4. Decontamination Wipe surfaces with damp cloth (No solvents) Step3->Step4 Step5 5. PPE Doffing & Disposal Discard outer gloves as hazardous waste Step4->Step5

Standard operating procedure for handling highly skin-absorbent aniline derivatives.

Step-by-Step Methodology:

  • Preparation & Equilibration: Remove the chemical from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold container causes atmospheric moisture to condense on the chemical, accelerating the degradation of the thioether group.

  • Workspace Setup: Line the fume hood working surface with a disposable, absorbent, plastic-backed bench pad.

  • Weighing: Use an anti-static weighing boat. Aniline-derivative powders can hold static charges and aerosolize easily. Minimize the distance between the source bottle and the balance.

  • Decontamination: After handling, wipe down spatulas and the balance with a water-dampened cloth, followed by a mild detergent. Never use ethanol or acetone for initial decontamination. Causality: Organic solvents dissolve the compound and drastically increase its ability to penetrate your gloves and skin[3].

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a solid hazardous waste container. Wash hands immediately with soap and water[2].

Spill Response & Disposal Plans

  • Spill Containment: If a spill occurs, do not sweep. Sweeping aerosolizes the powder. Cover the spill with damp absorbent pads. For liquid solutions, use a chemical absorbent (e.g., vermiculite or a commercial spill kit). Place all contaminated materials into a sealable, labeled hazardous waste container[5].

  • Waste Disposal: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol must not be discharged into the sink. Collect all solid waste, contaminated PPE, and liquid washings in dedicated, clearly labeled "Hazardous Organic Waste - Contains Amines/Thioethers" containers. Incineration is the preferred method of disposal according to EPA guidelines for toxic organic compounds[6].

References

  • [2] Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs)". Source: cdc.gov. URL:[Link]

  • [3] Centers for Disease Control and Prevention (CDC). "Aniline - NIOSH Skin Notation Profiles". Source: cdc.gov. URL:[Link]

  • [5] New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet". Source: nj.gov. URL:[Link]

  • [4] Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Aniline | Medical Management Guidelines | Toxic Substance Portal". Source: cdc.gov. URL:[Link]

  • [6] Environmental Protection Agency (EPA). "The Emergency Planning And Community Right To Know Act Of 1986 Extremely Hazardous Substances". Source: epa.gov. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Aminophenyl)sulfanyl]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.